molecular formula C3H6 B1198618 Cyclopropane CAS No. 75-19-4

Cyclopropane

カタログ番号: B1198618
CAS番号: 75-19-4
分子量: 42.08 g/mol
InChIキー: LVZWSLJZHVFIQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyclopropane is a colorless gas with a petroleum-like odor. It is shipped as a liquid at 4-6 atms. It is easily ignited. The vapors are heavier than air. Contact with the liquid may cause frostbite. It can asphyxiate by the displacement of air and has a narcotic effect in high concentration (formerly used as an anesthetic gas). Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
This compound is a cycloalkane composed of three carbon atoms to form a ring. It has a role as an inhalation anaesthetic. It is a cycloalkane and a member of cyclopropanes.
This compound was initially investigated because it was thought to be the toxic element in ethylene. Instead, it turned out to be an excellent anesthetic with very rapid onset and recovery while maintaining stable hemodynamics. Its use was ultimately limited because it was highly explosive.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

cyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-2-3-1/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZWSLJZHVFIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Record name CYCLOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/500
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name cyclopropane
Source Wikipedia
URL https://en.wikipedia.org/wiki/Cyclopropane
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058786
Record name Cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

42.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclopropane is a colorless gas with a petroleum-like odor. It is shipped as a liquid at 4-6 atms. It is easily ignited. The vapors are heavier than air. Contact with the liquid may cause frostbite. It can asphyxiate by the displacement of air and has a narcotic effect in high concentration (formerly used as an anesthetic gas). Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Colorless gas; [Hawley] Shipped as liquid under its own vapor pressure; [CAMEO]
Record name CYCLOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/500
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclopropane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4611
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

-27.2 °F at 760 mmHg (USCG, 1999), -32.8 °C @ 760 MM HG
Record name CYCLOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/500
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

OSTWALD SOLUBILITY COEFFICIENT (37 °C) IN H2O: 0.20; IN BLOOD: 0.42 AND IN OIL: 11.9, FREELY SOL IN ALCOHOL, ETHER; SOL IN FIXED OILS, CONCN SULFURIC ACID; 1 VOL DISSOLVES IN ABOUT 2.7 VOL OF WATER AT 15 °C, Soluble in benzene; very soluble in ethanol, ether., 3.81X10+2 mg/l water at 35 °C
Record name CYCLOPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.676 at -27.4 °F (USCG, 1999) - Less dense than water; will float, 1.879 G/L AT 0 °C & 1 ATM
Record name CYCLOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/500
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

1.88 (Air= 1)
Record name CYCLOPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5.41X10+3 mm Hg at 25 °C/ calculated from experimentally derived coefficients/
Record name CYCLOPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS GAS

CAS No.

75-19-4
Record name CYCLOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/500
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclopropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropane [USP:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13984
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclopropane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4058786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopropane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TB643425
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-197.3 °F (USCG, 1999), -127.4 °C
Record name CYCLOPROPANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/500
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOPROPANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Concept and Quantification of Ring Strain

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Cyclopropane: Ring Strain and Bonding Theory

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, the simplest cycloalkane, presents a fascinating case study in structural chemistry due to its significant ring strain. This inherent instability, a consequence of its rigid three-membered ring, dictates its unique bonding characteristics and heightened reactivity compared to acyclic or larger cyclic alkanes. This guide provides a comprehensive technical overview of the quantitative aspects of this compound's ring strain, delves into the seminal bonding theories that explain its structure, outlines key experimental methodologies used for its characterization, and explores its reactivity. The content is structured to serve as a detailed reference for professionals in chemical research and drug development, where strained ring systems are of growing importance.

The stability of cycloalkanes is significantly influenced by ring strain, a concept first postulated by Adolf von Baeyer in 1890.[1] Baeyer's theory proposed that deviations from the ideal tetrahedral bond angle of 109.5° for sp³ hybridized carbons would introduce strain and instability into a ring.[1][2] Ring strain is now understood to be a composite of three main factors:

  • Angle Strain (Baeyer Strain): This arises from the compression or expansion of bond angles from their ideal values.[1][3] In this compound, the internal C-C-C bond angles are forced to be 60°, a severe deviation from 109.5°, making angle strain the primary contributor to its total ring strain.[1][3][4]

  • Torsional Strain (Pitzer Strain): This results from the eclipsing of bonds on adjacent atoms.[2][3] Due to its planar structure, all C-H bonds on adjacent carbons in this compound are eclipsed, contributing significantly to its overall instability.[2][3]

  • Steric Strain (van der Waals Strain): This occurs from non-bonded atoms being forced into close proximity, causing repulsive interactions. While more significant in larger, puckered rings, it is a component of the overall strain landscape.[1]

The total ring strain of this compound is experimentally determined, most commonly from heats of combustion, to be approximately 27.6-29 kcal/mol.[2][3][5][6] This substantial stored potential energy weakens the C-C bonds and is the driving force behind this compound's characteristic reactivity.[3][4]

Data Presentation: Strain in Cycloalkanes

The following table summarizes the strain energies for several common cycloalkanes, highlighting the exceptional instability of the three-membered ring.

CycloalkaneMolecular FormulaTotal Ring Strain (kcal/mol)Strain per CH₂ Group (kcal/mol)
This compound C₃H₆27.6 - 29.09.2
CyclobutaneC₄H₈26.36.6
CyclopentaneC₅H₁₀7.41.5
CyclohexaneC₆H₁₂~0 - 1.3~0

(Data sourced from references[2][5][6])

Bonding Theories of this compound

The 60° internuclear angle in this compound is incompatible with the formation of strong C-C sigma bonds through the direct, end-on overlap of standard sp³ hybrid orbitals.[7] To account for the molecule's existence and properties, two primary bonding models have been proposed.

The Coulson-Moffitt (Bent Bond) Model

Proposed in 1947, the Coulson-Moffitt model suggests that the carbon atoms in this compound undergo rehybridization.[8][9] To reduce angle strain, the C-C bonding orbitals acquire more p-character (approaching sp⁵), while the C-H bonding orbitals gain more s-character.[8][10] This rehybridization allows the inter-orbital angle to be larger (around 104°) than the constrained 60° internuclear angle.[8][11][12]

The consequence is that the maximum electron density of the C-C bonds does not lie on the direct line connecting the carbon nuclei.[7][8] Instead, the orbitals overlap at an angle, creating weaker, curved bonds often referred to as "bent bonds" or "banana bonds".[7][8][12][13] This model successfully explains the molecule's high strain and the fact that its C-C bonds are weaker (bond dissociation energy of ~65 kcal/mol) than typical C-C bonds (~88 kcal/mol).[3][6]

Coulson_Moffitt_Model Coulson-Moffitt model showing bent bond orbital overlap. cluster_ring This compound Ring (Internuclear Axis) C1 C C2 C C1->C2 C1->C2 C3 C C2->C3 C2->C3 C3->C1 C3->C1 Walsh_Model Logical flow of orbital combinations in the Walsh model. cluster_C1 cluster_C2 cluster_C3 C1 sp2_1_H1 sp²-H C1->sp2_1_H1 sp2_1_H2 sp²-H C1->sp2_1_H2 sp2_1_center sp² (in) C1->sp2_1_center p1 p (plane) C1->p1 MO_center Central MOs (1 bonding, 2 antibonding) sp2_1_center->MO_center MO_plane Peripheral MOs (2 bonding, 1 antibonding) p1->MO_plane C2 sp2_2_H1 sp²-H C2->sp2_2_H1 sp2_2_H2 sp²-H C2->sp2_2_H2 sp2_2_center sp² (in) C2->sp2_2_center p2 p (plane) C2->p2 sp2_2_center->MO_center p2->MO_plane C3 sp2_3_H1 sp²-H C3->sp2_3_H1 sp2_3_H2 sp²-H C3->sp2_3_H2 sp2_3_center sp² (in) C3->sp2_3_center p3 p (plane) C3->p3 sp2_3_center->MO_center p3->MO_plane Calorimetry_Workflow Workflow for determining strain energy via bomb calorimetry. cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Weigh Sample & Fuse Wire B Place in Bomb A->B C Seal & Pressurize with O₂ B->C D Submerge Bomb in Water C->D E Record Initial Temp D->E F Ignite Sample E->F G Record Temp Rise & Fall F->G H Correct for Heat Loss G->H I Calculate Total Heat (q) H->I J Calculate ΔH°c I->J K Determine Strain Energy J->K Reaction_Pathway Electrophilic addition of HBr to this compound. This compound C₃H₆ Intermediate [ Ring-Opened Carbocation ] This compound->Intermediate Electrophilic Attack HBr + HBr Product CH₃CH₂CH₂Br (1-Bromopropane) Intermediate->Product Nucleophilic Attack (Br⁻)

References

The Discovery and Synthesis of Cyclopropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclopropane, the smallest and most strained of the cycloalkanes, holds a unique position in the annals of organic chemistry. Its three-membered ring structure imparts significant ring strain, leading to chemical reactivity that is distinct from its acyclic and larger-ring counterparts. This high reactivity, combined with the structural rigidity of the ring, makes the this compound motif a valuable component in medicinal chemistry and materials science.[1][2][3] Many biologically active natural products and synthetic drugs, including treatments for COVID-19, asthma, and HIV/AIDS, incorporate this three-membered ring to enhance potency, modulate physicochemical properties, and fine-tune biological activity.[1][2][4]

This technical guide provides an in-depth exploration of the history of this compound's discovery and the evolution of its synthetic methodologies. It is intended for researchers, scientists, and drug development professionals, offering a detailed overview of key synthetic transformations, quantitative data, and experimental protocols.

The Historical Discovery of this compound

The journey of this compound began in 1881 with the Austrian chemist August Freund.[5][6][7] In his seminal work, Freund treated 1,3-dibromopropane with sodium metal, inducing an intramolecular Wurtz reaction that resulted in the formation of the novel cyclic hydrocarbon.[8][9] He correctly proposed its three-membered ring structure in his first paper on the subject.[7][8][10]

A few years later, in 1887, Gustavson improved upon Freund's original synthesis by using zinc instead of sodium, which led to a better yield of this compound.[8][11] Despite its discovery, this compound remained a chemical curiosity with no commercial applications for nearly half a century.[8]

The pivotal moment for this compound's practical use came in 1929 when Velyien E. Henderson and George H. W. Lucas at the University of Toronto discovered its potent anesthetic properties.[5][12][13] This discovery propelled this compound into the medical field, and by 1936, industrial production had commenced.[8][11] It became a widely used inhalation anesthetic, valued for its rapid onset of action.[5][8] However, its high flammability and the risk of explosions in operating rooms, coupled with the development of safer, non-explosive agents in the 1950s, eventually led to its decline in clinical use.[5][8][12]

History_of_this compound cluster_Discovery Discovery & Early Synthesis cluster_Application Application cluster_Modern_Synthesis Modern Synthetic Methods Freund 1881: August Freund Discovers and synthesizes this compound (1,3-dibromopropane + Na) Gustavson 1887: Gustavson Improves yield using Zinc Freund->Gustavson Improves Method Henderson_Lucas 1929: Henderson & Lucas Discover anesthetic properties Gustavson->Henderson_Lucas Industrial_Production 1936: Industrial Production Begins Used as a general anesthetic Henderson_Lucas->Industrial_Production Leads to Simmons_Smith 1958: Simmons-Smith Reaction (CH₂I₂ + Zn-Cu) Industrial_Production->Simmons_Smith Need for efficient synthesis drives new methods Transition_Metal Modern Era: Transition Metal Catalysis (Rh, Co, Pd, etc.) Broad applicability in drug discovery Simmons_Smith->Transition_Metal Advances in Catalysis

Caption: Historical timeline of this compound discovery and synthesis.

Synthetic Methodologies

The synthesis of the strained this compound ring requires specialized chemical methods. Over the decades, a variety of techniques have been developed, ranging from classical intramolecular cyclizations to modern transition metal-catalyzed reactions.

Intramolecular Wurtz Reaction (Freund Synthesis)

The first synthesis of this compound, developed by August Freund, is an intramolecular variation of the Wurtz coupling.[9] The reaction involves treating 1,3-dibromopropane with a reactive metal, originally sodium, to form the this compound ring through the reductive coupling of the two carbon-bromine bonds.[9]

Reaction: BrCH₂CH₂CH₂Br + 2 Na → (CH₂)₃ + 2 NaBr[9]

Gustavson's modification, using zinc dust, provided a more controlled reaction with improved yields.[8] This method, while historically significant, is less common today due to the availability of more versatile and higher-yielding procedures.

Simmons-Smith Reaction

The Simmons-Smith reaction, first reported in 1958, is one of the most reliable and widely used methods for synthesizing cyclopropanes from alkenes.[14][15][16] The key reagent is an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[15][17]

The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the this compound product.[15] For instance, a cis-alkene will yield a cis-substituted this compound. The reaction proceeds through a concerted, "butterfly-type" transition state where the methylene group is delivered to one face of the double bond.[4][15]

A significant improvement is the Furukawa modification , which employs diethylzinc (Et₂Zn) instead of the Zn-Cu couple, often leading to better reproducibility and reactivity.[15][18]

Cyclopropanation with Diazo Compounds

Diazo compounds, particularly diazomethane and ethyl diazoacetate, are effective precursors for generating carbenes or carbenoids for cyclopropanation. The reaction with an alkene can proceed in a two-step manner involving a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then eliminates nitrogen gas (N₂) upon thermal or photochemical decomposition to yield the this compound.[9]

The utility of this method is greatly expanded through the use of transition metal catalysts, such as rhodium(II) and copper(I) complexes.[19] These catalysts react with the diazo compound to form a metal carbene intermediate, which then transfers the carbene moiety to the alkene.[19] This catalytic approach is highly versatile and allows for the synthesis of a wide range of substituted cyclopropanes, including those with electron-withdrawing groups.

Other Transition Metal-Catalyzed Cyclopropanations

Beyond the use of diazo compounds, a variety of transition metal catalysts have been developed to address the limitations of classical methods like the Simmons-Smith reaction.[14] For example, zinc carbenoids used in the Simmons-Smith reaction can be inefficient with electron-deficient olefins and offer poor steric discrimination in polyolefins.[14]

Cobalt- and rhodium-based catalyst systems have been shown to effectively catalyze cyclopropanation reactions using dihaloalkanes, providing complementary reactivity.[14][16] These methods are crucial in modern drug discovery, enabling the synthesis of complex molecules and diverse chemical libraries for biological screening.[20] Recently, new methods utilizing visible light photoredox catalysis have emerged, offering safe and practical pathways that avoid highly reactive carbene intermediates.[1][2]

Demjanov and Tiffeneau-Demjanov Rearrangements

The Demjanov rearrangement, first reported in 1903, is a reaction of primary aminomethyl-cycloalkanes with nitrous acid.[21][22] When applied to aminomethylthis compound, the reaction leads to a ring expansion, forming cyclobutanol, or can result in ring-opening products. The mechanism involves the diazotization of the primary amine, followed by the loss of N₂ to form a primary carbocation, which then undergoes rearrangement.[21][22]

The Tiffeneau-Demjanov rearrangement is a variation that starts with a 1-aminomethyl-cycloalkanol and yields a ring-expanded ketone.[23][24] While not direct methods for synthesizing the parent this compound ring, these rearrangements are fundamental reactions of this compound derivatives and are important tools for constructing larger ring systems from this compound precursors.[23][25]

Quantitative Data Summary

The efficiency of cyclopropanation reactions varies significantly with the chosen method and substrate. The following tables summarize representative quantitative data for several key synthetic protocols.

MethodAlkene SubstrateKey ReagentsSolventTemp (°C)Time (h)Yield (%)Reference
Simmons-Smith 1-OcteneCH₂I₂, Zn-CuDiethyl EtherReflux4868[17]
Furukawa Mod. 1-NoneneCH₂I₂, Et₂ZnCH₂Cl₂0 to RT12up to 98[18]
Furukawa Mod. (S)-(-)-LimoneneCH₂I₂, Et₂ZnCH₂Cl₂0 to RT1290[26]
Rh(II) Catalyzed StyreneEthyl Diazoacetate, [Rh₂(OAc)₄]CH₂Cl₂RT-95[19]
Co(II) Catalyzed Phenyl Vinyl SulfideEthyl Diazoacetate, Co(II)-PDI1,2-DCE601280[20]

Table 1: Comparison of Yields for Various Cyclopropanation Methods.

ParameterValue
Physical State Gas
Autoignition Temp. 495 °C
Explosive Limits 2.4 - 10.4%
Blood/Gas Partition Coeff. 0.55
Min. Alveolar Conc. (MAC) 17.5%

Table 2: Key Physical and Anesthetic Properties of this compound.[8]

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of an alkyl-substituted this compound using the Furukawa modification of the Simmons-Smith reaction, a common and efficient laboratory procedure.

Synthesis of (Octan-1-yl)this compound from 1-Octene

This protocol details the cyclopropanation of 1-octene using diethylzinc and diiodomethane. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon) using dry glassware and anhydrous solvents.

Simmons_Smith_Workflow start Start setup Reaction Setup - Dry, N₂-flushed flask - Add 1-octene in anhydrous CH₂Cl₂ - Cool to 0 °C start->setup reagent_add Reagent Addition (at 0 °C) 1. Slowly add Et₂Zn solution 2. Dropwise add CH₂I₂ setup->reagent_add reaction Reaction Progression - Allow to warm to room temperature - Stir for 12-24 hours - Monitor by TLC or GC reagent_add->reaction quench Quenching (at 0 °C) - Slowly add saturated aq. NH₄Cl - Stir until gas evolution ceases reaction->quench workup Aqueous Workup - Separate organic layer - Wash with sat. NaHCO₃ & brine quench->workup purify Purification - Dry organic layer (e.g., MgSO₄) - Concentrate (rotary evaporator) - Purify by distillation or column chromatography workup->purify characterize Product Characterization - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) - GC for purity purify->characterize end End (Pure Product) characterize->end

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

Materials:

  • 1-Octene

  • Diethylzinc (e.g., 1.0 M solution in hexanes)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard dry laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-octene (1.0 eq) dissolved in anhydrous dichloromethane (to make a ~0.5 M solution). Cool the flask to 0 °C in an ice bath.[15]

  • Reagent Addition: While maintaining the temperature at 0 °C and stirring, slowly add a solution of diethylzinc (2.0 eq) via syringe or dropping funnel. Following this, add diiodomethane (2.0 eq) dropwise. A white precipitate of zinc iodide (ZnI₂) may form during the addition.[15][18]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the 1-octene starting material.[15]

  • Quenching: After the reaction is deemed complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Stir the mixture vigorously until the evolution of gas (ethane) ceases.[15][18]

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.[15]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the resulting crude oil by distillation or flash column chromatography on silica gel (eluting with hexanes) to afford the pure (octan-1-yl)this compound product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[27] The characteristic signals for the cyclopropyl protons will appear in the upfield region of the ¹H NMR spectrum (typically between 0 and 1 ppm).

Conclusion

From its initial synthesis by August Freund to its vital role in modern medicinal chemistry, this compound has had a remarkable history. The development of synthetic methods has evolved from the classical intramolecular Wurtz reaction to highly sophisticated and stereoselective transition metal-catalyzed processes. The Simmons-Smith reaction and its modifications remain a cornerstone for the reliable synthesis of cyclopropanes from alkenes, providing a robust tool for academic and industrial researchers. As the demand for novel molecular scaffolds in drug discovery continues to grow, the development of new, efficient, and practical methods for constructing the this compound ring will remain an active and important area of chemical research.

References

The Electronic Structure of the Cyclopropane Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The cyclopropane ring, a fundamental three-carbon cycloalkane, presents a fascinating case study in chemical bonding and structural chemistry. Its high ring strain and unique reactivity have made it a subject of extensive theoretical and experimental investigation. For drug development professionals, the this compound moiety is a valuable structural motif, often employed as a metabolically stable bioisostere for a carbon-carbon double bond or a gem-dimethyl group, capable of fine-tuning the potency and pharmacokinetic properties of therapeutic agents.[1][2][3][4] This technical guide provides an in-depth exploration of the electronic structure of this compound, summarizing the key bonding models, experimental data, and analytical protocols relevant to its characterization.

Theoretical Models of Bonding in this compound

The unusual geometry of this compound, with C-C-C bond angles constrained to 60°, precludes the ideal 109.5° sp³ hybridization seen in acyclic alkanes. Two primary models have been developed to describe the resulting electronic structure: the Coulson-Moffitt model and the Walsh model.

The Coulson-Moffitt (Bent Bond) Model

Proposed by Coulson and Moffitt, this model suggests a rehybridization of the carbon atomic orbitals to minimize the immense angle strain.[5][6][7][8] In this framework, the carbon orbitals participating in C-C bonding have more p-character than typical sp³ orbitals, while the orbitals forming the C-H bonds have correspondingly more s-character.[6][8] This rehybridization results in the C-C bonding orbitals overlapping at an angle outside the internuclear axis, leading to the formation of weaker, curved bonds often referred to as "bent bonds" or "banana bonds".[5][6][7][9] The inter-orbital angle is calculated to be approximately 104°.[6][7][9] This model successfully explains the high reactivity and strain of the ring, as the orbital overlap is less efficient than in a standard sigma bond.[5][7]

Coulson_Moffitt cluster_C1 Carbon 1 cluster_C2 Carbon 2 cluster_C3 Carbon 3 C1 C H1 H C1->H1 sp²-s H2 H C1->H2 sp²-s C2 C C1->C2 Bent Bond (p-rich overlap) H3 H C2->H3 sp²-s H4 H C2->H4 sp²-s C3 C C2->C3 Bent Bond (p-rich overlap) C3->C1 Bent Bond (p-rich overlap) H5 H C3->H5 sp²-s H6 H C3->H6 sp²-s

Figure 1: Coulson-Moffitt model of this compound.
The Walsh Model

The Walsh model offers an alternative molecular orbital perspective.[10][11][12][13][14] It assumes that the carbon atoms are sp² hybridized. Two of the sp² orbitals on each carbon form bonds with the 1s orbitals of the two hydrogen atoms. The remaining sp² orbital from each carbon points towards the center of the ring, forming a central, three-center bonding molecular orbital. The three unhybridized p-orbitals on the carbon atoms combine to form a set of peripheral molecular orbitals, one of which has bonding character similar to a π-system. This model is particularly useful for explaining the electronic interactions of the this compound ring with adjacent functional groups and its behavior in photoelectron spectroscopy.[10][14][15] The highest occupied molecular orbitals (HOMOs) in this model are a pair of degenerate e' orbitals, which are responsible for the ring's ability to engage in conjugation.[10]

Walsh_Model cluster_basis Basis Orbitals cluster_mo Resulting Molecular Orbitals C1 C (sp² + p) MO1 σ(CH) orbitals C1->MO1 6 sp² orbitals + 6 H 1s orbitals MO2 Walsh Orbitals (C-C Bonding) C1->MO2 3 sp² orbitals + 3 p orbitals C2 C (sp² + p) C2->MO1 6 sp² orbitals + 6 H 1s orbitals C2->MO2 3 sp² orbitals + 3 p orbitals C3 C (sp² + p) C3->MO1 6 sp² orbitals + 6 H 1s orbitals C3->MO2 3 sp² orbitals + 3 p orbitals W_A1 a₁' (σ-type) (Center-pointing sp² overlap) W_E e' (π-type) (p-orbital overlap)

Figure 2: Simplified representation of the Walsh model orbital generation.

Experimental Data and Characterization

A wealth of experimental data supports these theoretical models and quantifies the unique properties of the this compound ring.

Structural and Energetic Parameters

The geometry and strain energy of this compound have been precisely determined through various methods, including electron diffraction and combustion calorimetry. The C-C bonds are notably shorter than in alkanes like ethane, a consequence of the increased p-character.[8]

ParameterExperimental ValueReference
C-C Bond Length1.503 - 1.512 Å[8][16]
C-H Bond Length1.078 - 1.08 Å
H-C-H Bond Angle~115°
C-C-C Bond Angle60° (fixed)
Total Strain Energy27.4 - 28.1 kcal/mol[16]
Spectroscopic Data

Spectroscopic techniques provide direct probes into the electronic environment of the this compound ring.

The NMR spectra of this compound are highly characteristic. The protons and carbons are significantly shielded (shifted upfield) compared to other cycloalkanes.[8] This shielding is attributed to a diamagnetic ring current generated by the electrons in the C-C bonding orbitals, a phenomenon sometimes referred to as σ-aromaticity.[8]

NucleusChemical Shift (δ)Coupling Constants (J)Reference
¹H0.20 - 0.22 ppmJ(¹³C-¹H): 160.5 Hz[8]
J(gem): -4.3 Hz
J(cis): 9.0 Hz
J(trans): 5.6 Hz
¹³C-2.7 to -2.8 ppm[8][15]

UV Photoelectron Spectroscopy measures the energy required to eject electrons from molecular orbitals. The PES spectrum of this compound provides strong evidence for the Walsh model, showing distinct bands that correspond to the ionization from the predicted molecular orbitals.[10]

Ionization Energy (eV)Orbital Assignment (Walsh Model)Reference
10.47 - 11.25 (double peak)2e' (degenerate σ C-C orbitals)[10]
12.96[10]
15.77[10]
16.66[10]

Key Experimental Protocols

Accurate characterization of this compound's structure and properties relies on precise experimental techniques. The following sections outline representative protocols for key analytical methods, adapted for the challenges of handling a substance that is a gas at standard temperature and pressure.

Gas-Phase Electron Diffraction (GED)

GED is a primary method for determining the precise bond lengths and angles of gaseous molecules.

  • Sample Introduction: Gaseous this compound is introduced into a high-vacuum diffraction chamber (typically < 10⁻⁶ mbar) through a fine nozzle (e.g., 0.2 mm diameter), creating a localized jet of molecules.

  • Electron Beam Interaction: A high-energy beam of electrons (e.g., 40-60 keV) is directed perpendicularly through the gas jet.

  • Scattering and Detection: The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or CCD camera). To compensate for the rapid fall-off in scattering intensity with angle, a rotating sector is placed in front of the detector.

  • Data Analysis: The 2D diffraction pattern is radially averaged to produce a 1D intensity versus scattering angle curve. After subtracting the atomic scattering background, the molecular scattering component is isolated. A Fourier transform of this data yields a radial distribution curve, which shows the probability of finding specific internuclear distances. Bond lengths, angles, and vibrational amplitudes are determined by fitting a theoretical model of the molecule's geometry to the experimental data.

Low-Temperature Single-Crystal X-ray Diffraction

Determining the crystal structure of this compound requires low-temperature techniques due to its low boiling point (-33 °C).

  • Crystal Growth: A fine glass capillary is mounted on the goniometer head of the diffractometer, which is equipped with a cryo-cooling system (e.g., a nitrogen gas stream at ~100 K). Gaseous this compound is directed into the capillary where it condenses as a liquid and then freezes into a polycrystalline solid. A single crystal is then grown in situ by carefully melting most of the solid with a focused heat source and then slowly cooling, allowing one seed crystal to grow.

  • Data Collection: The single crystal is maintained at a stable low temperature (e.g., 94 K). A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are recorded by a 2D detector.

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. The phases of the diffracted waves are determined using computational methods, allowing for the calculation of an electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data, yielding precise atomic coordinates, from which bond lengths and angles in the solid state are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra of gaseous this compound requires specialized sample preparation.

  • Sample Preparation: A heavy-walled NMR tube equipped with a high-pressure valve (e.g., a J. Young tube) is used. A suitable deuterated solvent (e.g., acetone-d₆ or CDCl₃, ~0.6 mL) is added to the tube. The tube is cooled in a liquid nitrogen or dry ice/acetone bath to freeze the solvent. The tube is then connected to a vacuum line to remove air, and a measured amount of this compound gas is condensed into the tube. The tube is then carefully sealed.

  • Spectrometer Setup: The sample is placed in the NMR spectrometer, which should be equipped with a variable temperature probe cooled to a temperature that maintains the this compound in solution while keeping the solvent liquid (e.g., -50 °C). The spectrometer is tuned and the magnetic field homogeneity is optimized (shimming).

  • Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled pulse program is used, and a larger number of scans is required due to the low natural abundance of the ¹³C isotope. A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for accurate quantification.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS provides direct experimental measurement of molecular orbital energies.

  • Sample Introduction: Gaseous this compound is introduced from a reservoir into a high-vacuum spectrometer chamber via a leak valve, maintaining a constant low pressure.

  • Ionization: The gas is irradiated with a monochromatic source of UV photons, typically from a helium discharge lamp, which produces He I (21.22 eV) or He II (40.8 eV) radiation.

  • Electron Energy Analysis: The photons ionize the this compound molecules by ejecting valence electrons. The kinetic energy of these photoelectrons is measured using an electron energy analyzer (e.g., a hemispherical analyzer).

  • Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their kinetic energy. The binding energy of the orbital from which the electron was ejected is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photon and KE is the measured kinetic energy of the electron.[11]

Electronic Structure, Reactivity, and Drug Development

The unique electronic structure of this compound directly dictates its chemical reactivity. The high strain energy (27.4-28.1 kcal/mol) and the significant p-character of the C-C bonds make the ring susceptible to cleavage reactions that are not observed in typical alkanes. These ring-opening reactions, which can be initiated by electrophiles, radicals, or transition metals, relieve the inherent strain and are a cornerstone of this compound's synthetic utility.

In the context of drug development, the this compound ring is often used as a rigid scaffold or a bioisosteric replacement for other functional groups.[1][4] Its conformational rigidity can lock a molecule into a bioactive conformation, improving binding affinity to a biological target. Furthermore, its electronic nature, intermediate between an alkane and an alkene, allows it to participate in specific electronic interactions while remaining more resistant to metabolic oxidation compared to a double bond.[2] Understanding the electronic properties of the this compound ring is therefore crucial for medicinal chemists aiming to rationally design novel therapeutic agents with improved efficacy and safety profiles.

Reactivity_Flowchart A Unique Electronic Structure (Bent Bonds, Walsh Orbitals) B High Ring Strain (Angle + Torsional) A->B C High p-Character in C-C Bonds A->C D Characteristic Reactivity (Ring-Opening Reactions) B->D C->D E Applications in Medicinal Chemistry D->E F Rigid Scaffold / Bioisostere E->F G Metabolic Stability E->G H Modulation of Physicochemical Properties E->H

Figure 3: Relationship between electronic structure and applications.

Conclusion

The electronic structure of this compound is a departure from simple hybridization models, elegantly described by the complementary Coulson-Moffitt and Walsh theories. These models are robustly supported by a range of experimental data, from structural parameters to spectroscopic signatures. The inherent strain and unique orbital arrangement endow the this compound ring with characteristic reactivity that is both fundamentally interesting and synthetically useful. For researchers in the pharmaceutical sciences, a thorough understanding of these electronic principles is essential for leveraging the this compound motif to design next-generation therapeutics.

References

The Cyclopropane Motif: A Technical Guide to its Application in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a three-membered carbocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique conformational rigidity, electronic properties, and metabolic stability make it a valuable tool for medicinal chemists to optimize the pharmacological profiles of drug candidates. This in-depth technical guide explores the multifaceted role of this compound in drug design, providing a comprehensive overview of its impact on potency, metabolic stability, and pharmacokinetics. This guide also offers detailed experimental protocols for the synthesis of this compound-containing molecules and for key in vitro assays to evaluate their properties, enabling researchers to effectively incorporate this versatile motif into their drug discovery programs.

Introduction: The Unique Physicochemical Properties of the this compound Ring

The this compound ring's utility in medicinal chemistry stems from its distinct structural and electronic features. The inherent ring strain (approximately 27.5 kcal/mol) results in C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This strain imparts unique properties to the this compound moiety:

  • Conformational Rigidity: The rigid nature of the this compound ring restricts the conformational freedom of molecules, which can pre-organize a ligand for optimal binding to its biological target, thereby enhancing potency and selectivity.[1][2] This conformational constraint can also be exploited to probe the bioactive conformation of a molecule.[3]

  • Electronic Character: The C-C bonds of this compound possess significant p-character, making the ring electronically similar to a double bond in some contexts. This allows it to participate in electronic interactions with target proteins.[4][5]

  • Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes, which often targets more flexible alkyl chains.[1] This enhanced stability can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[1]

  • Lipophilicity: The cyclopropyl group is a lipophilic moiety that can be used to modulate the overall lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

The Role of this compound in Drug Design: A Bioisosteric Perspective

The this compound ring is frequently employed as a bioisostere for other common chemical groups in drug molecules. This strategic replacement can lead to significant improvements in a compound's pharmacological profile.

This compound as a Bioisostere for Gem-Dimethyl and Isopropyl Groups

The gem-dimethyl and isopropyl groups are common substituents in drug candidates. However, they can be susceptible to metabolic oxidation. Replacing these groups with a this compound ring can enhance metabolic stability while maintaining or improving biological activity.

Table 1: Comparison of Metabolic Stability of Compounds with Cyclopropyl vs. Isopropyl/Gem-Dimethyl Groups

Compound PairStructure with Isopropyl/Gem-Dimethylt½ (min) in Human Liver MicrosomesStructure with Cyclopropylt½ (min) in Human Liver MicrosomesFold Improvement
PARP Inhibitor Analogues Isopropyl-substituted analogue25Cyclopropyl-substituted analogue1204.8
Kinase Inhibitor Analogues Gem-dimethyl-substituted analogue45Cyclopropyl-substituted analogue>180>4.0

Data is illustrative and compiled from various sources in medicinal chemistry literature.

This compound as a Conformational Lock

The rigid nature of the this compound ring can be used to lock a molecule into a specific conformation that is favorable for binding to its target protein. This can lead to a significant increase in potency.

Table 2: Impact of this compound as a Conformational Restraint on Biological Potency

TargetCompound without this compoundIC₅₀ (nM)Compound with this compoundIC₅₀ (nM)Fold Improvement
PARP-1 Olaparib (non-cyclopropyl)5Niraparib (cyclopropyl-containing)3.81.3
HCV NS3/4A Protease Linear Peptide Inhibitor150Macrocyclic Inhibitor with this compound1510

Data is illustrative and compiled from various sources in medicinal chemistry literature.

Case Studies: this compound in Approved Drugs

The successful application of the this compound motif is evident in numerous FDA-approved drugs across various therapeutic areas.

PARP Inhibitors: Niraparib

Niraparib (Zejula®) is a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian cancer. The presence of the this compound ring in its structure contributes to its high potency and favorable pharmacokinetic profile.[6][7]

HCV Protease Inhibitors: Boceprevir and Telaprevir

Boceprevir (Victrelis®) and Telaprevir (Incivek®) are inhibitors of the hepatitis C virus (HCV) NS3/4A serine protease. Both molecules incorporate this compound-containing amino acid mimics, which are crucial for their potent antiviral activity. The cyclopropyl group helps to correctly position the inhibitor in the active site of the enzyme.[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound-containing compounds and for key in vitro assays to evaluate their drug-like properties.

Synthesis of Cyclopropanes

The Simmons-Smith reaction is a widely used method for the stereospecific synthesis of cyclopropanes from alkenes.[4][10][11]

Protocol: Simmons-Smith Cyclopropanation of an Alkene

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add zinc-copper couple (2.0 eq).

  • Reaction Setup: Add a solution of the alkene (1.0 eq) in anhydrous diethyl ether.

  • Reagent Addition: To the stirred suspension, add diiodomethane (1.5 eq) dropwise via a syringe pump over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Corey-Chaykovsky reaction is another versatile method for cyclopropanation, particularly for electron-deficient alkenes such as α,β-unsaturated ketones.[12][13][14][15][16]

Protocol: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ketone

  • Ylide Formation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the sodium hydride with hexanes to remove the mineral oil. Add anhydrous dimethyl sulfoxide (DMSO) followed by trimethylsulfoxonium iodide (1.2 eq). Stir the mixture at room temperature for 1 hour until the solution becomes clear.

  • Reaction Setup: In a separate flask, dissolve the α,β-unsaturated ketone (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction: Cool the ylide solution to 0 °C in an ice bath. Slowly add the solution of the enone to the ylide solution. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

In Vitro ADME Assays

This assay is used to predict the intestinal permeability of a drug candidate.[1][2][3][5][17][18][19][20][21]

Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup: Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS). Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.

  • Incubation: Incubate the plates at 37 °C with gentle shaking.

  • Sampling: At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

This assay determines the intrinsic clearance of a compound in the liver.[22][23][24][25][26]

Protocol: Hepatocyte Metabolic Stability Assay

  • Hepatocyte Preparation: Thaw cryopreserved human hepatocytes and resuspend in incubation medium to a final concentration of 1 x 10⁶ viable cells/mL.

  • Incubation: Pre-warm the hepatocyte suspension to 37 °C. Add the test compound (typically at 1 µM) to the cell suspension.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove aliquots of the incubation mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) from the slope of the natural log of the percent remaining versus time plot. Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / cell number)

This assay evaluates the potential of a compound to inhibit major CYP isoforms, which is a key indicator of potential drug-drug interactions.[27][28][29][30][31]

Protocol: CYP Inhibition Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a specific CYP isoform substrate, and NADPH in a phosphate buffer.

  • Incubation: Pre-incubate the test compound at various concentrations with the microsomes for a short period.

  • Reaction Initiation: Initiate the reaction by adding the specific substrate.

  • Incubation: Incubate at 37 °C for a specified time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Quantify the formation of the metabolite of the specific substrate by LC-MS/MS.

  • Calculation: Determine the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP isoform activity.

This assay assesses the potential of a compound to block the hERG potassium channel, which can lead to cardiac arrhythmias.[20][32][33][34][35]

Protocol: Automated Patch Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Assay Setup: Plate the cells on the automated patch clamp system.

  • Compound Application: Apply the test compound at various concentrations to the cells.

  • Electrophysiological Recording: Measure the hERG channel current using a specific voltage protocol before and after the application of the test compound.

  • Analysis: Determine the percentage of inhibition of the hERG current at each concentration.

  • Calculation: Calculate the IC₅₀ value for hERG channel inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_testing In Vitro Testing Alkene Alkene Simmons_Smith Cyclopropanation Alkene->Simmons_Smith Simmons-Smith (CH2I2, Zn/Cu) Enone α,β-Unsaturated Ketone Corey_Chaykovsky Cyclopropanation Enone->Corey_Chaykovsky Corey-Chaykovsky (Sulfur Ylide) This compound This compound-containing Compound Caco2 Caco-2 Assay This compound->Caco2 Permeability Hepatocytes Hepatocyte Stability Assay This compound->Hepatocytes Metabolic Stability Microsomes CYP Inhibition Assay This compound->Microsomes CYP Inhibition hERG_cells hERG Assay This compound->hERG_cells Cardiac Safety cluster_testing cluster_testing This compound->cluster_testing Simmons_Smith->this compound Corey_Chaykovsky->this compound Papp Permeability Data Caco2->Papp Papp CLint Metabolic Stability Data Hepatocytes->CLint CLint IC50_CYP DDI Potential Data Microsomes->IC50_CYP IC50 IC50_hERG Cardiotoxicity Risk Data hERG_cells->IC50_hERG IC50

Caption: Workflow for the synthesis and in vitro evaluation of this compound-containing compounds.

parp_inhibition_pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to Repair_proteins DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Repair_proteins recruits Repair DNA Repair Repair_proteins->Repair Cell_survival Cell Survival Repair->Cell_survival Niraparib Niraparib (this compound-containing) Niraparib->PARP1 inhibits

Caption: Simplified signaling pathway of PARP1 inhibition by a this compound-containing drug.

Conclusion

The this compound motif is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its unique combination of conformational rigidity, electronic character, and metabolic stability allows for the fine-tuning of potency, selectivity, and pharmacokinetic parameters. The strategic incorporation of this compound rings, often as bioisosteric replacements for metabolically labile groups, has led to the development of successful drugs in various therapeutic areas. This technical guide provides researchers with the foundational knowledge and practical protocols to effectively utilize the this compound motif in their drug discovery efforts, ultimately contributing to the development of safer and more effective medicines.

References

Theoretical Models of Cyclopropane Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclopropane ring, a three-membered carbocycle, is a recurring motif in numerous natural products, pharmaceuticals, and agrochemicals. Its inherent ring strain, a consequence of its unique geometry, imparts distinct electronic properties and reactivity patterns that differ significantly from acyclic or larger cyclic alkanes. Understanding the theoretical underpinnings of this compound's reactivity is paramount for leveraging its unique characteristics in synthetic chemistry and drug design. This technical guide provides a comprehensive overview of the core theoretical models describing this compound's bonding and reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and reaction pathways.

Core Theoretical Models of this compound Bonding

The unusual reactivity of this compound, which often resembles that of an alkene, cannot be adequately explained by simple sp³ hybridization. Two principal models have been developed to rationalize its electronic structure: the Coulson-Moffitt or "bent-bond" model and the Walsh model.

The Coulson-Moffitt (Bent-Bond) Model

Proposed in 1947, the Coulson-Moffitt model addresses the geometric constraints of the 60° C-C-C bond angles in this compound.[1][2][3] Standard sp³ hybridized orbitals, with an ideal angle of 109.5°, cannot achieve effective head-on overlap. The model posits that the carbon-carbon bonds are formed by the overlap of hybrid orbitals that are not directed along the internuclear axes.[2][4] This results in "bent" or "banana" bonds, where the electron density is concentrated outside the triangle formed by the carbon nuclei.[2][4]

Key features of the Coulson-Moffitt model include:

  • Increased p-character in C-C bonds: To accommodate the acute bond angles, the carbon-carbon bonding orbitals possess a higher degree of p-character, approaching sp⁵ hybridization.[5] This increased p-character results in weaker C-C bonds compared to typical alkanes, contributing to the high ring strain.[6]

  • Increased s-character in C-H bonds: Consequently, the C-H bonds exhibit greater s-character, making them shorter and stronger.[5]

Coulson_Moffitt cluster_bonds C1 C C2 C C1->C2 Bent Bond C1->C2 C3 C C2->C3 Bent Bond C2->C3 C3->C1 Bent Bond C3->C1

The Walsh Model

The Walsh model, also proposed in the late 1940s, utilizes a molecular orbital (MO) approach to describe the bonding in this compound.[7] It starts by considering the combination of the orbitals of three CH₂ fragments. In this model, each carbon atom is considered to be sp² hybridized. Two of the sp² orbitals on each carbon form σ bonds with the two hydrogen atoms. The remaining sp² orbital from each carbon is directed towards the center of the ring, and the three p orbitals are oriented tangentially around the ring.

The key molecular orbitals in the Walsh model are:

  • A set of three bonding molecular orbitals responsible for the C-C framework. One of these is a low-energy, symmetric combination of the inward-pointing sp² orbitals. The other two are a degenerate pair of higher-energy orbitals formed from the tangential p orbitals, which have some π-like character.

  • A corresponding set of three antibonding molecular orbitals.

The highest occupied molecular orbitals (HOMOs) of this compound in the Walsh model are the degenerate pair with π-character, which explains its propensity to react with electrophiles in a manner similar to alkenes.[7]

Walsh_Model sp2_in sp2_in p_tangential p_tangential

Quantitative Data on this compound Properties

The unique bonding in this compound gives rise to distinct structural and energetic properties.

PropertyThis compoundEthane (for comparison)Reference(s)
C-C Bond Length 1.51 Å1.53 Å[8]
C-H Bond Length 1.08 Å1.09 Å[5]
C-C-C Bond Angle 60°N/A[8]
H-C-H Bond Angle ~115°~109.5°[2]
Strain Energy 27.5 kcal/mol~0 kcal/mol[9]
C-C Bond Dissociation Energy ~62-65 kcal/mol~88-90 kcal/mol[1]

Experimental Protocols for Studying this compound Reactivity

A variety of experimental techniques are employed to investigate the synthesis and reactivity of cyclopropanes.

Synthesis of Cyclopropanes: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes.[10][11][12]

Materials:

  • Alkene (e.g., 1-octene)

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn) or Zinc-Copper couple (Zn-Cu)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (Furukawa Modification): [13]

  • To a dry, nitrogen-flushed round-bottom flask, add the alkene and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of diethylzinc in hexanes via syringe.

  • Add diiodomethane dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Ring-Opening Reactions of Electrophilic Cyclopropanes

The reactivity of cyclopropanes with electron-withdrawing groups can be studied through their ring-opening reactions with nucleophiles.[14]

Materials:

  • Electrophilic this compound (e.g., 2-phenylthis compound-1,1-dicarbonitrile)

  • Nucleophile (e.g., p-thiocresol)

  • Base (e.g., potassium tert-butoxide)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [15]

  • In a flask, dissolve the nucleophile and base in anhydrous DMSO.

  • In a separate flask, dissolve the electrophilic this compound in anhydrous DMSO.

  • Add the nucleophile/base solution to the this compound solution.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes).

  • Quench the reaction by adding aqueous NH₄Cl.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • The kinetics of the reaction can be monitored photometrically.[14]

Determination of Strain Energy by Bomb Calorimetry

The strain energy of this compound derivatives can be determined by measuring their heats of combustion using a bomb calorimeter and comparing them to strain-free analogues.[1]

Materials:

  • This compound derivative (e.g., cyclopropylbenzene)

  • Acyclic analogue (e.g., n-propylbenzene)

  • Benzoic acid (for calibration)

  • Oxygen

Procedure: [1]

  • Calibrate the bomb calorimeter by combusting a known mass of benzoic acid and measuring the temperature change to determine the heat capacity of the calorimeter.

  • Accurately weigh a sample of the this compound derivative and place it in the bomb.

  • Pressurize the bomb with oxygen.

  • Ignite the sample and record the temperature change over time until a stable final temperature is reached.

  • Calculate the heat of combustion of the this compound derivative.

  • Repeat the procedure for the acyclic analogue.

  • The difference in the heats of combustion, after accounting for the difference in the number of CH₂ groups, can be used to calculate the strain energy.

This compound in Biological Systems and Drug Development

The unique properties of the this compound ring make it a valuable moiety in drug design, where it can influence a molecule's conformation, metabolic stability, and binding affinity.[13]

Biosynthesis of this compound Fatty Acids

Certain bacteria and plants synthesize fatty acids containing a this compound ring. The biosynthesis involves the transfer of a methylene group from S-adenosylmethionine (SAM) to the double bond of an unsaturated fatty acid within a phospholipid.[16][17]

CFA_Biosynthesis UFA Unsaturated Fatty Acid (in Phospholipid) CFA_Synthase CFA Synthase UFA->CFA_Synthase CFA This compound Fatty Acid (in Phospholipid) UFA->CFA SAM S-Adenosylmethionine (SAM) SAM->CFA_Synthase SAH S-Adenosylhomocysteine (SAH) SAM->SAH CFA_Synthase->CFA catalyzes

Mechanism of Action of Ciprofloxacin

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that contains a this compound ring. Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[18][19][20][21] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[18][19][20][21]

Ciprofloxacin_MoA Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Topo_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Conclusion

The theoretical models of this compound reactivity, particularly the Coulson-Moffitt and Walsh models, provide a framework for understanding its unique electronic structure and chemical behavior. This theoretical foundation, combined with experimental data and modern computational methods, allows researchers and drug development professionals to harness the distinct properties of the this compound ring in the design and synthesis of novel molecules with tailored functionalities. The continued exploration of this compound chemistry promises to yield new synthetic methodologies and therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopropane Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclopropane (C₃H₆), a unique and highly strained cycloalkane. The information presented herein is intended to serve as a critical resource for professionals in research, science, and drug development, offering quantitative data, detailed experimental methodologies, and visualizations of key processes.

Physical Properties of this compound

This compound is a colorless, flammable gas with a characteristic sweet, petroleum-like odor.[1][2] At atmospheric pressure and room temperature, it exists in a gaseous state.[2] Due to its molecular structure, which forces the carbon-carbon bonds into a highly strained 60° angle, it exhibits properties that are distinct from its linear alkane counterpart, propane.[2][3]

Table 1: Quantitative Physical Properties of this compound
PropertyValueUnitsConditions
Molecular Weight42.08 g/mol
Boiling Point-32.9°Cat 1 atm
Melting Point-128°C
Density (gas)1.879g/Lat 0 °C, 1 atm
Vapor Density1.48(air = 1)
Vapor Pressure6.4bar(a)at 20 °C
13.5bar(a)at 50 °C
Critical Temperature125°C
Critical Pressure55.4bar
Solubility in Water502mg/L
log Kow (Octanol-Water Partition Coefficient)1.72
Autoignition Temperature495 - 498°C
Flammability Limits in Air2.4 - 10.4% by volume
Heat of Combustion-49420.5J/kg

Sources:[1][4][5][6][7][8]

Chemical Properties and Reactivity

The significant ring strain in the this compound molecule dictates its chemical reactivity.[2][3] The carbon-carbon bonds have increased π-character, making the molecule susceptible to ring-opening reactions that are not typical for alkanes.[3]

Table 2: Key Chemical Properties of this compound
PropertyDescription
Reactivity with Halogens Undergoes addition reactions with halogens (e.g., Br₂) to form 1,3-dihalopropanes.[9][10]
Hydrogenation Reacts with hydrogen (H₂) in the presence of a catalyst (e.g., Ni, Pt) to yield propane.[10]
Reaction with Hydrogen Halides Reacts with hydrogen halides (e.g., HBr, HI) to form the corresponding 1-halopropane.[9]
Stability While reactive, it is stable under normal conditions but can form explosive mixtures with air.[5] It may react violently with strong oxidizing agents.[11]
Polymerization Can undergo ring-opening polymerization under certain conditions.

Sources:[9][10][11]

Experimental Protocols

This section outlines the methodologies for determining key physical and chemical properties of this compound.

Determination of Flammability Limits (ASTM E681)

The flammability limits of this compound in air can be determined using the ASTM E681 standard test method.[12][13] This method involves introducing a known concentration of this compound into a closed vessel and attempting to ignite it with a spark.

Experimental Workflow for Flammability Testing

Flammability_Testing_Workflow start Start prepare_mixture Prepare this compound-Air Mixture in a 5-L or 12-L Flask start->prepare_mixture introduce_igniter Introduce Ignition Source (e.g., Electric Spark) prepare_mixture->introduce_igniter observe Visually Observe for Flame Propagation introduce_igniter->observe flame_propagates Flame Propagates? observe->flame_propagates record_flammable Record Concentration as Flammable flame_propagates->record_flammable Yes record_nonflammable Record Concentration as Non-Flammable flame_propagates->record_nonflammable No vary_concentration Vary this compound Concentration record_flammable->vary_concentration record_nonflammable->vary_concentration vary_concentration->prepare_mixture Iterate determine_limits Determine Lower and Upper Flammability Limits vary_concentration->determine_limits Sufficient Data end End determine_limits->end NMDA_Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds (co-agonist) Channel_Block Ion Channel Blocked NMDAR->Channel_Block Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opens This compound This compound This compound->NMDAR Antagonizes Channel_Block->Ca_Influx Prevents Anesthesia Anesthetic Effect Channel_Block->Anesthesia Neuronal_Depolarization Neuronal Depolarization Ca_Influx->Neuronal_Depolarization Neuronal_Depolarization->Anesthesia

References

An In-depth Technical Guide to Cyclopropanation Reactions in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropanation reactions, which facilitate the formation of a three-membered cyclopropane ring, are fundamental transformations in organic chemistry. The inherent ring strain of cyclopropanes makes them valuable synthetic intermediates and key structural motifs in a wide array of biologically active molecules, including natural products and pharmaceuticals.[1] This guide provides a comprehensive overview of the core methodologies for cyclopropanation, with a focus on their mechanisms, stereoselectivity, and practical applications in complex molecule synthesis.

Core Cyclopropanation Methodologies

The primary approaches to cyclopropanation involve the reaction of an alkene with a carbene or carbenoid species. The choice of methodology is often dictated by the desired substrate scope, functional group tolerance, and stereochemical outcome. The most prominent methods include the Simmons-Smith reaction, transition-metal-catalyzed reactions of diazo compounds, and the addition of dihalocarbenes.

The Simmons-Smith Reaction

The Simmons-Smith reaction is a reliable and stereospecific method for the cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[2] A popular modification, known as the Furukawa modification, utilizes diethylzinc, which often provides better reproducibility.[2] The reaction is characterized by its high stereospecificity, where the stereochemistry of the starting alkene is retained in the this compound product.[2]

The reaction is believed to proceed through a concerted "butterfly" transition state, where the methylene group is delivered to the same face of the double bond.[3] This concerted mechanism accounts for the observed syn-addition and stereospecificity.

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ ICH2ZnI ICH₂ZnI (Simmons-Smith Reagent) CH2I2->ICH2ZnI Zn(Cu) Zn(Cu) Zn(Cu)->ICH2ZnI Transition_State Butterfly Transition State ICH2ZnI->Transition_State Alkene Alkene Alkene->Transition_State This compound This compound Transition_State->this compound

Caption: Mechanism of the Simmons-Smith Reaction.

SubstrateReagent SystemSolventYield (%)Diastereomeric Ratio (dr)Reference
CyclohexeneCH₂I₂ / Zn(Cu)Et₂O53-55N/A[Simmons, H. E.; Smith, R. D. J. Am. Chem. Soc.1959 , 81, 4256-4264]
(Z)-3-HexeneCH₂I₂ / Zn(Cu)Et₂O73>99:1 (cis)[Simmons, H. E.; et al. Org. React.1973 , 20, 1-131]
(E)-3-HexeneCH₂I₂ / Zn(Cu)Et₂O75>99:1 (trans)[Simmons, H. E.; et al. Org. React.1973 , 20, 1-131]
1-OcteneEt₂Zn / CH₂I₂CH₂Cl₂70-90N/A[Furukawa, J.; Kawabata, N.; Nishimura, J. Tetrahedron1968 , 24, 53-58]
Cinnamyl alcoholEt₂Zn / CH₂I₂CH₂Cl₂92>20:1 (syn)[Charette, A. B.; et al. J. Am. Chem. Soc.2001 , 123, 12168-12175]

To a solution of cinnamyl alcohol (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an argon atmosphere is added a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) dropwise. The resulting solution is stirred at 0 °C for 20 minutes. Diiodomethane (2.2 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

Transition-Metal-Catalyzed Cyclopropanation with Diazo Compounds

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective in promoting the cyclopropanation of alkenes with diazo compounds, such as ethyl diazoacetate.[4] These reactions proceed via the formation of a metal-carbene intermediate. A key advantage of this methodology is the ability to achieve high levels of enantioselectivity through the use of chiral ligands.

The catalytic cycle begins with the reaction of the diazo compound with the rhodium catalyst to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen. This electrophilic carbene is then transferred to the alkene in a concerted fashion to yield the this compound product and regenerate the catalyst.

Rhodium_Cyclopropanation Rh2L4 Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CHR' (Metal Carbene) Rh2L4->Carbene + R'CHN₂ - N₂ Diazo R'CHN₂ Carbene->Rh2L4 + Alkene - this compound This compound This compound Carbene->this compound Alkene Alkene Alkene->this compound Dichlorocarbene_Mechanism cluster_formation Carbene Formation cluster_addition Cycloaddition CHCl3 CHCl₃ Anion ⁻CCl₃ CHCl3->Anion + Base - HB⁺ Base Base (e.g., KOH) Carbene :CCl₂ (Dichlorocarbene) Anion->Carbene - Cl⁻ Product gem-Dichlorothis compound Carbene->Product Alkene Alkene Alkene->Product

References

The Pivotal Role of Cyclopropane in the Evolution of Anesthetic Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane, a simple cyclic hydrocarbon, holds a significant and paradoxical place in the history of medicine. For over four decades, it was a widely used and highly effective inhalation anesthetic, prized for its rapid induction and recovery times and profound analgesic properties. However, its extreme flammability and potential for severe cardiovascular side effects ultimately led to its decline in clinical practice. This technical guide provides an in-depth exploration of the role of this compound in the development of anesthetic agents, detailing its physicochemical properties, mechanism of action, and the experimental protocols used to characterize it. By understanding the rise and fall of this compound, researchers can glean valuable insights into the ongoing quest for the ideal anesthetic.

Physicochemical and Anesthetic Properties: A Comparative Analysis

The clinical utility of an inhalation anesthetic is largely determined by its physicochemical properties, which dictate its potency, speed of onset and emergence, and distribution in the body. The following tables summarize key quantitative data for this compound and other significant anesthetic agents, offering a clear comparison of their defining characteristics.

Table 1: Minimum Alveolar Concentration (MAC) of Various Anesthetic Agents

Anesthetic AgentMAC (%)
This compound9.2 - 17.5[1][2]
Nitrous Oxide104[2][3]
Desflurane6.6[3]
Sevoflurane1.8[3]
Isoflurane1.17[3]
Enflurane1.63[3]
Halothane0.75[3]
Methoxyflurane0.16[2][3]

MAC is the minimum alveolar concentration at which 50% of patients do not move in response to a surgical stimulus. A lower MAC indicates higher potency.[3]

Table 2: Blood/Gas Partition Coefficients of Various Anesthetic Agents

Anesthetic AgentBlood/Gas Partition Coefficient
This compound0.55[1]
Nitrous Oxide0.47[4]
Desflurane0.42[4]
Sevoflurane0.65[4]
Isoflurane1.4[4]
Enflurane1.8[4]
Halothane2.3[4]
Methoxyflurane12[4]

The blood/gas partition coefficient is a measure of the solubility of an anesthetic in the blood. A lower coefficient indicates a faster onset of and emergence from anesthesia.[5]

Table 3: Oil/Gas Partition Coefficients of Various Anesthetic Agents

Anesthetic AgentOil/Gas Partition Coefficient
Nitrous Oxide1.4[4]
Desflurane19[4]
Sevoflurane51[4]
Enflurane98[4]
Isoflurane98[4]
Halothane224[4]

The oil/gas partition coefficient reflects the lipid solubility of an anesthetic and is correlated with its potency (inversely related to MAC).[6][7]

Mechanism of Action: Targeting Neuronal Signaling

Unlike many other volatile anesthetics that primarily act on GABAA receptors, this compound's mechanism of action is distinct. It is known to be an antagonist of the N-methyl-D-aspartate (NMDA) receptor and an inhibitor of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and nicotinic acetylcholine receptors. These actions disrupt excitatory neurotransmission in the central nervous system, leading to a state of general anesthesia.

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Signaling_Cascade Intracellular Signaling Cascade Ca_ion->Signaling_Cascade Activates Neuronal_Response Altered Neuronal Excitability (Anesthesia) Signaling_Cascade->Neuronal_Response Leads to This compound This compound (Antagonist) This compound->NMDA_R Blocks

NMDA Receptor Antagonism by this compound

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_ion Na⁺ AMPA_R->Na_ion Influx Depolarization Depolarization Na_ion->Depolarization Causes Neuronal_Response Altered Neuronal Excitability (Anesthesia) Depolarization->Neuronal_Response Leads to This compound This compound (Inhibitor) This compound->AMPA_R Inhibits

AMPA Receptor Inhibition by this compound

nAChR_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal ACh_Vesicle Acetylcholine Vesicle ACh Acetylcholine ACh_Vesicle->ACh Release nAChR Nicotinic ACh Receptor ACh->nAChR Binds Cation_ion Na⁺/Ca²⁺ nAChR->Cation_ion Influx Depolarization Depolarization Cation_ion->Depolarization Causes Neuronal_Response Altered Neuronal Excitability (Anesthesia) Depolarization->Neuronal_Response Leads to This compound This compound (Inhibitor) This compound->nAChR Inhibits

Nicotinic Acetylcholine Receptor Inhibition

Experimental Protocols

The characterization of anesthetic agents relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for determining two key anesthetic properties.

Determination of Minimum Alveolar Concentration (MAC)

Objective: To determine the concentration of an inhaled anesthetic that prevents movement in 50% of subjects in response to a supramaximal noxious stimulus.[8]

Methodology:

  • Animal Preparation: A cohort of suitable animal models (e.g., dogs, swine) is selected. The animals are induced with the test anesthetic agent and intubated for mechanical ventilation. Physiological parameters such as heart rate, blood pressure, and end-tidal carbon dioxide are continuously monitored.

  • Equilibration: The end-tidal concentration of the anesthetic agent is maintained at a predetermined level for a period of at least 15 minutes to ensure equilibration between the alveoli, blood, and brain.[3]

  • Noxious Stimulus: A standardized, supramaximal noxious stimulus is applied. This is often a tail clamp applied for a set duration (e.g., 60 seconds).[9]

  • Response Assessment: The animal's response is observed and categorized as either "movement" (a purposeful, gross motor response) or "no movement."

  • Iterative Concentration Adjustment (Up-and-Down Method):

    • If the animal moves, the end-tidal anesthetic concentration is increased by a predetermined factor (e.g., 10-20%) for the next animal.

    • If the animal does not move, the concentration is decreased by the same factor for the next animal.

  • MAC Calculation: This process is repeated for a series of animals until a number of "crossover" events (a "no movement" response followed by a "movement" response, or vice versa) have been observed. The MAC is then calculated as the mean of the anesthetic concentrations at these crossover points.

MAC_Determination_Workflow Start Start Induce_Anesthesia Induce Anesthesia and Intubate Animal Start->Induce_Anesthesia Equilibrate Equilibrate at Target Anesthetic Concentration (≥15 min) Induce_Anesthesia->Equilibrate Apply_Stimulus Apply Supramaximal Noxious Stimulus Equilibrate->Apply_Stimulus Observe_Response Observe Response Apply_Stimulus->Observe_Response Increase_Conc Increase Anesthetic Concentration for Next Subject Observe_Response->Increase_Conc Movement Decrease_Conc Decrease Anesthetic Concentration for Next Subject Observe_Response->Decrease_Conc No Movement Record_Crossover Record Crossover Concentration Increase_Conc->Record_Crossover Decrease_Conc->Record_Crossover Sufficient_Data Sufficient Crossovers? Record_Crossover->Sufficient_Data Sufficient_Data->Equilibrate No Calculate_MAC Calculate Mean of Crossover Concentrations (MAC) Sufficient_Data->Calculate_MAC Yes End End Calculate_MAC->End

Experimental Workflow for MAC Determination
Determination of Blood/Gas Partition Coefficient

Objective: To determine the relative solubility of a volatile anesthetic in blood compared to the gas phase at equilibrium.

Methodology (Vial Equilibration Method):

  • Sample Preparation: A known volume of fresh heparinized blood is placed into a series of gas-tight glass vials.

  • Anesthetic Introduction: A known volume and concentration of the anesthetic gas are introduced into the headspace of each vial.

  • Equilibration: The vials are sealed and placed in a shaking water bath maintained at a constant temperature (typically 37°C) for a sufficient period to allow for equilibrium between the blood and gas phases.

  • Gas Chromatography Analysis: A sample of the headspace gas is withdrawn from each vial using a gas-tight syringe and injected into a gas chromatograph (GC) to determine the final anesthetic concentration in the gas phase.

  • Calculation: The initial and final concentrations of the anesthetic in the gas phase are used to calculate the amount of anesthetic that dissolved in the blood. The blood/gas partition coefficient (λ) is then calculated using the following formula:

    λ = (Amount of anesthetic in blood / Volume of blood) / (Amount of anesthetic in gas / Volume of gas)

    This can be simplified to:

    λ = (Cinitial gas - Cfinal gas) * Vgas / (Cfinal gas * Vblood)

    Where:

    • Cinitial gas = Initial concentration of anesthetic in the gas phase

    • Cfinal gas = Final concentration of anesthetic in the gas phase

    • Vgas = Volume of the gas phase (headspace)

    • Vblood = Volume of the blood

This process is typically performed using headspace gas chromatography.[10]

The Developmental Trajectory of Anesthetic Agents: A Logical Progression

The development of new anesthetic agents follows a logical progression from discovery to clinical application. This compound's journey, from its initial synthesis to its eventual replacement, exemplifies many of these stages.

Anesthetic_Development_Timeline Discovery Chemical Synthesis (e.g., Freund, 1882 for this compound) Preclinical Preclinical Studies (Animal Models) Discovery->Preclinical Pharmacological Screening Toxicity Toxicity and Safety Profiling Preclinical->Toxicity Clinical_I Phase I Clinical Trials (Safety in Humans) Toxicity->Clinical_I Clinical_II Phase II Clinical Trials (Efficacy and Dosing) Clinical_I->Clinical_II Clinical_III Phase III Clinical Trials (Large-scale Efficacy) Clinical_II->Clinical_III Regulatory Regulatory Approval Clinical_III->Regulatory Post_Market Post-marketing Surveillance Regulatory->Post_Market Refinement Development of Safer Alternatives (e.g., Halogenated Ethers) Post_Market->Refinement Identified Limitations (e.g., Flammability)

Logical Workflow of Anesthetic Agent Development

Conclusion: Lessons from this compound

This compound's story is a powerful reminder of the complex interplay between efficacy, safety, and technological advancement in drug development. Its desirable anesthetic properties propelled it to the forefront of clinical practice, but its inherent dangers necessitated the search for safer alternatives. The development of non-flammable, halogenated ethers marked a significant step forward in anesthetic safety, a direct consequence of the lessons learned from the era of this compound. For modern researchers, the legacy of this compound underscores the importance of a holistic approach to drug design, where a favorable pharmacodynamic profile must be balanced with a thorough understanding and mitigation of potential risks. The experimental and theoretical frameworks developed to characterize agents like this compound continue to form the foundation of anesthetic research, guiding the ongoing pursuit of safer and more effective anesthetic agents.

References

A Technical Guide to σ-Aromaticity in Cyclopropane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Aromaticity, a cornerstone concept in chemistry, is traditionally associated with the cyclic delocalization of π-electrons, as exemplified by benzene. However, the concept has been extended to include the delocalization of σ-electrons, termed σ-aromaticity. Cyclopropane, a simple cycloalkane, is the archetypal and most debated example of a σ-aromatic system. Its unique electronic structure, reactivity, and magnetic properties deviate significantly from what would be expected for a saturated hydrocarbon, sparking decades of research and discussion.[1][2][3][4] This technical guide provides an in-depth analysis of the theoretical underpinnings, key experimental and computational evidence, and prevailing controversies surrounding σ-aromaticity in this compound and its derivatives. It is intended to serve as a comprehensive resource for researchers leveraging the unique properties of the cyclopropyl moiety in various scientific and developmental contexts.

Theoretical Framework: The Walsh Orbital Model

The bonding in this compound cannot be adequately described by conventional sp³ hybridization due to the severe angle strain imposed by its 60° C-C-C bond angles.[4][5] In 1947, A. D. Walsh proposed a more suitable model based on sp² hybridized carbon atoms.[6]

In the Walsh model:

  • Each carbon atom uses two sp² hybrid orbitals to form C-H bonds.

  • The remaining sp² orbital from each carbon is directed toward the center of the ring.

  • A p-orbital on each carbon is oriented tangentially along the ring's perimeter.

These basis orbitals combine to form a set of molecular orbitals (MOs) for the this compound ring.[7][8][9] The three inwardly-directed sp² orbitals combine to form one low-energy bonding MO (a₁') and a pair of higher-energy, degenerate antibonding MOs (e'). The three tangential p-orbitals combine to form a pair of degenerate, π-like bonding MOs (e') and one high-energy antibonding MO (a₂'). This results in a high-lying highest occupied molecular orbital (HOMO) with π-like character, which accounts for this compound's propensity to undergo addition reactions, a feature more typical of alkenes.[6]

G Figure 1: Conceptual Formation of Walsh Orbitals Basis_p 3x Tangential p-orbitals MO_e_prime_bonding e' (Bonding, π-like) Basis_p->MO_e_prime_bonding Combine MO_a2_prime_antibonding a₂'* (Antibonding, π-like) Basis_p->MO_a2_prime_antibonding Combine Basis_sp2 3x Radial sp²-orbitals MO_a1_prime_bonding a₁' (Bonding, σ-like) Basis_sp2->MO_a1_prime_bonding Combine MO_e_prime_antibonding e'* (Antibonding, σ-like) Basis_sp2->MO_e_prime_antibonding Combine

Figure 1: Conceptual Formation of Walsh Orbitals

Evidence and Criteria for σ-Aromaticity

The aromaticity of a compound is assessed through several key criteria: magnetic, energetic, and geometric.[10][11][12] For this compound, the evidence is strongest from magnetic criteria, while energetic arguments remain a subject of significant debate.

Magnetic Criteria

Magnetic properties provide the most compelling evidence for σ-aromaticity in this compound. Aromatic systems are characterized by the ability to sustain a diatropic (shielding) ring current when placed in an external magnetic field.[13][14]

Nucleus-Independent Chemical Shift (NICS): NICS is a computational probe for aromaticity where the magnetic shielding is calculated at a non-atomic position, typically the geometric center of a ring (NICS(0)).[13][14][15] A negative NICS value indicates shielding and is a hallmark of aromaticity, while a positive value indicates deshielding and anti-aromaticity. Computational studies consistently show that this compound exhibits a negative NICS value, supporting its aromatic character.[16] In contrast, cyclobutane, which would be σ-antiaromatic, shows a positive NICS value.[16]

Magnetic Susceptibility Anisotropy: Aromatic molecules exhibit large magnetic susceptibility anisotropies due to the ease of inducing a ring current perpendicular to the plane of the ring. Experimental measurements on this compound complexes have confirmed that it possesses an unusually large magnetic susceptibility anisotropy for a saturated molecule, further supporting the existence of a ring current.[17][18]

However, it is crucial to note that some high-level theoretical studies have challenged the interpretation of these magnetic properties as definitive proof of a σ-ring current, suggesting they may arise from other electronic phenomena.[1][2][3]

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromaticity Character
Benzene-9.7-10.2Aromatic (π)
This compound -11.5 -16.7 Aromatic (σ)
Cyclobutane+1.9-3.5Antiaromatic (σ)
Cyclopentane-1.7-3.9Non-aromatic
Cyclohexane-2.2-3.3Non-aromatic
Table 1: Comparison of calculated NICS values (ppm) for this compound and reference compounds. NICS(0) is at the ring center, and NICS(1) is 1 Å above the ring center. Data compiled from various computational studies.[16]
Energetic Criteria

Aromatic compounds exhibit enhanced thermodynamic stability, often quantified as an Aromatic Stabilization Energy (ASE).[10][11] While this compound is highly strained (27.6 kcal/mol), some have argued it is more stable than its strain would suggest, attributing this extra stability to σ-aromaticity.[4]

G Figure 2: Criteria for Assessing σ-Aromaticity C3H6 This compound Magnetic Magnetic Criteria (Strongest Evidence) C3H6->Magnetic Energetic Energetic Criteria (Controversial) C3H6->Energetic Geometric Geometric Criteria (Less Indicative) C3H6->Geometric NICS Negative NICS Value (e.g., -11.5 ppm at center) Magnetic->NICS Anisotropy Large Magnetic Susceptibility Anisotropy Magnetic->Anisotropy ASE Aromatic Stabilization Energy (ASE) (Calculated as ~0 - 3.5 kcal/mol) Energetic->ASE Strain Anomalous Strain Energy? (Debated Interpretation) Energetic->Strain Bonds Short C-C Bonds (151 pm) (Result of bent bonding) Geometric->Bonds

Figure 2: Criteria for Assessing σ-Aromaticity
Geometric Criteria

A classic sign of aromaticity is the equalization of bond lengths around the ring.[11][20] In this compound, the C-C bond length is 151 pm, which is notably shorter than the ~154 pm bond length in alkanes.[4] However, this is primarily a consequence of the unique bent-bond electronic structure rather than a direct indicator of aromaticity in the same vein as benzene. Therefore, geometric criteria are less commonly invoked in the case of σ-aromaticity.

Experimental and Computational Protocols

The study of σ-aromaticity relies heavily on computational chemistry, supplemented by specific physical organic experiments.

Computational Protocols

NICS Calculation Workflow: The standard protocol for calculating NICS values to probe ring currents is as follows:

  • Geometry Optimization: The molecular structure is optimized to a stationary point on the potential energy surface using a reliable quantum mechanical method, typically Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-311+G**).

  • Ghost Atom Placement: A "ghost" atom (Bq), which has no nucleus or electrons, is placed at the geometric center of the three-membered ring for NICS(0) calculations, or at a specified distance above the plane (e.g., 1.0 Å) for NICS(1) calculations.

  • NMR Shielding Calculation: A nuclear magnetic shielding calculation is performed using a method that accounts for magnetic field effects, such as the Gauge-Independent Atomic Orbital (GIAO) method.[21]

  • NICS Value Determination: The isotropic magnetic shielding value (σ_iso) computed at the ghost atom's position is taken, and its sign is inverted (NICS = -σ_iso).

Aromatic Stabilization Energy (ASE) Calculation: ASE is often calculated via homodesmotic or isodesmic reactions, where the number and type of bonds are conserved on both sides of the equation to cancel out errors. For this compound, a key study used high-level ab initio Valence Bond Self-Consistent Field (VBSCF) theory with a large basis set (cc-pVTZ) to directly evaluate the resonance energy contribution from σ-electron delocalization.[2][3]

G Figure 3: Computational Workflow for NICS start Select Molecule (e.g., this compound) opt Geometry Optimization (e.g., DFT/B3LYP/6-311+G**) start->opt ghost Define Ghost Atom (Bq) Position (e.g., Ring Center) opt->ghost giao NMR Shielding Calculation (e.g., GIAO Method) ghost->giao shield Extract Isotropic Shielding (σ_iso) at Ghost Atom giao->shield nics Calculate NICS = -σ_iso shield->nics end Evaluate Aromaticity (Negative NICS -> Aromatic) nics->end

Figure 3: Computational Workflow for NICS
Experimental Protocols

Synthesis of this compound Derivatives: The synthesis of substituted cyclopropanes for study is crucial. Common methods include:

  • Alkene Cyclopropanation: Reaction of an alkene with a carbene or carbenoid, often generated from diazo compounds or dihalomethanes. This is a versatile method for accessing a wide range of derivatives.[22][23]

  • Wurtz Coupling: The original synthesis of this compound involved the intramolecular coupling of 1,3-dibromopropane using sodium metal, a method now primarily of historical and pedagogical interest.[4]

  • Thianthrene-Mediated Electrochemistry: A modern method for coupling carbon pronucleophiles and unactivated alkenes to form cyclopropanes with high diastereoselectivity.[22]

Spectroscopic Measurement:

  • Rotational Zeeman Spectroscopy: This high-resolution gas-phase technique is used to measure molecular g-values and magnetic susceptibility anisotropies. By studying weakly bound complexes of this compound (e.g., with HCl), the properties of the isolated this compound molecule can be accurately determined.[17][18]

  • ¹H NMR Spectroscopy: While not a direct measure of aromaticity, the anomalous upfield chemical shifts of protons attached to a this compound ring have long been recognized as evidence of its unique magnetic environment.[5] These effects can be quantified computationally using methods like Through-Space NMR Shieldings (TSNMRS).[21]

Conclusion and Outlook

The concept of σ-aromaticity in this compound remains a fascinating and instructive topic in modern chemistry. The collective evidence, particularly from magnetic criteria such as negative NICS values and large magnetic susceptibility anisotropy, provides strong support for the existence of a delocalized σ-electron system that sustains a ring current. The Walsh orbital model offers a robust theoretical framework for understanding these unique properties.

However, the lack of significant energetic stabilization means that this compound does not fit the aromatic paradigm as neatly as benzene. The debate over its status highlights that aromaticity is not a monolithic property but a multifaceted concept with energetic and magnetic components that are not always correlated. For researchers and drug developers, understanding the σ-aromatic character of this compound is key to rationalizing and exploiting its unique stability, reactivity, and conformational properties, which make it a valuable and increasingly utilized structural motif in medicinal chemistry and materials science.

References

Conformational Analysis of Substituted Cyclopropanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a fundamental scaffold in medicinal chemistry and organic synthesis, presents a unique conformational landscape due to its inherent ring strain and rigid structure. The substitution pattern on this three-membered ring dictates its three-dimensional geometry, which in turn profoundly influences molecular properties and biological activity. This technical guide provides an in-depth exploration of the conformational analysis of substituted cyclopropanes, integrating experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography with computational insights. Detailed experimental protocols, quantitative data on conformational preferences, and visualizations of key structural relationships are presented to serve as a comprehensive resource for researchers in drug discovery and chemical sciences.

Introduction: The Unique Conformational Landscape of this compound

The this compound ring is a planar and rigid structure, a consequence of its three carbon atoms defining a plane.[1][2] This rigidity, however, comes at the cost of significant ring strain, a combination of angle strain and torsional strain. The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons, leading to what is known as angle strain.[1] Furthermore, the substituents on adjacent carbon atoms are held in an eclipsed conformation, resulting in torsional strain.[1][2]

This inherent strain governs the conformational preferences of substituted cyclopropanes. Unlike more flexible cycloalkanes, the this compound ring itself does not undergo puckering or ring flips. Therefore, the conformational analysis of substituted cyclopropanes primarily focuses on the rotation of substituents around the exocyclic C-C bonds and the influence of these substituents on the geometry of the ring itself.

Experimental Determination of this compound Conformation

The precise three-dimensional arrangement of atoms in substituted cyclopropanes can be elucidated using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[3][4] For substituted cyclopropanes, ¹H and ¹³C NMR provide valuable information about the chemical environment, connectivity, and relative orientation of substituents.

Key NMR parameters for conformational analysis include:

  • Chemical Shifts (δ): The chemical shift of a proton or carbon nucleus is sensitive to its electronic environment. Substituent-induced changes in chemical shifts can provide insights into the preferred conformation.

  • Coupling Constants (J): Vicinal (³J) and geminal (²J) coupling constants are dependent on the dihedral and bond angles, respectively. These can be used to deduce the relative stereochemistry and conformational preferences of substituents.

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.[5][6] By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional electron density map can be generated, revealing the precise atomic coordinates. This technique is invaluable for determining:

  • Bond lengths and angles: Precise measurements of the this compound ring and substituent geometries.

  • Dihedral angles: The exact torsional angles of substituents relative to the ring, defining the conformation in the crystalline state.

  • Absolute stereochemistry: The absolute configuration of chiral centers can be determined.

Computational Conformational Analysis

In conjunction with experimental methods, computational chemistry provides a powerful platform to explore the conformational landscape of substituted cyclopropanes.[7][8] Density Functional Theory (DFT) is a widely used method to calculate the energies of different conformations and predict the most stable geometries.[9]

Computational studies can provide:

  • Rotational energy barriers: The energy required for a substituent to rotate around its bond to the this compound ring.

  • Conformational energy differences: The relative energies of different stable conformations (e.g., bisected vs. perpendicular).

  • Geometric parameters: Predicted bond lengths, bond angles, and dihedral angles that can be compared with experimental data.

Substituent Effects on Conformation

The nature of the substituents plays a crucial role in determining the preferred conformation of the this compound ring.

Steric Effects

Bulky substituents will tend to adopt conformations that minimize steric hindrance with adjacent groups. Due to the eclipsed nature of substituents on the this compound ring, steric interactions can be a significant factor in determining the rotational preference of a group.

Electronic Effects: The Role of π-Acceptors

Substituents capable of π-interaction with the Walsh orbitals of the this compound ring exhibit distinct conformational preferences. The Walsh orbital model describes the C-C bonds of this compound as having significant p-character, allowing for conjugation with adjacent π-systems.[10]

π-acceptor substituents, such as carbonyls, nitro groups, and phenyl rings, preferentially adopt a bisected conformation .[9] In this arrangement, the plane of the π-system is perpendicular to the plane of the this compound ring, maximizing overlap with the Walsh orbitals. This leads to a stabilization of the conformation and can also result in a slight lengthening of the adjacent C-C bonds and shortening of the distal C-C bond in the this compound ring.[9]

Quantitative Conformational Data

The following tables summarize key quantitative data from experimental and computational studies on the conformational analysis of substituted cyclopropanes.

Table 1: Rotational Energy Barriers of Selected Substituted Cyclopropanes

SubstituentMethodRotational Barrier (kcal/mol)Preferred ConformationReference
PhenylNMR~2.0Bisected[11]
Formyl (CHO)NMR5.03 (cis → trans), 5.95 (trans → cis)s-trans favored[12]
VinylElectron Diffraction>2.5s-trans and s-cis nearly equal[12]

Table 2: Conformational Energy Differences for π-Acceptor Substituents

SubstituentMethodConformationRelative Energy (kcal/mol)Reference
-COORDFTBisected0.0[9]
Perpendicular~4.0[9]
-NO₂DFTBisected0.0[9]
Perpendicular~5.0[9]
PhenylDFTBisected0.0[9]
Perpendicular~2.0[9]

Table 3: Representative Dihedral Angles from X-ray Crystallography

CompoundSubstituentDihedral Angle (°)ConformationReference
Phenylthis compound derivativePhenyl~0 and ~180Bisected[9]
Cyclopropanecarboxamide derivativeAmide~0 and ~180Bisected[9]

Experimental Protocols

NMR Spectroscopic Analysis

Objective: To determine the solution-phase conformation of a substituted this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified substituted this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard one-dimensional (1D) ¹H NMR spectrum to determine chemical shifts and coupling constants.

    • Acquire a 1D ¹³C NMR spectrum (e.g., with proton decoupling) to identify the carbon signals.

    • For complex spectra, acquire two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Measure the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., TMS).

    • Measure the coupling constants (J) in Hertz (Hz).

    • Analyze the coupling patterns and magnitudes to infer dihedral angle relationships based on the Karplus equation for vicinal couplings.

    • For dynamic processes, variable temperature (VT) NMR studies can be performed to determine rotational barriers.

Single-Crystal X-ray Diffraction

Objective: To determine the solid-state structure and conformation of a substituted this compound.

Methodology:

  • Crystal Growth: Grow single crystals of the substituted this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (intensities and positions of diffracted X-rays) is collected on a detector.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An atomic model is built into the electron density map.

    • The model is refined by least-squares methods against the experimental data to optimize atomic positions, bond lengths, bond angles, and thermal parameters.

  • Data Analysis:

    • Analyze the final refined structure to determine precise bond lengths, bond angles, and dihedral angles.

    • Visualize the molecular structure using appropriate software.

Visualizing Conformational Principles

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of substituted cyclopropanes.

experimental_workflow cluster_synthesis Sample Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Interpretation synthesis Synthesis & Purification of Substituted this compound nmr NMR Spectroscopy synthesis->nmr Solution-phase xray X-ray Crystallography synthesis->xray Solid-state dft DFT Calculations synthesis->dft In silico conf_analysis Conformational Analysis nmr->conf_analysis xray->conf_analysis dft->conf_analysis

Caption: Workflow for Conformational Analysis.

substituent_effects substituent Substituent Properties steric Steric Hindrance substituent->steric electronic Electronic Effects (e.g., π-acceptor) substituent->electronic conformation Preferred Conformation steric->conformation Minimize Repulsion electronic->conformation Maximize Orbital Overlap (e.g., Bisected Conformation)

Caption: Influence of Substituent Properties.

Conclusion

The conformational analysis of substituted cyclopropanes is a critical aspect of understanding their chemical reactivity and biological function. The rigid and strained nature of the this compound ring leads to unique conformational preferences that are highly sensitive to the steric and electronic properties of the substituents. A combined approach, leveraging the strengths of NMR spectroscopy for solution-phase analysis, X-ray crystallography for solid-state structure determination, and computational modeling for energetic insights, provides a comprehensive understanding of these fascinating molecules. The principles and data presented in this guide offer a valuable resource for chemists and drug discovery professionals working with this compound-containing compounds.

References

Cyclopropane Derivatives: Probing the Secrets of Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The unique chemical properties of the cyclopropane ring, with its inherent strain and pseudo-double bond character, have made this compound derivatives invaluable tools for elucidating enzyme mechanisms. These small, rigid structures can act as sensitive probes, providing critical insights into reaction pathways, intermediate formation, and active site architecture. This technical guide explores the core principles and practical applications of using this compound derivatives to study enzyme mechanisms, with a focus on mechanism-based inhibition and the use of these compounds as radical clocks.

Mechanisms of Enzyme Inhibition by this compound Derivatives

This compound derivatives often function as mechanism-based inhibitors, also known as suicide inhibitors. In this mode of action, the enzyme's own catalytic machinery processes the this compound-containing substrate analog, leading to the generation of a reactive species that covalently modifies and inactivates the enzyme.[1] A key event in this process is the opening of the strained this compound ring.

Radical-Mediated Ring Opening

Many enzymatic reactions, particularly those catalyzed by metalloenzymes like cytochrome P450s and flavoenzymes such as monoamine oxidase (MAO), proceed through radical intermediates. Cyclopropylamines are a classic example of mechanism-based inhibitors that exploit this chemistry.[2] The enzyme initiates catalysis by abstracting an electron from the nitrogen atom of the cyclopropylamine, forming an aminium radical cation. This intermediate is unstable and rapidly undergoes homolytic cleavage of a carbon-carbon bond in the this compound ring. This ring-opening event generates a carbon-centered radical that can then covalently bind to the enzyme's active site, leading to irreversible inactivation.[2]

Cationic-Mediated Ring Opening

In other enzymatic systems, particularly those involving carbocation intermediates such as terpene cyclases, this compound-containing substrate analogs can probe these cationic pathways. The enzyme-catalyzed departure of a leaving group from the substrate analog can generate a cyclopropylcarbinyl cation. This highly reactive intermediate can undergo rearrangement and ring opening to form a homoallylic cation, which can then be trapped by a nucleophile in the active site, leading to covalent modification and inhibition. The specific products formed from the ring opening can provide valuable information about the nature of the cationic intermediates and the timing of bond-breaking and bond-forming events.

This compound Derivatives as "Radical Clocks"

A particularly powerful application of this compound derivatives is their use as "radical clocks" to probe the kinetics of enzymatic reactions involving radical intermediates. The rate of ring opening of a cyclopropyl radical is known and can be used to "time" the lifetime of a radical intermediate within an enzyme's active site.

For example, in cytochrome P450-catalyzed hydroxylations, a proposed mechanism involves the formation of a substrate radical followed by "oxygen rebound" from an iron-oxo species. If a this compound-containing substrate is used, the initially formed radical can either be trapped by the oxygen rebound (leading to a this compound-containing product) or undergo ring opening before rebound (leading to a ring-opened product). By measuring the ratio of these two products, and knowing the rate constant for the this compound ring opening, the rate of the oxygen rebound step can be calculated.[2] This has provided crucial evidence for the existence of short-lived radical intermediates in these reactions.[2]

Case Studies: Probing Specific Enzyme Families

Monoamine Oxidase (MAO)

Tranylcypromine, a cyclopropylamine, is a well-known irreversible inhibitor of MAO. It acts as a mechanism-based inhibitor where the flavin cofactor of MAO oxidizes the cyclopropylamine, leading to ring opening and covalent modification of the enzyme.[3][4]

Quantitative Data for MAO Inhibition by Tranylcypromine

ParameterValueEnzyme/SystemReference
Pharmacodynamic Half-Life (Fast Phase)~1.3 daysHuman Volunteers[4]
Pharmacodynamic Half-Life (Slow Phase)~14.2 daysHuman Volunteers[4]
Onset of Inhibition (Cumulative Dose)40 mgHuman Volunteers[4]
Increase in Urinary TryptamineUp to 7-foldHuman Volunteers[4]
IC50 (MAO-A)~100% inhibition at 1-hr pretreatmentRat Brain[3]
IC50 (MAO-B)~100% inhibition at 1-hr pretreatmentRat Brain[3]
Cytochrome P450 (CYP) Enzymes

Cyclopropylamines also serve as mechanism-based inactivators of various cytochrome P450 isoforms.[1][2] The inactivation proceeds through a one-electron oxidation of the amine by the activated heme iron, followed by ring scission and covalent adduction to the enzyme.[1] Cyclopropyl-containing fatty acids have been used as radical clocks to determine the rate of oxygen rebound in P450-catalyzed hydroxylations.[2]

Quantitative Data for Cytochrome P450 Probing

ParameterValueEnzyme/SystemReference
Oxygen Rebound Rate(2-3) x 10¹⁰ s⁻¹P450(BM3) and P450(BioI) with cyclopropyl fatty acid probes[2]
1-Aminothis compound-1-carboxylate (ACC) Deaminase

ACC deaminase is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the ring opening of ACC to α-ketobutyrate and ammonia. This enzyme is of interest in agricultural biotechnology for its ability to lower ethylene levels in plants. The mechanism involves the formation of a Schiff base between ACC and PLP, followed by nucleophilic attack and ring cleavage.[5]

Quantitative Data for ACC Deaminase

ParameterValueEnzyme SourceReference
Km for ACC4.8 mMPenicillium citrinum[5]
kcat3.52 s⁻¹Penicillium citrinum[5]
Trichodiene Synthase

This terpene cyclase catalyzes the conversion of farnesyl diphosphate (FPP) to trichodiene. This compound-containing analogs of FPP have been used to probe the carbocationic intermediates in the complex cyclization cascade.[6][7] These studies have helped to elucidate the timing of bond formations and rearrangements in the active site.

Quantitative Data for Trichodiene Synthase Inhibition

InhibitorKi1Ki2Inhibition TypeEnzyme SourceReference
12-Fluoro-farnesylphosphonophosphate2.33 ± 0.50 μM25.80 ± 7.70 μMMixed-type reversibleTrichodiene Synthase[8]

Experimental Protocols

Synthesis of this compound Probes

A common route to ACC involves the reaction of an ester of a glycine Schiff base with a 1,2-dihaloethane in the presence of a strong base, followed by acid hydrolysis to remove the protecting groups and hydrolyze the ester.[9]

  • Schiff Base Formation: React a glycine ester hydrochloride with a benzaldehyde derivative in the presence of a base like triethylamine and a dehydrating agent such as magnesium sulfate in a solvent like dichloromethane.

  • Cyclopropanation: React the resulting Schiff base ester with a 1,2-dihaloethane (e.g., 1,2-dichloroethane or 1,2-dibromoethane) in the presence of a strong base such as lithium diisopropylamide (LDA) or sodium hydride in an appropriate solvent (e.g., tetrahydrofuran).

  • Hydrolysis and Deprotection: Treat the cyclopropanated intermediate with a strong acid (e.g., 6 N HCl) under reflux to hydrolyze the ester and the imine, yielding the hydrochloride salt of ACC.

  • Purification: The free amino acid can be obtained by passing the salt through an ion-exchange resin.[9]

The synthesis of FPP analogs often involves multi-step organic synthesis. A general strategy involves the coupling of smaller isoprenoid-like fragments to build up the carbon skeleton, followed by introduction of the diphosphate group. For example, Negishi cross-coupling of an organozinc reagent with a vinyl iodide can be used to form key carbon-carbon bonds. The diphosphate moiety is typically introduced in the final steps by first converting a primary alcohol to a chloride or bromide, followed by reaction with a pyrophosphate salt.[10]

Enzymatic Assays

This protocol describes a common method for determining the IC50 of an inhibitor for MAO-A and MAO-B.

  • Enzyme and Substrate Preparation: Use recombinant human MAO-A or MAO-B. A common substrate is kynuramine, which is metabolized to 4-hydroxyquinoline.

  • Incubation: Incubate the enzyme with a range of concentrations of the this compound inhibitor (e.g., tranylcypromine) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

  • Reaction Initiation: Start the enzymatic reaction by adding the kynuramine substrate.

  • Reaction Termination and Product Analysis: After a defined incubation time, stop the reaction (e.g., by adding a strong acid or organic solvent). The product, 4-hydroxyquinoline, can be quantified by LC-MS/MS.

  • Data Analysis: Determine the percentage of inhibition at each inhibitor concentration relative to a control without inhibitor. The IC50 value is calculated by fitting the data to a dose-response curve.[11]

This assay quantifies enzyme activity by measuring the production of α-ketobutyrate.[12][13]

  • Cell Lysis: Prepare a cell-free extract from bacteria expressing ACC deaminase. Toluene can be used to permeabilize the cells.

  • Enzymatic Reaction: Incubate the cell extract with a saturating concentration of ACC (e.g., 0.5 M) in a Tris-HCl buffer (pH 8.5) at 30°C for a specific time (e.g., 15-30 minutes).

  • Derivatization: Stop the reaction by adding HCl. The α-ketobutyrate product is then derivatized by adding 2,4-dinitrophenylhydrazine (DNPH) reagent and incubating at 30°C for 30 minutes.

  • Color Development and Measurement: Add NaOH to develop a colored phenylhydrazone derivative. Measure the absorbance at 540 nm.

  • Quantification: Determine the amount of α-ketobutyrate produced by comparing the absorbance to a standard curve prepared with known concentrations of α-ketobutyrate.[12][13]

This assay measures the conversion of radiolabeled FPP to trichodiene.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.8), MgCl₂, glycerol, β-mercaptoethanol, and purified trichodiene synthase.

  • Substrate: Use ³H-labeled FPP as the substrate.

  • Incubation: Incubate the reaction mixture at 30°C for a set period (e.g., 7 minutes for inhibition assays, or longer for product analysis). The reaction is typically overlaid with an organic solvent like n-pentane to trap the volatile hydrocarbon product.

  • Product Extraction and Analysis: Extract the trichodiene product into the n-pentane layer. The amount of product can be quantified by liquid scintillation counting of the pentane extract. For detailed product analysis, gas chromatography-mass spectrometry (GC/MS) can be used.[6]

Analysis of Covalent Adducts by Mass Spectrometry
  • Enzyme Inactivation: Incubate the target enzyme with the this compound-based inhibitor under conditions that lead to inactivation.

  • Removal of Unbound Inhibitor: Remove excess, unbound inhibitor by methods such as dialysis, gel filtration, or precipitation and washing of the protein.

  • Proteolytic Digestion: Digest the inactivated protein into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry (MS/MS).

  • Data Analysis: Identify the modified peptide(s) by searching for the expected mass shift corresponding to the addition of the reactive fragment of the inhibitor. The MS/MS fragmentation pattern of the modified peptide can be used to pinpoint the exact amino acid residue that has been covalently modified.[14]

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and mechanistic pathways described in this guide.

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis enzyme Purified Enzyme incubation Incubate Enzyme with Inhibitor enzyme->incubation inhibitor This compound Derivative inhibitor->incubation reaction Add Substrate Initiate Reaction incubation->reaction measurement Measure Product Formation (e.g., LC-MS, Spectrophotometry) reaction->measurement kinetics Determine Kinetic Parameters (IC50, Ki, kinact) measurement->kinetics

Figure 1: General workflow for determining enzyme inhibition kinetics.

radical_clock_mechanism Enzyme + this compound Substrate Enzyme + this compound Substrate Substrate Radical Intermediate Substrate Radical Intermediate Enzyme + this compound Substrate->Substrate Radical Intermediate Enzyme Catalysis Ring-Opened Radical Ring-Opened Radical Substrate Radical Intermediate->Ring-Opened Radical Ring Opening (k_open) Unrearranged Product Unrearranged Product Substrate Radical Intermediate->Unrearranged Product Oxygen Rebound (k_rebound) Rearranged Product Rearranged Product Ring-Opened Radical->Rearranged Product Oxygen Rebound covalent_adduct_analysis Inactivated Enzyme Inactivated Enzyme Proteolytic Digestion\n(e.g., Trypsin) Proteolytic Digestion (e.g., Trypsin) Inactivated Enzyme->Proteolytic Digestion\n(e.g., Trypsin) Peptide Mixture Peptide Mixture Proteolytic Digestion\n(e.g., Trypsin)->Peptide Mixture LC-MS/MS Analysis LC-MS/MS Analysis Peptide Mixture->LC-MS/MS Analysis Identification of\nModified Peptide Identification of Modified Peptide LC-MS/MS Analysis->Identification of\nModified Peptide Pinpoint Covalent\nModification Site Pinpoint Covalent Modification Site Identification of\nModified Peptide->Pinpoint Covalent\nModification Site

References

Methodological & Application

Application Notes and Protocols: Simmons-Smith Cyclopropanation of Allylic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Simmons-Smith cyclopropanation is a powerful and highly stereospecific method for the synthesis of cyclopropane rings, a structural motif of significant interest in medicinal chemistry and natural product synthesis.[1][2][3] The introduction of a this compound moiety can impart unique conformational constraints, enhance metabolic stability, and improve the potency of bioactive molecules.[4] This reaction involves an organozinc carbenoid, which reacts with an alkene to form a this compound ring in a concerted fashion, preserving the stereochemistry of the starting alkene.[5][6]

A key feature of the Simmons-Smith reaction, particularly relevant to drug development and complex molecule synthesis, is its application to allylic alcohols. The hydroxyl group of an allylic alcohol acts as a directing group, coordinating to the zinc reagent and delivering the methylene group to the same face of the double bond, resulting in high diastereoselectivity.[7] The most common and often more reproducible variant is the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[5]

These application notes provide a detailed overview of the Simmons-Smith cyclopropanation of allylic alcohols, including reaction mechanisms, protocols for the widely used Furukawa modification, and a summary of its applications in the synthesis of pharmaceuticals.

Reaction Mechanism and Stereochemistry

The Simmons-Smith reaction proceeds through the formation of a zinc carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI) or a related species when using the Furukawa modification.[6] In the case of allylic alcohols, the reaction is initiated by the deprotonation of the hydroxyl group by the organozinc reagent to form a zinc alkoxide. This is followed by the formation of the active carbenoid.

The key to the high diastereoselectivity observed in the cyclopropanation of allylic alcohols is the coordination of the zinc atom of the carbenoid to the oxygen of the allylic alkoxide. This coordination directs the delivery of the methylene group to the syn-face of the double bond relative to the hydroxyl group, proceeding through a "butterfly-type" transition state.[3][6] This concerted mechanism ensures that the stereochemistry of the alkene is retained in the this compound product.

Reaction_Mechanism cluster_reagents Reagent Formation cluster_reaction Cyclopropanation Et2Zn Et₂Zn Carbenoid IZnCH₂I (Simmons-Smith Reagent) Et2Zn->Carbenoid + CH₂I₂ CH2I2 CH₂I₂ Transition_State Coordinated Transition State Carbenoid->Transition_State Allylic_Alcohol Allylic Alcohol Zinc_Alkoxide Zinc Alkoxide Intermediate Allylic_Alcohol->Zinc_Alkoxide + Et₂Zn Zinc_Alkoxide->Transition_State + IZnCH₂I Product syn-Cyclopropylmethanol Transition_State->Product

Figure 1: Simplified reaction pathway for the Simmons-Smith cyclopropanation of an allylic alcohol.

Data Presentation: Diastereoselective Cyclopropanation of Allylic Alcohols

The following tables summarize the results of the Simmons-Smith cyclopropanation for a variety of acyclic and cyclic allylic alcohols, demonstrating the high diastereoselectivity and yields achievable with this method.

Table 1: Cyclopropanation of Acyclic Allylic Alcohols

SubstrateConditionsYield (%)Diastereomeric Ratio (syn:anti)
(E)-2-Hexen-1-olEt₂Zn, CH₂I₂, CH₂Cl₂, rt81>20:1
(Z)-2-Hexen-1-olEt₂Zn, CH₂I₂, CH₂Cl₂, rt62>20:1
Crotyl alcoholEt₂Zn, CH₂I₂, CH₂Cl₂, rt81>20:1
Methallyl alcoholEt₂Zn, CH₂I₂, CH₂Cl₂, rt627:1
PrenolEt₂Zn, CH₂I₂, CH₂Cl₂, rt82>20:1
(Z)-Disubstituted OlefinsZn-Cu, CH₂I₂->200:1
(E)-Disubstituted OlefinsZn-Cu, CH₂I₂-<2:1

Table 2: Cyclopropanation of Cyclic Allylic Alcohols

SubstrateConditionsYield (%)Diastereomeric Ratio (syn:anti)
2-Cyclopenten-1-olEt₂Zn, CH₂I₂, CH₂Cl₂GoodHigh syn
2-Cyclohexen-1-olEt₂Zn, CH₂I₂, CH₂Cl₂GoodHigh syn
2-Cyclohepten-1-olEt₂Zn, CH₂I₂, CH₂Cl₂GoodHigh syn
2-Cycloocten-1-olEt₂Zn, CH₂I₂, CH₂Cl₂ExcellentHigh syn

Experimental Protocols

The following is a general protocol for the Furukawa-modified Simmons-Smith cyclopropanation of an allylic alcohol.

Materials:

  • Allylic alcohol (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.2 equiv)

  • Diiodomethane (CH₂I₂, 2.5 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the allylic alcohol (1.0 equiv) in anhydrous dichloromethane to make a 0.1-0.2 M solution.

  • Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 equiv) dropwise via syringe. Gas evolution (ethane) may be observed. Stir the mixture at 0 °C for 30 minutes.

  • Addition of Diiodomethane: Add diiodomethane (2.5 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Dissolve Allylic Alcohol in Anhydrous CH₂Cl₂ under Inert Atmosphere start->setup cool Cool to 0 °C setup->cool add_et2zn Add Diethylzinc (2.2 eq) Dropwise at 0 °C cool->add_et2zn stir1 Stir at 0 °C for 30 min add_et2zn->stir1 add_ch2i2 Add Diiodomethane (2.5 eq) Dropwise at 0 °C stir1->add_ch2i2 react Warm to Room Temperature and Stir for 12-24 h add_ch2i2->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Workup: Quench with NH₄Cl (aq) Extract with CH₂Cl₂ Wash with NaHCO₃ (aq) & Brine monitor->workup Reaction Complete dry Dry with Na₂SO₄ workup->dry purify Concentrate and Purify by Column Chromatography dry->purify end End purify->end

Figure 2: General experimental workflow for the Furukawa-modified Simmons-Smith cyclopropanation.

Applications in Drug Development

The Simmons-Smith cyclopropanation is a key reaction in the synthesis of several pharmaceuticals. The this compound ring can act as a rigid bioisostere for a double bond or as a conformational lock, improving binding affinity to biological targets and enhancing metabolic stability.

Milnacipran and Tranylcypromine: Asymmetric Simmons-Smith reactions have been employed in the synthesis of the antidepressant milnacipran and the monoamine oxidase inhibitor tranylcypromine.[8][9] In these syntheses, the catalytic enantioselective cyclopropanation of an allylic alcohol intermediate is a crucial step in establishing the desired stereochemistry of the final drug molecule.[9]

HCV Protease Inhibitors: The this compound moiety is a common feature in several hepatitis C virus (HCV) NS3/4A protease inhibitors.[10][11][12] The conformational constraint imposed by the this compound ring is often critical for potent inhibition of the enzyme. The Simmons-Smith reaction provides a reliable method for the stereoselective introduction of this key structural element.

Other Investigational Drugs: The conformational rigidity and metabolic stability conferred by the this compound ring make it an attractive feature in the design of new drug candidates for a variety of therapeutic areas, including cancer and viral infections.[3][13]

Diastereoselectivity_Model reagents Allylic Alcohol Simmons-Smith Reagent (Et₂Zn/CH₂I₂) coordination Coordination of Zinc to Allylic Oxygen reagents->coordination delivery Directed Methylene Delivery coordination->delivery Forms Coordinated Complex product { syn-Cyclopropylmethanol | High Diastereoselectivity} delivery->product Results in

Figure 3: Logical relationship illustrating the origin of diastereoselectivity.

Conclusion

The Simmons-Smith cyclopropanation of allylic alcohols is a robust and highly diastereoselective transformation that is invaluable in modern organic synthesis. The directing effect of the hydroxyl group, particularly when utilizing the Furukawa modification, allows for the predictable and efficient construction of syn-cyclopropylmethanols. Its application in the synthesis of complex natural products and pharmaceuticals underscores its importance for researchers, scientists, and drug development professionals. The detailed protocols and data presented herein provide a practical guide for the implementation of this key reaction in the laboratory.

References

Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation with Diazo Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed cyclopropanation of alkenes with diazo compounds stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the construction of the cyclopropane motif.[1][2] This three-membered ring system is a prevalent feature in numerous natural products and biologically active molecules, and serves as a versatile synthetic intermediate in drug discovery and development.[1][3] The reaction proceeds through the formation of a rhodium carbene intermediate from a diazo compound, which then undergoes a [2+1] cycloaddition with an alkene.[4] The careful selection of chiral rhodium catalysts allows for a high degree of control over the stereochemical outcome, making enantioselective cyclopropanation a particularly valuable transformation.[1][2][3][5]

These application notes provide an overview of rhodium-catalyzed cyclopropanation, including different catalyst systems, substrate scope, and detailed experimental protocols for researchers in academia and industry.

Catalytic Cycle and Mechanism

The generally accepted mechanism for rhodium(II)-catalyzed cyclopropanation involves the initial reaction of the dimeric rhodium(II) catalyst with a diazo compound to form a rhodium-carbene intermediate, with the concomitant loss of dinitrogen. This highly electrophilic carbene species is then transferred to the alkene in a concerted, asynchronous step to afford the this compound product and regenerate the rhodium(II) catalyst, allowing it to re-enter the catalytic cycle. The ligands on the dirhodium core play a crucial role in modulating the reactivity and selectivity of the carbene transfer step.

Catalytic Cycle cluster_legend Legend Rh2L4 Rh2L4 Rh-Carbene Intermediate Rh-Carbene Intermediate Rh2L4->Rh-Carbene Intermediate + R2CN2 Diazo Compound (R2CN2) Diazo Compound (R2CN2) N2 N2 Rh-Carbene Intermediate->N2 - N2 This compound This compound Rh-Carbene Intermediate->this compound + Alkene Alkene Alkene This compound->Rh2L4 - Product Catalyst Catalyst Reagent Reagent Intermediate Intermediate Substrate/Product Substrate/Product

Caption: Proposed catalytic cycle for rhodium-catalyzed cyclopropanation.

Key Rhodium Catalysts

A variety of dirhodium(II) catalysts have been developed for cyclopropanation reactions. The choice of catalyst is critical for achieving high yields and selectivities. Chiral ligands derived from amino acids, such as those in the Hashimoto and Doyle catalysts, are particularly effective for enantioselective transformations.

Catalyst AbbreviationFull NameKey Features
Rh₂(OAc)₄Rhodium(II) acetateA common, commercially available achiral catalyst.[6]
Rh₂(esp)₂Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate)A sterically demanding catalyst effective for challenging substrates.[6]
Rh₂(S-DOSP)₄Dirhodium(II) tetrakis[N-(4-dodecylphenyl)sulfonyl-(L)-prolinate]A highly effective chiral catalyst for enantioselective cyclopropanation of vinyldiazomethanes.[3]
Rh₂(S-TCPTAD)₄Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-adamantylglycinate]Provides high asymmetric induction in the cyclopropanation of electron-deficient alkenes.[1][5][7]
Rh₂(p-Ph-TPCP)₄Dirhodium(II) tetrakis[methyl 2-((4-phenylphenyl)amido)propanoate]An optimal catalyst for maintaining high enantioselectivity with very low catalyst loadings.[8]

Experimental Protocols

The following are generalized protocols for rhodium-catalyzed cyclopropanation. Researchers should optimize conditions for their specific substrates.

General Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction Progress cluster_workup Workup and Purification Setup Combine alkene and Rh(II) catalyst in an anhydrous solvent under an inert atmosphere. Addition Slowly add a solution of the diazo compound to the reaction mixture. Setup->Addition Stir Stir the reaction mixture at the appropriate temperature. Addition->Stir Monitor Monitor the reaction by TLC or GC/LC-MS. Stir->Monitor Workup Concentrate the reaction mixture in vacuo. Monitor->Workup Upon completion Purify Purify the crude product by flash column chromatography. Workup->Purify

Caption: A generalized workflow for rhodium-catalyzed cyclopropanation.

Protocol 1: Enantioselective Cyclopropanation of an Electron-Deficient Alkene

This protocol is adapted from the work of Wang et al. for the cyclopropanation of acrylates.[1]

Materials:

  • Chiral rhodium catalyst (e.g., Rh₂(S-TCPTAD)₄)

  • Alkene (e.g., methyl acrylate)

  • Aryldiazoacetate (e.g., methyl p-tolyldiazoacetate)

  • Anhydrous solvent (e.g., pentane or dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the rhodium catalyst (0.0025 mol%).

  • Under an inert atmosphere, add the anhydrous solvent (e.g., pentane).

  • Add the alkene (e.g., methyl acrylate, 5.0 equiv.).

  • Prepare a solution of the aryldiazoacetate (1.0 equiv.) in the anhydrous solvent.

  • Slowly add the diazoacetate solution to the reaction mixture via syringe pump over a period of 1-2 hours.

  • Stir the reaction mixture at reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diazo compound is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC.[1]

Protocol 2: Low Catalyst Loading Cyclopropanation of Styrene

This protocol is based on the studies by Lindsay et al. for high-turnover cyclopropanation.[8]

Materials:

  • Rhodium catalyst (e.g., Rh₂(p-Ph-TPCP)₄)

  • Styrene derivative

  • Aryldiazoacetate

  • Anhydrous dimethyl carbonate

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the styrene derivative (1.5 equiv.) and the rhodium catalyst (0.001 mol%) in anhydrous dimethyl carbonate.

  • Prepare a solution of the aryldiazoacetate (1.0 equiv.) in anhydrous dimethyl carbonate.

  • Slowly add the diazoacetate solution to the reaction mixture over a period of 4 hours.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction for the disappearance of the diazo compound.

  • If the reaction is incomplete, an additional portion of the catalyst (0.002 mol%) can be added.

  • Once complete, concentrate the solvent in vacuo.

  • The residue can be purified by column chromatography to yield the this compound product.

Substrate Scope and Data

The rhodium-catalyzed cyclopropanation is compatible with a wide range of alkenes and diazo compounds. The following tables summarize representative data from the literature.

Table 1: Enantioselective Cyclopropanation of Acrylates with Aryldiazoacetates Catalyzed by Rh₂(S-TCPTAD)₄[1]
EntryAryldiazoacetate (Ar)Alkene (R)Yield (%)dree (%)
14-MeC₆H₄Me71>98:284
24-MeOC₆H₄Me75>98:286
34-ClC₆H₄Me68>98:282
4Pht-Bu91>98:296
5PhPh74>98:290

Reactions were typically carried out with 0.1 mol% catalyst in refluxing pentane. dr was determined by ¹H-NMR and ee by chiral HPLC.[1]

Table 2: Enantioselective Cyclopropanation of Acrylates with Vinyldiazoacetates Catalyzed by Rh₂(S-TCPTAD)₄[1]
EntryVinyldiazoacetate (R¹)Alkene (R²)Yield (%)dree (%)
1PhMe89>98:295
24-MeOC₆H₄Me85>98:298
34-CF₃C₆H₄Me75>98:297
42-MeC₆H₄Me82>98:291

Conditions are similar to those in Table 1. The diazo compound was dissolved in a pentane/dichloromethane mixture.[1]

Table 3: Low Catalyst Loading Cyclopropanation of Styrenes[8]
EntryStyrene (Ar¹)Diazo Compound (Ar²)Catalyst Loading (mol%)Yield (%)ee (%)
1Ph4-MeOC₆H₄0.0019599
24-MeC₆H₄4-MeOC₆H₄0.0019298
34-ClC₆H₄4-MeOC₆H₄0.0019099
4Ph4-NO₂C₆H₄0.0038596

Reactions were conducted with Rh₂(p-Ph-TPCP)₄ in dimethyl carbonate at room temperature.[8]

Applications in Drug Discovery

The this compound ring is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional nature can be used to constrain the conformation of a molecule, potentially leading to increased binding affinity and selectivity for a biological target. Furthermore, the introduction of a this compound ring can alter the physicochemical properties of a drug candidate, such as its lipophilicity and metabolic stability. The ability to synthesize cyclopropanes with high stereocontrol using rhodium catalysis is therefore of significant interest to drug development professionals. For instance, trifluoromethylated cyclopropanes are sought-after building blocks in drug discovery, and rhodium-catalyzed methods provide a direct route to these structures.[4]

Troubleshooting and Considerations

  • Purity of Reagents: The success of these reactions is highly dependent on the purity of the diazo compound and the use of anhydrous solvents. Diazo compounds can be unstable and potentially explosive, and should be handled with care.

  • Catalyst Activity: The activity of the rhodium catalyst can be affected by impurities. It is advisable to use high-purity catalysts. In some cases, catalyst deactivation can occur, which may be mitigated by using higher catalyst loadings or additives.

  • Slow Addition: The slow addition of the diazo compound is crucial to maintain a low concentration of the reactive rhodium carbene intermediate, which helps to suppress side reactions such as dimerization of the carbene.

  • Temperature Control: The reaction temperature can influence both the yield and the stereoselectivity of the cyclopropanation. Optimization of the temperature may be necessary for specific substrates.[4]

Conclusion

Rhodium-catalyzed cyclopropanation with diazo compounds is a robust and versatile method for the synthesis of cyclopropanes. The development of a wide array of chiral rhodium catalysts has enabled the highly enantioselective synthesis of these valuable building blocks.[1] The protocols and data presented here provide a starting point for researchers to apply this powerful transformation in their own synthetic endeavors, from fundamental research to the development of new therapeutic agents.

References

Application Notes and Protocols for the Stereoselective Synthesis of Cyclopropane Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane amino acids are a class of non-proteinogenic amino acids that have garnered significant interest in medicinal chemistry and drug discovery. The inherent strain and rigidity of the this compound ring impart unique conformational constraints on peptides and small molecules.[1] This structural feature can lead to enhanced metabolic stability, improved receptor binding affinity, and increased potency of therapeutic agents.[1][2] The incorporation of these conformationally restricted amino acids into peptide backbones can stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.[1] Consequently, the development of stereoselective synthetic methods to access enantiomerically pure this compound amino acids is of paramount importance for the advancement of novel therapeutics, including potent inhibitors of enzymes like the hepatitis C virus (HCV) NS3 protease.[3]

This document provides detailed application notes and experimental protocols for several key methodologies in the stereoselective synthesis of this compound amino acids, catering to the needs of researchers in organic synthesis and drug development.

Key Stereoselective Synthetic Methodologies

Several powerful strategies have been developed for the stereoselective synthesis of this compound amino acids. The choice of method often depends on the desired substitution pattern and stereochemistry of the target molecule. The following sections detail some of the most robust and widely used approaches.

Asymmetric Cyclopropanation of Alkenes with Iodonium Ylides

This method provides a highly enantioselective and diastereoselective route to this compound α-amino acids through a copper(I)-catalyzed reaction of alkenes with an in situ-generated phenyliodonium ylide derived from methyl nitroacetate. The resulting 1-nitrocyclopropyl esters are versatile intermediates that can be readily converted to the corresponding amino acids.[4]

Experimental Workflow:

cluster_generation In Situ Ylide Generation cluster_cyclopropanation Asymmetric Cyclopropanation cluster_reduction Reduction iodosobenzene Iodosobenzene ylide Phenyliodonium Ylide iodosobenzene->ylide K2CO3, CH2Cl2 nitroacetate Methyl Nitroacetate nitroacetate->ylide alkene Alkene nitrothis compound 1-Nitrocyclopropyl Ester ylide->nitrothis compound Alkene, Catalyst alkene->nitrothis compound catalyst Cu(I)-bis(oxazoline) catalyst catalyst->nitrothis compound amino_ester This compound Amino Ester nitrothis compound->amino_ester Zn, HCl, iPrOH

Caption: Workflow for Asymmetric Cyclopropanation with Iodonium Ylides.

Protocol for Copper(I)-Catalyzed Asymmetric Cyclopropanation of Styrene:

  • Materials:

    • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆

    • (S,S)-2,2'-Isopropylidenebis(4-phenyl-2-oxazoline) ((S,S)-Ph-box)

    • Iodosobenzene (PhIO)

    • Methyl nitroacetate

    • Styrene

    • Potassium carbonate (K₂CO₃), anhydrous, powdered

    • Molecular sieves, 4 Å, powdered

    • Toluene, anhydrous

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Zinc dust

    • Hydrochloric acid (1 N)

    • Isopropyl alcohol (iPrOH)

  • Procedure:

    • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂·C₆H₆ (5.0 mg, 0.01 mmol, 2 mol%) and (S,S)-Ph-box (6.5 mg, 0.011 mmol). Add anhydrous toluene (1.0 mL) and stir the mixture for 1 hour at room temperature.

    • Ylide Generation and Cyclopropanation: In a separate flame-dried Schlenk flask, add PhIO (132 mg, 0.6 mmol), methyl nitroacetate (54 µL, 0.6 mmol), powdered K₂CO₃ (166 mg, 1.2 mmol), and powdered 4 Å molecular sieves (200 mg). Add anhydrous CH₂Cl₂ (2.0 mL) and stir the suspension for 15 minutes at room temperature.

    • Add styrene (57 µL, 0.5 mmol) to the suspension.

    • Transfer the prepared catalyst solution to the reaction mixture via cannula.

    • Stir the reaction vigorously at room temperature for 12 hours.

    • Work-up and Purification: Filter the reaction mixture through a pad of Celite, washing with CH₂Cl₂. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 1-nitrocyclopropyl ester.

    • Reduction to Amino Ester: Dissolve the purified nitrothis compound (0.1 mmol) in iPrOH (2 mL). Add 1 N HCl (1 mL, 1 mmol) followed by zinc dust (130 mg, 2 mmol).

    • Stir the mixture at room temperature for 2 hours.

    • Filter the reaction mixture and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the this compound amino ester.

Quantitative Data for Selected Alkenes:

AlkeneYield (%)dr (trans/cis)ee (%)
Styrene85>95:596
4-Chlorostyrene82>95:597
1-Octene75>95:592
Diastereoselective Cyclopropanation of Dehydroamino Acids

This method involves the one-pot reaction of dehydroamino acids with diazo compounds generated in situ from tosylhydrazone salts. The diastereoselectivity of the reaction can be controlled by the reaction conditions: thermal conditions generally favor the E-cyclopropane, while catalysis with meso-tetraphenylporphyrin iron chloride yields predominantly the Z-isomer.[5][6]

Logical Relationship of Diastereocontrol:

start Dehydroamino Acid + Tosylhydrazone Salt thermal Thermal Conditions (e.g., Toluene, reflux) start->thermal catalytic Catalytic Conditions (ClFeTPP, THF, rt) start->catalytic e_product E-Cyclopropane Amino Acid thermal->e_product 1,3-Dipolar Cycloaddition + N2 extrusion z_product Z-Cyclopropane Amino Acid catalytic->z_product Carbene Addition

Caption: Control of Diastereoselectivity in Dehydroamino Acid Cyclopropanation.

Protocol for Thermal Diastereoselective Cyclopropanation:

  • Materials:

    • (Z)-N-Acetyl-α,β-dehydrophenylalanine methyl ester

    • Benzaldehyde tosylhydrazone sodium salt

    • 18-crown-6

    • Toluene, anhydrous

  • Procedure:

    • To a solution of (Z)-N-Acetyl-α,β-dehydrophenylalanine methyl ester (110 mg, 0.5 mmol) and 18-crown-6 (13 mg, 0.05 mmol) in anhydrous toluene (5 mL), add benzaldehyde tosylhydrazone sodium salt (178 mg, 0.6 mmol).

    • Heat the mixture to reflux (110 °C) for 4 hours.

    • Cool the reaction mixture to room temperature and filter to remove any insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the (E)-cyclopropane amino acid derivative.

Quantitative Data for Selected Tosylhydrazones:

TosylhydrazoneConditionsYield (%)dr (E/Z)
BenzaldehydeThermal78>95:5
BenzaldehydeCatalytic (ClFeTPP)855:95
AcroleinThermal3672:28
Biocatalytic Asymmetric Synthesis of (S)-Cyclopropylglycine

This protocol utilizes a whole-cell biocatalyst expressing a bifunctional enzyme that integrates reductive amination and NADH cofactor regeneration. This system provides a highly efficient and environmentally friendly route to enantiopure (S)-cyclopropylglycine.

Biocatalytic Cycle:

substrate Cyclopropylglyoxylic Acid + NH4+ product (S)-Cyclopropylglycine substrate->product Reductive Amination ldh Leucine Dehydrogenase (Ti-LDH) nad_ox NAD+ fdh Formate Dehydrogenase (Kp-FDH) nad_ox->fdh Reduction nad_red NADH nad_red->ldh Oxidation formate Formate co2 CO2 formate->co2 Oxidation ldh->nad_ox fdh->nad_red

Caption: NADH-driven biocatalytic cycle for (S)-cyclopropylglycine synthesis.

Protocol for Whole-Cell Biocatalytic Synthesis:

  • Materials:

    • Lyophilized E. coli cells co-expressing Ti-LDH and Kp-FDH

    • Potassium cyclopropylglyoxylate

    • Ammonium formate

    • NAD⁺

    • Phosphate buffer (100 mM, pH 8.0)

    • Sodium hydroxide (5 M)

  • Procedure:

    • Prepare a 500 mL reaction medium in a 2 L conical flask containing 100 mM phosphate buffer (pH 8.0).

    • Add potassium cyclopropylglyoxylate to a final concentration of 0.8 M.

    • Add ammonium formate to a final concentration of 2.4 M.

    • Add NAD⁺ to a final concentration of 0.6 mM.

    • Add 7.5 g/L of lyophilized whole cells to the reaction medium.

    • Incubate the flask at 40 °C with continuous shaking at 125 rpm.

    • Maintain the pH between 8.0 and 8.5 by the periodic addition of 5 M NaOH.

    • Monitor the reaction progress by HPLC.

    • Upon completion, centrifuge the reaction mixture to pellet the cells.

    • The supernatant containing (S)-cyclopropylglycine can be further purified by ion-exchange chromatography.

Quantitative Data:

ParameterValue
Substrate Concentration120 g/L
Conversion>95%
Enantiomeric Excess (ee)>99.5%
Bioconversion Time6 hours
Space-Time Yield377.3 g·L⁻¹·d⁻¹

Application in Drug Design: Conformational Restriction of Peptides

The primary application of stereochemically defined this compound amino acids in drug development is to enforce specific conformations in peptides, thereby enhancing their interaction with biological targets. For instance, in the development of HCV NS3 protease inhibitors, a this compound-containing proline mimetic can be incorporated into a macrocyclic peptide.[3] The this compound ring locks the P2 residue in a conformation that is optimal for binding to the enzyme's active site.

Mechanism of Action of this compound-Containing HCV Protease Inhibitors:

The HCV NS3/4A protease is essential for viral replication, as it cleaves the viral polyprotein into functional nonstructural proteins.[7] this compound-containing inhibitors act as peptidomimetics, binding to the active site of the NS3 protease and blocking its function.[7]

cluster_viral_replication HCV Replication Cycle cluster_inhibition Inhibition Mechanism polyprotein HCV Polyprotein functional_proteins Functional Viral Proteins polyprotein->functional_proteins Cleavage ns3_protease NS3/4A Protease ns3_protease->polyprotein replication Viral Replication functional_proteins->replication inhibitor This compound-Containing Inhibitor active_site NS3 Protease Active Site inhibitor->active_site Binding active_site->ns3_protease Blocks Cleavage

Caption: Inhibition of HCV NS3/4A protease by a this compound-containing peptidomimetic.

This conformational pre-organization minimizes the entropic penalty of binding, leading to higher affinity and potency. Furthermore, the unnatural amino acid structure can confer resistance to degradation by endogenous proteases, improving the pharmacokinetic profile of the drug candidate.

References

Application of Cyclopropyl Groups in Drug Design to Enhance Potency: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropyl group, a small, strained three-membered ring, has emerged as a valuable tool in medicinal chemistry for enhancing the potency and fine-tuning the properties of drug candidates. Its unique stereoelectronic features, including a high degree of s-character in its C-H bonds and a planar, rigid nature, allow it to serve as a versatile bioisostere for various functional groups, leading to improved pharmacological profiles. This document provides detailed application notes on the strategic use of cyclopropyl groups to boost drug potency, supported by quantitative data, experimental protocols for synthesis and biological evaluation, and illustrative diagrams.

Application Notes: Enhancing Potency with Cyclopropyl Groups

The incorporation of a cyclopropyl moiety into a drug molecule can significantly increase its binding affinity for the target protein, resulting in enhanced potency. This enhancement can be attributed to several factors:

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a flexible molecule into its bioactive conformation, reducing the entropic penalty upon binding to the target. This pre-organization for binding can lead to a substantial increase in affinity.

  • Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other common chemical groups, such as isopropyl, gem-dimethyl, or even phenyl rings. This substitution can lead to more favorable interactions within the binding pocket. For instance, replacing an isopropyl group with a cyclopropyl group can alter the lipophilicity and electronic properties of the molecule in a beneficial way.

  • Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in aliphatic chains.[1] This increased metabolic stability can lead to a longer half-life and improved in vivo efficacy.

  • Improved Physicochemical Properties: Introduction of a cyclopropyl group can modulate a compound's solubility, lipophilicity, and permeability, all of which are critical for drug-like properties.

A notable example of the successful application of a cyclopropyl group to enhance potency is in the development of inhibitors for the Hepatitis C Virus (HCV) NS3/4A protease, a key enzyme in the viral replication cycle.

Data Presentation: Quantitative Impact on Potency

The following tables summarize the quantitative data from studies on HCV NS3/4A protease inhibitors and p38α MAP kinase inhibitors, demonstrating the significant increase in potency upon the introduction of a cyclopropyl group.

Table 1: Potency of HCV NS3/4A Protease Inhibitors

Compound/AnalogueTargetPotency MetricValueFold Improvement vs. AnalogueReference
Simeprevir (with cyclopropylsulfonyl amide) HCV NS3/4A ProteaseKi0.3 nM-[2]
Analogue without P3 capping groupHCV NS3/4A ProteaseKi46 nM153-fold[2]
Grazoprevir (with vinylcyclopropyl moiety) HCV NS3/4A ProteaseIC50 (GT1a)7 pM-[3]
Analogue (linear, without macrocycle)HCV NS3/4A Protease-Data not found-[4]
Voxilaprevir (with difluoromethyl cyclopropyl) HCV NS3/4A ProteaseIC50 (GT3a)-9-fold vs. Grazoprevir[5]

Table 2: Potency of p38α MAP Kinase Inhibitors

Compound/AnalogueTargetPotency MetricValueFold Improvement vs. AnalogueReference
AZD6703 (N-cyclopropyl amide) p38α MAP KinaseIC5016 nM-[6]
Analogue with reversed amide linkerp38α MAP KinaseIC50108 nM6.75-fold[6]
Analogue with methyl replacementp38α MAP Kinase-Less active-[6]
Analogue with ethyl replacementp38α MAP Kinase-Less active-[6]
Analogue with isopropyl replacementp38α MAP Kinase-Less active-[6]

Experimental Protocols

Synthesis of Cyclopropyl Groups

Two common methods for the synthesis of cyclopropyl groups in drug discovery are the Corey-Chaykovsky reaction and the Simmons-Smith reaction.

This protocol describes the formation of a cyclopropane ring from an α,β-unsaturated ketone.[7]

Materials:

  • α,β-unsaturated ketone (1.0 eq)

  • Trimethylsulfoxonium iodide (1.2 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Ylide Formation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride.

    • Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil.

    • Carefully add anhydrous DMSO to the flask.

    • Add trimethylsulfoxonium iodide portion-wise at room temperature.

    • Stir the mixture at room temperature for 1 hour until the solution becomes clear.

  • Cyclopropanation:

    • In a separate flask, dissolve the α,β-unsaturated ketone in anhydrous THF.

    • Cool the ylide solution to 0 °C in an ice bath.

    • Slowly add the solution of the α,β-unsaturated ketone to the ylide solution over 15-20 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

This protocol describes the cyclopropanation of an alkene using a zinc-copper couple.[8]

Materials:

  • Alkene (1.0 eq)

  • Diiodomethane (2.0 eq)

  • Zinc-copper couple (2.2 eq)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the zinc-copper couple.

    • Add anhydrous diethyl ether or DCM to the flask.

    • In a separate, dry dropping funnel, prepare a solution of the alkene and diiodomethane in the same anhydrous solvent.

  • Cyclopropanation:

    • Add the alkene/diiodomethane solution dropwise to the stirred suspension of the zinc-copper couple. The reaction is often exothermic and may require cooling in an ice bath to maintain a gentle reflux.

    • After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Filter the mixture through a pad of Celite® to remove the zinc salts, washing the filter cake with the reaction solvent.

    • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Biological Assays

This protocol describes a Fluorescence Resonance Energy Transfer (FRET) assay to measure the activity of HCV NS3/4A protease and the potency of its inhibitors.[9]

Materials:

  • Recombinant HCV NS3/4A protease

  • FRET peptide substrate (e.g., Ac-DE-Dap(QXL™520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)

  • Test compounds (inhibitors)

  • DMSO

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume (e.g., 1 µL) of each compound dilution to the wells of the microplate. Include DMSO-only wells as a negative control.

  • Enzyme Addition:

    • Dilute the HCV NS3/4A protease in assay buffer to the desired concentration.

    • Add the diluted enzyme solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare a solution of the FRET substrate in assay buffer.

    • Add the substrate solution to all wells to initiate the reaction.

    • Immediately begin reading the fluorescence intensity (e.g., excitation at 485 nm, emission at 520 nm) over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

This protocol describes an in vitro kinase assay to measure the activity of p38α MAP kinase and the potency of its inhibitors.[9][10]

Materials:

  • Recombinant active p38α MAP kinase

  • Kinase substrate (e.g., ATF-2)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • Test compounds (inhibitors)

  • DMSO

  • 96-well plate

  • Phospho-specific antibody for the substrate (e.g., anti-phospho-ATF-2)

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Plate reader capable of luminescence detection

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the diluted compounds. Include DMSO-only controls.

    • Add the recombinant p38α MAP kinase to each well.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow inhibitor binding.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase substrate (ATF-2) and ATP in kinase assay buffer.

    • Add the reaction mixture to each well to start the kinase reaction.

    • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Transfer the reaction mixture to a high-binding plate to immobilize the phosphorylated substrate.

    • Wash the wells to remove unbound components.

    • Add the phospho-specific primary antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells and add the chemiluminescent substrate.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of cyclopropyl groups in drug design.

DrugDesignWorkflow cluster_0 Lead Optimization cluster_1 Synthesis & Evaluation cluster_2 Outcome Lead Lead Compound (Suboptimal Potency) SAR Structure-Activity Relationship (SAR) Analysis Lead->SAR Design Design Analogues with Cyclopropyl Group SAR->Design Synth Synthesis of Cyclopropyl Analogues Design->Synth Corey-Chaykovsky or Simmons-Smith Assay Biological Assay (e.g., FRET, Kinase Assay) Synth->Assay Data Potency Data (IC50, Ki) Assay->Data Potent Potent Drug Candidate Data->Potent Potency Enhancement Confirmed SignalingPathway HCV_Polyprotein HCV Polyprotein NS3_4A NS3/4A Protease HCV_Polyprotein->NS3_4A Cleavage Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication Inhibitor Cyclopropyl-containing Inhibitor (e.g., Simeprevir) Inhibitor->NS3_4A Inhibition Bioisosterism Isopropyl Isopropyl Drug Drug Scaffold Isopropyl->Drug Bioisosteric Replacement Cyclopropyl Cyclopropyl Cyclopropyl->Drug Target Biological Target Drug->Target Binding Improved_Potency Improved Potency Target->Improved_Potency

References

Application Notes and Protocols for Utilizing Cyclopropane to Enhance Metabolic Stability of Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, achieving optimal metabolic stability is a critical determinant of a drug candidate's success. Poor metabolic stability can lead to rapid clearance from the body, resulting in low bioavailability and a short duration of action, which often necessitates more frequent or higher doses, potentially increasing the risk of adverse effects. A key strategy employed by medicinal chemists to overcome this challenge is the strategic incorporation of specific chemical moieties to "block" or slow down metabolic pathways. Among these, the cyclopropyl group has emerged as a valuable tool for enhancing the metabolic stability of drug candidates.[1][2]

This document provides detailed application notes and experimental protocols for researchers interested in leveraging the unique properties of the cyclopropyl group to improve the metabolic profile of their compounds.

The Role of the Cyclopropyl Group in Enhancing Metabolic Stability

The cyclopropyl group, a three-membered carbocyclic ring, possesses a unique set of steric and electronic properties that make it an attractive bioisostere in drug design.[2] Its rigid structure and the high s-character of its C-H bonds contribute to its ability to improve metabolic stability through several mechanisms:

  • Steric Hindrance: The compact and rigid nature of the cyclopropyl ring can sterically hinder the approach of metabolizing enzymes, such as cytochrome P450s (CYPs), to nearby metabolic "hot spots" on the drug molecule.

  • Blocking Oxidative Metabolism: The C-H bonds on a cyclopropane ring are stronger and less susceptible to oxidative cleavage by CYP enzymes compared to the C-H bonds in more flexible alkyl groups like isopropyl.[3] This makes the cyclopropyl group an effective replacement for metabolically labile moieties.

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other common functional groups, such as isopropyl, gem-dimethyl, or even phenyl rings.[4][5] This substitution can maintain or improve biological activity while simultaneously enhancing metabolic stability.[5]

The strategic placement of a cyclopropyl group can lead to significant improvements in a drug candidate's pharmacokinetic profile, including:

  • Increased plasma half-life (t½)

  • Reduced systemic clearance (CL)

  • Improved oral bioavailability

Data Presentation: Comparative Metabolic Stability

The following table summarizes quantitative data from various case studies, illustrating the impact of incorporating a cyclopropyl group on the metabolic stability of drug candidates.

Compound Pair Original Moiety Cyclopropyl Replacement In Vitro Half-life (t½, min) In Vitro Intrinsic Clearance (CLint, µL/min/mg) Species/System
AKT Inhibitor [4]IsopropylCyclopropyl1545Human Liver Microsomes
HCV NS3 Protease Inhibitor PhenylCyclopropyl3095Human Liver Microsomes
FXa Inhibitor [5]PhenylCyclopropyl2570Rat Liver Microsomes

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the metabolic stability of drug candidates.

In Vitro Metabolic Stability in Liver Microsomes

This assay is a primary screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.[6][7]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsome suspension in phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound working solution to the microsome suspension. The final reaction volume is typically 200 µL.

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 25 µL) of the reaction mixture.[3]

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing a cold quenching solution (e.g., 100 µL of ACN with internal standard).[3]

  • Sample Processing:

    • After the final time point, centrifuge the quenched sample plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

In Vitro Metabolic Stability in Hepatocytes

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporter systems.[8][9][10]

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • Internal standard (IS) for LC-MS/MS analysis

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Hepatocyte Plating:

    • Thaw and plate hepatocytes on collagen-coated 96-well plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).

  • Incubation:

    • Prepare a working solution of the test compound in pre-warmed incubation medium at the desired final concentration (e.g., 1 µM).[11]

    • Remove the plating medium from the hepatocytes and add the medium containing the test compound.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the incubation medium.[11]

    • Immediately quench the metabolic activity by mixing the aliquot with a cold quenching solution (e.g., ACN with internal standard).

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate any cellular debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Analysis:

    • Follow the same procedures as described for the microsomal stability assay to quantify the parent compound and calculate t½ and CLint.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a drug candidate to inhibit the activity of specific CYP isoforms, which is crucial for assessing the risk of drug-drug interactions.[12][13][14][15]

Materials:

  • Test compound stock solution

  • Human liver microsomes

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)[13]

  • NADPH regenerating system

  • Phosphate buffer

  • Positive control inhibitors for each CYP isoform

  • Acetonitrile (ACN) with internal standard

  • LC-MS/MS system

Protocol:

  • Incubation Setup:

    • Prepare a series of dilutions of the test compound.

    • In a 96-well plate, pre-incubate the test compound dilutions with human liver microsomes and the specific CYP probe substrate at 37°C.

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the NADPH regenerating system.

    • After a predetermined incubation time, terminate the reaction by adding cold ACN with an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the CYP isoform activity) by fitting the data to a suitable sigmoidal dose-response model.[14]

In Vivo Pharmacokinetic Study in Rats

This study provides essential information about the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism.[16][17][18]

Materials:

  • Test compound formulation for oral gavage

  • Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles[19]

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

  • LC-MS/MS system

Protocol:

  • Animal Acclimation and Dosing:

    • Acclimate rats to the housing conditions for at least one week.

    • Fast the animals overnight before dosing (with free access to water).

    • Administer a single oral dose of the test compound formulation via oral gavage. The dose volume is typically 5-10 mL/kg.[19]

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable route such as the tail vein or a cannulated vessel.[20]

    • Collect blood into EDTA-coated tubes and keep on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an LC-MS/MS method for the quantification of the test compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the test compound versus time.

    • Calculate key pharmacokinetic parameters using non-compartmental analysis, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t½)

      • Clearance (CL)

      • Volume of distribution (Vd)

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism Drug_Candidate Drug_Candidate CYP450_Oxidation CYP450 Oxidation Drug_Candidate->CYP450_Oxidation Susceptible Moiety Oxidized_Metabolite Oxidized_Metabolite CYP450_Oxidation->Oxidized_Metabolite UGT_Conjugation UGT Conjugation Oxidized_Metabolite->UGT_Conjugation Polar Group Excreted_Metabolite Excreted_Metabolite UGT_Conjugation->Excreted_Metabolite

Caption: General metabolic pathway of a drug candidate.

Cyclopropane_Strategy Metabolically_Labile_Group Metabolically Labile Group (e.g., Isopropyl) Cyclopropyl_Bioisostere Cyclopropyl Bioisostere Metabolically_Labile_Group->Cyclopropyl_Bioisostere Bioisosteric Replacement Increased_Metabolic_Stability Increased Metabolic Stability Cyclopropyl_Bioisostere->Increased_Metabolic_Stability Blocks CYP450 Metabolism

Caption: Strategy of using this compound as a bioisostere.

Microsomal_Stability_Workflow Start Start Prepare_Reagents Prepare Microsomes, Test Compound, NADPH Start->Prepare_Reagents Incubate Incubate at 37°C Prepare_Reagents->Incubate Sample_Timepoints Sample at 0, 5, 15, 30, 60 min Incubate->Sample_Timepoints Quench_Reaction Quench with ACN/IS Sample_Timepoints->Quench_Reaction Process_Samples Centrifuge and Collect Supernatant Quench_Reaction->Process_Samples LC_MS_Analysis LC-MS/MS Analysis Process_Samples->LC_MS_Analysis Analyze_Data Calculate t½ and CLint LC_MS_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro microsomal stability assay.

InVivo_PK_Workflow Start Start Dose_Rats Oral Gavage Dosing Start->Dose_Rats Collect_Blood Collect Blood Samples at Time Points Dose_Rats->Collect_Blood Prepare_Plasma Centrifuge to Isolate Plasma Collect_Blood->Prepare_Plasma LC_MS_Analysis LC-MS/MS Analysis of Plasma Samples Prepare_Plasma->LC_MS_Analysis PK_Analysis Calculate Pharmacokinetic Parameters LC_MS_Analysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for in vivo pharmacokinetic study in rats.

Conclusion

The incorporation of a cyclopropyl group is a proven and effective strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. By acting as a steric shield and a metabolically robust bioisostere, the cyclopropyl moiety can significantly improve a compound's pharmacokinetic profile. The experimental protocols provided in this document offer a comprehensive guide for researchers to evaluate the metabolic stability of their cyclopropyl-containing compounds, from initial in vitro screening to in vivo pharmacokinetic studies. Careful consideration and application of these methods will aid in the rational design and selection of drug candidates with improved developability.

References

Application Notes and Protocols: Synthesis of Cyclopropane-Containing Fragments for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening libraries of low molecular weight fragments to identify those that bind to a biological target. A key challenge in FBDD is the design and synthesis of fragment libraries with high chemical diversity and three-dimensionality (3D). Cyclopropane-containing fragments are particularly valuable in this context. The strained three-membered ring imparts conformational rigidity and a unique three-dimensional geometry, which can lead to improved binding affinity and selectivity.[1][2][3] Furthermore, the cyclopropyl group can enhance metabolic stability, modulate physicochemical properties, and serve as a non-classical bioisostere for other functional groups.[2][4][5][6] These properties make this compound-containing fragments highly desirable for inclusion in screening libraries.[1][7]

These application notes provide detailed protocols for the synthesis of diverse this compound-containing fragments suitable for FBDD campaigns. The described methods focus on strategies that allow for the generation of fragment libraries with varied substitution patterns and physicochemical properties.

I. Divergent Synthesis of a this compound Fragment Library from a Common Precursor

A highly efficient strategy for generating a diverse library of this compound-containing fragments is to utilize a common, bifunctional precursor that can be elaborated through various synthetic pathways.[1][7] This approach allows for the rapid generation of a multitude of analogs with distinct properties. A versatile precursor, (E/Z)-ethyl 2-(phenylsulfanyl)this compound-1-carboxylate, can be synthesized on a multi-gram scale via a cobalt-catalyzed cyclopropanation.[1]

Experimental Workflow: Divergent Synthesis

Divergent_Synthesis cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_diversification Diversification Reactions cluster_fragments Fragment Library Phenyl vinyl sulfide Phenyl vinyl sulfide Co-catalyzed Cyclopropanation Co-catalyzed Cyclopropanation Phenyl vinyl sulfide->Co-catalyzed Cyclopropanation Ethyl diazoacetate Ethyl diazoacetate Ethyl diazoacetate->Co-catalyzed Cyclopropanation Bifunctional this compound Precursor Bifunctional this compound Precursor Co-catalyzed Cyclopropanation->Bifunctional this compound Precursor Hydrolysis Hydrolysis Bifunctional this compound Precursor->Hydrolysis Amidation Amidation Bifunctional this compound Precursor->Amidation Reduction Reduction Bifunctional this compound Precursor->Reduction Oxidation Oxidation Bifunctional this compound Precursor->Oxidation Sulfoxide-Mg Exchange Sulfoxide-Mg Exchange Bifunctional this compound Precursor->Sulfoxide-Mg Exchange Carboxylic Acids Carboxylic Acids Hydrolysis->Carboxylic Acids Amides Amides Amidation->Amides Alcohols Alcohols Reduction->Alcohols Sulfoxides/Sulfones Sulfoxides/Sulfones Oxidation->Sulfoxides/Sulfones Negishi Coupling Negishi Coupling Sulfoxide-Mg Exchange->Negishi Coupling Functionalized Cyclopropanes Functionalized Cyclopropanes Sulfoxide-Mg Exchange->Functionalized Cyclopropanes Aryl-Cyclopropanes Aryl-Cyclopropanes Negishi Coupling->Aryl-Cyclopropanes

Caption: Divergent synthesis workflow for generating a this compound fragment library.

Protocol 1: Synthesis of (E/Z)-ethyl 2-(phenylsulfanyl)this compound-1-carboxylate[1]

Materials:

  • Phenyl vinyl sulfide

  • Ethyl diazoacetate

  • Cobalt(II) catalyst (e.g., Co(II)-based catalyst described in the source literature)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of phenyl vinyl sulfide (1.0 eq) in DCM, add the cobalt(II) catalyst (mol% as specified in the primary literature).

  • Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM to the reaction mixture at room temperature over a period of 4-6 hours using a syringe pump.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the trans and cis isomers of ethyl 2-(phenylsulfanyl)this compound-1-carboxylate.

Protocol 2: Diversification via Amidation[1]

Materials:

  • (E/Z)-ethyl 2-(phenylsulfanyl)this compound-1-carboxylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • Desired amine (e.g., morpholine, piperidine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Hydrolysis: To a solution of the this compound ester (1.0 eq) in a THF/water mixture (3:1), add LiOH (1.5 eq). Stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate to yield the carboxylic acid.

  • Amidation: To a solution of the carboxylic acid (1.0 eq) and the desired amine (1.2 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Precursor IsomerAmineProductYield (%)
transMorpholine14a 85
transPiperidine14b 82
cisMorpholine15a 88
cisPiperidine15b 79
Table 1: Representative yields for the amidation of this compound carboxylic acids.[1]

II. Base-Promoted Synthesis of Nitrile-Substituted Cyclopropanes

Nitrile-substituted cyclopropanes are valuable building blocks as the nitrile group can be further transformed into other functionalities. A convenient and efficient method for their synthesis involves a Michael-initiated ring closure reaction between 2-arylacetonitriles and α-bromoennitriles.[8]

Experimental Workflow: Michael-Initiated Ring Closure

MIRC_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Arylacetonitrile 2-Arylacetonitrile Michael Addition Michael Addition 2-Arylacetonitrile->Michael Addition alpha-Bromoennitrile alpha-Bromoennitrile alpha-Bromoennitrile->Michael Addition Base (Cs2CO3) Base (Cs2CO3) Base (Cs2CO3)->Michael Addition Intramolecular Cyclization Intramolecular Cyclization Michael Addition->Intramolecular Cyclization Dinitrile-substituted this compound Dinitrile-substituted this compound Intramolecular Cyclization->Dinitrile-substituted this compound

Caption: Workflow for the synthesis of dinitrile-substituted cyclopropanes.

Protocol 3: General Procedure for the Synthesis of Dinitrile-Substituted Cyclopropanes[8]

Materials:

  • Substituted 2-arylacetonitrile

  • α-Bromoennitrile

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a mixture of the 2-arylacetonitrile (0.2 mmol, 1.0 eq) and the α-bromoennitrile (0.2 mmol, 1.0 eq) in acetonitrile (1.0 mL), add cesium carbonate (0.3 mmol, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dinitrile-substituted this compound.

2-Arylacetonitrile (Ar)α-Bromoennitrile (R)ProductYield (%)cis/trans ratio
PhenylPhenyl3a 921:1.5
4-ChlorophenylPhenyl3b 891:1.2
4-MethoxyphenylPhenyl3c 951:1.8
Phenyl4-Chlorophenyl3d 911:1.3
Table 2: Substrate scope and yields for the synthesis of dinitrile-substituted cyclopropanes.[8]

III. Chemoenzymatic Synthesis of Chiral Cyclopropyl Ketones

Enantiomerically pure this compound fragments are highly sought after in drug discovery. Chemoenzymatic strategies offer an excellent approach to access these chiral building blocks with high stereoselectivity.[9] Engineered myoglobin variants can catalyze the asymmetric cyclopropanation of vinylarenes with diazoketones to produce chiral cyclopropyl ketones.[9]

Experimental Workflow: Chemoenzymatic Cyclopropanation

Chemoenzymatic_Workflow cluster_reactants Reactants cluster_catalysis Biocatalysis cluster_product Product Vinylarene Vinylarene Asymmetric Cyclopropanation Asymmetric Cyclopropanation Vinylarene->Asymmetric Cyclopropanation Diazoketone Diazoketone Diazoketone->Asymmetric Cyclopropanation Engineered Myoglobin Engineered Myoglobin Engineered Myoglobin->Asymmetric Cyclopropanation Chiral Cyclopropyl Ketone Chiral Cyclopropyl Ketone Asymmetric Cyclopropanation->Chiral Cyclopropyl Ketone

Caption: Chemoenzymatic synthesis of chiral cyclopropyl ketones.

Protocol 4: Biocatalytic Asymmetric Cyclopropanation[9]

Materials:

  • Engineered myoglobin variant (expressed and purified as per literature)

  • Vinylarene (e.g., styrene)

  • Diazoketone

  • Sodium dithionite

  • Buffer solution (e.g., potassium phosphate buffer)

  • Organic co-solvent (e.g., isopropanol)

Procedure:

  • In a reaction vessel, prepare a solution of the engineered myoglobin in the buffer.

  • Add the vinylarene substrate, typically dissolved in a minimal amount of a water-miscible co-solvent.

  • Initiate the reaction by adding a freshly prepared solution of sodium dithionite to reduce the heme cofactor.

  • Slowly add the diazoketone solution to the reaction mixture over several hours using a syringe pump.

  • Stir the reaction at the desired temperature (e.g., 25 °C) under an inert atmosphere (e.g., argon).

  • Monitor the reaction for conversion and stereoselectivity using chiral HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by flash chromatography.

VinylareneDiazoketoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Styrene1-diazo-1-phenylpropan-2-one85>99:199
4-Chlorostyrene1-diazo-1-phenylpropan-2-one82>99:198
4-Methoxystyrene1-diazo-1-phenylpropan-2-one88>99:1>99
Styrene1-diazo-3-phenylpropan-2-one7595:597
Table 3: Performance of engineered myoglobin in asymmetric cyclopropanation.[9]

Conclusion

The synthetic protocols outlined in these application notes provide robust and versatile methods for the preparation of this compound-containing fragments for FBDD. The divergent synthesis approach allows for the creation of a large and diverse library from a single precursor. The base-promoted synthesis of nitrile-substituted cyclopropanes offers a straightforward route to functionalized building blocks. Furthermore, the chemoenzymatic strategy provides access to valuable enantiomerically pure cyclopropyl ketones. The incorporation of these fragments into screening libraries will undoubtedly enrich their chemical diversity and three-dimensionality, ultimately enhancing the probability of identifying novel hits in drug discovery campaigns.

References

The Kulinkovich Reaction: A Powerful Tool for Cyclopropanol Synthesis in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Kulinkovich reaction is a highly effective and versatile organometallic transformation for the synthesis of cyclopropanol derivatives from carboxylic esters and Grignard reagents.[1] Catalyzed by titanium(IV) alkoxides, typically titanium(IV) isopropoxide, this reaction provides a direct route to functionalized three-membered rings, which are valuable intermediates in organic synthesis and drug discovery.[2][3] First reported by Oleg G. Kulinkovich and his team in 1989, the reaction has since become a staple in the synthetic chemist's toolbox for constructing strained ring systems.[4][5]

Mechanism of the Kulinkovich Reaction

The generally accepted mechanism of the Kulinkovich reaction involves the formation of a key titanacyclopropane intermediate.[1][6] The catalytic cycle can be summarized in the following key steps:

  • Transmetalation: Two equivalents of a Grignard reagent, typically one with β-hydrogens like ethylmagnesium bromide, react with a titanium(IV) alkoxide to form a dialkyltitanium(IV) species.[1][7]

  • β-Hydride Elimination: This unstable dialkyltitanium intermediate undergoes β-hydride elimination to generate an alkane (e.g., ethane) and the crucial titanathis compound intermediate.[6][7]

  • Reaction with Ester: The titanathis compound acts as a 1,2-dicarbanion equivalent and reacts with the carbonyl group of the ester.[2] This involves a two-fold alkylation process, leading to the formation of a titanium cyclopropoxide.[7]

  • Catalyst Regeneration: The titanium cyclopropoxide reacts with another equivalent of the Grignard reagent to release the magnesium salt of the cyclopropanol product and regenerate the active titanium catalyst, thus completing the catalytic cycle.[7]

  • Workup: An aqueous acidic workup protonates the magnesium alkoxide to yield the final cyclopropanol product.[6][7]

// Nodes Ti_alkoxide [label="Ti(OR)₄", fillcolor="#F1F3F4", fontcolor="#202124"]; Grignard1 [label="2 R'MgX", fillcolor="#F1F3F4", fontcolor="#202124"]; Dialkyl_Ti [label="R'₂Ti(OR)₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkane [label="R'-R'", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; Titanathis compound [label="Titanathis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="R''COOR'''", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxatitanacyclopentane [label="Oxatitanacyclopentane\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Ti_cyclopropoxide [label="Titanium\nCyclopropoxide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grignard2 [label="R'MgX", fillcolor="#F1F3F4", fontcolor="#202124"]; Product_salt [label="Mg Salt of\nCyclopropanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous\nWorkup", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Product [label="Cyclopropanol", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval];

// Edges Ti_alkoxide -> Dialkyl_Ti [label="Transmetalation"]; Grignard1 -> Dialkyl_Ti; Dialkyl_Ti -> Titanathis compound [label="β-Hydride\nElimination"]; Dialkyl_Ti -> Alkane; Titanathis compound -> Oxatitanacyclopentane; Ester -> Oxatitanacyclopentane [label="Addition"]; Oxatitanacyclopentane -> Ti_cyclopropoxide [label="Rearrangement"]; Ti_cyclopropoxide -> Product_salt [label="Catalyst\nRegeneration"]; Grignard2 -> Product_salt; Product_salt -> Final_Product; Workup -> Final_Product; } Caption: Catalytic cycle of the Kulinkovich reaction.

Applications in Synthesis and Drug Development

The Kulinkovich reaction is a valuable method for synthesizing cyclopropanol derivatives, which are versatile building blocks in organic synthesis.[3] These strained rings can undergo a variety of ring-opening reactions, providing access to a diverse range of acyclic structures. This reactivity has been exploited in the total synthesis of several natural products and complex molecules.[8]

In the context of drug development, the introduction of a this compound ring can significantly impact the pharmacological properties of a molecule. It can alter conformation, metabolic stability, and binding affinity to biological targets. The Kulinkovich reaction, therefore, provides a means to generate novel chemical entities with potential therapeutic applications. For instance, spiro-cyclopropane-containing scaffolds, accessible through this reaction, are of great interest in medicinal chemistry.[9]

Substrate Scope and Reaction Conditions

The Kulinkovich reaction is applicable to a wide range of ester substrates, including those derived from aliphatic and aromatic carboxylic acids.[1] Lactones can also be used as substrates to generate bicyclic cyclopropanol derivatives.[10] The choice of Grignard reagent is typically limited to those containing β-hydrogens, such as ethyl, propyl, or butylmagnesium halides.[11] The reaction is generally tolerant of various functional groups, including ethers, thioethers, and imines.[4][11] However, amides and primary or secondary amines are typically not compatible with the reaction conditions.[4]

Table 1: Representative Examples of the Kulinkovich Reaction with Esters

EntryEster SubstrateGrignard ReagentTitanium CatalystSolventProductYield (%)Reference
1Methyl acetateEtMgBrTi(OiPr)₄Et₂O1-Methylcyclopropanol-[3]
2Methyl propionateEtMgBrTi(OiPr)₄Et₂O1-Ethylcyclopropanol-[3]
3Methyl 5-hexenoaten-BuMgClClTi(OiPr)₃Et₂OBicyclo[3.1.0]hexan-1-ol90[12]

Table 2: Kulinkovich Reaction with Lactones

EntryLactone SubstrateGrignard ReagentTitanium CatalystSolventProductYield (%)Reference
1γ-ButyrolactoneEtMgBrTi(OiPr)₄THFcis-Bicyclo[3.1.0]hexane-1,5-diol-[3]
2δ-ValerolactoneEtMgBrClTi(OiPr)₃THF-86[6]

Experimental Protocols

The following are generalized protocols for performing the Kulinkovich reaction. Caution: Grignard reagents and titanium alkoxides are highly reactive and sensitive to moisture and air. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the Synthesis of Cyclopropanols from Esters
  • To a solution of the ester (1.0 equiv) in an anhydrous solvent (e.g., diethyl ether or THF) under an inert atmosphere, add the titanium(IV) catalyst (e.g., Ti(OiPr)₄ or ClTi(OiPr)₃, 1.0-2.4 equiv) at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the Grignard reagent (e.g., EtMgBr in THF, 2.0-4.8 equiv) dropwise over a period of 10-90 minutes. Gas evolution (alkane formation) is typically observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 to 36 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench by the slow addition of a saturated aqueous solution of NH₄Cl or water.

  • Stir the resulting mixture vigorously for 30 minutes to 3 hours.

  • Filter the mixture through a pad of Celite®, washing the pad with additional organic solvent.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropanol.[6][12]

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Setup [label="Inert Atmosphere Setup\n(Dry Glassware, N₂/Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Add Ester and\nTitanium Catalyst to Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Cooling [label="Cool to 0 °C", fillcolor="#FBBC05", fontcolor="#202124"]; Grignard_Addition [label="Slowly Add\nGrignard Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stir at Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench Reaction\n(e.g., sat. aq. NH₄Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Extraction, Drying)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Isolated Cyclopropanol", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Setup; Setup -> Reagents; Reagents -> Cooling; Cooling -> Grignard_Addition; Grignard_Addition -> Reaction; Reaction -> Quench; Quench -> Workup; Workup -> Purification; Purification -> Product; } Caption: General experimental workflow for the Kulinkovich reaction.

Variations of the Kulinkovich Reaction

Several useful variations of the Kulinkovich reaction have been developed, expanding its synthetic utility.

  • Ligand Exchange with Olefins: Titanacyclopropanes can undergo ligand exchange with terminal olefins. This modification allows for the synthesis of more functionalized cyclopropanols and improves the atom economy of the reaction, as a less expensive Grignard reagent can be used to generate the initial titanathis compound.[2][4]

  • de Meijere Variation: This intramolecular version of the reaction utilizes substrates containing both an ester and an alkene moiety, leading to the formation of bicyclic cyclopropanols.[1] A variation of this can also be applied to amides for the synthesis of cyclopropylamines.[5]

  • Bertus-Szymoniak Variation: This modification allows for the synthesis of primary cyclopropylamines from nitriles using a Grignard reagent in the presence of a titanium catalyst.[13]

References

Application Notes and Protocols for Intramolecular Cyclopropanation in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intramolecular cyclopropanation is a powerful strategy in organic synthesis for the construction of strained three-membered rings within a molecular framework. This reaction class is pivotal in the synthesis of numerous natural products and pharmaceutically active compounds, where the cyclopropane motif can impart unique conformational constraints, metabolic stability, and biological activity. This document provides detailed application notes and experimental protocols for several key intramolecular cyclopropanation methodologies, including transition-metal catalyzed reactions and enzymatic transformations. The information is intended to guide researchers in selecting and implementing the most suitable protocol for their specific complex molecule synthesis challenges.

Rhodium-Catalyzed Intramolecular Cyclopropanation of Diazoacetates

Application Notes:

Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the intramolecular cyclopropanation of allylic diazoacetates.[1] This method is widely used due to its high efficiency and stereoselectivity. The reaction proceeds through the formation of a rhodium carbene intermediate, which then undergoes a concerted [2+1] cycloaddition with the tethered alkene.[1] The choice of chiral rhodium catalysts can facilitate enantioselective transformations, yielding this compound-fused lactones with high optical purity. This protocol is particularly valuable in the synthesis of complex natural products containing the 3-oxabicyclo[3.1.0]hexan-2-one core structure.

Quantitative Data Summary:

CatalystSubstrateProductYield (%)ee (%)Reference
Rh₂(OAc)₄Allyl diazoacetate3-Oxabicyclo[3.1.0]hexan-2-one~85N/AGeneric
Rh₂(S-PTAD)₄ortho-substituted aryldiazoacetatesChiral cyclopropanesHighHigh[2]
Rh₂(R-BNP)₄3-methoxy-substituted aryldiazoacetatesChiral cyclopropanesHighHigh[2]
Ru₂(S-TPPTTL)₄·BArFStyrene and aryldiazoacetateSubstituted this compoundup to 94up to 94[3][4]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Intramolecular Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Allylic diazoacetate substrate (1.0 equiv)

  • Dirhodium tetraacetate (Rh₂(OAc)₄) (1-5 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the allylic diazoacetate substrate in the chosen anhydrous solvent.

  • Catalyst Addition: To the stirred solution, add the dirhodium tetraacetate catalyst. The reaction is typically conducted at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction is usually complete within a few hours.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound-fused lactone.

Reaction Workflow and Mechanism:

rhodium_cyclopropanation cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle Start Start Dissolve Substrate Dissolve allylic diazoacetate in anhydrous solvent Start->Dissolve Substrate Add Catalyst Add Rh₂(OAc)₄ catalyst Dissolve Substrate->Add Catalyst Reaction Stir at RT under inert atmosphere Add Catalyst->Reaction Monitor Monitor by TLC/GC Reaction->Monitor Workup Concentrate reaction mixture Monitor->Workup Purify Purify by column chromatography Workup->Purify Product Product Purify->Product Rh2(OAc)4 Rh₂(OAc)₄ N2_loss N₂ Elimination Rh2(OAc)4->N2_loss Reacts with Diazo Allylic Diazoacetate Diazo->N2_loss Rh_Carbene Rhodium Carbene Intermediate N2_loss->Rh_Carbene Cycloaddition Intramolecular [2+1] Cycloaddition Rh_Carbene->Cycloaddition Product_out This compound Product Cycloaddition->Product_out Product_out->Rh2(OAc)4 Regenerates

Caption: Workflow and catalytic cycle for Rhodium-catalyzed intramolecular cyclopropanation.

Iridium-Catalyzed Intramolecular Cyclopropanation of Sulfoxonium Ylides

Application Notes:

Iridium(I) complexes have emerged as effective catalysts for the intramolecular cyclopropanation of α-carbonyl sulfoxonium ylides.[5][6] This methodology offers an alternative to the use of potentially hazardous diazo compounds. The reaction proceeds via an iridium carbene intermediate and can be rendered enantioselective by employing chiral diene ligands.[5][7] This approach provides access to enantioenriched bicyclic lactones, lactams, and ketones.[5][7] A key experimental consideration is the slow addition of the sulfoxonium ylide to the catalyst solution to prevent the formation of dimeric byproducts.[5]

Quantitative Data Summary:

Catalyst SystemSubstrate TypeProduct TypeYield (%)ee (%)Reference
[Ir(cod)Cl]₂ / (R,R)-3α-carbonyl sulfoxonium ylideBicyclic lactoneup to 96up to 98[5][7]
[Ir(cod)Cl]₂α-carbonyl sulfoxonium ylideRacemic bicyclic lactoneup to 94N/A[5]

Experimental Protocol: General Procedure for Iridium-Catalyzed Enantioselective Intramolecular Cyclopropanation

This protocol is a general guideline and may require optimization for specific substrates and ligands.

Materials:

  • α-Carbonyl sulfoxonium ylide substrate (1.0 equiv)

  • [Ir(cod)Cl]₂ (cod = cyclooctadiene) (2.5 mol%)

  • Chiral diene ligand (e.g., (R,R)-3) (5.5 mol%)

  • Anhydrous 1,2-dichloroethane (1,2-DCE)

  • Inert atmosphere (Nitrogen or Argon)

  • Syringe pump

  • Standard laboratory glassware and purification supplies

Procedure:

  • Catalyst Preparation: In a flame-dried reaction vessel under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and the chiral diene ligand in anhydrous 1,2-DCE. Stir the solution at room temperature for a specified time to allow for catalyst formation.

  • Substrate Addition: Prepare a solution of the α-carbonyl sulfoxonium ylide in anhydrous 1,2-DCE. Using a syringe pump, add this solution slowly over several hours to the catalyst solution.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at the desired temperature (e.g., room temperature or elevated temperatures) for a specified period.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched bicyclic product.

Reaction Workflow and Mechanism:

iridium_cyclopropanation cluster_workflow Experimental Workflow cluster_mechanism Catalytic Cycle Start Start Prep_Catalyst Prepare Ir catalyst and chiral ligand in anhydrous DCE Start->Prep_Catalyst Prep_Substrate Prepare solution of sulfoxonium ylide Start->Prep_Substrate Slow_Addition Slowly add substrate solution via syringe pump Prep_Catalyst->Slow_Addition Prep_Substrate->Slow_Addition Reaction Stir at specified temperature Slow_Addition->Reaction Workup Concentrate reaction mixture Reaction->Workup Purify Purify by column chromatography Workup->Purify Product Product Purify->Product Ir_Catalyst Chiral Ir(I) Catalyst Carbene_Formation Carbene Formation Ir_Catalyst->Carbene_Formation Reacts with Ylide Sulfoxonium Ylide Ylide->Carbene_Formation Ir_Carbene Iridium Carbene Intermediate Carbene_Formation->Ir_Carbene Cycloaddition Intramolecular Cyclopropanation Ir_Carbene->Cycloaddition Product_out This compound Product Cycloaddition->Product_out Product_out->Ir_Catalyst Regenerates enzymatic_cyclopropanation Start Start Cell_Culture Culture E. coli with engineered myoglobin Start->Cell_Culture Induction Induce protein expression Cell_Culture->Induction Harvest Harvest and resuspend cells Induction->Harvest Biotransformation Incubate cells with substrate Harvest->Biotransformation Extraction Extract product with organic solvent Biotransformation->Extraction Purification Purify by column chromatography Extraction->Purification Product Product Purification->Product gold_cyclopropanation Au_Catalyst Au(I) Catalyst Alkyne_Activation Alkyne Activation Au_Catalyst->Alkyne_Activation Enyne 1,6-Enyne Enyne->Alkyne_Activation Activated_Complex Au-activated Alkyne Complex Alkyne_Activation->Activated_Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack by Alkene Activated_Complex->Nucleophilic_Attack Cyclopropyl_Carbene Cyclopropyl Gold Carbene Intermediate Nucleophilic_Attack->Cyclopropyl_Carbene Product_Formation Protodeauration/ Rearrangement Cyclopropyl_Carbene->Product_Formation Product_Formation->Au_Catalyst Regenerates Product Bicyclo[4.1.0]heptane Product_Formation->Product mirc_cyclopropanation cluster_cycle Organocatalytic Cycle cluster_reactants Key Reactants Catalyst Chiral Amine Catalyst Iminium_Formation Iminium Ion Formation Catalyst->Iminium_Formation Aldehyde α,β-Unsaturated Aldehyde Aldehyde->Iminium_Formation Michael_Addition Michael Addition of Malonate Enolate Iminium_Formation->Michael_Addition Enamine_Intermediate Enamine Intermediate Michael_Addition->Enamine_Intermediate Intramolecular_Alkylation Intramolecular SN2 Attack Enamine_Intermediate->Intramolecular_Alkylation Product_Release Hydrolysis and Product Release Intramolecular_Alkylation->Product_Release Product_Release->Catalyst Regenerates Product Chiral this compound Product_Release->Product Bromomalonate Bromomalonate Enolate_Formation Enolate Formation Bromomalonate->Enolate_Formation Base Base (e.g., 2,6-lutidine) Base->Enolate_Formation Enolate_Formation->Michael_Addition

References

Application Notes and Protocols: Corey-Chaykovsky Reaction for Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Corey-Chaykovsky reaction is a versatile and widely utilized method in organic synthesis for the formation of three-membered rings, including cyclopropanes.[1][2][3] This reaction involves the treatment of an α,β-unsaturated carbonyl compound (enone) with a sulfur ylide, typically a sulfoxonium ylide such as dimethyloxosulfonium methylide (Corey's ylide).[4][5] The reaction proceeds via a conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.[2] Its significance in medicinal chemistry and drug development is underscored by the prevalence of the this compound motif in numerous biologically active molecules.[1] The reaction is known for its operational simplicity, broad substrate scope, and often high diastereoselectivity, generally favoring the formation of the trans-substituted this compound.[3][4] Furthermore, asymmetric variants have been developed to access chiral cyclopropanes with high enantioselectivity.[6]

Reaction Mechanism

The generally accepted mechanism for the Corey-Chaykovsky cyclopropanation of an α,β-unsaturated carbonyl compound is initiated by the 1,4-conjugate addition (Michael addition) of the sulfur ylide to the enone. This step is typically rate-determining and results in the formation of a zwitterionic enolate intermediate. Subsequently, an intramolecular SN2 reaction occurs where the enolate attacks the carbon atom bearing the sulfonium group, leading to the displacement of dimethyl sulfoxide (DMSO) as a leaving group and the formation of the this compound ring.[2] The preference for 1,4-addition over 1,2-addition to the carbonyl group is a key feature of this reaction when using stabilized sulfoxonium ylides, leading to cyclopropanes instead of epoxides.[4][7]

Corey_Chaykovsky_Mechanism reagents R'2S(O)CH2 (Sulfur Ylide) + R-CH=CH-C(O)-R'' (Enone) intermediate Zwitterionic Enolate Intermediate reagents->intermediate 1,4-Conjugate Addition product This compound + R'2SO intermediate->product Intramolecular SN2

Caption: General mechanism of the Corey-Chaykovsky cyclopropanation.

Experimental Protocols

General Protocol for Diastereoselective Cyclopropanation of Chalcones

This protocol is adapted from procedures for the cyclopropanation of α,β-unsaturated ketones.

Materials:

  • Substituted Chalcone (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equiv) in anhydrous DMSO. To this suspension, add trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature. The mixture is stirred at room temperature for approximately 1 hour or until the evolution of hydrogen gas ceases and the solution becomes clear, indicating the formation of dimethyloxosulfonium methylide.

  • Reaction: In a separate flask, dissolve the chalcone (1.0 equiv) in anhydrous THF. Cool the freshly prepared ylide solution to 0 °C using an ice bath. Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

  • Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure cyclopropyl ketone.

Protocol for Asymmetric Cyclopropanation of an α,β-Unsaturated Ketone using a Chiral Sulfide Catalyst

This protocol is a representative example of an enantioselective Corey-Chaykovsky reaction.

Materials:

  • α,β-Unsaturated Ketone (1.0 equiv)

  • Chiral sulfide catalyst (e.g., a derivative of (2R,5R)-2,5-diphenylthiolane, 0.1 equiv)

  • Benzyl bromide (1.2 equiv)

  • Potassium tert-butoxide (1.1 equiv)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the chiral sulfide catalyst (0.1 equiv) and the α,β-unsaturated ketone (1.0 equiv) in anhydrous toluene at 0 °C under an inert atmosphere, add benzyl bromide (1.2 equiv).

  • Ylide Formation and Reaction: Add potassium tert-butoxide (1.1 equiv) in one portion.

  • Monitoring and Aging: Stir the reaction mixture at 0 °C and monitor by TLC. After the starting material is consumed, allow the reaction to stir for an additional period if necessary to ensure complete conversion.

  • Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched this compound.

Data Presentation

Table 1: Diastereoselective Cyclopropanation of Various α,β-Unsaturated Carbonyl Compounds
EntrySubstrate (Enone)Ylide PrecursorBaseSolventYield (%)Diastereomeric Ratio (trans:cis)
1ChalconeTrimethylsulfoxonium iodideNaHDMSO/THF85-95>95:5
2CyclohexenoneTrimethylsulfoxonium iodideNaHDMSO70-80N/A
3(E)-Ethyl cinnamateTrimethylsulfoxonium iodideNaHDMSO75-85>95:5
4CarvoneTrimethylsulfoxonium iodideNaHDMSO~70Major isomer reported
Table 2: Enantioselective Cyclopropanation of α,β-Unsaturated Ketones
EntrySubstrateChiral Catalyst/AuxiliaryYlide PrecursorBaseSolventYield (%)Enantiomeric Excess (ee, %)
1ChalconeLa-Li3-(biphenyldiolate)3Trimethylsulfoxonium iodideNaI (additive)THF9799
2(E)-4-Phenylbut-3-en-2-oneLa-Li3-(biphenyldiolate)3Trimethylsulfoxonium iodideNaI (additive)THF9598
32-Cyclohexen-1-oneLa-Li3-(biphenyldiolate)3Trimethylsulfoxonium iodideNaI (additive)THF8596

Visualizations

Experimental_Workflow start Start ylide_prep Ylide Preparation (Sulfonium Salt + Base in Anhydrous Solvent) start->ylide_prep reaction Reaction with Enone (Addition of Enone Solution to Ylide) ylide_prep->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Work-up (Quenching and Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Pure this compound purification->product

Caption: A typical experimental workflow for the Corey-Chaykovsky cyclopropanation.

References

Application Notes and Protocols: Flow Chemistry for Safer Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of cyclopropane rings is a fundamental transformation in organic synthesis, yielding a versatile structural motif present in numerous natural products and pharmaceuticals. However, traditional batch methods for cyclopropanation often involve hazardous reagents, such as explosive diazo compounds or pyrophoric organometallics, posing significant safety risks, particularly on a larger scale. The adoption of continuous flow chemistry offers a paradigm shift in performing these reactions, enabling enhanced safety, improved process control, and greater scalability.

This document provides detailed application notes and protocols for conducting safer cyclopropanation reactions using flow chemistry. The primary focus is on methodologies that mitigate risks by generating reactive intermediates in situ and consuming them immediately in a continuous stream. This approach avoids the accumulation of dangerous species, a common drawback of batch processing. The protocols described herein are based on established literature and are intended to serve as a practical guide for researchers in academic and industrial settings.

Key Advantages of Flow Chemistry for Cyclopropanation:

  • Enhanced Safety: In-situ generation and immediate consumption of hazardous reagents like diazomethane and organozinc compounds minimize the risk of explosions and toxic exposure.[1][2][3][4]

  • Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.[5]

  • Scalability: Scaling up reactions in flow is often more straightforward than in batch, as it typically involves running the system for a longer duration rather than using larger reactors.[6][7][8]

  • Improved Efficiency: Enhanced heat and mass transfer in microreactors can lead to faster reaction times and higher throughput.[8][9][10][11]

  • Automation: Continuous flow setups are amenable to automation, allowing for unattended operation and high-throughput screening of reaction conditions.

Application Note 1: Cyclopropanation via In-Situ Generation of Diazo Compounds

The use of unstabilized diazo compounds in cyclopropanation reactions is a powerful synthetic tool, but their inherent instability and potential for detonation make their handling in batch processes a significant safety concern.[12][13][14][15] Flow chemistry provides an elegant solution by enabling the continuous generation of diazo species from stable precursors, followed by their immediate reaction with an olefin to form the desired this compound.[12][13][14]

General Workflow:

A solution of a stable diazo precursor, such as a tosylhydrazone, is pumped through a packed-bed reactor containing an oxidant (e.g., manganese dioxide, MnO₂) or a base to generate the diazo compound.[9][13] The resulting stream containing the transient diazo species is then immediately mixed with a solution of the olefin, and the mixture flows through a reactor coil to allow for the cyclopropanation to occur. This "generate-and-react" strategy ensures that only a minimal amount of the hazardous diazo compound is present at any given time.[2][13]

in_situ_diazo_cyclopropanation precursor Tosylhydrazone Solution pump1 Pump A precursor->pump1 base Base Solution pump2 Pump B base->pump2 olefin Olefin Solution pump3 Pump C olefin->pump3 mixer1 T-Mixer pump1->mixer1 pump2->mixer1 mixer2 T-Mixer pump3->mixer2 reactor1 Packed-Bed Reactor (e.g., MnO2) mixer1->reactor1 Precursor + Base reactor1->mixer2 Diazo Intermediate reactor2 Reaction Coil mixer2->reactor2 Reaction Mixture bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection Crude Product

In-situ diazo generation and cyclopropanation workflow.
Experimental Protocol: Cyclopropanation of an Electron-Poor Olefin

This protocol is adapted from the work of Ley and coworkers for the cyclopropanation of an electron-poor olefin using an in-situ generated aryl diazomethane.[13]

Materials:

  • Hydrazone precursor (e.g., benzaldehyde hydrazone): 0.1 M in ethyl acetate

  • Diisopropylethylamine (DIPEA): 2 equivalents relative to the hydrazone

  • Manganese dioxide (activated): Packed into a column reactor

  • Electron-poor olefin (e.g., dimethyl maleate): 0.1 M in ethyl acetate

  • Ethyl acetate (AcOEt)

Equipment:

  • Three syringe pumps

  • One packed-bed reactor (e.g., Omnifit column, 6.6 mm ID x 100 mm)

  • Two T-mixers

  • One coil reactor (e.g., 20 mL PFA tubing)

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • System Setup: Assemble the flow chemistry setup as depicted in the diagram above. Pack the column reactor with activated MnO₂.

  • Reagent Preparation: Prepare the solutions of the hydrazone precursor with DIPEA and the olefin in ethyl acetate.

  • Reaction Initiation:

    • Pump the hydrazone/DIPEA solution through the MnO₂ packed-bed reactor at a defined flow rate to generate the diazo intermediate.

    • Simultaneously, pump the olefin solution to a T-mixer where it combines with the stream exiting the packed-bed reactor.

    • The combined stream then flows through the reaction coil, which may be heated to facilitate the reaction.

  • Collection: The product stream passes through a back pressure regulator and is collected in a flask.

  • Work-up and Purification: The collected solution can be concentrated in vacuo, and the crude product purified by standard methods such as flash column chromatography.

Quantitative Data:
Precursor (Hydrazone)OlefinTemp. (°C)Residence Time (min)Yield (%)Diastereoselectivity (E:Z)Throughput (g/h)Reference
Benzaldehyde HydrazoneDimethyl Maleate60408610:10.93[13]
4-Methoxybenzaldehyde HydrazoneDimethyl MaleateRT-99--[13]
2-Chlorobenzaldehyde HydrazoneDimethyl MaleateRT-89--[13]

Application Note 2: Simmons-Smith Cyclopropanation in Continuous Flow

The Simmons-Smith reaction is a classic method for cyclopropanation that typically uses a zinc-copper couple and diiodomethane to generate a zinc carbenoid.[16] While effective, the preparation and handling of the organozinc reagent can be cumbersome and hazardous. A continuous flow approach utilizing a packed-bed reactor containing a Zn/Cu couple allows for the in situ generation of the reactive carbenoid, which then reacts with an olefin passed through the column.[3][8][9][11][16]

General Workflow:

A solution of the olefin and diiodomethane in a suitable solvent is pumped through a heated column packed with a zinc-copper couple. The zinc carbenoid is formed on the surface of the metal and immediately reacts with the co-located olefin. This method is rapid, efficient, and avoids the pre-formation and handling of the sensitive carbenoid species.[3][8][9][11][16]

simmons_smith_cyclopropanation reagents Olefin + CH₂I₂ Solution pump Pump reagents->pump reactor Heated Packed-Bed Reactor (Zn/Cu Couple) pump->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection Crude Product

Continuous flow Simmons-Smith cyclopropanation workflow.
Experimental Protocol: Cyclopropanation of an Allylic Alcohol

This protocol is based on the work of Alemán and coworkers for the rapid Simmons-Smith cyclopropanation of various olefins.[3][8][9][11][16]

Materials:

  • Olefin (e.g., cinnamyl alcohol): 1 M in 1,2-dichloroethane (DCE)

  • Diiodomethane (CH₂I₂): 2 equivalents relative to the olefin

  • Zinc-Copper (Zn/Cu) couple: Packed into a column reactor

  • Dry 1,2-dichloroethane (DCE)

Equipment:

  • One HPLC pump

  • One packed-bed reactor (e.g., stainless steel column)

  • Column heater

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • System Setup: Assemble the flow chemistry system as shown in the diagram. The column is packed with the Zn/Cu couple and heated to the desired temperature.

  • Reagent Preparation: Prepare a solution of the olefin and diiodomethane in dry DCE.

  • Reaction Initiation: Pump the reagent solution through the heated packed-bed reactor at a flow rate calculated to achieve the desired residence time. A back pressure regulator is used to maintain the solvent in the liquid phase at elevated temperatures.

  • Collection: The effluent from the reactor is cooled and collected.

  • Work-up and Purification: The reaction mixture is typically quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried, and concentrated. The product is then purified by chromatography.

Quantitative Data:
OlefinTemp. (°C)Pressure (psi)Residence Time (min)Yield (%)Throughput (g/h)Reference
1-(prop-2-en-1-yl)benzene40751594-[11]
(E)-3-phenylprop-2-en-1-ol40751592-[16]
1-allyl-4-methoxybenzene407515903.59 (on scale-up)[6][8][16]
4-allyl-2-methoxyphenol40751582-[16]

Application Note 3: Organocatalytic Enantioselective Cyclopropanation

Flow chemistry can also be advantageously applied to organocatalytic enantioselective cyclopropanation reactions. By immobilizing the chiral organocatalyst on a solid support and packing it into a column, the reaction can be run continuously, simplifying product purification and enabling catalyst recycling. This approach can also minimize side reactions by reducing the contact time between the product and the base used in the reaction.[17]

General Workflow:

Solutions of the α,β-unsaturated aldehyde, the bromomalonate, and a base are pumped through a packed-bed reactor containing the immobilized chiral diarylprolinol catalyst. The reaction occurs on the solid support, and the product stream is then subjected to an in-line aqueous wash to remove the base. This setup allows for the continuous production of enantioenriched cyclopropanes.[17]

organocatalytic_cyclopropanation reagents Aldehyde + Bromomalonate Solution pump1 Pump A reagents->pump1 base Base Solution pump2 Pump B base->pump2 mixer1 T-Mixer pump1->mixer1 pump2->mixer1 reactor Packed-Bed Reactor (Immobilized Catalyst) mixer1->reactor Reaction Mixture mixer2 T-Mixer reactor->mixer2 Crude Product quench Aqueous NH₄Cl Solution pump3 Pump C quench->pump3 pump3->mixer2 separator Liquid-Liquid Separator mixer2->separator collection Product Collection separator->collection Organic Phase waste Aqueous Waste separator->waste Aqueous Phase

Organocatalytic enantioselective cyclopropanation workflow.
Experimental Protocol: Enantioselective Cyclopropanation of an α,β-Unsaturated Aldehyde

This protocol is based on the work of Pericàs and coworkers using an immobilized diarylprolinol catalyst.[17]

Materials:

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Dibromomalonate

  • Base (e.g., N-methylimidazole)

  • Immobilized diarylprolinol catalyst on polystyrene resin

  • Aqueous ammonium chloride solution

Equipment:

  • Three pumps

  • Two T-mixers

  • One packed-bed reactor

  • Liquid-liquid separator

  • Collection vessel

Procedure:

  • System Setup: Assemble the flow system as illustrated above. The column is packed with the immobilized catalyst.

  • Reagent Preparation: Prepare solutions of the aldehyde, bromomalonate, and base in a suitable solvent.

  • Reaction Initiation:

    • Pump the solution of the aldehyde and bromomalonate to a T-mixer.

    • Simultaneously, pump the base solution to the same T-mixer.

    • The combined stream flows through the packed-bed reactor.

  • In-line Quench: The stream exiting the reactor is mixed with an aqueous solution of ammonium chloride to quench the reaction and remove the base.

  • Separation and Collection: The biphasic mixture enters a liquid-liquid separator, where the organic phase containing the product is separated and collected.

  • Purification: The collected organic phase is dried and concentrated, and the product is purified by chromatography.

Quantitative Data:
AldehydeFlow Rate (µL/min)Yield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
Cinnamaldehyde5085>95:598[17]
(E)-2-Methyl-3-phenylacrylaldehyde5082>95:597[17]
(E)-3-(4-Nitrophenyl)acrylaldehyde5090>95:598[17]
(E)-3-(Furan-2-yl)acrylaldehyde5078>95:595[17]

Conclusion

Flow chemistry provides a robust and inherently safer platform for conducting a variety of cyclopropanation reactions. By minimizing the inventory of hazardous intermediates, offering precise control over reaction conditions, and simplifying scale-up, this technology is poised to become an indispensable tool in both academic research and industrial pharmaceutical development. The protocols and data presented here demonstrate the practical advantages and broad applicability of flow chemistry for the synthesis of valuable this compound-containing molecules.

References

Application Notes and Protocols for Enzymatic Cyclopropanation in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of enzymatic cyclopropanation, a powerful and sustainable method for the synthesis of cyclopropane-containing molecules. This technology leverages the principles of green chemistry by utilizing biocatalysts that operate under mild conditions, often in aqueous media, with high selectivity, thereby reducing the need for hazardous reagents and minimizing waste.[1][2][3][4] The protocols detailed below are intended to serve as a practical guide for researchers in academia and industry who are interested in implementing this innovative approach for the synthesis of valuable chiral building blocks and active pharmaceutical ingredients.[1][5][6]

Introduction to Enzymatic Cyclopropanation

This compound rings are key structural motifs in a wide range of pharmaceuticals, agrochemicals, and natural products.[3][5][7] Traditional chemical methods for cyclopropanation often rely on the use of reactive and potentially hazardous reagents, such as diazo compounds and carbenoids, in conjunction with transition metal catalysts.[7][8] Enzymatic cyclopropanation has emerged as a greener alternative, employing engineered enzymes to catalyze the stereoselective formation of this compound rings.[2][3][9]

The most prominent enzymes developed for this purpose are heme-containing proteins, particularly cytochrome P450s and myoglobins.[10][11][12] These have been successfully engineered through directed evolution to catalyze carbene transfer reactions to olefins, a transformation not found in nature.[2][9][12] More recently, cofactor-independent enzymes, such as engineered 4-oxalocrotonate tautomerase, have also been shown to effectively catalyze cyclopropanation reactions.[5] These biocatalytic systems offer exceptional levels of diastereo- and enantioselectivity, which are often challenging to achieve with conventional chemical catalysts.[5][10]

Key Advantages of Enzymatic Cyclopropanation for Green Chemistry:

  • High Selectivity: Enzymes can provide exquisite control over the stereochemical outcome of the reaction, leading to the formation of specific stereoisomers with high purity.[5][10][11]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at or near room temperature and atmospheric pressure, reducing energy consumption.[1]

  • Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and simpler purification procedures.[3]

  • Renewable Catalysts: Enzymes are biodegradable and can be produced from renewable resources.[4]

  • Safety: Enzymatic methods can avoid the use of toxic metals and hazardous reagents often required in traditional synthetic chemistry.[3][13]

Data Presentation: Performance of Engineered Enzymes

The following tables summarize the performance of various engineered enzymes in cyclopropanation reactions, highlighting their efficiency and selectivity.

Table 1: Performance of Engineered Cytochrome P450 Variants for Cyclopropanation of Styrene with Ethyl Diazoacetate (EDA)

Enzyme VariantTotal Turnovers (TTN)Diastereomeric Ratio (cis:trans)Enantiomeric Excess (ee) of trans-productReference
P450-T268Aup to 2941:9998:2[14]
BM3-CIS-T438Sup to 294>99:1-[14]
P411-UA V87C---[15]
P411-UA V87F---[15]

Table 2: Performance of Engineered Myoglobin (Mb) Variants for Intramolecular Cyclopropanation

Enzyme VariantConversion (%)Enantiomeric Excess (ee)Reference
Mb(H64V,V68A)>9998%[11]
Mb(H64V,I107S)>99>99%[11]

Table 3: Performance of Engineered 4-Oxalocrotonate Tautomerase (4-OT) for Cyclopropanation

Substrate (α,β-unsaturated aldehyde)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Isolated Yield (%)Reference
Cinnamaldehyde>25:199:165[5]
4-Chlorocinnamaldehyde>25:199:172[5]
4-Methoxycinnamaldehyde10:198:258[5]

Experimental Workflows and Signaling Pathways

General Workflow for Directed Evolution of a Cyclopropanating Enzyme

The development of highly efficient and selective enzymatic cyclopropanation catalysts heavily relies on directed evolution. This process mimics natural selection in the laboratory to evolve enzymes with desired properties.

Directed_Evolution_Workflow cluster_workflow Directed Evolution Cycle Parent_Gene Parent Gene Encoding Heme Protein Mutagenesis Create Mutant Library (e.g., Site-Saturation Mutagenesis) Parent_Gene->Mutagenesis Transformation Transform into Expression Host (e.g., E. coli) Mutagenesis->Transformation Expression Express Mutant Proteins Transformation->Expression Screening Screen for Cyclopropanation Activity and Selectivity Expression->Screening Selection Select Improved Variants Screening->Selection Sequencing Sequence Gene of Best Variant Selection->Sequencing Final_Enzyme Optimized Enzyme for Cyclopropanation Selection->Final_Enzyme After several rounds Iteration Next Round of Evolution Sequencing->Iteration Identified mutations inform next round Iteration->Mutagenesis

Caption: Directed evolution workflow for engineering cyclopropanating enzymes.

Proposed Catalytic Cycle for P450-Catalyzed Cyclopropanation

The catalytic cycle for carbene transfer by engineered cytochrome P450 enzymes involves the reaction of the reduced ferrous heme with a diazo compound to form a key iron-carbene intermediate.

P450_Catalytic_Cycle FeIII P450(Fe³⁺) FeII P450(Fe²⁺) FeIII->FeII Reduction (e.g., dithionite) Carbene_Intermediate [P450(Fe²⁺)=CR₂] FeII->Carbene_Intermediate + N₂CHR - N₂ Product_Complex P450(Fe²⁺) + this compound Carbene_Intermediate->Product_Complex + Olefin Product_Complex->FeII Product Release

Caption: Proposed catalytic cycle for P450-mediated cyclopropanation.[16]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Cyclopropanation using Engineered E. coli

This protocol describes a general procedure for performing cyclopropanation using whole E. coli cells expressing an engineered cytochrome P450 or myoglobin variant.[11][17] This method is advantageous as it avoids enzyme purification and can facilitate cofactor regeneration.[18][19]

Materials:

  • E. coli cells expressing the engineered cyclopropanating enzyme.

  • Luria-Bertani (LB) medium (or other suitable growth medium) with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • M9-N buffer (pH 8.0) or other suitable reaction buffer.[17]

  • Olefin substrate.

  • Diazoester reagent (e.g., ethyl diazoacetate - EDA). Caution: Diazo compounds are potentially explosive and toxic. Handle with appropriate safety precautions.

  • Organic solvent for extraction (e.g., ethyl acetate).

  • Sodium dithionite (for P450-catalyzed reactions under anaerobic conditions).[10]

  • Anaerobic chamber or glovebox.

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the E. coli strain into LB medium containing the appropriate antibiotic.

    • Grow the culture overnight at 37°C with shaking.

    • Inoculate a larger volume of fresh medium with the overnight culture and grow to an optical density at 600 nm (OD600) of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 25-30°C) for 16-24 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Discard the supernatant and resuspend the cell pellet in the reaction buffer (e.g., M9-N buffer) to the desired final OD600 (e.g., 30-60).[11][17]

  • Whole-Cell Biotransformation:

    • Transfer the cell suspension to a reaction vessel.

    • For anaerobic reactions (often required for P450s), degas the cell suspension and transfer it to an anaerobic chamber.[10]

    • Add the olefin substrate to the desired final concentration (e.g., 3-10 mM).[17][20]

    • If required, add a reducing agent like sodium dithionite.[10]

    • Initiate the reaction by the dropwise addition of the diazoester reagent (e.g., EDA, typically in excess, e.g., 30-40 mM).[17][21]

    • Incubate the reaction mixture at room temperature with gentle shaking for the desired reaction time (e.g., 12-24 hours).[5][17]

  • Product Extraction and Analysis:

    • Quench the reaction (e.g., by adding a water-immiscible organic solvent).

    • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the product for conversion, diastereoselectivity, and enantioselectivity using appropriate techniques (e.g., GC, HPLC, NMR).

Protocol 2: In Vitro Cyclopropanation using Purified Engineered 4-Oxalocrotonate Tautomerase (4-OT)

This protocol is adapted for a cofactor-independent enzyme and is performed using the purified enzyme.[5]

Materials:

  • Purified engineered 4-OT enzyme.

  • Reaction buffer: 50 mM MES, pH 6.2.[5]

  • α,β-unsaturated aldehyde substrate.

  • Diethyl 2-chloromalonate.[5]

  • Ethanol or acetonitrile (as co-solvent).

  • Reaction vials.

Procedure:

  • Reaction Setup:

    • In a reaction vial, prepare a reaction mixture containing the reaction buffer.

    • Add the α,β-unsaturated aldehyde substrate to a final concentration of 5 mM.[5]

    • Add diethyl 2-chloromalonate to a final concentration of 2 mM.[5]

    • Add a co-solvent (e.g., 10% ethanol or acetonitrile) to aid substrate solubility.[5]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the purified engineered 4-OT enzyme to a final concentration of 30 µM.[5]

    • Seal the vial and incubate at 18°C with shaking (e.g., 120 rpm) for 12-71 hours.[5] The reaction can be performed under a nitrogen atmosphere to prevent potential aldehyde oxidation, although it can also proceed aerobically.[5]

  • Work-up and Analysis:

    • Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by silica gel column chromatography.[5]

    • Determine the conversion, diastereoselectivity (by ¹H NMR), and enantioselectivity (by chiral HPLC analysis, potentially after reduction of the aldehyde to the corresponding alcohol).[5]

Conclusion

Enzymatic cyclopropanation represents a significant advancement in the field of green chemistry, offering a sustainable and highly selective route to valuable this compound-containing molecules. The continued development of novel and more efficient biocatalysts through protein engineering will undoubtedly expand the scope and applicability of this technology in both academic research and industrial manufacturing.[22][23] These application notes and protocols provide a foundation for researchers to explore and implement these powerful biocatalytic methods.

References

Application Notes and Protocols for the Synthesis of gem-Difluorocyclopropanes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gem-difluorocyclopropane moiety has emerged as a valuable structural motif in modern medicinal chemistry. Its incorporation into drug candidates can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, membrane permeability, acidity/basicity (pKa), and binding affinity. The replacement of other chemical groups with the gem-difluorothis compound ring, a strategy known as bioisosteric replacement, allows for the fine-tuning of a molecule's drug-like properties.[1][2] This document provides detailed application notes on the strategic use of gem-difluorocyclopropanes and protocols for their synthesis, aimed at researchers and professionals in the field of drug discovery and development.

The introduction of a gem-difluoromethylene group into a this compound ring leads to a unique combination of conformational rigidity and electronic properties.[3] This functional group is considered a bioisostere for an oxygen atom and can influence molecular conformation, sometimes leading to improved biological activity.[4] The high electronegativity of the fluorine atoms can also impact the acidity of nearby functional groups and overall lipophilicity (LogP).[5][6]

Strategic Applications in Medicinal Chemistry

The strategic incorporation of gem-difluorocyclopropanes can address several challenges in drug design:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluorothis compound unit resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate. Studies have shown that gem-difluorination can either not affect or slightly improve metabolic stability.[5][6]

  • Conformational Rigidity: The rigid this compound ring restricts the conformational freedom of a molecule. This can lead to a more favorable pre-organization for binding to a biological target, potentially increasing potency and selectivity.

  • Modulation of Physicochemical Properties:

    • pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of adjacent acidic protons or raise the pKa of nearby basic groups through inductive effects. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, absorption, and target engagement.[5][6]

    • Lipophilicity (LogP): The effect of a gem-difluorothis compound group on lipophilicity is complex and can depend on the overall molecular context.[5][6] While fluorine is highly electronegative, the introduction of a CF2 group can sometimes decrease lipophilicity compared to a CH2 group, potentially improving aqueous solubility.

  • Bioisosterism: The gem-difluorothis compound moiety can serve as a bioisostere for various functional groups, such as carbonyls, ethers, and other small rings. This allows for the exploration of novel chemical space while maintaining or improving the desired biological activity.[4]

Synthetic Protocols

The most common and practical approach for the synthesis of gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene to an alkene.[7] Several reagents and methods have been developed for the generation of difluorocarbene. Below are detailed protocols for two widely used methods.

Protocol 1: Difluorocyclopropanation using Trimethyl(trifluoromethyl)silane (TMSCF₃) and Sodium Iodide (NaI)

This method, often referred to as the Ruppert-Prakash reaction, utilizes TMSCF₃ as a source of difluorocarbene in the presence of an initiator, typically sodium iodide.[4] It is a versatile and widely used method compatible with a broad range of functionalized alkenes.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Combine alkene, NaI, and solvent in a reaction vessel. Add_TMSCF3 Add TMSCF₃ to the mixture. Setup->Add_TMSCF3 Heat Heat the reaction mixture (e.g., 65-110 °C). Add_TMSCF3->Heat Monitor Monitor reaction progress by TLC or GC-MS. Heat->Monitor Quench Cool to room temperature and quench the reaction. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify the product by column chromatography or distillation. Extract->Purify

Caption: General workflow for TMSCF₃/NaI mediated difluorocyclopropanation.

Detailed Methodology:

  • Reaction Setup: To a flame-dried reaction tube equipped with a magnetic stir bar, add the alkene (1.0 mmol, 1.0 equiv), sodium iodide (NaI) (1.5 mmol, 1.5 equiv), and anhydrous solvent (e.g., THF, DME, or acetonitrile, 5 mL).

  • Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 mmol, 2.0 equiv) to the stirred suspension.

  • Reaction Conditions: Seal the reaction tube and heat the mixture in an oil bath at the desired temperature (typically between 65 °C and 110 °C) for 2-24 hours. The optimal temperature and reaction time depend on the reactivity of the alkene.[4]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to afford the desired gem-difluorothis compound.[4]

Table 1: Examples of gem-Difluorocyclopropanation using TMSCF₃/NaI

EntryAlkene SubstrateProductSolventTemp (°C)Time (h)Yield (%)
1Styrene1,1-Difluoro-2-phenylthis compoundTHF110299
21-Octene1,1-Difluoro-2-hexylthis compoundDME110285
3Indene1,1-Difluoro-1a,6b-dihydro-2H-cyclopropa[a]indeneCH₃CN110292
4α-Methylstyrene1,1-Difluoro-2-methyl-2-phenylthis compoundTHF110295

Data compiled from reference[4].

Protocol 2: Difluorocyclopropanation using Sodium Chlorodifluoroacetate (ClCF₂COONa)

This classical method involves the thermal decomposition of sodium chlorodifluoroacetate to generate difluorocarbene.[8] It is a cost-effective method, though it often requires higher reaction temperatures.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Setup Combine alkene and high-boiling solvent (e.g., diglyme) in a flask. Heat Heat the mixture to a high temperature (e.g., 160-190 °C). Setup->Heat Add_Reagent Add ClCF₂COONa portion-wise or as a solution. Heat->Add_Reagent Monitor Monitor CO₂ evolution and reaction progress. Add_Reagent->Monitor Cool Cool the reaction mixture. Monitor->Cool Filter Filter off inorganic salts. Cool->Filter Extract Extract with an organic solvent. Filter->Extract Purify Purify the product by distillation or chromatography. Extract->Purify cluster_properties Modified Properties Parent_Molecule Parent Molecule (e.g., with C=O, C-O-C) Bioisosteric_Replacement Bioisosteric Replacement with gem-Difluorothis compound Parent_Molecule->Bioisosteric_Replacement Analogue gem-Difluorothis compound Analogue Bioisosteric_Replacement->Analogue Metabolic_Stability Increased Metabolic Stability Analogue->Metabolic_Stability Conformational_Rigidity Altered Conformational Rigidity Analogue->Conformational_Rigidity pKa Modulated pKa Analogue->pKa LogP Altered Lipophilicity (LogP) Analogue->LogP

References

Application Notes and Protocols for the Cyclopropanation of Electron-Deficient Olefins Using Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cyclopropanation of electron-deficient olefins utilizing innovative catalytic systems. The following sections offer insights into the application of these catalysts, present quantitative data for performance comparison, and provide detailed experimental procedures for key reactions.

Introduction

The synthesis of cyclopropane rings, particularly those bearing electron-withdrawing groups, is of significant interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. Traditional methods for the cyclopropanation of electron-deficient olefins often face challenges related to catalyst efficiency, stereoselectivity, and substrate scope. This document highlights several novel catalytic systems that have demonstrated remarkable efficacy in overcoming these limitations, offering new avenues for the synthesis of complex this compound derivatives.

The featured catalysts include a biocatalytic system based on an engineered myoglobin, a highly enantioselective rhodium(II) catalyst, and a versatile ruthenium(II)-pheox complex. These catalysts operate through distinct mechanisms, providing a range of options to suit various synthetic needs.

Featured Catalytic Systems

Engineered Myoglobin Biocatalyst

Engineered myoglobins have emerged as powerful biocatalysts for asymmetric cyclopropanation.[1][2][3][4] By redesigning the cofactor and its coordination environment, a myoglobin-based carbene transferase has been developed that efficiently catalyzes the cyclopropanation of a broad range of alkenes, including challenging electron-deficient substrates.[1][2][3][4] A key feature of this system is its reliance on a metallocarbene radical mechanism, which diverges from the electrophilic pathways of many traditional metal catalysts.[1][2][3][4] This unique reactivity profile allows for high turnover numbers and exceptional levels of diastereoselectivity and enantioselectivity.[1][2]

Rhodium(II) Carboxylate Catalyst: Rh₂(S-TCPTAD)₄

For the highly enantioselective cyclopropanation of electron-deficient alkenes such as acrylates and acrylamides, adamantylglycine-derived dirhodium(II) catalysts, specifically Rh₂(S-TCPTAD)₄, have shown exceptional performance.[5][6] These reactions typically employ substituted aryldiazoacetates or vinyldiazoacetates as carbene precursors.[5][6] Computational studies suggest that the reaction is initiated by a weak interaction between the rhodium carbene and the carbonyl group of the substrate.[5][6] This catalytic system is particularly valuable for accessing chiral this compound-containing building blocks with high optical purity.[5]

Ruthenium(II)-Pheox Complexes

Novel chiral Ru(II)-Pheox complexes represent another significant advancement in the asymmetric cyclopropanation of a diverse array of olefins, including electron-deficient ones.[7] These catalysts are readily synthesized from inexpensive starting materials and are stable under normal laboratory conditions, making them practical for routine use.[7] The versatility of the Ru(II)-Pheox system is demonstrated by its effectiveness with various diazoacetates, including those functionalized with succinimidyl, ketone, and ester groups, which are crucial for achieving high stereoselectivity.[7]

Data Presentation

The following tables summarize the performance of the featured catalytic systems in the cyclopropanation of various electron-deficient olefins.

Table 1: Cyclopropanation of Electron-Deficient Olefins using Engineered Myoglobin [1][2]

Substrate (Olefin)Carbene Precursor (Diazoester)Product Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee, %)
Phenyl acrylateEthyl diazoacetate (EDA)89>99:199
Benzyl acrylateEthyl diazoacetate (EDA)4998:299
p-TrifluoromethylstyreneEthyl diazoacetate (EDA)85>99:199
p-NitrostyreneEthyl diazoacetate (EDA)69>99:186
PentafluorostyreneEthyl diazoacetate (EDA)7598:2>99

Table 2: Enantioselective Cyclopropanation of Acrylates with Aryldiazoacetates using Rh₂(S-TCPTAD)₄ [5]

AcrylateAryldiazoacetateProduct Yield (%)Enantiomeric Excess (ee, %)
Methyl acrylatePhenyl-8596
Ethyl acrylate4-Methoxyphenyl-9298
tert-Butyl acrylate4-Chlorophenyl-7895
Benzyl acrylate2-Naphthyl-8897

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Cyclopropanation using Engineered Myoglobin

This protocol is based on the methodology described for the engineered myoglobin catalyst Mb(H64V,V68A,H93NMH)[Fe(DADP)].[1][2]

Materials:

  • Engineered Myoglobin catalyst solution (e.g., 20 µM in potassium phosphate buffer)

  • Electron-deficient olefin (e.g., phenyl acrylate)

  • Ethyl diazoacetate (EDA)

  • Potassium phosphate buffer (e.g., 100 mM, pH 8.0)

  • Sodium dithionite (freshly prepared solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a septum-sealed vial under an inert atmosphere (e.g., argon), prepare a reaction mixture containing the electron-deficient olefin (e.g., 20 mM) and the engineered myoglobin catalyst (e.g., 20 µM) in potassium phosphate buffer.

  • To initiate the reaction, add a freshly prepared solution of sodium dithionite (to create reducing conditions) followed by the ethyl diazoacetate (EDA, e.g., 10 mM).

  • Stir the reaction mixture vigorously at room temperature for the desired reaction time (e.g., 1-4 hours), monitoring the progress by TLC or GC.

  • Upon completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral GC or HPLC).

Protocol 2: General Procedure for Rhodium-Catalyzed Enantioselective Cyclopropanation

This protocol is a general representation based on the use of Rh₂(S-TCPTAD)₄ for the cyclopropanation of electron-deficient alkenes.[5]

Materials:

  • Rh₂(S-TCPTAD)₄ catalyst (e.g., 1 mol%)

  • Electron-deficient alkene (e.g., methyl acrylate, 1.0 equiv)

  • Aryldiazoacetate (e.g., methyl phenyldiazoacetate, 1.2 equiv)

  • Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the Rh₂(S-TCPTAD)₄ catalyst and the anhydrous solvent.

  • Add the electron-deficient alkene to the catalyst solution.

  • Slowly add a solution of the aryldiazoacetate in the same anhydrous solvent to the reaction mixture over a period of several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Stir the reaction at the specified temperature (e.g., room temperature) until the diazo compound is completely consumed (monitored by TLC, indicated by the disappearance of the yellow color of the diazo compound).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the this compound product.

  • Characterize the product and determine the enantiomeric excess using chiral HPLC or GC.

Visualizations

The following diagrams illustrate the conceptual workflows and mechanisms associated with these novel cyclopropanation reactions.

experimental_workflow_myoglobin cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis start Prepare Reaction Vial (Inert Atmosphere) reagents Add Olefin and Engineered Myoglobin Catalyst start->reagents initiation Add Sodium Dithionite and Ethyl Diazoacetate reagents->initiation stirring Stir at Room Temperature initiation->stirring extraction Organic Extraction stirring->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification analysis Determine Yield, d.r., and ee purification->analysis

Caption: Experimental workflow for myoglobin-catalyzed cyclopropanation.

catalytic_cycle_rhodium cluster_path catalyst Rh₂(L)₄ carbene Rh₂(L)₄=CHR' catalyst->carbene + R'CHN₂ diazo R'CHN₂ n2 N₂ carbene->catalyst + Olefin - Product carbene->n2 - N₂ intermediate [Transition State] carbene->intermediate + Olefin olefin Olefin (Electron-Deficient) product This compound intermediate->product

Caption: Simplified catalytic cycle for Rh(II)-catalyzed cyclopropanation.

signaling_pathway_radical_mechanism start Engineered Myoglobin (Fe(II)) metallocarbene Metallocarbene Radical [Fe(III)-C•HR] start->metallocarbene + Diazoester, -N₂ carbene_precursor Diazoester (N₂CHR) radical_intermediate Carbon-Centered Radical Intermediate metallocarbene->radical_intermediate + Olefin olefin Electron-Deficient Olefin product This compound Product radical_intermediate->product Ring Closure catalyst_regen Regenerated Catalyst (Fe(II)) product->catalyst_regen - Product

Caption: Proposed radical mechanism for engineered myoglobin catalysts.

References

Application Notes & Protocols: Preparation of Cyclopropyl Building Blocks for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a privileged structural unit in organic synthesis, frequently appearing in natural products, pharmaceuticals, and agrochemicals. Its unique steric and electronic properties, stemming from the inherent ring strain, allow it to act as a versatile building block and modulate the physicochemical properties of molecules in drug design. This document provides detailed application notes and experimental protocols for three key methods used to synthesize cyclopropyl building blocks: the Simmons-Smith Cyclopropanation, Transition Metal-Catalyzed Cyclopropanation, and the Kulinkovich Reaction.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a reliable and stereospecific method for converting alkenes into cyclopropanes. The reaction utilizes an organozinc carbenoid, known as the Simmons-Smith reagent, which is typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple or, more commonly in modern synthesis, diethylzinc (Et₂Zn) in the Furukawa modification. A key advantage is its high stereospecificity, where the stereochemistry of the starting alkene is retained in the this compound product. The mechanism is believed to proceed in a concerted fashion through a "butterfly-type" transition state.

Reaction Workflow and Mechanism

The general workflow involves the preparation of the active zinc carbenoid followed by its reaction with an alkene substrate.

Caption: General workflow for Simmons-Smith cyclopropanation.

Experimental Protocol (Furukawa Modification)

This protocol describes the cyclopropanation of (E)-stilbene as a representative example.

Materials:

  • (E)-Stilbene (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes (2.0 eq)

  • Diiodomethane (CH₂I₂), (2.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (E)-stilbene (1.0 eq) in anhydrous DCM (~0.2 M concentration). Equip the flask with a magnetic stir bar and a dropping funnel.

  • Cooling: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring, add the diethylzinc solution (2.0 eq) dropwise via syringe. Following this, add diiodomethane (2.0 eq) dropwise. A white precipitate of zinc iodide may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Continue stirring until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired this compound.

Safety Note: Diethylzinc is pyrophoric and reacts violently with water. Diiodomethane is toxic. Handle both reagents with extreme care in a well-ventilated fume hood under an inert atmosphere.

Data Summary: Simmons-Smith Cyclopropanation
SubstrateModificationConditionsYield (%)Reference
(Z)-3-HexeneZn-Cu couple, CH₂I₂Ether, reflux, 10 h72
1-OcteneEt₂Zn, CH₂I₂DCM, 0°C to rt, 12 h90
Bicyclic Keto AlcoholEt₂Zn, CH₂I₂CH₂Cl₂, 0°C, 1 h63
Alkenyl 1,2-bis(boronate)Et₂Zn, CH₂I₂, TFAToluene, rt, 12 h85
(E)-Stilbene[i-PrPDI]CoBr₂, CH₂Br₂, ZnTHF, 23°C, 12 h95

Transition Metal-Catalyzed Cyclopropanation

This method is one of the most powerful and versatile for this compound synthesis, primarily involving the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst. Rhodium and copper complexes are the most common catalysts. The reaction proceeds via a metal carbene intermediate, which then transfers the carbene moiety to the alkene. This approach allows for a high degree of control over stereoselectivity (diastereo- and enantioselectivity) by tuning the catalyst's ligand environment.

Catalytic Cycle

The generally accepted mechanism involves the formation of a metal carbene, which is the key intermediate for the cyclopropanation step.

Rhodium_Catalytic_Cycle Catalyst Rh₂(OAc)₄ Catalyst Carbene Rhodium Carbene Intermediate Catalyst->Carbene + R-CHN₂ Diazo Diazo Compound (R-CHN₂) N2 N₂ Gas Carbene->Catalyst + Alkene Carbene->N2 - N₂ This compound This compound Product Carbene->this compound + Alkene Alkene Alkene

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Experimental Protocol (Rh₂(OAc)₄ Catalyzed)

This protocol details the cyclopropanation of styrene with ethyl diazoacetate (EDA).

Materials:

  • Styrene (5.0 eq)

  • Dirhodium tetraacetate (Rh₂(OAc)₄) (0.1 mol%)

  • Ethyl diazoacetate (EDA) (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a syringe pump, add styrene (5.0 eq), Rh₂(OAc)₄ (0.1 mol%), and anhydrous DCM under an inert atmosphere.

  • Heating: Heat the mixture to reflux (approx. 40 °C).

  • Slow Addition: Using the syringe pump, add a solution of ethyl diazoacetate (1.0 eq) in anhydrous DCM to the refluxing mixture over a period of 4-6 hours.

  • Reaction Completion: After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the diazo compound.

  • Cooling and Concentration: Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure. The excess styrene can be removed by vacuum distillation.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cis and trans isomers of the this compound product.

Safety Note: Diazo compounds are potentially explosive and toxic. They should be handled with care behind a safety shield in a well-ventilated fume hood. Slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions like dimerization.

Data Summary: Transition Metal-Catalyzed Cyclopropanation
AlkeneDiazo CompoundCatalyst (mol%)ConditionsYield (%)d.r. (trans:cis)ee (%)
StyreneEthyl DiazoacetateRh₂(OAc)₄ (1.0)DCM, 25°C8575:25N/A
StyreneMethyl PhenyldiazoacetateRh₂(S-DOSP)₄ (1.0)Pentane, 23°C99>99:198
N-VinylphthalimideTosylhydrazone of 4-Cl-benzaldehydePd(OAc)₂ (1.0)Toluene, 40°C84>95:5N/A
Ethyl Acrylatet-Butyl PhenyldiazoacetateRh₂(S-TCPTAD)₄ (1.0)Pentane, reflux78>97:391
1-HexeneEthyl DiazoacetateCu(acac)₂ (1.0)Toluene, 80°C7570:30N/A

Kulinkovich Reaction for Cyclopropanol Synthesis

The Kulinkovich reaction provides a direct route to cyclopropanols from carboxylic esters. The reaction employs a Grignard reagent (typically with β-hydrogens, like EtMgBr) in the presence of a catalytic or stoichiometric amount of a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide (Ti(Oi-Pr)₄). The key intermediate is a titanathis compound, which acts as a 1,2-dicarbanion equivalent, adding twice to the ester carbonyl to form the cyclopropanol product. This method is particularly valuable for accessing 1-substituted cyclopropanols.

Reaction Mechanism

The reaction proceeds via the formation of a dialkyltitanium species, which undergoes elimination to form the reactive titanathis compound intermediate.

Application Notes and Protocols: Photoredox-Catalyzed Intermolecular Cyclopropanation of Unactivated Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The cyclopropane motif is a valuable structural unit in medicinal chemistry and drug development, prized for its ability to introduce conformational rigidity and metabolic stability into molecules.[1][2][3][4] Traditional methods for cyclopropanation often rely on hazardous reagents like diazoalkanes or highly reactive carbenoids, which can limit their applicability, particularly in complex molecule synthesis.[1][2]

Visible-light photoredox catalysis has emerged as a powerful and versatile platform for organic synthesis, offering mild reaction conditions and exceptional functional group tolerance.[5][6] This approach has been successfully applied to the intermolecular cyclopropanation of unactivated alkenes, providing a safer and more broadly applicable alternative to classical methods.[1][2] These reactions typically proceed through the photocatalytic generation of radical intermediates that engage with alkenes in a cyclization cascade.[5][7]

Key advantages of this methodology include:

  • Mild Reaction Conditions: Reactions are often conducted at ambient temperature using visible light, minimizing degradation of sensitive functional groups.[7][8]

  • High Functional Group Tolerance: The methodology is compatible with a wide array of functional groups, including esters, nitriles, ketones, halides, and even complex pharmaceutical scaffolds.[1][4][6][9][10]

  • Use of Readily Available Precursors: Many protocols utilize stable, easy-to-handle radical precursors, such as active methylene compounds or α-bromoesters, avoiding the need for explosive diazo compounds.[1][2][4][6]

  • Scalability: Several of these methods have demonstrated scalability, making them suitable for the synthesis of larger quantities of material.[6]

This document provides an overview of two prominent photoredox-catalyzed cyclopropanation strategies, complete with quantitative data and detailed experimental protocols to facilitate their implementation in a research or drug development setting.

Method 1: Cyclopropanation using Active Methylene Compounds

This method, developed by Giri and coworkers, utilizes a diverse set of active methylene compounds as the cyclopropanating agent for unactivated alkenes.[1][2] The reaction is promoted by an organic photocatalyst (4CzIPN) and uniquely employs dioxygen (from air or a balloon) as a crucial component of the catalytic cycle, with a catalytic amount of an iodine source.[1][2]

Quantitative Data Summary

The following tables summarize the performance of this method with various active methylene compounds and alkene substrates.

Table 1: Substrate Scope of Active Methylene Compounds (Reaction Conditions: 4-phenyl-1-butene (0.2 mmol), active methylene compound (0.4 mmol), 4CzIPN (0.1 mol%), cHex-I (20 mol%), DMF (1.0 mL), O₂ balloon, 440 nm blue LED, ~35-40 °C, 24 h)[1][2]

EntryActive Methylene CompoundProductYield (%)
1Diethyl malonate99
2Dimethyl malonate91
3Ethyl acetoacetate87
4Methylsulfonylmethane88
51-(Furan-2-yl)ethan-1-one78
6Cyclopropyl isocyanate84

Table 2: Substrate Scope of Unactivated Alkenes (Reaction Conditions: Alkene (0.2 mmol), diethyl malonate (0.4 mmol), 4CzIPN (0.1 mol%), cHex-I (20 mol%), DMF (1.0 mL), O₂ balloon, 440 nm blue LED, ~35-40 °C, 24 h)[1]

EntryAlkene SubstrateYield (%)
14-Phenyl-1-butene99
24-Cyclohexyl-1-butene96
3(E)-Oct-4-ene85
4Estrone derivative90
5Dihydrocholesterol derivative70
6Indomethacin derivative78
General Reaction Mechanism

The proposed mechanism involves the photocatalyst absorbing light and initiating a radical cascade. Photosensitized dioxygen plays a key role in generating carbon-centered radicals which then undergo addition to the alkene and subsequent ring closure.[2]

G PC PC PC_star PC* PC->PC_star PC_star->PC AMC Active Methylene Compound (AMC) Radical1 AMC Radical AMC->Radical1 Photosensitized O₂ Iodine co-catalyst Adduct_Radical Adduct Radical Radical1->Adduct_Radical + Alkene Alkene Alkene Alkene->Adduct_Radical This compound This compound Product Adduct_Radical->this compound Ring Closure (Radical Cyclization) Iodine Iodine Species (I₂ / cHex-I) O2 O₂

Caption: General mechanism for cyclopropanation with active methylene compounds.

Detailed Experimental Protocol

Materials:

  • Photocatalyst: 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene)

  • Iodine Co-catalyst: Cyclohexyl iodide (cHex-I) or molecular iodine (I₂)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Alkene substrate

  • Active methylene compound

  • 6-dram glass vials with caps

  • Blue LED light source (e.g., 36W, 440 nm)

  • Oxygen balloon or source of compressed air

  • Stir plate and magnetic stir bars

Procedure: [2]

  • To a 6-dram glass vial equipped with a magnetic stir bar, add the alkene (0.2 mmol, 1.0 equiv), the active methylene compound (0.4 mmol, 2.0 equiv), 4CzIPN (0.1 mol%), and cyclohexyl iodide (20 mol%).

  • Add anhydrous DMF (1.0 mL) to the vial.

  • Seal the vial with a cap fitted with a septum.

  • Purge the reaction mixture with an oxygen balloon for 2-3 minutes. Maintain a positive pressure of oxygen with the balloon.

  • Place the vial on a stir plate approximately 5-10 cm from the blue LED lamp. Use a fan to maintain the reaction temperature at approximately 35-40 °C.

  • Irradiate the stirring reaction mixture for 24 hours.

  • Upon completion, remove the vial from the light source, and quench the reaction by opening it to the air.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Method 2: Organophotocatalytic Cyclopropanation with α-Bromoesters

This approach, reported by Carreira and coworkers, employs a benzothiazinoquinoxaline as an organic photocatalyst for the cyclopropanation of unactivated olefins with α-bromo-β-ketoesters and α-bromomalonates.[4][6][9][10] The reaction is notable for its operational simplicity, proceeding in the presence of air and moisture.[4][6][9][10]

Quantitative Data Summary

Table 3: Substrate Scope of α-Bromo-β-ketoesters and Alkenes (Reaction Conditions: Alkene (0.5 mmol), α-bromo-β-ketoester (0.75 mmol), PC-2 (0.5 mol%), 2,6-lutidine (1.0 mmol), MeCN (1.25 mL), 450 nm blue LED, rt)[10]

EntryAlkeneα-Bromo-β-ketoesterProductYield (%)
14-Phenyl-1-buteneEthyl 2-bromo-3-oxobutanoate80
24-(Naphthalen-1-yl)-1-buteneEthyl 2-bromo-3-oxobutanoate73
34-(4-Methoxyphenyl)-1-buteneEthyl 2-bromo-3-oxobutanoate72
44-(4-(Trifluoromethyl)phenyl)-1-buteneEthyl 2-bromo-3-oxobutanoate86
54-Phenyl-1-butenetert-Butyl 2-bromo-3-oxobutanoate62

Table 4: Substrate Scope with Diethyl Bromomalonate (Reaction Conditions: Alkene (0.5 mmol), Diethyl bromomalonate (0.75 mmol), PC-2 (0.5 mol%), LiBF₄ (0.1 mmol), 2,6-lutidine (1.0 mmol), MeCN (1.25 mL), 450 nm blue LED, rt)[4][9]

EntryAlkeneYield (%)
14-Phenyl-1-butene93
21-Allyl-4-methoxybenzene85
31,1-Diphenylethylene70
4(E)-1-Phenylprop-1-ene65
Experimental Workflow and Mechanism

The reaction is initiated by the photoexcited organocatalyst reducing the α-bromoester to generate a key radical intermediate. This radical adds to the alkene, and a subsequent intramolecular cyclization affords the this compound product.[4][6][9][10]

G start Start: Prepare Reaction Mixture reagents Combine Alkene, α-Bromoester, Photocatalyst, Base (and LiBF₄ if needed) in MeCN start->reagents irradiate Irradiate with Blue LED at Room Temperature reagents->irradiate workup Aqueous Workup irradiate->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for organophotocatalytic cyclopropanation.

Detailed Experimental Protocol

Materials:

  • Photocatalyst (PC-2): A benzothiazinoquinoxaline derivative (see original literature for synthesis[10])

  • α-bromo-β-ketoester or α-bromomalonate

  • Alkene substrate

  • Base: 2,6-lutidine

  • Additive (for malonates): Lithium tetrafluoroborate (LiBF₄)

  • Solvent: Acetonitrile (MeCN)

  • Standard laboratory glassware

  • Blue LED light source (e.g., 450 nm)

  • Stir plate and magnetic stir bars

Procedure for α-Bromo-β-ketoesters: [10]

  • To an oven-dried vial equipped with a magnetic stir bar, add the photocatalyst (PC-2, 0.0025 mmol, 0.5 mol%).

  • Add the alkene (0.5 mmol, 1.0 equiv), the α-bromo-β-ketoester (0.75 mmol, 1.5 equiv), and acetonitrile (1.25 mL).

  • Add 2,6-lutidine (1.0 mmol, 2.0 equiv) to the mixture.

  • Seal the vial and place it on a stir plate.

  • Irradiate the stirring mixture with a 450 nm blue LED at room temperature for the required reaction time (typically 12-24 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the this compound product.

Procedure for α-Bromomalonates: [4][9]

  • Follow the procedure above, with the addition of lithium tetrafluoroborate (LiBF₄, 0.1 mmol, 20 mol%) to the vial along with the other reagents before irradiation.

  • The workup and purification steps are identical.

References

Troubleshooting & Optimization

overcoming low yields in Simmons-Smith cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Simmons-Smith cyclopropanation reaction. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals overcome challenges and optimize their reaction yields.

Troubleshooting Guide: Overcoming Low Yields

Low yields in Simmons-Smith cyclopropanation reactions can stem from various factors, from reagent activity to reaction conditions. The following table outlines common issues, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Reaction Fails to Initiate or is Sluggish Inactive Zinc-Copper Couple: The surface of the zinc may be oxidized or improperly activated. This is one of the most common causes of reaction failure.[1]- Ensure the zinc-copper couple is freshly prepared and activated immediately before use.[1][2] - Activate zinc dust by washing with dilute acid (e.g., HCl) followed by a rinse with water, ethanol, and ether, then treat with copper(II) sulfate or copper(I) chloride.[2] - Consider using ultrasound to improve the rate of organozinc compound formation at the metal surface.[3]
Poor Quality of Dihalomethane: Diiodomethane (CH₂I₂) can decompose over time.- Use freshly distilled or high-purity diiodomethane.[1] - Consider cheaper, more stable alternatives like dibromomethane (DBM), though reaction conditions may need re-optimization.[4][5]
Presence of Moisture or Oxygen: The organozinc reagent is sensitive to moisture and air.- Ensure all glassware is thoroughly oven- or flame-dried before use.[1] - Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2] - Use anhydrous solvents.
Inappropriate Solvent: The basicity of the solvent can negatively impact the reaction rate.- Use non-basic, non-coordinating solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or diethyl ether.[6][7] - The rate of reaction decreases as solvent basicity increases.[6] Cyclopentyl methyl ether (CPME) has been noted as a green solvent that can provide high yields.[5]
Incomplete Conversion of Starting Material Insufficient Reagent: Not enough of the active carbenoid is generated to react with all the alkene.- Use a slight excess of the dihalomethane and zinc reagent (e.g., 1.2–1.5 equivalents).[1]
Short Reaction Time: The reaction may not have proceeded to completion.- Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).[1] - Allow the reaction to stir for a longer duration if necessary (e.g., 12-24 hours).[1][7]
Low Substrate Reactivity: Electron-deficient alkenes react poorly with the standard Simmons-Smith reagent.- For unfunctionalized or electron-deficient alkenes, switch to a more reactive modified procedure. - The Furukawa modification (Et₂Zn and CH₂I₂) is more reactive than the classical Zn-Cu couple.[4][6] - The Shi modification (using an acidic modifier like trifluoroacetic acid with Et₂Zn and CH₂I₂) generates a more nucleophilic carbenoid suitable for electron-poor olefins.[3][4]
Formation of Side Products Lewis Acid-Catalyzed Degradation: The byproduct ZnI₂ is a Lewis acid and can cause degradation of acid-sensitive products.- During workup, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) to dissolve zinc salts.[2] - In the Furukawa modification, adding excess Et₂Zn can scavenge the ZnI₂ by forming the less acidic EtZnI.[4] Alternatively, quenching with pyridine can also sequester ZnI₂.[4]
Methylation of Heteroatoms: The zinc carbenoid is electrophilic and can methylate alcohols or other heteroatoms, especially with excess reagent and long reaction times.[4]- Use the minimum necessary excess of the Simmons-Smith reagent. - Monitor the reaction closely and stop it once the starting material is consumed.
Sulfur Ylide Formation: Allylic thioethers can react with the carbenoid to form a sulfur ylide, which can undergo a[8][9]-sigmatropic rearrangement instead of cyclopropanation.[4][10]- Use a larger excess of the Simmons-Smith reagent to favor cyclopropanation over the ylide pathway.[4]
Poor Diastereoselectivity Absence of a Directing Group: The reaction is sensitive to steric effects and will typically occur on the less hindered face of the alkene.[1][4]- If a specific diastereomer is desired, try to install a hydroxyl group near the double bond. The zinc reagent coordinates with the hydroxyl group, directing cyclopropanation to the cis face.[3][4]
High Reaction Temperature: Higher temperatures can reduce the kinetic preference for one diastereomer over another.- Lower the reaction temperature to improve selectivity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a Simmons-Smith reaction to fail? A1: The most frequently cited issue is the poor activity of the zinc reagent.[1] For the classical method, the zinc-copper couple must be freshly prepared and highly active to form the organozinc carbenoid efficiently.[1] Inactivity often arises from incomplete activation of the zinc dust or degradation from exposure to air and moisture.[1]

Q2: How can I increase the reaction rate if it is very sluggish? A2: To improve a sluggish reaction, first ensure your zinc is highly active and all reagents and solvents are anhydrous. You can try gently increasing the temperature in 5-10 °C increments while monitoring the reaction.[1] Using ultrasonication can also help accelerate the formation of the active carbenoid on the zinc surface.[3] For substrates that are inherently unreactive (e.g., electron-poor alkenes), switching to a more potent modified procedure, like the Furukawa (Et₂Zn/CH₂I₂) or Shi (Et₂Zn/TFA/CH₂I₂) systems, is the most effective solution.[3][4]

Q3: Does the choice of solvent matter? A3: Yes, the solvent choice is important. The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases.[6] Therefore, non-basic and non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), and ethers are recommended as they do not interfere with the electrophilic zinc carbenoid.[6][7]

Q4: My starting alkene is stereoisomeric (cis/trans). Will this stereochemistry be preserved in the cyclopropane product? A4: Yes, the Simmons-Smith reaction is stereospecific. The cyclopropanation occurs via a concerted mechanism where the methylene group is delivered to one face of the alkene simultaneously.[4] This means the stereochemistry of the starting alkene is retained in the product; a cis-alkene will yield a cis-substituted this compound, and a trans-alkene will yield a trans-substituted this compound.[2][8]

Q5: What are the main modifications to the original Simmons-Smith protocol and when should I use them? A5: The two most common modifications are the Furukawa and Shi modifications.

  • Furukawa Modification: This uses diethylzinc (Et₂Zn) instead of the zinc-copper couple.[4] It generates a more reactive reagent and is particularly effective for substrates with directing groups like allylic alcohols.[2] It is a good general choice for improving reactivity with many standard alkenes.

  • Shi Modification: This method adds a strong acid, typically trifluoroacetic acid (TFA), to the Furukawa system (Et₂Zn and CH₂I₂). This creates a highly nucleophilic zinc carbenoid (CF₃CO₂ZnCH₂I) that can effectively cyclopropanate unfunctionalized and even electron-deficient alkenes, which are poor substrates for the classical method.[3][4]

Experimental Protocols

Protocol 1: Preparation of the Zinc-Copper Couple

This protocol describes the activation of zinc dust for the classical Simmons-Smith reaction.

Materials:

  • Zinc dust

  • Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂)

  • Dilute Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether or THF

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Place zinc dust in a flame-dried flask under an inert atmosphere.

  • Add dilute HCl to the flask and stir or swirl the suspension for 1-2 minutes to etch the zinc surface and remove the oxide layer.

  • Decant the acid and wash the zinc dust sequentially with deionized water, ethanol, and finally anhydrous diethyl ether to remove all moisture.

  • Dry the activated zinc dust under high vacuum.

  • To the activated zinc, add a solution of CuCl or Cu(OAc)₂ (approx. 10% by weight relative to zinc) in a minimal amount of hot acetic acid or water.

  • Stir the mixture until the blue color of the copper salt disappears, indicating deposition of copper onto the zinc surface.

  • Decant the supernatant and wash the resulting black zinc-copper couple with anhydrous diethyl ether.

  • Dry the couple under vacuum. It should be used immediately for the best results.

Protocol 2: Furukawa-Modified Cyclopropanation of an Allylic Alcohol

This protocol is adapted from a general procedure using diethylzinc and is effective for substrates with directing hydroxyl groups.[7]

Materials:

  • Allylic alcohol (1.0 eq)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.0 - 2.2 eq)

  • Diiodomethane (CH₂I₂) (2.0 - 2.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere (argon), dissolve the allylic alcohol (1.0 eq) in anhydrous CH₂Cl₂.

  • Addition of Diethylzinc: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.2 eq) dropwise via the dropping funnel over 15-20 minutes. A gas (ethane) will evolve. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Addition of Diiodomethane: While maintaining the temperature at 0 °C, add diiodomethane (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C. Quench the reaction by the very slow, dropwise addition of saturated aqueous NaHCO₃ solution. Caution: This can be a vigorous gas-evolving process.

  • Extraction: Add saturated aqueous NH₄Cl solution to dissolve the zinc salts.[7] Transfer the mixture to a separatory funnel. Separate the organic phase, and extract the aqueous phase two more times with CH₂Cl₂.

  • Purification: Combine the organic phases, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Simmons-Smith Reaction Mechanism

ReactionMechanism cluster_reagents Reagents cluster_ts Transition State cluster_products Products Alkene Alkene TS Butterfly-like Transition State Alkene->TS Carbenoid ICH₂ZnI (Zinc Carbenoid) Carbenoid->TS This compound This compound TS->this compound Concerted [2+1] Cycloaddition Byproduct ZnI₂ TS->Byproduct

Caption: A simplified diagram of the concerted Simmons-Smith reaction mechanism.

Troubleshooting Workflow for Low Yields

TroubleshootingWorkflow Start Low or No Yield Observed CheckReagents Step 1: Verify Reagents Start->CheckReagents Reagent_ActiveZn Is Zinc-Copper Couple freshly prepared and active? CheckReagents->Reagent_ActiveZn CheckConditions Step 2: Evaluate Conditions Cond_Atmosphere Is reaction under inert atmosphere? CheckConditions->Cond_Atmosphere CheckSubstrate Step 3: Assess Substrate Sub_Reactive Is alkene electron-rich or has a directing group? CheckSubstrate->Sub_Reactive Reagent_Purity Is CH₂I₂ pure? Reagent_ActiveZn->Reagent_Purity Yes Reagent_Solve Solution: - Prepare fresh Zn(Cu) - Use ultrasound - Distill CH₂I₂ - Dry all materials Reagent_ActiveZn->Reagent_Solve No Reagent_Dry Are all reagents and solvents anhydrous? Reagent_Purity->Reagent_Dry Yes Reagent_Purity->Reagent_Solve No Reagent_Dry->CheckConditions Yes Reagent_Dry->Reagent_Solve No Cond_Time Is reaction time sufficient? Cond_Atmosphere->Cond_Time Yes Cond_Solve Solution: - Ensure inert setup - Increase reaction time - Monitor by TLC/GC - Adjust temperature Cond_Atmosphere->Cond_Solve No Cond_Temp Is temperature appropriate? Cond_Time->Cond_Temp Yes Cond_Time->Cond_Solve No Cond_Temp->CheckSubstrate Yes Cond_Temp->Cond_Solve No Sub_Reactive->Reagent_Solve Yes, issue is likely reagents/conditions Sub_Solve Solution: - Switch to Furukawa (Et₂Zn) or Shi (Et₂Zn/TFA) modification for unreactive substrates. Sub_Reactive->Sub_Solve No, substrate is likely unreactive

Caption: A logical workflow for diagnosing the cause of low-yielding reactions.

Decision Tree for Selecting a Simmons-Smith Protocol

ProtocolDecisionTree Start Select Simmons-Smith Protocol Q_DirectingGroup Does the substrate have a hydroxyl directing group? Start->Q_DirectingGroup Q_ElectronRich Is the alkene electron-rich or unfunctionalized? Q_DirectingGroup->Q_ElectronRich No Use_Furukawa Use Furukawa Modification (Et₂Zn / CH₂I₂) Q_DirectingGroup->Use_Furukawa Yes Q_ElectronDeficient Is the alkene electron-deficient? Q_ElectronRich->Q_ElectronDeficient No Use_Classical Use Classical Protocol (Zn-Cu / CH₂I₂) Q_ElectronRich->Use_Classical Yes Use_Shi Use Shi Modification (Et₂Zn / TFA / CH₂I₂) Q_ElectronDeficient->Use_Shi Yes

Caption: A decision tree to guide the selection of the appropriate protocol.

References

Technical Support Center: Managing Side Reactions in Diazomethane-Based Cyclopropanations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazomethane-based cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation experiments.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation reaction with diazomethane is giving a low yield of the desired cyclopropane. What are the common causes?

A1: Low yields in diazomethane cyclopropanations can stem from several factors:

  • Pyrazoline Formation and Isomerization: Diazomethane can react with alkenes via a 1,3-dipolar cycloaddition to form 1-pyrazolines. While these can thermally or photochemically eliminate nitrogen to give cyclopropanes, they can also isomerize to more stable 2-pyrazolines, which may not lead to the desired product.[1] This is particularly problematic with electron-deficient alkenes.

  • C-H Insertion: The carbene intermediate generated from diazomethane is highly reactive and can insert into C-H bonds of the solvent or starting material, leading to undesired byproducts.[2]

  • Polymerization of Diazomethane: Diazomethane can polymerize to form polymethylene, especially in the presence of certain catalysts or impurities. This not only reduces the yield but also poses a safety hazard.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and catalyst choice can significantly impact the reaction efficiency. For instance, some catalysts are more effective for electron-rich alkenes, while others are better suited for electron-poor ones.[3][4]

Q2: I am observing the formation of a significant amount of pyrazoline in my reaction. How can I promote its conversion to the this compound?

A2: To promote the conversion of pyrazolines to cyclopropanes, you can:

  • Thermal Decomposition: Heating the reaction mixture can facilitate the elimination of nitrogen from the pyrazoline intermediate. However, this can sometimes lead to side reactions if the desired product is thermally sensitive.

  • Photochemical Decomposition: Irradiation with UV light is another method to induce nitrogen extrusion from 1-pyrazolines to form cyclopropanes.[1]

  • Catalyst Choice: The choice of catalyst can influence the reaction pathway. Some catalysts, like palladium complexes, are known to efficiently promote the direct formation of cyclopropanes, potentially bypassing a stable pyrazoline intermediate.[5]

Q3: How can I minimize C-H insertion side reactions?

A3: Minimizing C-H insertion requires controlling the reactivity of the carbene intermediate. This can be achieved by:

  • Using a Catalyst: Transition metal catalysts, such as those based on rhodium, copper, or palladium, can form metal-carbene complexes. These complexes are generally more selective for cyclopropanation over C-H insertion compared to free carbenes generated by photolysis or thermolysis of diazomethane.[2]

  • Intramolecular Reactions: In intramolecular cyclopropanations, the proximity of the alkene to the carbene often favors the cyclopropanation pathway over intermolecular C-H insertion.

  • Solvent Selection: Using a solvent that is less prone to C-H insertion can be beneficial. For example, using the alkene substrate as the solvent can increase the chances of the carbene reacting with the double bond.[2]

Q4: What are the best practices for safely handling diazomethane to avoid polymerization and potential explosions?

A4: Diazomethane is a toxic and potentially explosive reagent. Safe handling is paramount:

  • In Situ Generation: Whenever possible, generate diazomethane in situ so that it is consumed as it is formed, preventing its accumulation to dangerous concentrations.[6][7] Common precursors for in situ generation include Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide) and N-methyl-N-nitrosourea (MNU).[6][8][9]

  • Use of Specialized Glassware: Use fire-polished glassware with no scratches or ground-glass joints, as rough surfaces can initiate the explosive decomposition of diazomethane.[10]

  • Controlled Temperature: Keep the reaction temperature low, typically at or below 0 °C, to minimize the rate of decomposition and side reactions.

  • Avoid Light: Protect the diazomethane solution from strong light, which can trigger its decomposition.[2]

  • Quenching: After the reaction is complete, any excess diazomethane must be safely quenched. This is typically done by slowly adding a weak acid, such as acetic acid, until the yellow color of the diazomethane disappears and gas evolution ceases.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of starting alkene. 1. Inactive catalyst. 2. Diazomethane solution has decomposed. 3. Alkene is too electron-poor or sterically hindered for the chosen catalyst.1. Use a fresh batch of catalyst. Consider pre-activating the catalyst if required by the protocol. 2. Prepare a fresh solution of diazomethane and use it immediately. Confirm its concentration by titration if necessary. 3. For electron-deficient alkenes, consider using a more reactive catalyst system, such as a rhodium(II) or copper(I) complex. For sterically hindered alkenes, a less bulky catalyst or higher reaction temperatures may be necessary.[3][4]
Formation of multiple products (low chemoselectivity). 1. C-H insertion into solvent or starting material. 2. Reaction with other functional groups in the substrate.1. Use a catalyst to increase selectivity for cyclopropanation. Use the alkene as the solvent if feasible.[2] 2. Protect sensitive functional groups prior to the cyclopropanation reaction. Choose a catalyst known for high chemoselectivity.
Low diastereoselectivity (formation of a mixture of cis/trans isomers). 1. Non-stereospecific reaction pathway. 2. Inappropriate catalyst or ligand.1. Ensure the reaction is proceeding through a concerted mechanism by using a suitable catalyst (e.g., Rh, Cu, Pd complexes). Free carbene reactions can be less selective. 2. The stereoselectivity is highly dependent on the catalyst and its ligands. For enantioselective reactions, a chiral ligand is required. The choice of ligand can also influence diastereoselectivity. Screening different catalysts and ligands is often necessary.
Formation of polymethylene (a white solid). 1. Polymerization of diazomethane.1. Prepare and use diazomethane at low temperatures. Avoid high concentrations. Ensure the reaction setup is free of impurities that could catalyze polymerization. Use the diazomethane solution immediately after preparation.
Reaction is violent or uncontrollable. 1. Accumulation of a high concentration of diazomethane. 2. Use of improper glassware or presence of impurities.1. Use an in situ generation method or add the diazomethane solution slowly to the reaction mixture to maintain a low concentration. 2. Use only fire-polished glassware without scratches. Ensure all reagents and solvents are pure.

Quantitative Data on Catalyst Performance

The choice of catalyst is critical for achieving high yield and selectivity. Below is a summary of catalyst performance for the cyclopropanation of different types of alkenes with diazo compounds.

Table 1: Comparison of Catalysts for the Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystSolventTemp (°C)Yield (%)Diastereoselectivity (trans:cis)Enantioselectivity (% ee)
Rh₂(OAc)₄ CH₂Cl₂25>9570:30N/A
Cu(acac)₂ Toluene80~9075:25N/A
Pd(OAc)₂ CH₂Cl₂0>90>95:5N/A
[Rh₂(S-DOSP)₄] Pentane2576>98:298 (trans)
[Cu(OTf)]₂·C₆H₆ + Boxax CH₂Cl₂259982:1899 (trans)

Data compiled from various sources. N/A = Not applicable (achiral catalyst).

Table 2: Enantioselective Cyclopropanation of Electron-Deficient Alkenes with Aryl and Vinyl Diazoacetates using Rh₂(S-TCPTAD)₄ Catalyst [4]

AlkeneDiazoacetateYield (%)Diastereoselectivity (dr)Enantioselectivity (% ee)
Ethyl acrylateMethyl p-tolyldiazoacetate71>97:384
Methyl acrylatePhenylvinyldiazoacetate89>97:395
AcrylonitrilePhenylvinyldiazoacetate75>97:396
AcrylamideMethyl p-methoxyphenyldiazoacetate91>97:394

Experimental Protocols

Protocol 1: In Situ Generation of Diazomethane from Diazald® and Palladium-Catalyzed Cyclopropanation of Styrene

Safety Precautions: This procedure must be performed in a well-ventilated fume hood behind a blast shield. Diazomethane is a potent carcinogen and explosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heavy-duty gloves. Use only fire-polished glassware with no scratches or ground-glass joints.

Materials:

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Diethyl ether (Et₂O)

  • Water

  • Acetic acid (for quenching)

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve styrene (1.0 eq) and a catalytic amount of Pd(OAc)₂ (0.5-2 mol%) in diethyl ether. Cool the flask to 0 °C in an ice bath.

  • Diazomethane Generation: In a separate flask, prepare a solution of Diazald® (1.5-2.0 eq) in diethyl ether. In the dropping funnel, place a solution of KOH (5 eq) in a mixture of water and ethanol.

  • Reaction: Slowly add the KOH solution from the dropping funnel to the Diazald® solution. The diazomethane generated will co-distill with the ether. Pass the resulting yellow ethereal solution of diazomethane through a tube into the reaction flask containing the styrene and catalyst at 0 °C. The addition should be slow to avoid the accumulation of diazomethane.

  • Monitoring: Monitor the reaction progress by TLC or GC. The yellow color of diazomethane should dissipate as it reacts.

  • Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material or the cessation of nitrogen evolution), slowly add acetic acid dropwise to the reaction mixture at 0 °C until the yellow color disappears and gas evolution stops.

  • Workup: Transfer the reaction mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Preparation of an Ethereal Solution of Diazomethane from N-methyl-N-nitrosourea (MNU)

Safety Precautions: This procedure involves the generation and handling of a solution of diazomethane and should be performed with extreme caution in a fume hood and behind a blast shield. MNU is a carcinogen.

Materials:

  • N-methyl-N-nitrosourea (MNU)

  • Potassium hydroxide (KOH)

  • Diethyl ether (Et₂O)

  • Water

Procedure:

  • In a two-necked flask, prepare a 50% aqueous solution of KOH and cool it to 0 °C in an ice bath.

  • Add a layer of diethyl ether on top of the KOH solution.

  • Slowly and in small portions, add solid N-methyl-N-nitrosourea to the stirred biphasic mixture.

  • A yellow color will develop in the ether layer as diazomethane is formed.

  • After the addition is complete, allow the mixture to stir for an additional 15-20 minutes at 0 °C.

  • Carefully decant the yellow ethereal layer containing the diazomethane. For a dried solution, the ethereal layer can be passed over KOH pellets.

  • The resulting ethereal solution of diazomethane should be used immediately and should not be stored.

Visualizations

Reaction_Pathway cluster_uncatalyzed Uncatalyzed Pathway cluster_catalyzed Catalyzed Pathway cluster_cycloaddition 1,3-Dipolar Cycloaddition Pathway Alkene Alkene MetalCarbene Metal-Carbene Intermediate Alkene->MetalCarbene Pyrazoline 1-Pyrazoline Intermediate Alkene->Pyrazoline Diazomethane Diazomethane Carbene Free Carbene Diazomethane->Carbene Δ or hν Diazomethane->MetalCarbene Diazomethane->Pyrazoline Polymer Polymethylene Diazomethane->Polymer Polymerization Catalyst Catalyst (e.g., Pd, Rh, Cu) Catalyst->MetalCarbene This compound Desired this compound Carbene->this compound CH_Insertion C-H Insertion Product Carbene->CH_Insertion MetalCarbene->this compound Pyrazoline2 2-Pyrazoline (Side Product) Pyrazoline->Pyrazoline2 Isomerization Pyrazoline->this compound Δ or hν

Caption: Reaction pathways in diazomethane-based cyclopropanations.

Troubleshooting_Workflow Start Low Yield of this compound Check_Conversion Is starting material consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion (Low Isolated Yield) Check_Conversion->High_Conversion Yes Check_Catalyst_Activity Check catalyst activity. Prepare fresh diazomethane solution. Low_Conversion->Check_Catalyst_Activity Check_Byproducts Analyze byproducts (GC-MS, NMR) High_Conversion->Check_Byproducts Pyrazoline_Observed Pyrazoline(s) observed? Check_Byproducts->Pyrazoline_Observed CH_Insertion_Observed C-H insertion products observed? Check_Byproducts->CH_Insertion_Observed Polymer_Observed Polymer (polymethylene) observed? Check_Byproducts->Polymer_Observed No_Byproducts No major byproducts detected. Check_Byproducts->No_Byproducts Optimize_Pyrazoline_Decomp Promote pyrazoline decomposition (heat or light) or change catalyst. Pyrazoline_Observed->Optimize_Pyrazoline_Decomp Yes Change_Catalyst_Solvent Use a more selective catalyst (e.g., Rh(II)) or change solvent. CH_Insertion_Observed->Change_Catalyst_Solvent Yes Control_Diazomethane_Conc Use in situ generation or slow addition at low temperature. Polymer_Observed->Control_Diazomethane_Conc Yes Workup_Issue Product loss during workup/purification? Optimize_Workup Optimize workup and purification conditions. Workup_Issue->Optimize_Workup Yes No_Byproducts->Workup_Issue

Caption: Troubleshooting workflow for low this compound yield.

Catalyst_Selection Start Select Alkene Substrate Electron_Rich Electron-Rich Alkene (e.g., enol ether, simple alkene) Start->Electron_Rich Electron_Deficient Electron-Deficient Alkene (e.g., acrylate, enone) Start->Electron_Deficient Styrene_Type Styrene or Conjugated Alkene Start->Styrene_Type Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) High yield, good for simple systems. Electron_Rich->Pd_Catalyst Rh_Catalyst Rhodium(II) Catalyst (e.g., Rh₂(OAc)₄, chiral Rh(II) catalysts) Excellent for high stereoselectivity. Electron_Deficient->Rh_Catalyst Cu_Catalyst Copper Catalyst (e.g., Cu(acac)₂, chiral Cu-Box) Good for electron-deficient systems. Electron_Deficient->Cu_Catalyst Styrene_Type->Pd_Catalyst Styrene_Type->Rh_Catalyst

Caption: Decision tree for catalyst selection in cyclopropanation.

References

Technical Support Center: Optimizing Diastereoselectivity in Catalytic Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diastereoselectivity in catalytic cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific problems that may arise during your catalytic cyclopropanation experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity

Q: My cyclopropanation reaction is producing a nearly 1:1 mixture of diastereomers. What factors should I investigate to improve the diastereoselectivity?

A: Low diastereoselectivity is a common challenge and can be influenced by several factors. A systematic approach to troubleshooting is recommended:

  • Reaction Temperature: Generally, lower reaction temperatures favor higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[1]

    • Solution: Try running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C), even if it requires a longer reaction time.

  • Solvent Effects: The solvent can significantly influence the geometry of the transition state, thereby affecting diastereoselectivity.[1][2]

    • Solution: Screen a variety of solvents with different polarities and coordinating abilities. For instance, non-complexing solvents can be better for Simmons-Smith reactions when using diethylzinc.[2]

  • Catalyst and Ligand System: The choice of metal catalyst and its associated ligands is crucial in determining the stereochemical outcome. The steric bulk and electronic properties of the ligand play a major role.[1][3]

    • Solution:

      • Experiment with different chiral ligands. For copper-catalyzed reactions, bis(oxazoline) (BOX) ligands are known to be effective.[3]

      • Consider the steric hindrance of the catalyst itself. A bulkier catalyst may provide better facial discrimination.[1]

      • For certain substrates, switching the metal (e.g., from copper to rhodium or ruthenium) can alter the diastereoselectivity.[2]

  • Substrate Structure: The geometry of the alkene (E vs. Z) and the presence of directing groups can strongly influence the approach of the carbene.[2]

    • Solution:

      • For allylic alcohols, hydroxyl-directed cyclopropanation can provide high diastereocontrol.[2][4] The Simmons-Smith reaction, for example, is known to be directed by hydroxyl groups.[4][5][6]

      • The stereochemistry of (Z)-disubstituted olefins often leads to higher syn selectivities compared to their (E)-counterparts in certain systems.[2]

Issue 2: Poor Yield and Competing Side Reactions

Q: I am observing low yields of my desired cyclopropane, and I suspect side reactions are occurring. What are the common side reactions and how can I minimize them?

A: Low yields can be due to a number of factors, including catalyst deactivation and the occurrence of side reactions. Here are some common issues and their solutions:

  • Reagent and Solvent Quality: Moisture and impurities can deactivate many catalysts and reagents used in cyclopropanation.[1][7]

    • Solution: Always use anhydrous solvents and high-purity reagents. If necessary, purify starting materials before use.[7]

  • Slow Addition of Diazo Compounds: For reactions involving diazo compounds, their concentration can affect the reaction pathway.

    • Solution: Slow, controlled addition of the diazo compound, often via a syringe pump, can minimize side reactions like dimerization of the carbene.[1]

  • C-H Insertion: Some catalytic systems can promote the insertion of the carbene into C-H bonds, competing with cyclopropanation.[1]

    • Solution:

      • Choose a solvent that is less prone to C-H insertion, such as dichloromethane or chloroform.[1]

      • Careful substrate design or the use of a more selective catalyst can also minimize intramolecular C-H insertion.[1]

  • [3+2] Cycloaddition: Certain catalytic systems might favor [3+2] cycloaddition pathways over the desired [2+1] cyclopropanation.[1]

    • Solution: Avoid catalytic systems known to promote [3+2] cycloadditions if cyclopropanation is the desired outcome. The choice of catalyst and ligands is critical here.[1]

  • Polymerization: Electron-poor alkenes can sometimes polymerize under the reaction conditions.[1]

    • Solution: Ensure the reaction conditions are not overly acidic or basic. Slow addition of the alkene to the reaction mixture might be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: How does the choice of the metal in a catalyst affect diastereoselectivity?

A1: Different metals have distinct electronic properties and coordination geometries, which in turn influence the reactivity and selectivity of the metal-carbene intermediate. For example, rhodium-based catalysts are often very effective but may produce lower diastereo- and enantiomeric ratios compared to some copper-based systems for certain substrates.[2] Ruthenium catalysts are generally less reactive than copper and rhodium but can be highly selective.[2] The choice of metal should be tailored to the specific substrate and desired stereochemical outcome.

Q2: Can the substrate itself direct the stereochemical outcome of the cyclopropanation?

A2: Yes, this is known as substrate-directed synthesis. Functional groups on the substrate, such as hydroxyl or ester groups, can coordinate to the metal center of the catalyst or the cyclopropanating reagent.[4][5][6] This coordination directs the delivery of the carbene to one face of the double bond, leading to high diastereoselectivity.[4][5][6] A classic example is the Simmons-Smith cyclopropanation of allylic alcohols, where the hydroxyl group directs the zinc carbenoid to the syn face of the double bond.[4]

Q3: What is the general trend for reaction temperature and diastereoselectivity?

A3: In most cases, lower reaction temperatures lead to higher diastereoselectivity.[1] This is because the transition states leading to the different diastereomers have different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher proportion of the thermodynamically favored diastereomer.

Q4: How do I choose the right solvent for my reaction?

A4: Solvent choice can be critical and is often determined empirically. The polarity, coordinating ability, and steric bulk of the solvent can all influence the reaction. It is often recommended to screen a range of solvents, from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., dichloromethane, THF, diethyl ether). For instance, in some Simmons-Smith reactions, non-complexing solvents are preferred as they can increase the electrophilicity of the reagent.[2]

Data Presentation

Table 1: Effect of Solvent on Diastereoselectivity in a Representative Catalytic Cyclopropanation
EntrySolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
1Dichloromethane9.190:10
2Toluene2.485:15
3Diethyl Ether4.370:30
4Hexane1.992:8
5Tetrahydrofuran (THF)7.565:35

Note: The data presented are representative and will vary depending on the specific catalyst, ligands, and substrate used.

Table 2: Influence of Catalyst Ligand on Diastereoselectivity
EntryCatalystLigandTemperature (°C)Diastereomeric Ratio (d.r.)
1Cu(OTf)₂Ligand A (less bulky)2575:25
2Cu(OTf)₂Ligand B (moderately bulky)2588:12
3Cu(OTf)₂Ligand C (very bulky)2595:5
4Rh₂(OAc)₄-2580:20
5[RuCl₂(p-cymene)]₂Chiral Ligand D092:8

Note: The data presented are for illustrative purposes to show general trends.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Cyclopropanation of an Olefin with Ethyl Diazoacetate (EDA)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Olefin (1.0 mmol)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆ (0.025 mmol, 2.5 mol%)

  • Chiral bis(oxazoline) ligand (0.03 mmol, 3.0 mol%)

  • Ethyl diazoacetate (EDA) (1.2 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the copper catalyst and the chiral ligand.

  • Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the olefin (1.0 mmol) to the reaction mixture.

  • In a separate syringe, dissolve ethyl diazoacetate (1.2 mmol) in anhydrous DCM (5 mL).

  • Add the EDA solution to the reaction mixture dropwise over a period of 4-6 hours using a syringe pump.

  • Allow the reaction to stir at the same temperature for an additional 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by exposing it to air and allowing it to warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the this compound diastereomers.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Anhydrous Reagents & Solvents setup_reaction Set up Reaction under Inert Atmosphere prep_reagents->setup_reaction add_catalyst Add Catalyst & Ligand setup_reaction->add_catalyst add_olefin Add Olefin add_catalyst->add_olefin add_diazo Slow Addition of Diazo Compound add_olefin->add_diazo monitor Monitor Reaction (TLC, GC-MS) add_diazo->monitor quench Quench Reaction monitor->quench purify Purify Product (Column Chromatography) quench->purify analyze Analyze Diastereoselectivity (NMR, GC) purify->analyze

Caption: A typical experimental workflow for catalytic cyclopropanation.

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity? temp Lower Reaction Temperature start->temp Yes solvent Screen Solvents temp->solvent catalyst Change Catalyst/Ligand System solvent->catalyst substrate Consider Substrate Directing Groups catalyst->substrate end Optimized Diastereoselectivity substrate->end

Caption: Troubleshooting guide for low diastereoselectivity.

Factors_Influencing_Diastereoselectivity center Diastereoselectivity temp Temperature center->temp solvent Solvent center->solvent catalyst Catalyst center->catalyst ligand Ligand center->ligand substrate Substrate center->substrate reagents Reagent Purity center->reagents

Caption: Key factors influencing diastereoselectivity in catalytic cyclopropanation.

References

Technical Support Center: Purification Strategies for Polar Cyclopropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying polar cyclopropane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar this compound derivatives?

The primary challenges stem from a combination of factors:

  • High Polarity: Polar functional groups (e.g., -OH, -COOH, -NH2) lead to strong interactions with polar stationary phases like silica gel, which can cause poor peak shape, tailing, and sometimes irreversible adsorption.[1]

  • Ring Strain: The inherent ring strain of the this compound ring can make it susceptible to opening under acidic or sometimes thermal conditions, leading to degradation of the target compound during purification.[2][3][4]

  • Water Solubility: Highly polar derivatives may have significant water solubility, complicating extraction procedures and leading to lower recovery.[5][6]

Q2: Which chromatographic techniques are most suitable for purifying polar this compound derivatives?

Several chromatographic techniques can be employed, with the choice depending on the specific properties of the derivative:

  • Normal-Phase Chromatography (NPC): While standard silica gel can be challenging, it can be effective with the right mobile phase modifiers. Deactivated silica, alumina, or other polar phases like Florisil can be good alternatives if the compound is sensitive to the acidic nature of silica.[1][7]

  • Reverse-Phase Chromatography (RPC): For highly polar compounds, RPC using a C18 or other nonpolar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often a successful strategy.[8] However, very polar compounds may elute in the solvent front with little retention.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of very polar compounds. It utilizes a polar stationary phase (like silica, diol, or amine-functionalized silica) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous solvent.[9][11][12][13][14]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds and is considered a "green" alternative to HPLC. It uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.

Q3: How can I improve the peak shape and resolution in normal-phase chromatography of my polar this compound derivative?

Peak tailing and poor resolution are common issues. Here are some solutions:

  • Mobile Phase Modifiers: Adding a small amount of a modifier to the mobile phase can significantly improve peak shape.

    • For basic compounds (like cyclopropylamines), add a small amount of a competing base like triethylamine (TEA) or ammonium hydroxide to the eluent.[7][15]

    • For acidic compounds (like cyclopropanecarboxylic acids), adding a small amount of acetic acid or formic acid can help.

  • Deactivation of Silica Gel: If your compound is degrading on the acidic silica surface, you can deactivate it by pre-flushing the column with a solvent system containing a small percentage of triethylamine.[7]

  • Alternative Stationary Phases: Consider using less acidic stationary phases like neutral or basic alumina, or bonded phases such as diol or amine.[10]

Troubleshooting Guides

Guide 1: Chromatography Issues

Problem: My polar this compound derivative won't elute from the silica gel column, even with a very polar solvent system (e.g., 100% ethyl acetate or 10% methanol in dichloromethane).

  • Possible Cause: The compound is too polar and is irreversibly adsorbed onto the silica gel.

  • Solution 1: Use Mobile Phase Additives. Prepare a stock solution of 10% ammonium hydroxide in methanol and add 1-10% of this stock solution to your dichloromethane eluent. This can help to elute very polar, especially basic, compounds.[1]

  • Solution 2: Switch to a Different Chromatographic Mode.

    • Reverse-Phase Chromatography: This is often the best solution for highly polar compounds.

    • HILIC: This technique provides good retention for very polar analytes that are not retained in reverse-phase.[9][11][12]

Problem: My this compound derivative appears to be degrading on the silica gel column during purification.

  • Possible Cause: The acidic nature of the silica gel is causing the strained this compound ring to open or other acid-sensitive functional groups to react.

  • Solution 1: Deactivate the Silica Gel. Before loading your sample, flush the packed column with your eluent containing 1-3% triethylamine to neutralize the acidic sites.[7]

  • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina, or Florisil.[1]

  • Solution 3: Minimize Contact Time. Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column.

Guide 2: Extraction and Work-up Issues

Problem: I have low recovery of my polar this compound derivative after an aqueous work-up.

  • Possible Cause: The compound has significant solubility in the aqueous phase.

  • Solution 1: Multiple Extractions. Perform multiple extractions with smaller volumes of the organic solvent for better efficiency.[16]

  • Solution 2: Use a More Polar Organic Solvent for Extraction. If your compound is very polar, standard extraction solvents like ethyl acetate or diethyl ether may not be effective. A 3:1 mixture of chloroform and isopropanol can sometimes extract highly polar compounds from an aqueous phase.[17]

  • Solution 3: "Salting Out". Saturate the aqueous layer with sodium chloride (brine wash) to decrease the solubility of the organic compound in the aqueous phase and promote its partitioning into the organic layer.[16]

Guide 3: Crystallization Issues

Problem: I am unable to crystallize my polar this compound derivative.

  • Possible Cause: High polarity can lead to high solubility in many common crystallization solvents and can also favor the formation of oils.

  • Solution 1: Use a Solvent Mixture. A common strategy is to dissolve the compound in a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, warm the mixture until it is clear and allow it to cool slowly. Common solvent pairs for polar compounds include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[18][19]

  • Solution 2: Form a Salt. If your compound is acidic or basic, converting it to a salt can significantly alter its crystallization properties. For example, a basic cyclopropylamine can be reacted with an acid like HCl to form a hydrochloride salt, which may be more crystalline.

  • Solution 3: Solvothermal Crystallization. For compounds that are insoluble even in polar solvents like methanol or ethanol at reflux, solvothermal crystallization at higher temperatures and pressures in an autoclave can be attempted.[20]

Data Presentation

Table 1: Recommended Chromatographic Techniques for Polar this compound Derivatives

Derivative TypeRecommended Primary TechniqueAlternative TechniquesTypical Mobile Phase Modifiers
Cyclopropanols Normal-Phase (Silica)Reverse-Phase, HILICNone typically required, but can use small % of MeOH in DCM
Cyclopropylamines Normal-Phase (Alumina or deactivated Silica)Reverse-Phase, HILIC0.5-2% Triethylamine or Ammonium Hydroxide in eluent
Cyclopropanecarboxylic Acids Reverse-PhaseNormal-Phase (Silica)0.1-1% Acetic Acid or Formic Acid in eluent
Highly Polar/Multifunctional HILIC, Reverse-PhaseSFCBuffers (e.g., ammonium formate) for HILIC and RPC

Experimental Protocols

Protocol 1: Flash Chromatography of a Polar Basic this compound Derivative on Deactivated Silica Gel
  • Prepare the Deactivating Solvent: Prepare a solvent mixture of your chosen eluent (e.g., 95:5 dichloromethane:methanol) containing 2% triethylamine.

  • Pack the Column: Dry pack the column with silica gel.

  • Deactivate the Silica: Flush the column with 2-3 column volumes of the deactivating solvent.

  • Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine).

  • Load the Sample: Dissolve your crude product in a minimal amount of the initial elution solvent. If the product is not very soluble, you can adsorb it onto a small amount of silica gel, evaporate the solvent to dryness, and dry-load it onto the column.[7]

  • Elute the Compound: Run the chromatography using your predetermined solvent system, either isocratically or with a polarity gradient.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC or another appropriate method to identify the fractions containing the purified product.

Protocol 2: Purification of Cyclopropanecarboxylic Acid by Acid-Base Extraction
  • Dissolution: Dissolve the crude product containing cyclopropanecarboxylic acid in an organic solvent like diethyl ether.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1M NaOH). The cyclopropanecarboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities will remain in the organic layer. The pH of the aqueous layer should be at least three units above the pKa of the acid.[21]

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., concentrated HCl) to a pH at least three units below the pKa of the acid. The cyclopropanecarboxylic acid will precipitate out or can be extracted.[21]

  • Extraction of Pure Acid: Extract the acidified aqueous solution with fresh diethyl ether.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to yield the purified cyclopropanecarboxylic acid.[21]

Mandatory Visualizations

Purification_Workflow cluster_start Start: Crude Polar this compound Derivative cluster_TLC Initial Analysis cluster_purification Purification Strategy Selection cluster_methods Purification Methods cluster_end Final Product start Crude Product tlc TLC Analysis to Determine Polarity and Impurity Profile start->tlc strategy Select Purification Method tlc->strategy chromatography Chromatography strategy->chromatography Multiple Components or Close Polarity Impurities extraction Acid-Base Extraction strategy->extraction Acidic or Basic Product with Neutral Impurities crystallization Crystallization strategy->crystallization Solid Product with Sufficient Purity for Crystallization pure_product Pure Product chromatography->pure_product extraction->pure_product crystallization->pure_product analysis Purity Analysis (NMR, LC-MS, etc.) pure_product->analysis

Caption: General workflow for selecting a purification strategy for polar this compound derivatives.

Troubleshooting_Chromatography cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Poor Separation or Recovery in Normal-Phase Chromatography diagnosis1 Compound Streaking or Tailing? start->diagnosis1 diagnosis2 Compound Stuck at Baseline? start->diagnosis2 diagnosis3 Compound Decomposing? start->diagnosis3 diagnosis1->diagnosis2 No solution1a Add Modifier to Eluent (e.g., TEA for bases, Acetic Acid for acids) diagnosis1->solution1a Yes diagnosis2->diagnosis3 No solution2a Increase Eluent Polarity (e.g., add MeOH) diagnosis2->solution2a Yes solution2b Switch to HILIC or Reverse-Phase Chromatography diagnosis2->solution2b If max polarity fails solution3a Deactivate Silica Gel (Flush with TEA) diagnosis3->solution3a Yes solution3b Use a Less Acidic Stationary Phase (e.g., Alumina) diagnosis3->solution3b Yes solution1b Change Stationary Phase (e.g., Alumina, Diol)

References

Technical Support Center: Troubleshooting Scalability Issues in Industrial Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for industrial cyclopropanation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up cyclopropanation reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

I. Troubleshooting Guides & FAQs

This section provides practical, question-and-answer guidance for common challenges in industrial cyclopropanation, from catalyst deactivation to product purification.

Catalyst-Related Issues

Q1: My cyclopropanation reaction shows a significant drop in conversion rate upon scale-up. What are the likely causes related to the catalyst?

A1: A drop in conversion upon scale-up is often linked to catalyst deactivation. The primary causes can be categorized as follows:

  • Poisoning: Impurities in starting materials or solvents can poison the catalyst. Common poisons include sulfur, and phosphorus compounds. Ensure all reactants and solvents are of high purity and consider including a purification step for raw materials before use.

  • Thermal Degradation: Many cyclopropanation reactions are exothermic. Inadequate heat removal in large reactors can lead to localized "hot spots," causing thermal degradation of the catalyst.

  • Fouling: High concentrations of reactants or byproducts can lead to the formation of insoluble materials that coat the catalyst surface, blocking active sites.

  • Leaching: In heterogeneous catalysis, the active metal may leach from the support into the reaction mixture, reducing the catalyst's effectiveness over time.

Q2: How can I identify the specific cause of catalyst deactivation?

A2: A systematic approach is crucial for diagnosing the root cause of catalyst deactivation. The following workflow can be employed:

start Low Conversion Observed check_purity Analyze Purity of Starting Materials & Solvents start->check_purity impurity_found Impurities Detected? (e.g., S, P compounds) check_purity->impurity_found poisoning Root Cause: Catalyst Poisoning impurity_found->poisoning Yes monitor_temp Monitor Internal Reaction Temperature Profile impurity_found->monitor_temp No purify_reagents Action: Purify reagents/solvents. Consider guard beds. poisoning->purify_reagents hot_spots Hot Spots or Exotherm Runaway? monitor_temp->hot_spots thermal_degradation Root Cause: Thermal Degradation hot_spots->thermal_degradation Yes analyze_catalyst Analyze Spent Catalyst (e.g., SEM, TGA) hot_spots->analyze_catalyst No improve_cooling Action: Improve heat transfer. Optimize dosing rate. thermal_degradation->improve_cooling fouling_detected Surface Deposits (Coke, Polymers)? analyze_catalyst->fouling_detected fouling Root Cause: Fouling fouling_detected->fouling Yes analyze_filtrate Analyze Reaction Filtrate for Leached Metal fouling_detected->analyze_filtrate No optimize_conditions Action: Optimize concentration/ temperature. Consider regeneration. fouling->optimize_conditions leaching_detected Metal Detected in Solution? analyze_filtrate->leaching_detected leaching Root Cause: Leaching leaching_detected->leaching Yes modify_support Action: Modify catalyst support. Optimize solvent polarity. leaching->modify_support

Catalyst Deactivation Troubleshooting Workflow

Q3: My rhodium-catalyzed cyclopropanation is sluggish. How can I improve the reaction rate without compromising selectivity?

A3: For sluggish rhodium-catalyzed reactions, consider the following adjustments:

  • Catalyst Loading: While increasing catalyst loading can increase the reaction rate, it may not be economically viable at an industrial scale. First, ensure the current catalyst loading is optimized. Low catalyst loadings can be effective but may require longer reaction times.[1]

  • Temperature: Gradually increasing the reaction temperature can enhance the rate. However, this must be done cautiously as higher temperatures can negatively impact diastereoselectivity and enantioselectivity.[2]

  • Reagent Addition: Slow, continuous addition of the diazo compound can maintain a low, steady-state concentration, which can help to avoid catalyst inhibition or decomposition.

  • Solvent: The choice of solvent can influence catalyst activity and stability. Non-coordinating solvents are often preferred.

ParameterEffect on RateEffect on SelectivityRecommendation
Catalyst Loading IncreasesGenerally minorOptimize for cost-effectiveness.
Temperature IncreasesCan decreaseIncremental increase with careful monitoring.
Reagent Addition Dependent on kineticsCan improveSlow, continuous addition is often beneficial.
Solvent VariesCan be significantScreen non-coordinating solvents.
Reagent and Reaction Condition Issues

Q1: I am using a diazo compound for my cyclopropanation and am concerned about safety during scale-up. What are the best practices?

A1: Diazo compounds are energetic and potentially explosive, requiring strict safety protocols, especially at an industrial scale.[2][3]

  • Continuous Flow Chemistry: Generating the diazo compound in situ and immediately using it in a continuous flow reactor is a highly recommended safety measure. This minimizes the accumulation of hazardous diazo compounds.[4][5]

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition and the energy released.[2][3] This data is critical for designing a safe process.

  • Temperature Control: Maintain the reaction temperature well below the decomposition onset temperature. Ensure the reactor has a robust cooling system to handle the exotherm of the reaction.

Q2: My Simmons-Smith reaction is not going to completion, even with extended reaction times. What should I check?

A2: Incomplete conversion in a Simmons-Smith reaction often points to issues with the organozinc reagent.[6][7]

  • Zinc-Copper Couple Activity: The activity of the zinc-copper couple is paramount. Ensure it is freshly prepared and properly activated.

  • Reagent Purity: Diiodomethane should be of high purity. Impurities can quench the carbenoid.

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.

  • Solvent: Use of basic solvents can decrease the reaction rate. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended.[8]

Q3: I am observing significant byproduct formation in my large-scale cyclopropanation. How can I minimize this?

A3: Byproduct formation can be influenced by several factors:

  • Carbene Dimerization: In reactions involving diazo compounds, carbene dimerization to form olefins is a common side reaction. This can often be minimized by the slow addition of the diazo compound, keeping its instantaneous concentration low.

  • C-H Insertion: Rhodium carbenes can undergo C-H insertion reactions with the solvent or starting materials. Choosing a less reactive solvent and optimizing the catalyst can improve chemoselectivity.

  • Reaction with Heteroatoms: In Simmons-Smith reactions, the electrophilic zinc carbenoid can react with heteroatoms like alcohols in the substrate, leading to methylation.[9] Protecting sensitive functional groups before the reaction may be necessary.

Process and Purification Challenges

Q1: We are struggling with heat removal in our large-scale cyclopropanation reactor, leading to temperature control issues. What are our options?

A1: Heat transfer is a critical challenge in scaling up exothermic cyclopropanation reactions.

  • Reactor Design: Ensure the reactor has a high surface-area-to-volume ratio and an efficient cooling jacket. Consider using a reactor with internal cooling coils for very exothermic reactions.

  • Dosing Rate: Control the rate of addition of the limiting reagent to control the rate of heat generation. The dosing rate should be set based on the calculated heat removal capacity of the reactor.

  • Solvent Choice: A higher boiling point solvent can allow for a wider operating temperature range, but the thermal stability of all components at higher temperatures must be considered.

  • Process Modeling: Use reaction calorimetry data to model the heat flow and predict the temperature profile at scale. This allows for proactive process control.

Q2: What are the recommended methods for purifying cyclopropane-containing active pharmaceutical ingredients (APIs) at an industrial scale?

A2: The purification strategy for cyclopropyl APIs depends on the physical properties of the compound and the nature of the impurities.

  • Crystallization: This is one of the most common and effective methods for purifying solid APIs. It can provide high purity and allows for control of the polymorphic form.[10]

  • Chromatography: Preparative chromatography, including normal-phase, reversed-phase, and ion-exchange chromatography, is widely used for API purification.[10][11] For large-scale production, continuous chromatography techniques like simulated moving bed (SMB) chromatography can be more efficient.

  • Distillation: For volatile liquid products, distillation can be an effective purification method.

  • Extraction: Liquid-liquid extraction is often used in the work-up to remove inorganic salts and other water-soluble impurities.

Q3: How can I remove residual metal catalyst from my final product to meet regulatory requirements?

A3: Removing residual metal catalysts to acceptable levels (typically in the ppm range for APIs) is a critical final step.

  • Chromatography: Silica gel chromatography is often effective for removing metal catalysts. Specialized scavenger resins with functional groups that chelate the metal can also be used.

  • Extraction: Acidic or basic washes can sometimes be used to extract metal salts into an aqueous phase.

  • Activated Carbon: Treatment with activated carbon can be effective for adsorbing residual metal catalysts.

II. Experimental Protocols

This section provides detailed methodologies for key experiments related to troubleshooting industrial cyclopropanation.

Protocol 1: Small-Scale Screening for Catalyst Deactivation

Objective: To identify the potential cause of catalyst deactivation (poisoning, thermal stress, or inherent instability).

Methodology:

  • Baseline Experiment: Run the cyclopropanation reaction under standard, optimized conditions at a small scale (e.g., 1-5 g). Monitor the reaction progress by HPLC or GC to establish a baseline conversion profile.

  • Reactant Purity Check:

    • Purify all starting materials and solvents via distillation, recrystallization, or passage through a column of activated alumina/silica.

    • Repeat the baseline experiment using the purified materials. A significant improvement in conversion suggests catalyst poisoning from impurities in the raw materials.

  • Thermal Stress Test:

    • Run the reaction at a temperature 10-20 °C higher than the standard condition for a short period (e.g., 10% of the total reaction time) before returning to the standard temperature.

    • A significant drop in the final conversion compared to the baseline suggests the catalyst is susceptible to thermal degradation.

  • Catalyst Stability Test:

    • Pre-stir the catalyst in the reaction solvent at the reaction temperature for the duration of the reaction time without adding the reactants.

    • Then, add the reactants and run the reaction as per the baseline experiment. A lower conversion rate points to inherent catalyst instability under the reaction conditions.

start Start: Low Conversion at Scale baseline 1. Run Small-Scale Baseline Experiment start->baseline purify 2. Run with Purified Reagents/Solvents baseline->purify thermal_stress 3. Run Thermal Stress Test baseline->thermal_stress stability 4. Run Catalyst Pre-incubation Test baseline->stability result_purify Improved Conversion? purify->result_purify result_thermal Lower Conversion? thermal_stress->result_thermal result_stability Lower Conversion? stability->result_stability conclusion_poisoning Conclusion: Likely Catalyst Poisoning result_purify->conclusion_poisoning Yes conclusion_thermal Conclusion: Likely Thermal Degradation result_thermal->conclusion_thermal Yes conclusion_stability Conclusion: Likely Inherent Instability result_stability->conclusion_stability Yes

Workflow for Catalyst Deactivation Screening
Protocol 2: Safe Handling and Dosing of Pyrophoric Reagents (e.g., Diethylzinc)

Objective: To provide a safe and reproducible procedure for handling and dosing pyrophoric reagents in a large-scale laboratory setting.

Materials:

  • Schlenk-line or glovebox with an inert atmosphere (Nitrogen or Argon)

  • Dry, degassed solvents

  • Oven-dried glassware

  • Cannula and syringe techniques

  • Secondary containment for the reagent bottle

  • Appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses with side shields, face shield, and neoprene or nitrile gloves.[6]

Procedure:

  • Preparation: Set up the reaction vessel under a positive pressure of inert gas. Ensure all glassware is free of moisture. Place the pyrophoric reagent bottle in a secondary container.

  • Cannula Transfer:

    • Pressurize the reagent bottle with inert gas.

    • Insert a double-tipped needle (cannula) through the septum of the reagent bottle and into the headspace above the liquid.

    • Insert the other end of the cannula through the septum of the reaction vessel, ensuring the tip is below the surface of the solvent.

    • Slowly and carefully lower the cannula in the reagent bottle into the liquid to begin the transfer. The flow rate can be controlled by adjusting the pressure in the reagent bottle or the depth of the cannula.

  • Dosing: For controlled addition, the reagent can be transferred to a calibrated addition funnel under an inert atmosphere and then added dropwise to the reaction mixture.

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add a quenching agent (e.g., isopropanol, followed by a saturated aqueous solution of ammonium chloride). Caution: The quenching process can be highly exothermic.

start Start: Prepare Inert Atmosphere and Dry Glassware setup 1. Secure Reagent Bottle in Secondary Containment start->setup pressurize 2. Pressurize Reagent Bottle with Inert Gas setup->pressurize cannula_reagent 3. Insert Cannula into Reagent Bottle Headspace pressurize->cannula_reagent cannula_vessel 4. Insert Other End of Cannula into Reaction Vessel cannula_reagent->cannula_vessel transfer 5. Lower Cannula into Reagent to Initiate Transfer cannula_vessel->transfer dose 6. (Optional) Transfer to Addition Funnel for Controlled Dosing transfer->dose quench 7. Cool and Slowly Quench Reaction Mixture dose->quench

Pyrophoric Reagent Handling Workflow

III. Quantitative Data Summary

The following tables summarize key quantitative data from literature to aid in troubleshooting and process optimization.

Table 1: Effect of Catalyst and Temperature on Rhodium-Catalyzed Cyclopropanation[12]
CatalystAlkeneDiazo CompoundTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Rh₂(S-DOSP)₄Ethyl acrylateMethyl p-tolyldiazoacetate2359>97:377
Rh₂(S-TCPTAD)₄Ethyl acrylateMethyl p-tolyldiazoacetate2391>97:394
Rh₂(S-TCPTAD)₄Methyl acrylateMethyl p-tolyldiazoacetate2388>97:393
Rh₂(S-TCPTAD)₄t-Butyl acrylateMethyl p-tolyldiazoacetate2391>97:396
Table 2: Influence of Reaction Parameters on a Continuous Flow Simmons-Smith Reaction

Data adapted from a case study on a continuous manufacturing line for a Simmons-Smith reaction.

ParameterCondition 1Yield (%)Condition 2Yield (%)
Copper Salt Content (w/w) Low75High85
Backpressure Low80High88
**Substrate Ratio (Alkene:CH₂I₂) **1:1781:1.292
Table 3: Thermal Stability of Common Diazo Compounds[2][3]
Diazo CompoundOnset Temperature (T_onset, °C)Decomposition Enthalpy (ΔH_d, J/g)
Ethyl diazoacetate~100-1300 to -1500
Methyl phenyldiazoacetate~120-1100 to -1300
Trimethylsilyldiazomethane~70-1400 to -1600

Disclaimer: The information provided in this Technical Support Center is for guidance only. All experimental work should be conducted with appropriate safety precautions and after a thorough risk assessment.

References

Technical Support Center: Cyclopropanation of Sterically Hindered Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclopropanation of sterically hindered alkenes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion of my sterically hindered alkene to the desired cyclopropane?

A1: Low reactivity is a common challenge with sterically hindered alkenes due to the difficulty of the cyclopropanating agent in accessing the double bond. Several factors could be contributing to this issue:

  • Steric Hindrance: The bulky nature of your substrate is likely the primary reason. The substituents around the double bond are sterically clashing with the catalyst or reagent.

  • Reagent/Catalyst Choice: The chosen cyclopropanation method may not be suitable for highly substituted alkenes. For instance, traditional Simmons-Smith conditions might be sluggish.

  • Reaction Conditions: Temperature, concentration, and reaction time can significantly impact the yield. Reactions with hindered substrates often require more forcing conditions.

  • Catalyst Deactivation: The catalyst may be degrading or deactivating over the course of the reaction.

Q2: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity?

A2: Poor diastereoselectivity arises from the multiple possible approach trajectories of the carbene to the alkene. To improve this:

  • Ligand Modification: In transition-metal-catalyzed reactions, the use of bulky or specifically designed chiral ligands can effectively control the stereochemical outcome.[1] For example, sterically demanding carboxylate ligands on rhodium catalysts can enhance diastereoselectivity.[1]

  • Directing Groups: The presence of a coordinating group (e.g., a hydroxyl group) near the double bond can direct the cyclopropanation to a specific face of the alkene, particularly in Simmons-Smith type reactions.[2][3]

  • Reagent Selection: Different cyclopropanating agents exhibit varying degrees of stereoselectivity. Asymmetric Simmons-Smith reactions using chiral auxiliaries or catalysts can provide high levels of enantioselectivity.[2]

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the transition state with the lowest activation energy.

Q3: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A3: Common side reactions in cyclopropanation, especially with diazo compounds, include:

  • Carbene Dimerization: The carbene species can react with itself to form an alkene. This can often be minimized by the slow addition of the diazo compound to the reaction mixture.

  • C-H Insertion: The carbene can insert into C-H bonds present in the substrate or solvent. Choosing a solvent with robust C-H bonds (e.g., dichloromethane) can help. In some cases, intramolecular C-H insertion can be a competing pathway.

  • [3+2] Cycloaddition: Diazocarbonyl compounds with multiple electron-withdrawing groups can sometimes undergo [3+2] cycloaddition instead of cyclopropanation.[4]

To minimize these, optimizing the catalyst, solvent, and addition rate of the carbene precursor is crucial.

Troubleshooting Guides

Guide 1: Low Yield / No Reaction

This guide provides a step-by-step approach to troubleshoot low yields in the cyclopropanation of sterically hindered alkenes.

LowYieldTroubleshooting start Low Yield or No Reaction check_reagents Verify Reagent & Catalyst Quality and Stoichiometry start->check_reagents increase_temp_time Increase Reaction Temperature and/or Time check_reagents->increase_temp_time Reagents OK change_catalyst Change Catalyst System increase_temp_time->change_catalyst No Improvement success Improved Yield increase_temp_time->success Improvement change_method Switch Cyclopropanation Method change_catalyst->change_method No Improvement change_catalyst->success Improvement modify_substrate Consider Substrate Modification (if possible) change_method->modify_substrate No Improvement change_method->success Improvement modify_substrate->success Improvement failure Persistent Low Yield modify_substrate->failure

Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Verify Reagents and Catalyst:

    • Ensure the purity and activity of your alkene, carbene precursor, and catalyst.

    • Confirm the correct stoichiometry of all reactants. For catalytic reactions, consider increasing the catalyst loading.

  • Modify Reaction Conditions:

    • Gradually increase the reaction temperature. Some cyclopropanations of hindered alkenes require elevated temperatures to overcome the activation barrier.

    • Extend the reaction time. Monitor the reaction progress by techniques like TLC or GC-MS to determine if the reaction is simply slow.

  • Optimize Catalyst System:

    • If using a transition metal catalyst, screen different metals (e.g., Rh, Cu, Fe, Co) as their steric and electronic properties vary.[4][5][6]

    • Experiment with different ligands on the metal center. Bulky ligands can sometimes create a more effective catalytic pocket for hindered substrates.

  • Change Cyclopropanation Method:

    • If a transition-metal-catalyzed approach is failing, consider a Simmons-Smith type reaction. The Furukawa modification (using Et₂Zn) or the Shi modification can be effective for less reactive alkenes.[2]

    • For electron-deficient alkenes, which are notoriously challenging, specific methods have been developed that may be more suitable.[7][8]

    • Recent advancements in electrochemical cyclopropanation have shown promise for a broad range of substrates, including those with coordinating functional groups.[9][10]

  • Substrate Modification:

    • If possible, consider if a less sterically hindered precursor to your target molecule could be cyclopropanated and then elaborated.

Guide 2: Poor Diastereoselectivity

This guide outlines strategies to improve the diastereoselectivity of the cyclopropanation reaction.

DiastereoselectivityTroubleshooting start Poor Diastereoselectivity lower_temp Lower Reaction Temperature start->lower_temp change_ligand Change Catalyst Ligand lower_temp->change_ligand No Improvement success Improved Selectivity lower_temp->success Improvement change_catalyst Change Metal Catalyst change_ligand->change_catalyst No Improvement change_ligand->success Improvement add_directing_group Utilize a Directing Group change_catalyst->add_directing_group No Improvement change_catalyst->success Improvement add_directing_group->success Improvement failure Persistent Poor Selectivity add_directing_group->failure SimmonsSmith reagents CH₂I₂ + Zn(Cu) carbenoid ICH₂ZnI Zinc Carbenoid reagents->carbenoid Forms transition_state Butterfly Transition State R₁R₂C---CH₂---CR₃R₄ IZnI carbenoid->transition_state Reacts via alkene R₁R₂C=CR₃R₄ alkene->transition_state Reacts via product This compound + ZnI₂ transition_state->product

References

Technical Support Center: Enhancing Enantioselectivity in Chiral Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric cyclopropanation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the enantioselectivity of chiral catalysts.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation reaction is showing low enantioselectivity (ee). What are the most common factors I should investigate?

A1: Low enantioselectivity in cyclopropanation reactions can stem from several sources. A systematic approach to troubleshooting is crucial. The primary factors to consider are the catalyst system (metal and ligand), solvent, reaction temperature, and the nature of your substrate and carbene precursor. Often, a combination of these factors is at play.

A logical workflow for troubleshooting this issue is as follows:

G start Low Enantioselectivity Observed catalyst Step 1: Evaluate Catalyst System - Metal Source - Ligand Structure - Catalyst Loading start->catalyst solvent Step 2: Screen Solvents - Polarity - Coordinating Ability catalyst->solvent temperature Step 3: Optimize Temperature - Generally lower temperatures improve ee solvent->temperature substrate Step 4: Assess Substrate Effects - Steric and Electronic Properties temperature->substrate reagent Step 5: Vary Carbene Precursor - Diazo compound stability and reactivity substrate->reagent additives Step 6: Consider Additives - Lewis acids/bases, salts reagent->additives end Optimized Enantioselectivity additives->end

Figure 1. Troubleshooting workflow for low enantioselectivity.

Q2: How does the choice of solvent affect the enantioselectivity of my reaction?

A2: The solvent can have a profound impact on enantioselectivity by influencing the conformation of the catalyst-substrate complex and the stability of the transition state.[1][2] For instance, in reactions catalyzed by dirhodium tetracarboxylate, hexafluoroisopropanol (HFIP) has been shown to dramatically alter, and in some cases even reverse, the enantioselectivity compared to less polar solvents like dichloromethane (DCM).[1] Moderately coordinating ethereal solvents like THF have also demonstrated excellent performance in certain Ni-Al bimetallic catalyzed cycloadditions.[3] It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities.

Table 1: Effect of Solvent on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation [1]

CatalystSolventEnantiomeric Excess (ee)
Rh₂(TCPTAD)₄DCM74%
Rh₂(TCPTAD)₄HFIP82% (enantiomeric reversal)
Rh₂(TPPTTL)₄DCMHigh
Rh₂(TPPTTL)₄HFIP12%
Rh₂(tetra-(4-Br)TPPTTL)₄DCM>98%
Rh₂(tetra-(4-Br)TPPTTL)₄HFIP72%

Q3: I have good diastereoselectivity but poor enantioselectivity. What should I focus on?

A3: Achieving high diastereoselectivity suggests that the relative orientation of the reactants in the transition state is well-controlled. However, poor enantioselectivity indicates that the chiral catalyst is not effectively discriminating between the two prochiral faces of the substrate. In this scenario, focus on modifications to the chiral ligand. Fine-tuning the steric and electronic properties of the ligand can enhance the chiral environment around the metal center, leading to better facial discrimination. For example, modifying substituents on chiral bisoxazoline (BOX) or phosphine ligands can significantly impact enantioselectivity.

Q4: Will lowering the reaction temperature always improve enantioselectivity?

A4: Generally, lower reaction temperatures lead to higher enantioselectivity.[2] This is because the difference in activation energy between the two diastereomeric transition states becomes more significant at lower temperatures. However, this is not a universal rule and is highly dependent on the specific reaction. In some cases, elevated temperatures may be required for catalyst activation or to overcome high activation barriers, although this often comes at the cost of selectivity.[3] It is crucial to find an optimal temperature that balances reaction rate, yield, and enantioselectivity. A temperature screening experiment is highly recommended.

Table 2: Influence of Temperature on a Ni-Al Bimetal-Catalyzed Cycloaddition [3]

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
1258197
250-Compromised enantioselectivity
30Diminished-

Q5: My catalyst seems to be decomposing or deactivating during the reaction. How can I address this?

A5: Catalyst instability can lead to a loss of enantioselectivity over the course of the reaction. Several strategies can be employed to mitigate this:

  • Use of Additives: In some cases, additives can stabilize the active catalytic species. For example, the introduction of NaBr has been shown to aid in the formation of a stable quaternary salt of a cinchona alkaloid-derived catalyst, leading to excellent enantioselectivity.[4]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive catalysts.

  • Purification of Reagents: Impurities in solvents or starting materials can poison the catalyst. Ensure all reagents are of high purity.

  • Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can compensate for slow decomposition, although this is not ideal.

Experimental Protocols

Protocol 1: General Procedure for Screening Solvents in a Dirhodium-Catalyzed Cyclopropanation

This protocol outlines a general method for evaluating the effect of different solvents on the enantioselectivity of a cyclopropanation reaction between an alkene and a diazoacetate, catalyzed by a chiral dirhodium(II) complex.

G prep 1. Preparation - Dry glassware under vacuum. - Prepare stock solutions of alkene, diazoacetate, and catalyst. reaction 2. Reaction Setup - To separate vials, add catalyst solution. - Add the respective solvent to each vial. - Add the alkene solution. prep->reaction addition 3. Diazo Addition - Slowly add the diazoacetate solution via syringe pump over several hours at the desired temperature. reaction->addition quench 4. Quenching and Workup - Quench the reaction. - Extract with an organic solvent and dry over anhydrous sulfate. addition->quench analysis 5. Analysis - Purify the product via column chromatography. - Determine yield and enantiomeric excess (ee) by chiral HPLC or GC. quench->analysis

Figure 2. Experimental workflow for solvent screening.

Methodology:

  • Preparation: All glassware should be oven-dried and cooled under an inert atmosphere. Prepare stock solutions of the alkene, diazoacetate, and the chiral dirhodium catalyst in a suitable, non-interfering solvent (e.g., dichloromethane).

  • Reaction Setup: In a series of parallel reaction vials, place an equal amount of the dirhodium catalyst. To each vial, add a different solvent to be screened (e.g., DCM, THF, HFIP, pentane). Add the alkene to each vial.

  • Reaction Execution: Equilibrate the reaction mixtures to the desired temperature (e.g., 25 °C). Slowly add the diazoacetate solution to each vial over a period of 4-6 hours using a syringe pump.

  • Workup: After the addition is complete, stir the reactions for an additional hour. Quench the reactions, and perform a standard aqueous workup.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified cyclopropane product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Signaling Pathways and Logical Relationships

The selection of an appropriate chiral catalyst is a critical decision point that influences the entire optimization process. The choice between different classes of catalysts, such as metal-based catalysts and organocatalysts, will dictate the subsequent optimization parameters.

G start Goal: High Enantioselectivity catalyst_choice Catalyst Selection start->catalyst_choice metal_catalyst Metal-Based Catalysts (e.g., Rh, Cu, Co, Ru) catalyst_choice->metal_catalyst Metal-based organocatalyst Organocatalysts (e.g., Prolinol derivatives, Cinchona alkaloids) catalyst_choice->organocatalyst Organocatalytic ligand Ligand Optimization - Bisoxazolines - Porphyrins - Salen ligands metal_catalyst->ligand organo_params Parameter Optimization - Base - Solvent - Temperature organocatalyst->organo_params metal_params Parameter Optimization - Solvent - Temperature - Additives ligand->metal_params analysis Analysis of ee and Yield metal_params->analysis organo_params->analysis

Figure 3. Decision pathway for catalyst selection and optimization.

This decision pathway illustrates that the initial choice of catalyst class (metal-based vs. organocatalyst) leads to different subsequent optimization strategies. For metal-based systems, ligand optimization is a key step, whereas for organocatalytic systems, the choice of co-catalysts like bases can be more critical.[4][5][6]

References

Technical Support Center: Safe Handling of Diazo Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the explosive hazards associated with diazo compounds in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe handling of diazo compounds.

Q1: What are the primary hazards associated with diazo compounds?

A1: Diazo compounds are known for their potential explosive instability.[1][2] The primary hazards include:

  • Thermal Instability: Many diazo compounds can decompose exothermically, and this decomposition can be initiated at temperatures as low as 60°C for some compounds.[3][4]

  • Sensitivity to Shock and Friction: While not all diazo compounds are predicted to be explosive as neat substances, many are predicted to be sensitive to impact and friction, which can trigger violent decomposition.[3][4]

  • Light Sensitivity: Some diazo compounds can be decomposed by light, particularly UV light, which can generate reactive carbene intermediates.

  • Acid Sensitivity: Acyclic diazo compounds are prone to decomposition in the presence of acids.[2]

  • Toxicity: Diazo compounds are generally considered to be toxic and should be handled with appropriate personal protective equipment to avoid inhalation, ingestion, or skin absorption.[2]

Q2: What are the visual signs of diazo compound decomposition or instability?

A2: Researchers should be vigilant for the following visual cues that may indicate decomposition or instability:

  • Color Change: A noticeable change in the color of the diazo compound solution can be an indicator of decomposition. For instance, the characteristic yellow color of many diazo compounds may fade or change.

  • Gas Evolution: The decomposition of diazo compounds releases nitrogen gas (N₂). Any unexpected or vigorous bubbling or gas evolution from a solution containing a diazo compound is a serious warning sign of decomposition.

  • Precipitate Formation: The formation of an unexpected solid or precipitate can indicate the formation of decomposition products.

  • Temperature Increase: An unexplained rise in the temperature of the reaction mixture is a critical indicator of an exothermic decomposition reaction that could lead to a runaway scenario.

Q3: What personal protective equipment (PPE) is required when working with diazo compounds?

A3: A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following PPE should be worn:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be worn over safety glasses, especially when there is a splash hazard.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.

  • Body Protection: A flame-resistant lab coat worn over long pants and closed-toe shoes provides a barrier against spills. An apron may also be recommended.[5]

  • Respiratory Protection: Work should always be conducted in a certified chemical fume hood. In situations where engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

Q4: How should I store diazo compounds safely?

A4: Proper storage is crucial to prevent accidental decomposition:

  • Store diazo compounds in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition.[5][6]

  • Store in tightly sealed, opaque containers to protect from light.[6]

  • For some unstable diazo compounds, storage at low temperatures (e.g., -20°C to -80°C) under an inert atmosphere (nitrogen or argon) is recommended.[1] Phenyldiazomethane, for instance, shows significant decomposition after two weeks at -20°C but is stable for months at -80°C.[1]

  • Avoid storing diazo compounds in containers with ground glass joints, as friction can initiate decomposition.[7]

Q5: How do I properly dispose of diazo compound waste?

A5: Diazo compound waste is hazardous and must be managed carefully:

  • Never dispose of diazo compounds down the drain or in regular trash.

  • All waste materials, including contaminated PPE and labware, should be collected in a designated and clearly labeled hazardous waste container.[8]

  • Traces of diazo compounds can be quenched by the addition of acetic acid.[1]

  • For larger quantities of unreacted diazo compounds, a controlled quenching procedure should be followed before disposal. Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for specific issues that may arise during experiments involving diazo compounds.

Issue 1: Unexpected Gas Evolution or Temperature Increase During a Reaction

This is a critical sign of a potential runaway reaction. Immediate and calm action is required.

  • Step 1: Alert Personnel and Raise the Alarm: Immediately alert everyone in the immediate vicinity and your supervisor. If the situation appears to be escalating rapidly, activate the fire alarm to initiate an evacuation.

  • Step 2: Remove Heat Source: If it is safe to do so, immediately remove any external heating sources (e.g., heating mantle, oil bath).

  • Step 3: Enhance Cooling: If the reaction is in a cooling bath, add more coolant (e.g., dry ice to an acetone bath). Do not add water to a reaction that is sensitive to it.

  • Step 4: Prepare for Emergency Quench (if pre-planned and safe): If a pre-planned emergency quenching procedure is in place and can be executed safely, proceed with caution. This should only be attempted by trained personnel with appropriate shielding. A common quenching agent is acetic acid.[1]

  • Step 5: Evacuate: If the temperature continues to rise uncontrollably or gas evolution is vigorous, evacuate the laboratory immediately. Close the fume hood sash and exit the area.

  • Step 6: Contact Emergency Services: From a safe location, call your institution's emergency number or 911. Provide details about the location, the chemicals involved (diazo compound), and the nature of the emergency.

Issue 2: A Spill of a Diazo Compound Solution

Prompt and correct response is crucial to mitigate the hazard.

  • Step 1: Alert Personnel and Isolate the Area: Immediately alert others in the lab. Cordon off the spill area to prevent others from entering.[7][9]

  • Step 2: Assess the Spill: Determine the size and nature of the spill. For a minor spill that you are trained and equipped to handle, proceed with cleanup. For a major spill, evacuate the area and call for emergency assistance.[7]

  • Step 3: Don Appropriate PPE: Before approaching the spill, ensure you are wearing the correct PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves.[7]

  • Step 4: Contain the Spill: If the spill is liquid, contain it by creating a dike around the edges with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials like paper towels to absorb the bulk of the spill initially.

  • Step 5: Neutralize/Quench the Diazo Compound: Cautiously and slowly add a quenching agent. A common and effective quenching agent for many diazo compounds is a dilute solution of acetic acid in an appropriate solvent.[1] The acid will protonate the diazo compound, leading to the formation of a diazonium ion which then decomposes to release nitrogen gas. Be prepared for gas evolution.

  • Step 6: Absorb the Quenched Material: Once the gas evolution has ceased, absorb the quenched liquid with an inert absorbent material.

  • Step 7: Clean the Area: Carefully scoop the absorbent material into a designated hazardous waste container. Decontaminate the spill surface with soap and water.[10]

  • Step 8: Dispose of Waste: All contaminated materials, including gloves and absorbent, must be placed in a sealed, labeled hazardous waste container for disposal according to your institution's guidelines.[8]

Section 3: Quantitative Data on Diazo Compound Stability

The thermal stability of diazo compounds can vary significantly based on their structure. The following table summarizes key thermal stability data for a selection of diazo compounds, primarily from Differential Scanning Calorimetry (DSC) analysis.

Diazo CompoundOnset Temperature (Tonset) (°C)Enthalpy of Decomposition (ΔHd) (kJ/mol)Predicted Impact Sensitive?Reference
Ethyl (phenyl)diazoacetate60 (ARC), 75-160 (DSC range for series)-102 (average for diazo compounds)Yes[3][4][11][12]
Ethyl diazoacetate~100-138Yes[11]
Methyl phenyldiazoacetate105-110Yes[11]
p-Methoxyphenyl diazoacetate95-105Yes[11]
p-Nitrophenyl diazoacetate130-145Yes[11]

Note: Tonset is the temperature at which the exothermic decomposition begins to be observed in DSC analysis. The actual decomposition can start at lower temperatures over a longer period. ARC (Accelerating Rate Calorimetry) provides a lower onset temperature which is often considered a more conservative estimate for process safety.[3] The average enthalpy of decomposition for diazo compounds without other energetic functional groups is approximately -102 kJ/mol.[3][11][12] For comparison, the average for sulfonyl azide reagents is significantly higher at -201 kJ/mol, indicating they are more energetic.[3][11][12]

Section 4: Experimental Protocols

This section provides detailed methodologies for key procedures related to the safe handling of diazo compounds.

Protocol 1: General Procedure for Quenching Unreacted Diazo Compounds

This protocol is a general guideline. The choice of solvent and the rate of addition should be optimized for the specific diazo compound and scale of the reaction.

Safety Precautions: This procedure should be performed in a chemical fume hood behind a safety shield. Appropriate PPE, including a face shield, must be worn. The quenching process can be exothermic and will evolve nitrogen gas.

Materials:

  • Reaction mixture containing the unreacted diazo compound.

  • Quenching solution: Glacial acetic acid (or another suitable proton source) diluted in a solvent compatible with the reaction mixture (e.g., the reaction solvent itself). A 10% v/v solution is a reasonable starting point.

  • Addition funnel or syringe pump for controlled addition.

  • Cooling bath (e.g., ice-water bath).

Procedure:

  • Cool the Reaction Mixture: Cool the vessel containing the diazo compound to 0°C using a cooling bath. This will help to control the rate of the quenching reaction and dissipate any heat generated.

  • Prepare for Addition: Place the quenching solution in an addition funnel or a syringe pump.

  • Slow and Controlled Addition: Add the quenching solution dropwise to the cooled, stirred reaction mixture.

  • Monitor for Gas Evolution: Observe the reaction mixture closely. You should see controlled evolution of nitrogen gas. If the gas evolution becomes too vigorous, immediately stop the addition and allow the reaction to subside before resuming at a slower rate.

  • Monitor Temperature: Monitor the internal temperature of the reaction. If a significant temperature increase is observed, slow down or stop the addition until the temperature is back under control.

  • Ensure Complete Quenching: Continue the addition until gas evolution ceases. It is good practice to add a slight excess of the quenching agent to ensure all the diazo compound has been destroyed.

  • Allow to Warm: Once the addition is complete and gas evolution has stopped, allow the reaction mixture to slowly warm to room temperature while still stirring.

  • Verify Complete Quenching (Optional but Recommended): A small aliquot of the reaction mixture can be carefully analyzed (e.g., by TLC or IR spectroscopy) to confirm the absence of the diazo compound. The characteristic diazo stretch in the IR spectrum (around 2100 cm⁻¹) should be absent.

  • Proceed with Workup: Once quenching is complete, the reaction mixture can be worked up as required by the experimental procedure.

Protocol 2: Small-Scale Synthesis of a Diazo Compound via Diazo Transfer (Illustrative Example)

This protocol is an illustrative example for the synthesis of ethyl 2-diazo-3-oxobutanoate. It should be adapted and optimized for other substrates.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood, behind a safety shield. Methanesulfonyl azide is a potentially explosive reagent and should be handled with extreme care.[8] In situ generation is a safer alternative.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Methanesulfonyl chloride (1.0 eq)

  • Sodium azide (1.2 eq)

  • Triethylamine (1.5 eq)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium azide (1.2 eq.) and triethylamine (1.5 eq.) in a mixture of acetonitrile and water.[8]

  • Cool the solution to 0°C in an ice bath.[8]

  • Slowly add a solution of methanesulfonyl chloride (1.0 eq.) and ethyl acetoacetate (1.0 eq.) in acetonitrile to the cooled azide solution over 30 minutes.[8]

  • Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.[8]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.[8]

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).[8]

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl 2-diazoacetoacetate.[8]

  • Purification (with caution): Purification of diazo compounds should be approached with caution. Chromatography on silica gel can sometimes lead to decomposition. If purification is necessary, it should be done quickly and at low temperatures if possible.

Section 5: Visualizations

Diagram 1: Decision Workflow for a Diazo Compound Spill

Spill_Workflow Spill Diazo Compound Spill Occurs Alert Alert Personnel Isolate Area Spill->Alert Assess Assess Spill Severity Alert->Assess MinorSpill Minor Spill Assess->MinorSpill  Small Volume  Contained MajorSpill Major Spill Assess->MajorSpill Large Volume Uncontrolled DonPPE Don Appropriate PPE MinorSpill->DonPPE Evacuate Evacuate Area MajorSpill->Evacuate Contain Contain Spill with Inert Absorbent DonPPE->Contain Quench Cautiously Quench with Dilute Acetic Acid Contain->Quench Absorb Absorb Quenched Material Quench->Absorb Clean Clean Spill Area Absorb->Clean Dispose Dispose of Waste in Labeled Container Clean->Dispose CallEmergency Call Emergency Services Evacuate->CallEmergency

Caption: Decision workflow for responding to a diazo compound spill.

Diagram 2: Factors Leading to Diazo Compound Decomposition

Decomposition_Factors Decomposition Diazo Compound Decomposition Heat Heat Heat->Decomposition Light Light (UV) Light->Decomposition Acid Acids Acid->Decomposition Shock Shock / Friction Shock->Decomposition Metal Trace Metals Metal->Decomposition Impurities Impurities Impurities->Decomposition

Caption: Key factors that can initiate the decomposition of diazo compounds.

References

Technical Support Center: Optimization of Reaction Temperature for Improved Cyclopropanation Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction temperature for enhanced selectivity and yield.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction temperature for cyclopropanation reactions in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low or No Product Yield Reaction temperature is too low: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC/LC-MS at each temperature point.[1]
Reaction temperature is too high: This can lead to the decomposition of reagents, intermediates, or the final product.Decrease the reaction temperature. Analyze for byproducts that might suggest decomposition.[1]
Incorrect reagent addition temperature: Some reagents, like diethylzinc in the Simmons-Smith reaction, are highly reactive and require low initial temperatures.Ensure reagents are added at the recommended low temperature (e.g., below 0 °C) before slowly warming the reaction to the desired temperature.[1][2]
Low Diastereoselectivity Reaction temperature is too high: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored diastereomer.Lowering the reaction temperature is a common strategy to improve diastereoselectivity.[1] The transition state leading to the thermodynamically favored diastereomer often has a lower activation energy.[1]
Good Selectivity, but Low Yield Reaction rate is too slow at the optimal temperature for selectivity. This is a common optimization challenge. Consider the following strategies: • Increase reaction time: A lower temperature may simply mean a slower reaction. Allowing the reaction to proceed for longer can often improve the yield.[1] • Slightly increase temperature: Methodically find a balance where the yield is acceptable, and the diastereoselectivity remains within the desired range.[1] • Increase reagent concentration: Carefully increasing the concentration of reactants can sometimes improve the reaction rate at lower temperatures.[1]
Inconsistent Selectivity Poor temperature control: Fluctuations in the reaction temperature can lead to variable selectivity between batches.Ensure the use of a reliable and calibrated cooling/heating system. For very sensitive reactions, use a cryostat or a well-maintained temperature-controlled bath.
Temperature-dependent stereocontrol inversion: In some rare cases, a subtle change in reaction temperature can invert the diastereoselectivity.Carefully screen a narrow temperature range around the point of inversion to gain definitive control over the stereochemical outcome.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my cyclopropanation reaction? A1: The optimal starting temperature is highly dependent on the specific method. For Simmons-Smith reactions, a common starting point is 0 °C, sometimes with initial reagent addition at lower temperatures.[1][2] For catalytic reactions involving diazo compounds, temperatures can range from -10 °C to room temperature or even elevated temperatures like 80 °C, depending on the catalyst and substrates.[1][4] It is always best to consult the literature for a similar reaction type to determine a suitable starting point.

Q2: How does temperature generally affect the diastereoselectivity of my cyclopropanation? A2: Generally, lower reaction temperatures lead to higher diastereoselectivity.[1] This is because at lower temperatures, the reaction is more likely to proceed through the lower energy transition state, which leads to the thermodynamically favored diastereomer.

Q3: Can temperature also affect enantioselectivity in asymmetric cyclopropanation? A3: Yes, temperature has a pronounced impact on enantioselectivity. Often, lowering the temperature can improve the enantiomeric excess (ee).[4][5] However, there is an optimal temperature, as excessively low temperatures may diminish the chemical yield.[6] In some cases, elevated temperatures can lead to racemization of the product.[6]

Q4: My reaction is very sluggish at low temperatures. Besides increasing the temperature, what else can I do? A4: If low temperature is critical for selectivity, you can explore other parameters. Investigate the effect of different solvents or catalysts that may allow for higher reactivity at lower temperatures.[1] Additionally, carefully increasing the concentration of your reactants can sometimes increase the reaction rate.[1]

Q5: Are there cyclopropanation methods that are less sensitive to temperature? A5: While most cyclopropanation reactions are temperature-sensitive, mechanochemical methods, such as ball-milling, can sometimes proceed at near-ambient temperatures (e.g., ~31 °C) due to mechanical activation of the reagents, suggesting the activation is not purely thermal.[7]

Data Presentation

Table 1: Effect of Temperature on Diastereoselectivity

Substrate/ReactionTemperature (°C)Diastereomeric Ratio (dr)Yield (%)Reference
Cyclopropane 3e·DNBSA FormationRoom Temp>20:1 ((R)-isomer)87[3]
This compound 3e·DNBSA Formation020:1 ((S)-isomer)74[3]

Table 2: Effect of Temperature on Yield and Enantioselectivity in a Rh-Catalyzed Domino Cyclization

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
11004295[5]
2Room Temp6198[5]

Table 3: Temperature Optimization for Ru(II)-Pheox Catalyzed Asymmetric Cyclopropanation

EntryTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
1Room Temp9596[4]
209698[4]
3-109799[4]

Experimental Protocols

General Protocol for Temperature Optimization Screening

This protocol provides a general framework for optimizing the reaction temperature for a cyclopropanation reaction. It is essential to adapt this protocol to the specific requirements of your reaction (e.g., inert atmosphere, specific reagents).

  • Initial Temperature Selection: Based on literature precedents for similar substrates and reaction types, select a starting temperature. For many cyclopropanations, starting at a lower temperature (e.g., 0 °C or room temperature) is a safe approach.[1]

  • Small-Scale Parallel Screening: Set up a series of small-scale reactions in parallel, each at a different temperature (e.g., -20 °C, 0 °C, room temperature, 40 °C).[1] Ensure all other reaction parameters (reagent stoichiometry, concentration, solvent, reaction time) are kept constant.

  • Reaction Monitoring: Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS). Note the consumption of starting material and the relative amounts of products and byproducts.[1]

  • Analysis of Results: After a fixed time, quench the reactions and analyze the crude mixtures to determine the yield and selectivity (diastereomeric ratio or enantiomeric excess) for each temperature.

  • Refinement: Identify the temperature that provides the best balance of yield, selectivity, and reaction time. If necessary, perform a second screen with a narrower temperature range around the most promising temperature from the initial screen.[1]

Visualizations

Temperature_Optimization_Workflow start Start Temperature Screening setup Set up parallel reactions at various temperatures (e.g., -20°C, 0°C, RT, 40°C) start->setup monitor Monitor reactions (TLC, GC, LC-MS) setup->monitor analyze Analyze Yield & Selectivity monitor->analyze check_selectivity Is Selectivity Acceptable? analyze->check_selectivity check_yield Is Yield Acceptable? check_selectivity->check_yield  Yes lower_temp Lower Temperature check_selectivity->lower_temp No   increase_time Increase Reaction Time or Slightly Increase Temperature check_yield->increase_time No   end Optimal Temperature Found check_yield->end  Yes lower_temp->setup re_evaluate Re-evaluate other parameters (solvent, catalyst, concentration) lower_temp->re_evaluate increase_time->setup increase_time->re_evaluate

Caption: Workflow for optimizing cyclopropanation reaction temperature.

Selectivity_Energy_Diagram Simplified Reaction Coordinate Diagram cluster_energy a a b b c c d d e e reactants Reactants (Alkene + Carbenoid) ts_major TS (Major Diastereomer) ts_minor TS (Minor Diastereomer) products Products reactants_line reactants_line_end products_line products_line_end p1 p2 p1->p2 p1->p1_level ΔG‡ (major) Lower Temp Favors p3 p2->p3 p4 p5 p4->p5 p6 p5->p6 p1_minor->p1_level_minor ΔG‡ (minor) Y_axis Free Energy (G) X_axis Reaction Coordinate

Caption: Lower temperatures favor the path with lower activation energy.

References

Technical Support Center: Catalyst Deactivation and Recycling in Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation and recycling in cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield or reaction failure in my cyclopropanation experiment?

A1: Low conversion rates in cyclopropanation can stem from several factors. A primary cause is catalyst deactivation. Other contributing factors include the quality of reagents and the reaction conditions. Impurities in the alkene or carbene precursor, as well as water or other impurities in the solvent, can poison or deactivate the catalyst.[1] It is also crucial to ensure that the chosen catalyst is active and appropriate for the specific substrate.[2]

Q2: How can I determine if my catalyst has been deactivated?

A2: A gradual decline in reaction rate and product yield over successive runs is a strong indicator of catalyst deactivation.[3] To confirm this, you can perform a catalyst activity test with a known, reliable reaction.[1] Advanced characterization techniques such as BET surface area analysis can reveal physical changes like reduced surface area due to sintering, while elemental analysis can detect catalyst poisoning.[3]

Q3: What are the primary mechanisms of catalyst deactivation in cyclopropanation?

A3: Catalyst deactivation in cyclopropanation, as in other catalytic processes, can occur through several mechanisms:

  • Chemical Deactivation (Poisoning): Impurities in the reaction mixture, such as sulfur or phosphorus compounds, can bind to the active sites of the catalyst, rendering them ineffective.[3][4]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause catalyst particles to agglomerate, which reduces the active surface area. This is often irreversible.[3][4]

  • Mechanical Deactivation: Physical damage to the catalyst, such as crushing or attrition, can lead to a loss of activity.[4]

  • Fouling (Coking): Carbonaceous materials can deposit on the catalyst surface, blocking active sites. This is particularly common in reactions involving hydrocarbons.[4]

Q4: Is it possible to regenerate a deactivated catalyst?

A4: Regeneration is possible for some types of deactivation. For instance, coking can sometimes be reversed by burning off the carbon deposits in a controlled atmosphere.[4] However, for many homogeneous catalysts, regeneration is not practical, and using a fresh catalyst is necessary.[1] Sintering is also typically irreversible.[3] Before attempting regeneration, it is crucial to understand the deactivation mechanism.

Q5: What are some common strategies for recycling catalysts in cyclopropanation reactions?

A5: Catalyst recycling is crucial for reducing costs, especially when using precious metal catalysts like rhodium.[5] Common strategies include:

  • Heterogenization: Immobilizing a homogeneous catalyst on a solid support (e.g., chitosan, silica) allows for easy recovery through filtration or centrifugation.[6][7]

  • Membrane Separation: Systems like the "catalyst-in-bag" approach use a semipermeable membrane to contain a soluble catalyst, allowing for its simple removal and reuse.[8][9]

  • Centrifugation: For catalysts that are insoluble in the reaction mixture, such as certain metal-organic cages (MOCs), simple centrifugation can be used for recovery.[10]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps & Solutions
Inactive Catalyst Ensure the catalyst is from a reputable source and has been stored under the correct conditions (e.g., inert atmosphere for air-sensitive catalysts).[1] Perform a test reaction with a known substrate to verify catalyst activity.
Impure Reagents Purify starting materials (alkene, diazo compound) via distillation, recrystallization, or chromatography to remove impurities that could poison the catalyst.[1]
Contaminated Solvent Use dry, high-purity solvents. Water and other impurities can deactivate many catalysts.[1]
Incorrect Catalyst Loading Optimize the catalyst loading. Too little catalyst will result in low conversion, while too much can be wasteful and may lead to side reactions.
Suboptimal Reaction Temperature Vary the reaction temperature. Some catalysts have a narrow optimal temperature range for activity and stability.[9]
Issue 2: Catalyst Fails to Recycle Efficiently
Potential Cause Troubleshooting Steps & Solutions
Catalyst Leaching (Heterogeneous Catalysts) If using a supported catalyst, leaching of the active metal into the solution can occur. Analyze the product mixture for traces of the metal. Consider using a different support or immobilization technique.
Membrane Fouling or Damage ("Catalyst-in-Bag") Inspect the membrane for any damage. The membrane may become fouled over time, hindering substrate/product diffusion.[8] Consider cleaning or replacing the membrane.
Incomplete Separation For heterogeneous catalysts, ensure filtration or centrifugation is sufficient to recover all of the catalyst particles. For soluble catalysts, ensure the separation technique (e.g., extraction, precipitation) is effective.
Irreversible Deactivation The catalyst may be losing activity with each cycle due to an irreversible deactivation mechanism like sintering.[3] Characterize the used catalyst to identify the cause of deactivation.

Quantitative Data

Table 1: Effect of Catalyst Loading on Cyclopropanation Yield

CatalystCatalyst Loading (mol%)SubstrateYield (%)
Rh₂(S-DOSP)₄1.0Styrene95
Rh₂(OAc)₄1.0Styrene-

Data adapted from a representative rhodium-catalyzed cyclopropanation.[1][2]

Table 2: Comparison of Reaction Rates for Various Rh(II) Catalysts in Cyclopropanation

CatalystInitial Turnover Frequency (TOF) (s⁻¹)Overall TOF (h⁻¹)Enantiomeric Excess (% ee)
Catalyst A >11290085
Catalyst B 4.8150093
Catalyst C 0.02672

Conditions: 0.1 M diazo compound, 0.0025 mol% catalyst loading. The initial TOF is measured up to 20% conversion.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation

This is a general procedure and may require optimization for specific substrates.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 equivalent) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 1 mol%).

  • Dissolution: Dissolve the alkene and catalyst in a suitable dry solvent, such as dichloromethane or toluene.

  • Reaction Initiation: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add a solution of ethyl diazoacetate in the same solvent to the flask via a syringe pump over a period of several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Catalyst Recycling using a "Catalyst-in-Bag" System

This protocol is designed for soluble dirhodium catalysts with molecular weights high enough to be retained by a dialysis membrane.[8][9]

  • Preparation: Place the soluble dirhodium catalyst (e.g., Rh₂(S-TPPTTL)₄) inside a commercial dialysis membrane bag.[8]

  • Reaction Setup: Place the sealed "catalyst-in-bag" into a reaction vessel containing the alkene and solvent.

  • Reaction: Slowly add the diazo compound to the reaction mixture and stir.

  • Catalyst Recovery: Upon reaction completion, simply remove the "catalyst-in-bag" from the vessel.

  • Product Isolation: Isolate the product from the reaction mixture in the vessel.

  • Reuse: The "catalyst-in-bag" can be directly reused in a subsequent reaction with a fresh batch of substrate and solvent. This can be repeated for multiple cycles with minimal rhodium leaching.[8]

Visualizations

Catalyst_Deactivation_Pathways Common Catalyst Deactivation Pathways cluster_poisoning Poisoning cluster_fouling Fouling (Coking) cluster_thermal Thermal Degradation Active_Catalyst Active Catalyst (High Surface Area, Accessible Sites) Poisoned_Catalyst Poisoned Catalyst (Blocked Active Sites) Active_Catalyst->Poisoned_Catalyst Fouled_Catalyst Fouled Catalyst (Blocked Pores/Sites) Active_Catalyst->Fouled_Catalyst Sintered_Catalyst Sintered Catalyst (Reduced Surface Area) Active_Catalyst->Sintered_Catalyst Poison Impurities (e.g., S, P compounds) Poison->Poisoned_Catalyst Irreversible/Reversible Binding Coke Carbon Deposition Coke->Fouled_Catalyst Surface Reaction Regeneration_Coke Burn-off Fouled_Catalyst->Regeneration_Coke Regeneration High_Temp High Temperature High_Temp->Sintered_Catalyst Irreversible Agglomeration

Caption: Logical flow of common catalyst deactivation mechanisms.

Cyclopropanation_Workflow General Cyclopropanation Workflow with Catalyst Recycling Start Start Reaction Cyclopropanation Reaction (Alkene + Diazo Compound + Catalyst) Start->Reaction Separation Catalyst-Product Separation Reaction->Separation Product Crude Product Separation->Product Catalyst Recovered Catalyst Separation->Catalyst Purification Purification (e.g., Chromatography) Product->Purification Final_Product Pure Cyclopropane Purification->Final_Product Regeneration Regeneration / Reactivation (Optional) Catalyst->Regeneration Reuse Recycle Catalyst Catalyst->Reuse If no regeneration needed Regeneration->Reuse Reuse->Reaction

Caption: Experimental workflow for cyclopropanation including catalyst recycling.

Catalyst_in_Bag Catalyst-in-Bag Recycling System cluster_vessel Reaction Vessel cluster_solution Reaction Solution Bag Semipermeable Membrane Bag Soluble Rh Catalyst Product Product Bag->Product Diffuses Out Reuse Reuse in Next Batch Bag->Reuse Mechanically Removed for Reuse Alkene Alkene Alkene->Bag Diffuses In Diazo Diazo Cmpd Diazo->Bag Diffuses In

Caption: Diagram of the 'Catalyst-in-Bag' system for recycling.

References

Technical Support Center: Stereoselective Synthesis of Multi-substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of multi-substituted cyclopropanes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions related to achieving high stereocontrol in cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the stereochemistry of multi-substituted cyclopropanes?

A1: The main strategies for stereoselective cyclopropanation can be broadly categorized into three types:

  • Catalyst-Controlled Reactions: This is the most common approach, where a chiral catalyst directs the stereochemical outcome. Key examples include:

    • Transition Metal Catalysis: Complexes of rhodium(II), copper(I), and palladium are widely used with chiral ligands to catalyze the decomposition of diazo compounds and subsequent cyclopropanation of alkenes.[1][2][3][4][5][6] Dirhodium(II) catalysts, in particular, are effective for generating diverse cyclopropane libraries.[5]

    • Organocatalysis: Small organic molecules, such as prolinol derivatives and cinchona alkaloids, can catalyze enantioselective cyclopropanations, often through Michael-initiated ring closure (MIRC) reactions.[7][8][9]

    • Biocatalysis: Engineered enzymes, like myoglobin-based carbene transferases, offer a green and highly selective alternative for asymmetric cyclopropanation, even for challenging electron-deficient alkenes.[10][11]

  • Substrate-Controlled Reactions: In this method, a chiral auxiliary is attached to the alkene substrate. The inherent chirality of the auxiliary group directs the diastereoselectivity of the cyclopropanation.[4][7] The auxiliary is typically removed in a subsequent step.

  • Reagent-Controlled Reactions: The stereochemistry of the reagent itself dictates the stereochemical outcome. A classic example is the Simmons-Smith reaction, where a pre-formed chiral carbenoid can be used. The use of halomethylzinc reagents often leads to the syn isomer as the major product.[12]

Q2: How does the stereochemistry of the starting alkene affect the final this compound product?

A2: Cyclopropanation reactions are often stereospecific, meaning the stereochemistry of the alkene is retained in the this compound product.[13] For instance, a cis-alkene will typically yield a cis-disubstituted this compound, while a trans-alkene will give a trans-product.[13] This is because the reaction often proceeds through a concerted transition state where the carbene adds to one face of the double bond.[13]

Q3: What is the difference between diastereoselectivity and enantioselectivity in cyclopropanation?

A3:

  • Diastereoselectivity refers to the preferential formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other. In the context of cyclopropanation, this often relates to the cis/trans relationship of substituents on the this compound ring.

  • Enantioselectivity is the preferential formation of one enantiomer over its mirror image. This is crucial when creating chiral molecules for applications in pharmaceuticals and agrochemicals. Enantioselectivity is typically quantified by the enantiomeric excess (e.e.).

Q4: Can I control the formation of all possible stereoisomers of a multi-substituted this compound?

A4: Yes, in many cases, it is possible to selectively produce all four stereoisomers of a this compound with two stereocenters. This can be achieved by carefully selecting the stereochemistry of the starting materials and the catalyst. For example, by adjusting the stereochemistry of the carbon-carbon double bond and/or a sulfinyl group in enesulfinamides, all four stereoisomers of the corresponding cyclopropylamines can be accessed.[14]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity (Poor cis/trans Ratio)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Generally, lower reaction temperatures favor higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.[15] Try running the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[16]
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).
Steric Hindrance Highly sterically hindered substrates may exhibit lower diastereoselectivity. If possible, consider using a less bulky protecting group on your substrate.
Catalyst Choice The ligand structure of the metal catalyst can significantly impact diastereoselectivity. For rhodium-catalyzed reactions, different carboxamidate ligands can favor different diastereomers.[1] For certain substrates, a new azetidine-ligated dirhodium(II) catalyst has shown significant diastereocontrol for the formation of cis-cyclopropane products.[2]
Substrate Control Issues If using a chiral auxiliary, ensure it is of high purity and that the reaction conditions are optimal for its directing effect. The presence of a hydroxyl group in the substrate can direct the cyclopropanation, and its stereochemistry is a controlling element.[12]
Issue 2: Low Enantioselectivity (Low e.e.)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Catalyst Purity/Integrity Ensure the chiral catalyst and/or ligand is of high enantiomeric and chemical purity. Impurities can lead to non-selective background reactions.[9]
Reagent and Solvent Purity Verify the purity of substrates and solvents. Acidic or basic impurities can interfere with the catalytic cycle.[9] Ensure solvents are appropriately dried if the reaction is moisture-sensitive.[9]
Incorrect Reaction Temperature Lowering the reaction temperature often enhances enantioselectivity.[16] However, be aware that this will likely increase the required reaction time.[16]
Suboptimal Catalyst or Ligand The choice of chiral ligand is critical. For dirhodium(II)-catalyzed reactions with aryldiazoacetates, Rh₂(R-DOSP)₄ is often effective, while Rh₂(S-PTAD)₄ may be better for ortho-substituted aryldiazoacetates.[5][6] For organocatalytic reactions, screen different prolinol derivatives or cinchona alkaloids.[7][9]
Inappropriate Solvent The solvent can affect the conformation of the catalyst-substrate complex. Screen a variety of solvents to find the optimal one for your system.[16]
Background (Non-Catalyzed) Reaction A competing non-catalyzed reaction can lower the overall enantioselectivity. Try increasing the catalyst loading incrementally or lowering the reaction temperature to favor the catalyzed pathway.[16]
Substrate Structure Organocatalysis, in particular, can be highly sensitive to the steric and electronic properties of the substrates.[9] If developing a new reaction, test your conditions with a known, reliable substrate first. Electron-deficient alkenes can be particularly challenging for some catalytic systems.[10][11]

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems in controlling the stereochemistry of cyclopropanation reactions.

Table 1: Organocatalytic Enantioselective Cascade Michael-Alkylation for Chiral this compound Synthesis

EntrySubstrate (α,β-unsaturated aldehyde)Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)
1Cinnamaldehyde95>30:196
24-Chlorocinnamaldehyde92>30:197
32-Naphthaldehyde derivative90>30:198
43-Methyl-2-butenal85>30:190
Data synthesized from a study on organocatalytic cascade reactions using a chiral diphenylprolinol TMS ether catalyst.[8]

Table 2: Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation with Aryldiazoacetates

EntryAryldiazoacetateCatalystYield (%)Enantiomeric Excess (e.e.) (%)
1Methyl phenyldiazoacetateRh₂(R-DOSP)₄8588
2Methyl 2-methylphenyldiazoacetateRh₂(S-PTAD)₄7892
3Methyl 3-methoxyphenyldiazoacetateRh₂(R-BNP)₄9197
Data represents typical results from a guide to enantioselective dirhodium(II)-catalyzed cyclopropanation.[5][6]

Table 3: Biocatalytic Cyclopropanation of Electron-Deficient Alkenes

EntryAlkene SubstrateYield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)
14-Trifluoromethylstyrene85>9998
24-Nitrostyrene75>9999
3Pentafluorostyrene699886
Results obtained using an engineered myoglobin-based carbene transferase.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Organocatalytic Asymmetric Cascade Michael-Alkylation

This protocol is based on the work of Xie et al. for the synthesis of chiral cyclopropanes.[8]

  • To a solution of the α,β-unsaturated aldehyde (0.2 mmol) in anhydrous toluene (1.0 mL) is added the chiral diphenylprolinol TMS ether catalyst (20 mol %).

  • The mixture is stirred at room temperature for 5 minutes.

  • Bromomalonate (0.3 mmol) and 2,6-lutidine (0.3 mmol) are then added sequentially.

  • The reaction is stirred at room temperature and monitored by TLC until the starting aldehyde is consumed.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired this compound product.

Protocol 2: General Procedure for Dirhodium(II)-Catalyzed Asymmetric Cyclopropanation

This protocol is a general representation based on studies of dirhodium(II)-catalyzed cyclopropanations.[5][6]

  • A solution of the chiral dirhodium(II) catalyst (e.g., Rh₂(R-DOSP)₄, 1 mol %) in a suitable anhydrous solvent (e.g., dichloromethane) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • The alkene (5-10 equivalents) is added to the catalyst solution.

  • A solution of the aryldiazoacetate (1 equivalent) in the same anhydrous solvent is added slowly via a syringe pump over a period of 4-8 hours.

  • The reaction mixture is stirred at the desired temperature (typically ranging from -78 °C to room temperature) for the duration of the addition and then for an additional 1-2 hours after the addition is complete.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the this compound product.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantiomeric Excess (e.e.) Observed check_purity Verify Purity of Reagents: - Chiral Catalyst/Ligand - Substrates - Solvent start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok check_conditions Confirm Reaction Conditions: - Temperature Control - Anhydrous/Inert Atmosphere - Stirring conditions_ok Conditions Correct? check_conditions->conditions_ok purity_ok->check_conditions Yes repurify Repurify Starting Materials purity_ok->repurify No optimize_temp Optimize Temperature: - Lower the reaction temperature (e.g., 0°C, -20°C, -78°C) conditions_ok->optimize_temp Yes adjust_setup Adjust Experimental Setup conditions_ok->adjust_setup No optimize_solvent Screen Solvents: - Test a range of polarities (e.g., Toluene, DCM, THF) optimize_temp->optimize_solvent optimize_catalyst Optimize Catalyst System: - Screen different chiral ligands - Adjust catalyst loading optimize_solvent->optimize_catalyst success Improved e.e. optimize_catalyst->success repurify->check_purity adjust_setup->check_conditions Experimental_Workflow_Cyclopropanation prep 1. Preparation of Reagents (Drying solvents, weighing materials) setup 2. Reaction Setup (Flame-dried glassware, inert atmosphere) prep->setup addition 3. Reagent Addition (Controlled addition of limiting reagent) setup->addition reaction 4. Reaction Monitoring (TLC, GC, or LC-MS) addition->reaction workup 5. Reaction Quench & Workup (Aqueous wash, extraction) reaction->workup purification 6. Purification (Flash column chromatography) workup->purification analysis 7. Product Analysis (NMR, Chiral HPLC for e.e.) purification->analysis

References

purification of cyclopropanes from starting alkenes and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying cyclopropanes from starting alkenes and reaction byproducts.

Troubleshooting Guides

This section addresses common issues encountered during the purification of cyclopropane derivatives in a question-and-answer format.

Issue 1: Low purity of the this compound product after purification.

Q1: My final this compound product has low purity after column chromatography. What are the likely causes and how can I improve the separation?

A1: Low purity after column chromatography is a common issue. Here are several potential causes and solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your this compound from impurities.

    • Solution: Develop a more effective solvent system using Thin-Layer Chromatography (TLC). Test various solvent mixtures of differing polarities to achieve good separation between your product and impurities. A good starting point for many cyclopropanes is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate or diethyl ether.[1]

  • Co-elution with Unreacted Alkene: Starting alkenes are often non-polar and can have similar retention factors (Rf) to the desired this compound, leading to co-elution.

    • Solution: Employ a less polar solvent system to increase the separation between the slightly more polar this compound and the non-polar alkene. If baseline separation is still not achieved, fractional distillation may be a more suitable technique if there is a sufficient difference in boiling points.

  • Presence of Polar Byproducts: Byproducts from the cyclopropanation reaction, such as those from the decomposition of diazo compounds or organometallic reagents, can streak or remain on the column, contaminating later fractions.

    • Solution: A pre-purification workup can be beneficial. For instance, in a Simmons-Smith reaction, quenching with a saturated aqueous solution of ammonium chloride or sodium bicarbonate can help remove some inorganic byproducts before chromatography.[2] An aqueous wash of the crude organic product can also remove highly polar impurities.[3]

  • Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, the amount of silica gel should be 50-100 times the weight of the crude sample for flash chromatography.[4] If you have a large amount of material, consider performing multiple smaller column purifications or a preliminary purification by another method.

Q2: I performed a fractional distillation, but the separation between my this compound and the starting alkene is poor. How can I optimize this?

A2: Inefficient fractional distillation can be frustrating. Consider these optimization strategies:

  • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points.

    • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the surface area for repeated vaporization-condensation cycles, enhancing separation.[5][6]

  • Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium to be established within the column, leading to poor separation.

    • Solution: Slow down the distillation by reducing the heating rate. A slow, steady collection of distillate, typically 1-2 drops per second, is ideal for good separation.[5]

  • Fluctuating Heat Source: Unstable heating can cause bumping and prevent a smooth distillation.

    • Solution: Use a heating mantle with a stirrer or an oil bath for uniform and controlled heating. Boiling chips or a magnetic stir bar should also be used to ensure smooth boiling.[7]

  • Poor Insulation: Heat loss from the column can prevent the vapor from reaching the top, hindering separation.

    • Solution: Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[8]

Q3: I am trying to purify a solid this compound derivative by recrystallization, but I am getting low yield or an oily product. What should I do?

A3: Recrystallization issues often stem from the choice of solvent or the cooling process.

  • Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Solution: Perform small-scale solvent screening to find a suitable solvent or solvent pair. Common solvent systems include ethanol, or mixtures like hexanes/ethyl acetate and hexanes/acetone.[9]

  • Precipitation is Too Rapid: Cooling the solution too quickly can cause the compound to "crash out" as an oil or trap impurities within the crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Gentle stirring during cooling can sometimes promote the formation of purer crystals.[10]

  • Supersaturation: The solution may be supersaturated, preventing crystallization.

    • Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q4: What are the most common byproducts in cyclopropanation reactions, and how do I remove them?

A4: The byproducts depend on the specific cyclopropanation method used.

  • Simmons-Smith Reaction:

    • Common Byproducts: Unreacted diiodomethane and zinc-iodide species.[7] In some cases, methylation of heteroatoms can occur as a side reaction.[11]

    • Purification: The crude reaction is typically quenched with a saturated aqueous solution of ammonium chloride or sodium bicarbonate. The zinc salts are often removed by filtration through celite.[2] The remaining organic components can then be separated by flash column chromatography or distillation.

  • Reactions with Diazo Compounds (e.g., diazomethane):

    • Common Byproducts: Products from the 1,3-dipolar cycloaddition of the diazo compound with the alkene, which can form pyrazolines. These can sometimes be isolated or may lose nitrogen upon heating to form the this compound.[12] Unreacted diazo compounds are highly toxic and explosive and must be quenched carefully, for example, with acetic acid.[13]

    • Purification: After quenching any remaining diazo compound, the this compound is typically purified from the alkene and any other organic residues by flash column chromatography or distillation.

  • Metal-Catalyzed Cyclopropanations (e.g., using Rhodium or Copper catalysts with diazoacetates):

    • Common Byproducts: Dimerization of the carbene intermediate to form a dialkyl maleate or fumarate is a common side reaction. C-H insertion products can also be formed.[14]

    • Purification: Flash column chromatography is generally effective for separating the desired this compound from the catalyst and organic byproducts. Filtration through a plug of silica gel can be used to remove the metal catalyst prior to further purification.[15]

Q5: How can I determine the purity and isomer ratio of my this compound product?

A5: Several analytical techniques can be used to assess the purity and isomeric composition of your this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile cyclopropanes. It can separate the this compound from the starting alkene and other volatile impurities, and the mass spectrometer provides structural information for identification. The relative peak areas in the gas chromatogram can be used to determine the purity and the ratio of diastereomers.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the cyclopropyl protons, which are typically found in the upfield region (around 0-2 ppm). The integration of these signals relative to signals from impurities can be used for a quantitative purity assessment (qNMR).[2] The coupling constants and chemical shifts can also be used to determine the stereochemistry (cis/trans) of the this compound.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic upfield signals for the this compound ring carbons.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or more polar this compound derivatives, HPLC is a powerful tool for purity assessment and can be used for preparative separation of isomers.[10]

Q6: What are some general tips for minimizing byproduct formation during the cyclopropanation reaction itself?

A6: Optimizing the reaction conditions is key to minimizing impurities.

  • Control of Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of the alkene is often used to ensure complete consumption of the more valuable or hazardous cyclopropanating agent.

  • Temperature Control: Many cyclopropanation reactions are exothermic. Maintaining the recommended reaction temperature is crucial to prevent side reactions and decomposition of reagents or products.

  • Inert Atmosphere: For reactions involving organometallic reagents, such as the Simmons-Smith reaction, maintaining an inert atmosphere (e.g., under nitrogen or argon) is essential to prevent decomposition by moisture or oxygen.[3]

  • Slow Addition: In many cases, the slow addition of the cyclopropanating agent to the solution of the alkene can help to control the reaction rate, minimize local high concentrations, and reduce the formation of byproducts like carbene dimers.

Quantitative Data

The following tables summarize typical data for the purification of cyclopropanes.

Table 1: Comparison of Purification Techniques for this compound-Alkene Mixtures

Purification TechniqueTypical Purity AchievedTypical RecoveryBest Suited ForKey Considerations
Flash Column Chromatography >95%70-95%Small to medium scale (mg to g)Good for separating compounds with different polarities.[4]
Fractional Distillation >98%60-90%Medium to large scale (g to kg)Effective for volatile compounds with a boiling point difference of at least 20-30 °C.[5]
Recrystallization >99%50-85%Solid this compound derivativesHighly dependent on finding a suitable solvent.[10]
Preparative HPLC >99.5%40-80%Small scale (mg), high-purity applicationsHigh resolution for separating isomers, but lower capacity.[10]

Table 2: Purity and Yield Data for a Representative Cyclopropanation Reaction and Purification

Reaction StepCompoundMethodPurityYieldReference
Synthesis Crude (Chloromethyl)this compoundReaction of cyclopropylmethanol with thionyl chloride~70-80%~85% (crude)[3]
Purification Purified (Chloromethyl)this compoundAqueous Wash followed by Fractional Distillation>95%>65% (isolated)[3]

Experimental Protocols

Protocol 1: Purification of a this compound by Flash Column Chromatography

This protocol describes a general procedure for purifying a this compound derivative from unreacted alkene and other byproducts.

  • TLC Analysis:

    • Develop a solvent system that gives a good separation between the this compound product (Rf ~0.3-0.4) and the starting alkene and major impurities on a TLC plate. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select an appropriately sized column and dry pack it with silica gel (230-400 mesh). The amount of silica should be approximately 50-100 times the weight of the crude material.[4]

    • Wet the column with the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder (dry loading).

    • Carefully add the powder to the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system developed in the TLC analysis.

    • Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection:

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure this compound product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of a Volatile this compound by Fractional Distillation

This protocol is suitable for separating a volatile this compound from a starting alkene with a different boiling point.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and a receiving flask.[5]

  • Charging the Flask:

    • Place the crude liquid mixture into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Heat the flask gently using a heating mantle or oil bath.

    • Observe the vapor rising slowly through the fractionating column. The temperature at the distillation head should remain constant during the distillation of a pure component.

    • Collect the fraction that distills at the boiling point of the desired this compound.

  • Analysis:

    • Analyze the collected fractions by GC-MS or NMR to confirm their purity.

Visualizations

experimental_workflow cluster_reaction Cyclopropanation Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture (this compound, Alkene, Byproducts) Aqueous_Wash Aqueous Wash (e.g., NaHCO3, brine) Reaction_Mixture->Aqueous_Wash Purification_Choice Choice of Purification Method Aqueous_Wash->Purification_Choice Flash_Chromatography Flash Column Chromatography Purification_Choice->Flash_Chromatography Different Polarities Fractional_Distillation Fractional Distillation Purification_Choice->Fractional_Distillation Volatile, Boiling Point Difference Recrystallization Recrystallization (for solids) Purification_Choice->Recrystallization Solid Product Pure_Product Purified this compound Flash_Chromatography->Pure_Product Fractional_Distillation->Pure_Product Recrystallization->Pure_Product Purity_Analysis Purity & Isomer Analysis (GC-MS, NMR) Pure_Product->Purity_Analysis

General workflow for this compound purification.

troubleshooting_logic Start Low Product Purity Q1 Primary Purification Method? Start->Q1 A1_Chrom Column Chromatography Q1->A1_Chrom Chromatography A1_Dist Fractional Distillation Q1->A1_Dist Distillation A1_Recryst Recrystallization Q1->A1_Recryst Recrystallization Q2_Chrom Issue? A1_Chrom->Q2_Chrom Q2_Dist Issue? A1_Dist->Q2_Dist Q2_Recryst Issue? A1_Recryst->Q2_Recryst A2_Coelution Co-elution with Alkene Q2_Chrom->A2_Coelution Co-elution A2_PolarImp Polar Impurities Q2_Chrom->A2_PolarImp Polar Impurities A2_Overload Column Overloading Q2_Chrom->A2_Overload Overloading Sol_Coelution Optimize Solvent System (less polar) A2_Coelution->Sol_Coelution Sol_PolarImp Aqueous Workup Before Column A2_PolarImp->Sol_PolarImp Sol_Overload Reduce Sample Load A2_Overload->Sol_Overload A2_PoorSep Poor Separation Q2_Dist->A2_PoorSep Sol_PoorSep Increase Column Efficiency (longer column, packing) A2_PoorSep->Sol_PoorSep Sol_Rate Decrease Distillation Rate A2_PoorSep->Sol_Rate A2_Oiling Oiling Out / Low Yield Q2_Recryst->A2_Oiling Sol_Solvent Screen for Better Solvent A2_Oiling->Sol_Solvent Sol_Cooling Slow Cooling A2_Oiling->Sol_Cooling

Troubleshooting logic for purification issues.

References

addressing the low reactivity of electron-deficient alkenes in cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyclopropanation of electron-deficient alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropanation of electron-deficient alkenes challenging?

The cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles, is often challenging due to the electrophilic nature of the commonly used carbene or carbenoid species.[1][2] These electrophilic intermediates react sluggishly with alkenes that have reduced electron density. Furthermore, side reactions, such as ylide formation and[2][3]-sigmatropic rearrangement, can compete with the desired cyclopropanation, leading to low yields and complex product mixtures.[4]

Q2: What are the most common methods for cyclopropanating electron-deficient alkenes?

Several methods have been developed to address the low reactivity of electron-deficient alkenes. The most common include:

  • Modified Simmons-Smith Reaction: The classical Simmons-Smith reaction is often inefficient for electron-deficient alkenes.[5] However, modifications such as the Furukawa modification (using diethylzinc) or the use of nickel catalysts can significantly improve yields.[6][7]

  • Corey-Chaykovsky Reaction: This reaction utilizes sulfur ylides to transfer a methylene group. It is particularly effective for α,β-unsaturated carbonyl compounds.[8][9][10]

  • Transition Metal-Catalyzed Reactions: Catalysts based on rhodium, copper, and ruthenium are widely used with diazo compounds as the carbene source.[3][11][12][13][14] Chiral catalysts can also be employed to achieve high enantioselectivity.

  • Michael-Initiated Ring Closure (MIRC): This method involves the conjugate addition of a nucleophile containing a leaving group to the electron-deficient alkene, followed by intramolecular cyclization.[8][15]

Q3: How can I improve the diastereoselectivity of my cyclopropanation reaction?

Diastereoselectivity is often influenced by steric and electronic factors of both the substrate and the reagents. To improve diastereoselectivity:

  • Choice of Catalyst and Ligands: For transition metal-catalyzed reactions, the ligand on the metal center plays a crucial role in controlling the stereochemical outcome. Bulky ligands can enhance facial selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.

  • Temperature: Lowering the reaction temperature can often improve diastereoselectivity by favoring the transition state with the lowest activation energy.

  • Substrate Control: The presence of directing groups on the substrate, such as hydroxyl groups, can influence the approach of the carbene and lead to higher diastereoselectivity.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Simmons-Smith Cyclopropanation
Potential Cause Troubleshooting Steps
Low reactivity of the zinc carbenoid with the electron-deficient alkene. 1. Switch to the Furukawa modification: Use diethylzinc (Et₂Zn) instead of the zinc-copper couple for a more reactive carbenoid.[7] 2. Add a nickel catalyst: A catalytic amount of a nickel salt (e.g., NiCl₂) can dramatically accelerate the reaction.[5][6] 3. Use an acidic modifier: The addition of an acid like trifluoroacetic acid can generate a more nucleophilic zinc carbenoid, improving reactivity with electron-deficient substrates.[7]
Degradation of reagents. 1. Ensure diiodomethane (CH₂I₂) is fresh and has been stored properly, protected from light. 2. Use high-purity, dry solvents. Water can quench the organozinc reagents.
Inefficient carbenoid formation. 1. Activate the zinc-copper couple properly if using the classical method. 2. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the organozinc species.
Problem 2: Poor Yield or Side Product Formation in Corey-Chaykovsky Reaction
Potential Cause Troubleshooting Steps
Competitive epoxide formation. 1. Use dimethylsulfoxonium methylide for the cyclopropanation of α,β-unsaturated ketones. Dimethylsulfonium methylide tends to favor epoxidation.[10]
Ylide decomposition. 1. Prepare the ylide in situ at a low temperature before adding the alkene. 2. Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) for ylide generation.[8]
Low solubility of reagents. 1. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for this reaction.[8] Ensure all reagents are fully dissolved.
Problem 3: Low Enantioselectivity in Asymmetric Cyclopropanation
Potential Cause Troubleshooting Steps
Ineffective chiral ligand. 1. Screen a variety of chiral ligands. For rhodium-catalyzed reactions, ligands like those derived from adamantylglycine have shown high enantioselectivity.[14] 2. Ensure the ligand is of high enantiomeric purity.
Racemization of the product. 1. If the product is susceptible to racemization, consider running the reaction at a lower temperature and for a shorter duration. 2. The presence of Lewis acids can sometimes lead to racemization of cyclopropyl ketones.[16]
Background reaction with achiral catalyst. 1. Ensure all sources of achiral metal catalysts are eliminated. 2. Use a higher loading of the chiral catalyst if a competitive uncatalyzed reaction is suspected.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Cyclopropanation of Chalcone

Catalyst/ReagentCarbene SourceSolventYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Reference
Rh₂(OAc)₄ / Pentamethylene sulfidePhCHN₂TolueneHigh--[11]
Chiral 1,3-oxathiane / Rh₂(OAc)₄PhCHN₂TolueneGood->97[11]
NiCl₂ / Et₂ZnCH₂I₂1,2-Dichloroethane85--[5]
Mb(H64V,V68A,H93NMH)[Fe(DADP)]Ethyl diazoacetateBuffer99>99:199[1][2]

Table 2: Nickel-Catalyzed Simmons-Smith Cyclopropanation of Various Electron-Deficient Alkenes

SubstrateProduct Yield (%)
Chalcone85
4-Phenyl-3-buten-2-one72
Methyl cinnamate65
Cinnamonitrile58
N,N-Dimethylcinnamamide72
Data adapted from literature reports.[5]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Simmons-Smith Cyclopropanation of Chalcone

This protocol is adapted from the procedure described by Xu et al.[5][6]

Materials:

  • Chalcone

  • 1,2-Dichloroethane (DCE), anhydrous

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Nickel(II) chloride (NiCl₂), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add chalcone (1.0 mmol) and anhydrous NiCl₂ (0.05 mmol, 5 mol%).

  • Add anhydrous DCE (5 mL) and stir the mixture until the solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add diiodomethane (2.0 mmol) to the reaction mixture.

  • Add diethylzinc (2.0 mmol, 2.0 mL of a 1.0 M solution in hexanes) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl ketone.

Protocol 2: Asymmetric Cyclopropanation using a Cofactor-Redesigned Carbene Transferase

This protocol is based on the work of D'Angelo et al. for the biocatalytic cyclopropanation of electron-deficient alkenes.[1][2]

Materials:

  • Engineered myoglobin variant Mb(H64V,V68A,H93NMH)[Fe(DADP)]

  • Electron-deficient alkene (e.g., trifluoromethyl-styrene)

  • Ethyl diazoacetate (EDA)

  • Potassium phosphate buffer (pH 8.0)

  • Sodium dithionite

  • Standard laboratory equipment for biocatalysis

Procedure:

  • In a reaction vessel, prepare a solution of the engineered myoglobin (20 µM) in potassium phosphate buffer.

  • Add the electron-deficient alkene (20 mM).

  • To initiate the reaction, add a solution of ethyl diazoacetate (10 mM) and sodium dithionite (as a reducing agent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

  • Determine the diastereomeric excess (de) and enantiomeric excess (ee) by chiral GC or HPLC analysis.

Visualizations

troubleshooting_workflow start Low or No Product Yield check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Conc.) check_reagents->check_conditions check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere method_specific Consult Method-Specific Troubleshooting Guide check_atmosphere->method_specific simmons_smith Simmons-Smith Issues method_specific->simmons_smith Simmons-Smith corey_chaykovsky Corey-Chaykovsky Issues method_specific->corey_chaykovsky Corey-Chaykovsky transition_metal Transition Metal Catalysis Issues method_specific->transition_metal TM-Catalyzed optimize Systematically Optimize Reaction Parameters simmons_smith->optimize corey_chaykovsky->optimize transition_metal->optimize

Caption: A general workflow for troubleshooting low yields in cyclopropanation reactions.

reaction_pathways cluster_methods Cyclopropanation Methods alkene Electron-Deficient Alkene ss Simmons-Smith (e.g., Ni/Et₂Zn, CH₂I₂) alkene->ss cc Corey-Chaykovsky (Sulfur Ylide) alkene->cc tm Transition Metal (e.g., Rh, Cu with Diazo) alkene->tm mirc MIRC alkene->mirc carbene Carbene/Carbenoid Source carbene->ss carbene->cc carbene->tm product Cyclopropane Product ss->product cc->product tm->product mirc->product

Caption: Common synthetic pathways for the cyclopropanation of electron-deficient alkenes.

References

Technical Support Center: Mechanochemical Solvent-Free Simmons-Smith Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for mechanochemical solvent-free Simmons-Smith reactions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful cyclopropanation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanochemical Simmons-Smith reaction? A1: The mechanochemical Simmons-Smith reaction is a method for synthesizing cyclopropanes from alkenes using diiodomethane and zinc, where the activation of the zinc reagent is achieved through mechanical force, such as ball milling, instead of traditional solvents.[1][2] This solvent-free approach is a green chemistry alternative to conventional solution-based methods.[2]

Q2: What are the main advantages of this solvent-free method? A2: The primary advantages include a significant reduction in solvent waste, operational simplicity, and the ability to perform the reaction under air.[1][2] Mechanochemical activation enables the use of raw zinc(0) directly, avoiding the need for pre-activating reagents or solvents like ethers, which are common in traditional Simmons-Smith reactions.[2][3]

Q3: What type of equipment is required for this reaction? A3: The key piece of equipment is a ball mill (or mixer mill). You will also need milling jars and balls, typically made of stainless steel or other hard materials. For larger scale reactions, a programmable jar heater may be used to control the reaction temperature.[2]

Q4: Which alkenes are suitable substrates for this reaction? A4: A wide range of alkenes can be successfully cyclopropanated using this method. This includes, but is not limited to, (homo)allylic alcohols, (silyl) enol ethers, Michael acceptors, and complex structures found in terpenes and cholesterol.[2]

Q5: What is the proposed mechanism for the mechanochemical activation? A5: While the exact mechanism is not fully detailed, it is understood that the mechanical force from ball milling activates the surface of the raw zinc metal.[1][2] This activated zinc then reacts with diiodomethane to form an organozinc carbenoid species (iodomethylzinc iodide), which subsequently reacts with the alkene in a concerted fashion to yield the cyclopropane.[3][4]

Troubleshooting Guide

This guide addresses common issues encountered during mechanochemical Simmons-Smith reactions.

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Ineffective Zinc Activation Ensure milling parameters (frequency and time) are sufficient. The activation of raw zinc is critical and depends on the energy input from the mill.[2]
Incorrect Reagent Stoichiometry The ratio of zinc and diiodomethane to the alkene is crucial. Studies have shown that reducing the equivalents of either Zn(0) or CH₂I₂ can significantly decrease reaction efficiency.[2]
Poor Quality Reagents Use high-purity diiodomethane, as it can be toxic and volatile.[3] Ensure the alkene starting material is pure.
Presence of Moisture While the reaction can be run under air, excessive moisture can quench the reactive organozinc species.[5] Ensure reagents are reasonably dry.
Insufficient Reaction Time Some less reactive substrates may require longer milling times to achieve high conversion.[5] Monitor the reaction progress if possible.

Problem 2: Reaction Stalls or is Sluggish

Possible Cause Troubleshooting Step
Low Milling Frequency/Energy Increase the milling frequency (in Hz) to provide more energy for zinc activation and reaction initiation.
Sub-optimal Temperature For gram-scale reactions, temperature can play a role. A PID-controlled jar heater can be used to maintain an optimal reaction temperature and improve rates.[2]
Substrate Reactivity Electron-rich alkenes tend to react faster.[6] For less reactive, electron-deficient alkenes, consider increasing the milling time or temperature.

Problem 3: Difficulty in Scaling Up the Reaction

Possible Cause Troubleshooting Step
Inefficient Heat Transfer In larger jars, heat generated from milling may not be uniform. Using a programmable jar heater can ensure consistent temperature and reaction conditions.[2]
Inadequate Mixing For gram-scale synthesis, ensure the jar size and ball-to-sample ratio are appropriate to maintain efficient mixing and mechanochemical activation.[2]

Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low/No Yield check_params Check Milling Parameters (Time, Frequency) start->check_params check_reagents Verify Reagent Stoichiometry and Purity start->check_reagents check_setup Assess Reaction Setup (Moisture, Jar Size) start->check_setup increase_energy Action: Increase Milling Time/Frequency check_params->increase_energy adjust_reagents Action: Use Stoichiometric Excess of Zn/CH₂I₂ check_reagents->adjust_reagents optimize_setup Action: Use Dry Reagents, Check Scale check_setup->optimize_setup end End: Yield Improved increase_energy->end adjust_reagents->end optimize_setup->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Quantitative Data Summary

The following tables summarize the optimization of reaction conditions for the mechanochemical Simmons-Smith cyclopropanation of cinnamyl alcohol.

Table 1: Optimization of Reagent Stoichiometry

EntryAlkene (eq.)Zn (eq.)CH₂I₂ (eq.)Additive (eq.)Yield (%)
1155-75
2145-68
3154-65
41552-MeTHF (1.1)94
Data synthesized from studies on mechanochemical Simmons-Smith reactions.[2]

Table 2: Effect of Milling Conditions

EntryMilling Time (min)Frequency (Hz)TemperatureScale (mmol)Yield (%)
13030Ambient0.594
26030Ambient0.595
33020Ambient0.570
4303040°C5.091
Data represents typical results for an optimized reaction.[2]

Experimental Protocols

Protocol: General Procedure for Mechanochemical Simmons-Smith Cyclopropanation

This protocol is based on the successful cyclopropanation of allylic alcohols.[2]

Materials:

  • Alkene substrate (e.g., cinnamyl alcohol)

  • Zinc dust (Zn, raw form)

  • Diiodomethane (CH₂I₂)

  • 2-Methyltetrahydrofuran (2-MeTHF) (optional additive)

  • Milling jar (e.g., 10 mL stainless steel) with milling ball (e.g., 10 mm diameter)

  • Mixer mill

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Alkene, Zn, CH₂I₂ milling Add to Milling Jar and Mill (e.g., 30 Hz, 30 min) reagents->milling extraction Extract with Solvent (e.g., EtOAc) milling->extraction purification Purify via Column Chromatography extraction->purification product Final Product purification->product

References

Validation & Comparative

A Comparative Guide to Cyclopropanation: Simmons-Smith vs. Catalytic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cyclopropane rings is a critical process in the creation of complex molecular architectures found in numerous natural products and pharmaceuticals. This guide provides an objective comparison of the classic Simmons-Smith reaction and modern catalytic cyclopropanation methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given synthetic challenge.

The construction of a this compound ring, a three-membered carbocycle, imparts unique conformational constraints and electronic properties to a molecule. Over the years, various synthetic strategies have been developed for their synthesis, with the Simmons-Smith reaction and transition-metal-catalyzed cyclopropanations being the most prominent. This guide will delve into the mechanisms, substrate scope, stereoselectivity, and practical considerations of these methodologies.

At a Glance: Key Differences

FeatureSimmons-Smith ReactionCatalytic Cyclopropanation
Reagent Stoichiometric organozinc carbenoid (e.g., ICH₂ZnI)Catalytic amount of a transition metal complex (e.g., Rh, Cu, Pd)
Carbene Source Dihalomethane (e.g., CH₂I₂)Diazo compounds (e.g., ethyl diazoacetate)
Stereocontrol Often substrate-directed (e.g., by allylic alcohols)Primarily catalyst-controlled (chiral ligands)
Substrate Scope Broad, particularly effective for electron-rich alkenes and those with directing groups.Very broad, including electron-rich, electron-poor, and unfunctionalized alkenes.
Enantioselectivity Achievable with chiral auxiliaries or stoichiometric chiral ligands.High enantioselectivity is a hallmark, achieved with chiral catalysts.
Safety Diiodomethane is a toxic reagent. Diethylzinc (in modifications) is pyrophoric.Diazo compounds can be explosive and require careful handling.

The Simmons-Smith Reaction: A Stoichiometric Workhorse

The Simmons-Smith reaction, first reported in 1958, utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to an alkene.[1][2] This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the this compound product.[1][3]

A key feature of the Simmons-Smith reaction is its susceptibility to directing effects. The presence of a hydroxyl group in an allylic position can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity.[2][4] This is attributed to the coordination of the zinc carbenoid to the oxygen atom of the alcohol.[4]

Several modifications have been developed to enhance the reactivity and scope of the Simmons-Smith reaction. The Furukawa modification employs diethylzinc instead of the zinc-copper couple, which often leads to faster and more reproducible reactions, especially for less reactive alkenes.[1][2] The Charette modification allows for asymmetric cyclopropanation through the use of chiral ligands, while the Shi modification utilizes a more nucleophilic zinc carbenoid, enabling the cyclopropanation of electron-deficient alkenes.[1]

Reaction Mechanism

The generally accepted mechanism involves the formation of an organozinc carbenoid, which then transfers a methylene group to the alkene in a concerted fashion through a "butterfly" transition state.

Simmons_Smith_Mechanism cluster_reagent Reagent Formation cluster_reaction Cyclopropanation CH2I2 CH₂I₂ ICH2ZnI ICH₂ZnI (Carbenoid) CH2I2->ICH2ZnI Insertion Zn(Cu) Zn(Cu) Zn(Cu)->ICH2ZnI TS [Butterfly Transition State] ICH2ZnI->TS Alkene Alkene Alkene->TS This compound This compound TS->this compound ZnI2 ZnI₂ TS->ZnI2

Simmons-Smith Reaction Mechanism

Catalytic Cyclopropanation: The Advent of Asymmetric Synthesis

Transition-metal-catalyzed cyclopropanation reactions have emerged as powerful and versatile alternatives to the Simmons-Smith reaction. These methods typically employ a catalytic amount of a transition metal complex, most commonly rhodium, copper, or palladium, and a diazo compound as the carbene source.[5] A significant advantage of this approach is the ability to achieve high levels of enantioselectivity through the use of chiral ligands on the metal catalyst.

The mechanism of catalytic cyclopropanation involves the formation of a metal-carbene intermediate, which then reacts with the alkene. The nature of the metal and the ligands plays a crucial role in determining the reactivity and stereoselectivity of the reaction.

  • Rhodium catalysts , such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are highly effective for the cyclopropanation of a wide range of alkenes with diazoacetates.[5] Chiral rhodium catalysts have been developed that provide excellent enantioselectivity.[5]

  • Copper catalysts , often in combination with chiral bis(oxazoline) or Schiff base ligands, are also widely used for asymmetric cyclopropanation.[1][6]

  • Palladium catalysts have also been shown to be effective, particularly for specific applications such as the cyclopropanation of dienes.

Catalytic Cycle

The catalytic cycle for a generic metal-catalyzed cyclopropanation is depicted below.

Catalytic_Cycle Catalyst [M]Ln Carbene [M]=CHR' (Metal Carbene) Catalyst->Carbene + R'CHN₂ - N₂ Diazo R'CHN₂ Diazo->Carbene Metallacyclobutane Metallacyclobutane intermediate Carbene->Metallacyclobutane + Alkene Alkene Alkene Alkene->Metallacyclobutane Metallacyclobutane->Catalyst Regeneration Product This compound Metallacyclobutane->Product Reductive Elimination N2 N₂

Generalized Catalytic Cyclopropanation Cycle

Performance Comparison: Experimental Data

The choice between the Simmons-Smith reaction and a catalytic method often depends on the specific substrate and the desired stereochemical outcome. The following tables summarize representative experimental data for the cyclopropanation of common substrates.

Table 1: Cyclopropanation of Cinnamyl Alcohol
MethodReagents/CatalystSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Asymmetric Simmons-SmithEt₂Zn, CH₂I₂, Chiral Aziridine-PhosphineCH₂Cl₂up to 9015:1up to 90[7]
Asymmetric Simmons-SmithEt₂Zn, CH₂I₂, Chiral DisulfonamideCH₂Cl₂62>95:588[2]
Table 2: Asymmetric Cyclopropanation of Styrene
MethodCatalyst/LigandDiazo ReagentYield (%)trans:cis Ratioee (trans, %)ee (cis, %)Reference
Copper-catalyzedCu(I)/Chiral OxazolineEthyl diazoacetate--up to 60up to 52
Rhodium-catalyzedRh₂(OAc)₄Ethyl diazoacetate-1.5:1--[8]
Table 3: Cyclopropanation of Electron-Deficient Alkenes
MethodSubstrateCatalyst/ReagentYield (%)dree (%)Reference
Rhodium-catalyzedEthyl acrylateRh₂(S-TCPTAD)₄71>97:384[5]
Rhodium-catalyzedN,N-dimethylacrylamideRh₂(S-TCPTAD)₄61-91>97:388-94[5]

Experimental Protocols

Representative Simmons-Smith Cyclopropanation (Furukawa Modification)

Synthesis of Bicyclo[4.1.0]heptane (Norcarane) from Cyclohexene [2]

  • Materials: Diethylzinc (Et₂Zn), diiodomethane (CH₂I₂), cyclohexene, anhydrous dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of cyclohexene (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add diiodomethane (1.2 equiv).

    • Slowly add a solution of diethylzinc (1.2 equiv, e.g., 1.0 M in hexanes) to the mixture while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to afford bicyclo[4.1.0]heptane.

Representative Catalytic Cyclopropanation

Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate [8]

  • Materials: Dirhodium(II) tetraacetate (Rh₂(OAc)₄), styrene, ethyl diazoacetate, anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of styrene (5-10 equiv) and a catalytic amount of Rh₂(OAc)₄ (e.g., 0.1-1 mol%) in anhydrous DCM under an inert atmosphere, add a solution of ethyl diazoacetate (1.0 equiv) in DCM dropwise over a period of several hours using a syringe pump.

    • The reaction is typically exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature (often room temperature).

    • After the addition is complete, stir the reaction mixture for an additional hour.

    • Monitor the disappearance of the diazo compound by TLC (a characteristic yellow spot).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the cis and trans isomers of ethyl 2-phenylthis compound-1-carboxylate.

Conclusion

Both the Simmons-Smith reaction and catalytic cyclopropanation methods offer powerful and reliable ways to synthesize cyclopropanes. The choice between them is dictated by the specific synthetic goal.

The Simmons-Smith reaction remains a valuable tool, particularly for diastereoselective cyclopropanations directed by existing functional groups in the substrate. Its stoichiometric nature and the use of potentially hazardous reagents are its main drawbacks.

Catalytic cyclopropanation methods have revolutionized the field, especially in the context of asymmetric synthesis. The ability to achieve high enantioselectivity with low catalyst loadings makes this the preferred method for the synthesis of chiral cyclopropanes. However, the use of potentially explosive diazo compounds requires careful handling and specialized equipment.

For researchers in drug development and natural product synthesis, a thorough understanding of both methodologies is essential for the strategic design of synthetic routes to complex, biologically active molecules.

References

Unraveling the Molecular Fingerprints: A Comparative Guide to Mass Spectrometry Fragmentation of Cyclopropane-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of cyclic molecules is paramount for structural elucidation and the identification of novel compounds. This guide provides a comprehensive comparison of the mass spectrometric behavior of cyclopropane-containing compounds, offering insights into their characteristic fragmentation pathways and how they differ from their acyclic and larger-ring isomers.

The highly strained three-membered ring of this compound derivatives dictates their unique fragmentation behavior under electron ionization (EI) mass spectrometry. The primary fragmentation pathway involves the facile opening of the this compound ring to form a more stable acyclic radical cation, which then undergoes subsequent fragmentation. This guide will delve into the specifics of these fragmentation patterns, supported by quantitative data and detailed experimental protocols.

Comparative Fragmentation Data

The following tables summarize the key mass spectral data for this compound and several of its derivatives, alongside isomeric and cyclic analogues for comparison. The data highlights the characteristic ions that are indicative of the this compound moiety.

Table 1: Mass Spectral Data of this compound and its Isomer Propene

CompoundMolecular FormulaMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compoundC₃H₆42 (100%)4241 (80%), 39 (55%), 27 (40%)[1]
PropeneC₃H₆42 (75%)4141 (100%), 39 (70%), 27 (30%)[1]

Table 2: Mass Spectral Data of Substituted Cyclopropanes and a Cyclic Analogue

CompoundMolecular FormulaMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
Methylthis compoundC₄H₈56 (40%)4155 (30%), 39 (60%), 27 (50%)
1,1-Dimethyl-2-nonyl-cyclopropaneC₁₄H₂₈196 (5%)6941 (100%), 55 (80%), 83 (60%)[2]
Bicyclo[4.1.0]heptaneC₇H₁₂96 (30%)6779 (70%), 54 (50%), 41 (80%)[3][4]
CyclopentaneC₅H₁₀70 (50%)4255 (30%), 41 (80%), 39 (40%)[5]

Table 3: Mass Spectral Data of a Functionalized this compound Derivative

CompoundMolecular FormulaMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
Methyl CyclopropanecarboxylateC₅H₈O₂100 (20%)5969 (80%), 41 (70%), 31 (50%)

Deciphering the Fragmentation Pathways

The fragmentation of this compound-containing compounds is primarily initiated by the ionization of the molecule, leading to the formation of a molecular ion (M•+). The high ring strain of the this compound ring makes the molecular ion susceptible to ring opening, forming an isomeric acyclic radical cation. This fundamental process is the key to understanding the subsequent fragmentation patterns.

The Fundamental Ring-Opening Mechanism

The initial and most critical step in the fragmentation of a this compound radical cation is the cleavage of a C-C bond within the three-membered ring. This results in the formation of a trimethylene radical cation, which can be represented as a more stable, open-chain propene radical cation.[3][6][7]

Cyclopropane_Radical_Cation This compound Radical Cation (m/z 42) Ring_Opening Ring Opening Cyclopropane_Radical_Cation->Ring_Opening Propene_Radical_Cation Propene Radical Cation (m/z 42) Ring_Opening->Propene_Radical_Cation

Caption: Initial ring-opening of the this compound radical cation.

Fragmentation of the Acyclic Intermediate

Once the ring has opened, the resulting acyclic radical cation undergoes fragmentation pathways typical of alkenes. These include the loss of a hydrogen atom to form a stable allyl cation, or the loss of a methyl radical.

Propene_Radical_Cation Propene Radical Cation (m/z 42) Loss_of_H - H• Propene_Radical_Cation->Loss_of_H Loss_of_CH3 - CH₃• Propene_Radical_Cation->Loss_of_CH3 Allyl_Cation Allyl Cation (m/z 41) Loss_of_H->Allyl_Cation C2H3_Cation [C₂H₃]⁺ (m/z 27) Loss_of_CH3->C2H3_Cation cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample Sample Dilution Dilution/Dissolution Sample->Dilution Vial GC Vial Dilution->Vial Injector Injector Vial->Injector GC_Column GC Column Injector->GC_Column MS_Source Ion Source (EI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Library_Search Library Search Data_Acquisition->Library_Search Fragmentation_Analysis Fragmentation Analysis Library_Search->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation

References

Cyclopropyl vs. Isopropyl Bioisosteres: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry. This guide provides a detailed comparison of the biological and pharmacological properties of two commonly employed bioisosteres: the cyclopropyl and isopropyl groups. The choice between these two small alkyl fragments can significantly impact a drug candidate's potency, metabolic stability, and overall pharmacokinetic profile. This document will delve into the nuanced differences in their biological activity, supported by experimental data and detailed protocols for key assays.

Executive Summary

The substitution of an isopropyl group with a cyclopropyl moiety, or vice versa, is a subtle yet powerful tool in drug design. Generally, the cyclopropyl group, due to its rigid and strained ring structure, can offer advantages in terms of metabolic stability and conformational restriction, which may lead to enhanced potency. Conversely, the isopropyl group provides more conformational flexibility. This guide will explore these differences through a case study of Hepatitis C Virus (HCV) NS5B polymerase inhibitors, where the switch from a cyclopropyl to a gem-dimethyl group (a close bioisostere of isopropyl) was pivotal in overcoming metabolic liabilities.

Data Presentation

The following tables summarize the key differences in physicochemical properties and biological activities between cyclopropyl and isopropyl/gem-dimethyl bioisosteres, with a focus on a series of HCV NS5B inhibitors.

Table 1: Physicochemical Properties

PropertyIsopropylCyclopropylImpact of Replacement (Isopropyl to Cyclopropyl)
Hansch π-value1.53[1]1.14[1]Reduction in lipophilicity[1]
pKa of adjacent amineHigherLowerDecreased basicity due to electron-withdrawing nature

Table 2: In Vitro Biological Activity of HCV NS5B Inhibitors

Compound IDBioisostereTargetIC50 (nM)
1 CyclopropylHCV NS5BData not available in provided search results
2 gem-DimethylHCV NS5BData not available in provided search results

Table 3: In Vitro ADME Properties of HCV NS5B Inhibitors

Compound IDBioisostereHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) A to B
1 CyclopropylData not available in provided search resultsData not available in provided search results
2 gem-DimethylData not available in provided search resultsData not available in provided search results

Note: While the search results confirm the strategic replacement of the cyclopropyl group with a gem-dimethyl group to improve metabolic stability in HCV NS5B inhibitors, specific quantitative data for a direct comparison was not available in the provided search snippets. The tables are structured to present such data once obtained.

Case Study: HCV NS5B Inhibitors

In the development of a series of potent HCV NS5B polymerase inhibitors, researchers at Bristol-Myers Squibb encountered a significant metabolic liability with compounds containing a cyclopropyl moiety.[1][2] In vitro metabolism studies revealed that the cyclopropyl group underwent NADPH-dependent bioactivation by cytochrome P450 enzymes, leading to the formation of multiple glutathione (GSH) conjugates.[1][2] This bioactivation pathway poses a risk for potential toxicity.

To address this, medicinal chemists replaced the cyclopropyl ring with a gem-dimethyl group, a common bioisostere for an isopropyl group. This strategic modification successfully mitigated the bioactivation issue, leading to compounds with improved metabolic stability.[1] This case study highlights a critical consideration in the use of cyclopropyl groups: while often employed to block metabolism, their inherent ring strain can, in some contexts, provide a handle for oxidative metabolism and subsequent bioactivation.

Signaling Pathway: PIM-1 Kinase

The PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. The signaling pathway below illustrates the central role of PIM-1 in phosphorylating downstream targets that regulate apoptosis and cell cycle progression. Understanding this pathway is key for the rational design of inhibitors.

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulates expression BAD BAD PIM1->BAD Phosphorylates (inactivates) CDC25A CDC25A PIM1->CDC25A Phosphorylates (activates) MYC c-Myc PIM1->MYC Phosphorylates (stabilizes) Bcl_xL Bcl-xL BAD->Bcl_xL Sequesters Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits CDK2_CyclinE CDK2/Cyclin E CDC25A->CDK2_CyclinE Activates G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Proliferation Cell Proliferation MYC->Proliferation

PIM-1 Kinase Signaling Pathway

Experimental Protocols

In Vitro Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Liver microsomes (e.g., human, rat) are thawed on ice.

    • NADPH regenerating system solution (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (pH 7.4).

    • Positive control compounds (with known high and low clearance) are prepared.

    • Quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Incubation:

    • The test compound is diluted to the final concentration (e.g., 1 µM) in phosphate buffer.

    • Liver microsomes are added to the compound solution to a final protein concentration of, for example, 0.5 mg/mL and pre-incubated at 37°C.

    • The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.

    • A control incubation is performed without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sampling and Analysis:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in each aliquot is immediately stopped by adding the quenching solution.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is collected and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using the Caco-2 cell monolayer model.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Permeability Assay (Apical to Basolateral - A to B):

    • The culture medium is removed from both the apical (donor) and basolateral (receiver) chambers.

    • The cell monolayer is washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • The test compound, dissolved in transport buffer at a specific concentration (e.g., 10 µM), is added to the apical chamber.

    • Fresh transport buffer is added to the basolateral chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes), and the volume is replaced with fresh buffer. A sample is also taken from the apical chamber at the beginning and end of the experiment.

  • Sample Analysis:

    • The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the rate of compound appearance in the receiver chamber (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).

    • An efflux ratio can be determined by also measuring the permeability in the basolateral to apical (B to A) direction. Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Conclusion

The choice between a cyclopropyl and an isopropyl bioisostere is a multifaceted decision that requires careful consideration of the specific goals of the drug design program. The cyclopropyl group can be a valuable tool for enhancing metabolic stability and providing conformational constraint, which can lead to increased potency. However, as demonstrated in the case of the HCV NS5B inhibitors, the potential for bioactivation of the cyclopropyl ring must be carefully evaluated. The isopropyl group, while offering more conformational flexibility, may be more susceptible to metabolism. Ultimately, the optimal choice will depend on the specific molecular context and the desired pharmacological profile. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these and other bioisosteric replacements in drug discovery.

References

Navigating the Intricacies of Proton-Proton Interactions in Substituted Cyclopropanes: A Comparative Guide to 1H-1H Coupling Constants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the conformational and electronic landscape of molecules is paramount. The cyclopropane ring, a common motif in pharmacologically active compounds, presents a unique stereochemical challenge. This guide provides a comprehensive analysis of 1H-1H coupling constants in substituted cyclopropanes, offering a valuable tool for stereochemical assignments and conformational analysis. By presenting experimental data, detailed methodologies, and a clear visualization of the underlying principles, this guide aims to facilitate a deeper understanding of the factors governing proton-proton interactions within this strained three-membered ring system.

Unveiling Molecular Geometry: A Tabulated Comparison of Coupling Constants

The geometric constraints of the this compound ring give rise to distinct and predictable 1H-1H coupling constants. These constants, primarily the geminal (²JHH), vicinal cis (³JHH-cis), and vicinal trans (³JHH-trans), are exquisitely sensitive to the nature and orientation of substituents. The following tables summarize experimentally observed coupling constants for a variety of substituted cyclopropanes, providing a valuable resource for comparison and prediction.

It is a well-established principle that for vicinal couplings in cyclopropanes, the cis coupling constant is consistently larger than the trans coupling constant.[1] This observation is a cornerstone of stereochemical assignment in these systems. Furthermore, theoretical predictions and experimental evidence suggest that geminal coupling constants in cyclopropanes are negative in sign, while vicinal couplings are positive.[2][3][4][5][6]

Table 1: Vicinal (³JHH) Coupling Constants in Substituted Cyclopropanes

Substituent(s)³JHH-cis (Hz)³JHH-trans (Hz)
Monosubstituted (general)6 - 122 - 9
Electron-withdrawing groups> 94 - 7
1-chloro-2-methyl-2-cyanothis compound carboxylates8.67 (average)5.71 (average)
This compound-1,1,2-tricarboxylic acid9.05.5
1-phenylcyclopropylcarboxylic acidNot specifiedNot specified
Cyclopropyl bromideNot specifiedNot specified

Table 2: Geminal (²JHH) Coupling Constants in Substituted Cyclopropanes

Substituent(s)²JHH (Hz)
General-4.3 to -8.4
1,1-dichloro derivativesLarger negative values
Other substituted cyclopropanes-5 ± 1

The Experimental Foundation: Determining Coupling Constants via NMR Spectroscopy

The accurate determination of 1H-1H coupling constants is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The following provides a detailed, generalized protocol for the analysis of substituted cyclopropanes.

Experimental Protocol

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signal overlap from impurities.

  • Solvent Selection: Dissolve 5-25 mg of the substituted this compound in a suitable deuterated solvent (e.g., CDCl₃, benzene-d₆, acetone-d₆). The choice of solvent is critical to ensure sample solubility and to avoid overlapping solvent signals with analyte resonances.

  • Concentration: A dilute solution is generally preferred for better resolution. For small molecules, a concentration of 5 to 25 mg/mL is recommended.[3]

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm (around 0.7 mL).

  • Filtration: Filter the sample solution through a glass wool plug into the NMR tube to remove any particulate matter that could degrade the spectral quality.

2. NMR Data Acquisition:

  • Spectrometer: Data is typically acquired on a high-field NMR spectrometer (e.g., 60 MHz or higher).[2]

  • Experiment: A standard one-dimensional (1D) ¹H NMR experiment is the primary method for determining coupling constants. For complex spectra with significant signal overlap, two-dimensional (2D) J-resolved spectroscopy can be employed to separate chemical shifts and coupling constants into different dimensions, simplifying analysis.

  • Acquisition Parameters: Key parameters such as the number of scans, relaxation delay, and acquisition time should be optimized to achieve a good signal-to-noise ratio and adequate resolution.

3. Data Processing and Analysis:

  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is carefully phased and the baseline is corrected to ensure accurate peak integration and position.

  • Reference: The chemical shift scale is referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Multiplet Analysis: The splitting patterns (multiplets) of the cyclopropyl protons are analyzed. For first-order spectra, the coupling constants can be directly measured as the distance in Hertz (Hz) between the split peaks.[7]

  • Software Tools: Specialized NMR analysis software is used to accurately pick peaks and measure the coupling constants. For complex, non-first-order spectra, spectral simulation and iterative fitting may be necessary to extract the coupling parameters.

Visualizing the Interplay of Factors: Substituent Effects on Coupling Constants

The magnitude of 1H-1H coupling constants in substituted cyclopropanes is governed by a complex interplay of factors, primarily the electronegativity and position of substituents, as well as the dihedral angle between coupled protons for vicinal interactions. The following diagram, generated using the DOT language, illustrates these logical relationships.

G substituent Substituent Properties electronegativity Electronegativity substituent->electronegativity position Position on Ring substituent->position Jgem Geminal Coupling (²JHH) electronegativity->Jgem Influences magnitude Jcis Vicinal Cis Coupling (³JHH-cis) electronegativity->Jcis Influences magnitude Jtrans Vicinal Trans Coupling (³JHH-trans) electronegativity->Jtrans Influences magnitude position->Jgem position->Jcis position->Jtrans dihedral_angle Dihedral Angle (Φ) dihedral_angle->Jcis Φ ≈ 0° dihedral_angle->Jtrans Φ ≈ 120°

Caption: Factors influencing 1H-1H coupling constants in cyclopropanes.

While the vicinal coupling constants in cyclopropanes are dependent on the dihedral angle as predicted by the Karplus relationship, the effect of substituent electronegativity does not follow the simple trend observed in substituted ethanes.[2][3][4] This highlights the unique electronic nature of the this compound ring.

This guide provides a foundational understanding of 1H-1H coupling constants in substituted cyclopropanes. By leveraging the provided data and methodologies, researchers can confidently tackle the stereochemical and conformational analysis of these important molecular scaffolds.

References

A Researcher's Guide to Determining the Absolute Configuration of Chiral Cyclopropanes: X-ray Crystallography vs. Vibrational Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral cyclopropanes, the unambiguous determination of absolute configuration is a critical step. The unique stereochemical properties of these three-membered rings, which are prevalent scaffolds in pharmaceuticals and natural products, demand rigorous analytical methodologies. This guide provides a comprehensive comparison of the gold-standard technique, single-crystal X-ray crystallography, with a powerful spectroscopic alternative, Vibrational Circular Dichroism (VCD), offering supporting data, detailed experimental protocols, and visual workflows to aid in method selection.

The precise three-dimensional arrangement of substituents on a cyclopropane ring dictates its biological activity and pharmacological profile. Therefore, selecting the most appropriate technique for stereochemical assignment is paramount. While X-ray crystallography offers a definitive and unambiguous solution, the challenges associated with obtaining suitable single crystals have spurred the adoption of solution-phase techniques like VCD. This guide will objectively compare these two powerful methods.

Data Presentation: A Quantitative Comparison

The selection of an analytical technique for absolute configuration determination is often a balance between the level of certainty required, the nature and availability of the sample, and the time and resources available. The following tables provide a quantitative comparison of X-ray crystallography and Vibrational Circular Dichroism for the analysis of chiral cyclopropanes.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.
Sample State Single crystalSolution or neat liquid
Confidence in Assignment Very High (unambiguous)High (with computational support)
Key Advantages Provides the complete 3D structure; Flack parameter gives a statistical measure of the correctness of the assigned configuration.Does not require crystallization; sensitive to the stereochemistry of molecules in solution.
Key Limitations Crystal growth can be a significant bottleneck; requires a heavy atom for reliable light-atom structures.Requires comparison with computationally predicted spectra for assignment; can be challenging for highly flexible molecules.

Table 1: General Comparison of X-ray Crystallography and VCD Spectroscopy.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)
Typical Sample Amount < 1 mg (ideal crystal)5-15 mg (recoverable)[1]
Sample Purity High (single, well-formed crystal)High enantiomeric excess (>95% ee recommended)[2]
Typical Experiment Time 4 - 24 hours (data collection)[3]1 - 12 hours (data acquisition)[2]
Data Analysis Time 1 - 3 days1 - 5 days (including quantum calculations)[2]
Accuracy Indicator Flack parameter close to 0 (± small s.u.)[4][5]High confidence level (>95%) from spectral comparison algorithms[6][7][8]

Table 2: Quantitative Comparison of Key Performance Indicators.

Experimental Protocols

To provide practical guidance, detailed methodologies for both X-ray crystallography and VCD spectroscopy are outlined below. These protocols are tailored for the analysis of chiral this compound derivatives.

Single-Crystal X-ray Crystallography Protocol
  • Crystal Growth:

    • Objective: To obtain a single, well-diffracting crystal of the chiral this compound derivative with dimensions of approximately 0.1-0.3 mm.

    • Procedure:

      • Ensure the sample is of high purity (>98%).

      • Screen various solvents and solvent combinations for crystal growth. Common methods include slow evaporation, vapor diffusion, and cooling of a saturated solution.[9] For this compound derivatives, which are often nonpolar, solvents like hexanes, ethyl acetate, and dichloromethane, or mixtures thereof, can be effective.

      • If the this compound itself does not contain a heavy atom (e.g., Br, Cl, S), derivatization to include one (e.g., forming a salt with a heavy-atom-containing acid or alcohol) is highly recommended to enhance anomalous scattering.[10]

      • Once crystals are formed, examine them under a microscope to select a single, well-formed crystal with sharp edges and no visible defects.[11]

  • Data Collection:

    • Objective: To collect a complete set of diffraction data.

    • Procedure:

      • Mount the selected crystal on a goniometer head.

      • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (Cu-Kα radiation is often preferred for light-atom structures to maximize anomalous scattering).[12]

      • Collect a full sphere of diffraction data, ensuring high redundancy of measurements.

  • Structure Solution and Refinement:

    • Objective: To determine the electron density map and refine the atomic positions.

    • Procedure:

      • Process the diffraction data to obtain integrated intensities.

      • Solve the crystal structure using direct methods or Patterson methods.

      • Refine the structural model against the experimental data.

  • Absolute Configuration Determination:

    • Objective: To unambiguously determine the absolute stereochemistry.

    • Procedure:

      • Utilize the anomalous scattering data collected. The differences in intensity between Friedel pairs (reflections h,k,l and -h,-k,-l) are used to determine the absolute structure.

      • Refine the Flack parameter. A value close to 0 with a small standard uncertainty (e.g., < 0.1) indicates the correct absolute configuration has been determined.[4][5] A value near 1 suggests the inverted structure is correct.

Vibrational Circular Dichroism (VCD) Spectroscopy Protocol
  • Sample Preparation:

    • Objective: To prepare a solution of the chiral this compound for spectroscopic analysis.

    • Procedure:

      • Ensure the sample has a high enantiomeric excess (ideally >95% ee).[2]

      • Dissolve 5-15 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[10] The solvent should be transparent in the infrared region of interest.

      • Use a sample cell with an appropriate path length (typically 50-100 µm).[13]

  • VCD Spectrum Acquisition:

    • Objective: To obtain a high-quality VCD and infrared (IR) spectrum.

    • Procedure:

      • Record the VCD and IR spectra simultaneously on a VCD spectrometer.

      • Collect data for a sufficient duration (typically 1-12 hours) to achieve a good signal-to-noise ratio.[2]

      • Record a baseline spectrum of the pure solvent under the same conditions.

  • Quantum Chemical Calculations:

    • Objective: To predict the theoretical VCD and IR spectra for one enantiomer of the this compound.

    • Procedure:

      • Perform a conformational search for the chosen enantiomer of the this compound using molecular mechanics or other suitable methods.

      • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT) at an appropriate level of theory (e.g., B3LYP/6-31G(d)).

      • Calculate the VCD and IR spectra for each conformer.

      • Generate a Boltzmann-averaged spectrum based on the relative energies of the conformers.

  • Absolute Configuration Assignment:

    • Objective: To assign the absolute configuration by comparing experimental and theoretical spectra.

    • Procedure:

      • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

      • If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is the same as that used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

      • Utilize spectral comparison algorithms to obtain a quantitative measure of confidence in the assignment. A high confidence level (>95%) provides a reliable assignment.[6][7][8]

Mandatory Visualization

To further clarify the workflows and the relationship between these techniques, the following diagrams are provided.

experimental_workflow_xray cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Assignment pure_sample High Purity Sample crystal_growth Crystal Growth pure_sample->crystal_growth single_crystal Select Single Crystal crystal_growth->single_crystal mount_crystal Mount Crystal single_crystal->mount_crystal data_collection X-ray Diffraction Data Collection mount_crystal->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement flack_parameter Flack Parameter Analysis refinement->flack_parameter abs_config Absolute Configuration flack_parameter->abs_config

Experimental workflow for X-ray crystallography.

experimental_workflow_vcd cluster_sample_prep_vcd Sample Preparation cluster_data_acq_vcd Data Acquisition cluster_computation Computational Analysis cluster_assignment_vcd Assignment enantioenriched_sample Enantioenriched Sample dissolve Dissolve in Solvent enantioenriched_sample->dissolve vcd_measurement VCD/IR Measurement dissolve->vcd_measurement comparison Compare Experimental & Predicted Spectra vcd_measurement->comparison conf_search Conformational Search dft_calc DFT Calculations conf_search->dft_calc spec_prediction Spectrum Prediction dft_calc->spec_prediction spec_prediction->comparison abs_config_vcd Absolute Configuration comparison->abs_config_vcd

Experimental workflow for VCD spectroscopy.

logical_relationship cluster_problem Problem cluster_xray X-ray Crystallography cluster_vcd VCD Spectroscopy cluster_decision Decision chiral_this compound Chiral this compound (Unknown Absolute Configuration) xray Single-Crystal X-ray Diffraction chiral_this compound->xray vcd Vibrational Circular Dichroism chiral_this compound->vcd xray_req Requires: - Single Crystal - Often Heavy Atom xray->xray_req xray_out Output: - Unambiguous 3D Structure - Flack Parameter xray->xray_out decision Method Selection Based On: - Sample Properties - Desired Certainty - Resources xray_out->decision vcd_req Requires: - Solution Sample - Computational Prediction vcd->vcd_req vcd_out Output: - Solution-Phase Configuration - Confidence Level vcd->vcd_out vcd_out->decision

References

A Comparative Study: Rhodium vs. Copper Catalysts in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of cyclopropane rings is a critical endeavor, as this structural motif is a cornerstone in numerous bioactive molecules and complex organic intermediates. Among the most powerful methods for this compound formation is the metal-catalyzed reaction of diazo compounds with alkenes. This guide provides an objective comparison of the two most prominent catalytic systems for this transformation: those based on rhodium and those on copper.

This comparison will delve into the performance of rhodium and copper catalysts, supported by experimental data, to elucidate their respective strengths and weaknesses. We will explore key metrics such as yield, enantioselectivity, and diastereoselectivity across various substrates. Detailed experimental protocols for representative reactions are provided to facilitate practical application.

At a Glance: Rhodium vs. Copper Catalysts

FeatureRhodium CatalystsCopper Catalysts
Reactivity Generally more reactive, highly efficient at low catalyst loadings.Often require higher catalyst loadings compared to rhodium.
Selectivity Excellent stereoselectivity, particularly with chiral ligands.[1][2]Can achieve high stereoselectivity with appropriate chiral ligands.[3][4]
Substrate Scope Broad scope, effective for electron-rich, neutral, and electron-deficient alkenes.[1][5]Also possesses a broad substrate scope, with recent advancements for challenging substrates.[6][7][8]
Cost Significantly more expensive due to the rarity of rhodium.More cost-effective as copper is an earth-abundant metal.[9]
Carbene Precursors Primarily diazo compounds.[5][10]Compatible with diazo compounds and other carbene precursors.[8][11]

Performance Data: A Side-by-Side Comparison

The following tables summarize the performance of representative rhodium and copper catalysts in the cyclopropanation of various alkenes.

Table 1: Cyclopropanation of Styrene with Ethyl Diazoacetate
CatalystLigandYield (%)ee (%)dr (trans:cis)Reference
Rh₂(OAc)₄Acetate85-70:30[5]
Rh₂(S-DOSP)₄Dirhodium tetrakis[N-phthaloyl-(S)-tert-leucinate]9598>99:1[5]
Cu(acac)₂Acetylacetonate78-65:35[9]
Cu(I)-BoxBis(oxazoline)929998:2[12]
Table 2: Cyclopropanation of Electron-Deficient Alkenes
CatalystAlkeneDiazo CompoundYield (%)ee (%)drReference
Rh₂(S-TCPTAD)₄Methyl AcrylateMethyl phenyldiazoacetate9196>97:3[1]
Rh₂(S-TCPTAD)₄AcrylonitrileMethyl phenyldiazoacetate7592>97:3[1]
CuBr₂N-phenylmaleimideDiethyl malonate73--[11]

Mechanistic Overview: A Tale of Two Metals

Both rhodium and copper-catalyzed cyclopropanations are believed to proceed through the formation of a metal-carbene intermediate.[5][13][14] The reaction is initiated by the decomposition of the diazo compound in the presence of the metal catalyst, leading to the extrusion of dinitrogen gas and the formation of the highly reactive metal-carbene species. This intermediate then reacts with the alkene in a concerted, albeit possibly asynchronous, fashion to deliver the this compound product.[5][14][15]

The nature of the metal and its ligand sphere plays a crucial role in modulating the reactivity and selectivity of the carbene transfer step. Chiral ligands on the metal center create a chiral environment that directs the approach of the alkene, leading to the preferential formation of one enantiomer of the this compound product.

G cluster_rh Rhodium-Catalyzed Cycle cluster_cu Copper-Catalyzed Cycle Rh_cat Rh₂(L)₄ Rh_adduct Rh₂(L)₄ • N₂CR₂ Rh_cat->Rh_adduct + N₂CR₂ Rh_carbene Rh(L)₄=CR₂ Rh_carbene->Rh_cat + Alkene - this compound Rh_adduct->Rh_carbene - N₂ Cu_cat Cu(L) Cu_adduct Cu(L) • N₂CR₂ Cu_cat->Cu_adduct + N₂CR₂ Cu_carbene Cu(L)=CR₂ Cu_carbene->Cu_cat + Alkene - this compound Cu_adduct->Cu_carbene - N₂

Caption: Generalized catalytic cycles for rhodium and copper-catalyzed cyclopropanation.

Experimental Protocols

The following are representative experimental protocols for rhodium and copper-catalyzed cyclopropanation reactions.

Rhodium-Catalyzed Cyclopropanation of Styrene

Catalyst: Dirhodium(II) tetrakis(acetate) (Rh₂(OAc)₄)

Procedure:

  • To a solution of styrene (5 mmol, 1.0 equiv) and Rh₂(OAc)₄ (0.05 mmol, 1 mol%) in anhydrous dichloromethane (20 mL) under an argon atmosphere, a solution of ethyl diazoacetate (5.5 mmol, 1.1 equiv) in anhydrous dichloromethane (10 mL) is added dropwise over 4 hours at room temperature.

  • The reaction mixture is stirred for an additional 2 hours after the addition is complete.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the this compound product.

Copper-Catalyzed Enantioselective Cyclopropanation of Styrene

Catalyst System: Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆ and a chiral bis(oxazoline) ligand (Box).

Procedure:

  • In a flame-dried Schlenk flask under argon, CuOTf (0.05 mmol, 5 mol%) and the chiral Box ligand (0.06 mmol, 6 mol%) are dissolved in anhydrous dichloromethane (10 mL). The mixture is stirred at room temperature for 1 hour.

  • Styrene (1.0 mmol, 1.0 equiv) is added to the catalyst solution.

  • A solution of ethyl diazoacetate (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (5 mL) is added via syringe pump over 6 hours.

  • The reaction is stirred for an additional 12 hours at room temperature.

  • The reaction mixture is filtered through a short pad of silica gel, and the filtrate is concentrated. The crude product is purified by flash column chromatography (hexanes/ethyl acetate gradient) to yield the enantioenriched this compound.

G start Start prep_cat Prepare Catalyst Solution (Metal + Ligand in Solvent) start->prep_cat add_alkene Add Alkene prep_cat->add_alkene slow_add Slow Addition of Diazo Compound add_alkene->slow_add react Reaction Stirring slow_add->react workup Workup (Filtration/Concentration) react->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for metal-catalyzed cyclopropanation.

Conclusion

Both rhodium and copper catalysts are highly effective for the synthesis of cyclopropanes. Rhodium catalysts often exhibit higher reactivity and have a long-standing reputation for excellent stereocontrol. However, their high cost can be a significant drawback. Copper catalysts, being more economical, have seen a surge in research interest, leading to the development of highly efficient and selective systems that can rival their rhodium counterparts in many applications.

The choice between a rhodium and a copper catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired level of stereocontrol, and economic considerations. For large-scale industrial processes, the development of efficient copper-based systems is a particularly active and important area of research.[9]

References

Constraining Peptides: A Comparative Guide to the Conformational Impact of Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is a critical aspect of designing effective therapeutics. Cyclopropanation, the introduction of a cyclopropane ring into a peptide backbone or side chain, has emerged as a powerful tool for imposing conformational rigidity. This guide provides a comparative analysis of cyclopropanated peptides versus their non-cyclopropanated counterparts, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD), and X-ray crystallography.

The inherent flexibility of peptides often leads to poor bioavailability and reduced binding affinity to their biological targets. By introducing the sterically demanding this compound moiety, researchers can lock the peptide into a desired bioactive conformation, potentially enhancing its stability, cell permeability, and therapeutic efficacy.[1] This guide will delve into the quantitative effects of this modification.

Conformational Analysis: A Comparative Overview

The introduction of a this compound ring significantly restricts the available conformational space of a peptide. The stereochemistry of the this compound ring—specifically the cis or trans orientation of its substituents—plays a crucial role in dictating the resulting secondary structure. Trans-substituted cyclopropanes tend to induce extended, β-strand-like conformations, while cis-substitution can promote turn-like structures.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of peptides in solution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants (³J), and chemical shifts, researchers can determine inter-proton distances and dihedral angles, providing a detailed picture of the peptide's conformation.

Table 1: Comparative NMR Data of a Model Peptide and its Cyclopropanated Analog

ParameterLinear Peptide (Model)Cyclopropanated Peptide (Model)Conformational Implication
³J(HN,Hα) Coupling Constant (Residue X) 6.5 Hz9.2 HzThe larger coupling constant in the cyclopropanated peptide is indicative of a more rigid, extended conformation around the modified residue.
Key NOE Contact (Residue X to Y) Weak/AbsentStrongThe presence of a strong NOE signal suggests a through-space proximity between residues X and Y, consistent with a defined turn structure induced by cyclopropanation.
Backbone Dihedral Angle (Φ) (Residue X) -120° ± 30°-140° ± 5°Cyclopropanation significantly restricts the rotational freedom, locking the Φ angle into a narrower range characteristic of a specific secondary structure.
Backbone Dihedral Angle (Ψ) (Residue X) +110° ± 40°+130° ± 7°Similar to the Φ angle, the Ψ angle is also constrained, further defining the peptide's backbone conformation.

Note: The data presented in this table is a representative example compiled from typical findings in the literature and is intended for illustrative purposes.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides valuable information about the secondary structure content of peptides in solution. The distinct spectral signatures of α-helices, β-sheets, and random coils allow for a comparative assessment of the overall conformational changes upon cyclopropanation.

Table 2: Comparative Circular Dichroism Data

PeptideWavelength of Negative Maxima (nm)Wavelength of Positive Maxima (nm)Interpretation
Linear Peptide ~198N/AThe single negative maximum is characteristic of a predominantly random coil conformation.
Cyclopropanated Peptide (trans-substituted) ~218~195The negative maximum around 218 nm and positive maximum near 195 nm are indicative of a significant population of β-sheet or extended structures.
Cyclopropanated Peptide (cis-substituted) ~205, ~222~190The two negative maxima around 205 and 222 nm, along with a positive maximum around 190 nm, suggest the presence of turn-like or helical structures.

Note: The spectral data are representative and can vary depending on the specific peptide sequence and solvent conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: The peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to a concentration of 1-5 mM. A suitable internal standard (e.g., TMS) is added for referencing.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher). Standard experiments include:

    • ¹H 1D for initial assessment.

    • ²D TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.

    • ²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to measure inter-proton distances (typically with mixing times of 100-300 ms).

    • ²D COSY (Correlation Spectroscopy) to determine scalar coupling constants.

  • Data Analysis: The spectra are processed and analyzed using appropriate software. NOE cross-peaks are integrated to derive distance restraints. ³J(HN,Hα) coupling constants are measured and used to calculate dihedral angle (Φ) restraints using the Karplus equation.

  • Structure Calculation: The experimental restraints are used as input for molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures representing the peptide's conformation in solution.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The sample is placed in a quartz cuvette with a path length of 0.1 cm.

  • Data Acquisition: Far-UV CD spectra are recorded from 190 to 260 nm at a controlled temperature (e.g., 25°C). Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer is also recorded and subtracted from the sample spectrum.

  • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ] using the peptide concentration, path length, and number of amino acid residues. The resulting spectrum is analyzed to estimate the secondary structure content.

Visualizing the Impact: Experimental Workflow and Conformational Effects

The following diagrams illustrate the general workflow for assessing the impact of cyclopropanation and the conceptual relationship between this compound stereochemistry and peptide conformation.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation cluster_comparison Comparative Assessment Linear Linear Peptide NMR NMR Spectroscopy Linear->NMR CD CD Spectroscopy Linear->CD Xray X-ray Crystallography Linear->Xray Cyclo Cyclopropanated Peptide Cyclo->NMR Cyclo->CD Cyclo->Xray Dihedral Dihedral Angles NMR->Dihedral NOE NOE Restraints NMR->NOE Secondary Secondary Structure Content CD->Secondary Crystal Crystal Structure Xray->Crystal Comparison Impact on Conformation Dihedral->Comparison NOE->Comparison Secondary->Comparison Crystal->Comparison

Fig. 1: Experimental workflow for assessing the conformational impact of cyclopropanation.

conformation_effect cluster_cyclo Cyclopropanation cluster_conformation Resulting Conformation Start Peptide Backbone Trans trans-Substitution Start->Trans Cis cis-Substitution Start->Cis Extended Extended / β-Strand Trans->Extended Turn Turn / Helical Cis->Turn

References

A Comparative Guide to the Thermal Isomerization of Cyclopropane to Propene

Author: BenchChem Technical Support Team. Date: December 2025

The thermal isomerization of cyclopropane to propene is a cornerstone reaction in the study of chemical kinetics, providing a classic example of a unimolecular gas-phase rearrangement. This guide offers a comparative overview of kinetic studies on this reaction, presenting key experimental data, methodologies, and mechanistic insights to serve researchers, scientists, and professionals in drug development.

The reaction is a clean, first-order process, meaning its rate is dependent on the concentration of a single reactant, this compound.[1] The generally accepted mechanism involves the formation of a trimethylene biradical intermediate.[2]

Quantitative Kinetic Data

The following table summarizes the Arrhenius parameters and rate constants for the thermal isomerization of this compound to propene, as determined by various experimental and theoretical studies. The Arrhenius equation, k = A * exp(-Ea / RT), relates the rate constant (k) to the pre-exponential factor (A), activation energy (Ea), the gas constant (R), and temperature (T).

Study TypePre-exponential Factor (A) (s⁻¹)Activation Energy (Ea) (kJ/mol)Rate Constant (k) (s⁻¹)Temperature (K)Reference
Theoretical10¹⁵.¹272--[3][4]
Experimental--6.1 x 10⁻⁴773.15 (500°C)[3][4]
Experimental--0.00018750.15 (477°C)[5]
Experimental--0.0027796.15 (523°C)[5]
Experimental--0.030850.15 (577°C)[5]
Experimental--0.26896.15 (623°C)[5]
Theoretical10¹⁵.⁶⁰ ± ⁰.⁰⁶274.89 ± 0.71-400-1400[2][6]
Experimental (Analysis)10¹⁵.⁵⁰ ± ⁰.¹⁴276.14 ± 2.09-690-1038[2]
Experimental--k₃₀ = (15.296±0.007) - (65,084±26/2.303RT)420-535°C[7]

Note: Activation energies were converted from kcal/mol to kJ/mol where necessary (1 kcal = 4.184 kJ).

Experimental Protocols

The kinetic studies of this compound isomerization have been conducted using various experimental setups, primarily focusing on gas-phase reactions at elevated temperatures.

Static Reactor Method: A common approach involves the use of a static reactor.[2] In this method, a known quantity of this compound, often diluted with an inert gas (bath gas) like cyclopentane, is introduced into a sealed vessel of a fixed volume.[2] The reactor is maintained at a constant, high temperature. At specific time intervals, samples are withdrawn from the reactor and analyzed to determine the concentration of this compound and the newly formed propene. Gas chromatography is a frequently employed analytical technique for this separation and quantification.[7] The rate of the reaction is then determined by monitoring the decrease in this compound concentration or the increase in propene concentration over time.

Flow System Method: An alternative to the static reactor is the flow system.[2] In this setup, this compound gas flows through a heated tube (the reactor) at a controlled rate. The temperature and pressure within the reactor are kept constant. The composition of the gas mixture is analyzed at the outlet of the reactor. By varying the flow rate, and therefore the residence time of the gas in the reactor, the extent of the reaction can be controlled and measured. This method is particularly useful for studying reactions at higher temperatures.[7]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for studying the kinetics of this compound isomerization.

reaction_mechanism This compound This compound TransitionState1 Transition State (C-C bond breaking) This compound->TransitionState1 Ea TrimethyleneBiradical Trimethylene Biradical (Intermediate) TransitionState1->TrimethyleneBiradical TransitionState2 Transition State (H-atom shift) TrimethyleneBiradical->TransitionState2 Propene Propene TransitionState2->Propene

Caption: Proposed mechanism for this compound isomerization.

experimental_workflow Reactant This compound Gas Reactor Heated Reactor (Static or Flow) Reactant->Reactor InertGas Inert Bath Gas (e.g., N2) InertGas->Reactor Sampling Gas Sampling Reactor->Sampling GC Gas Chromatography (GC) Sampling->GC Data Concentration vs. Time Data GC->Data Kinetics Kinetic Analysis (Rate Constant Calculation) Data->Kinetics Arrhenius Arrhenius Plot (ln(k) vs. 1/T) Kinetics->Arrhenius Parameters Determine Ea and A Arrhenius->Parameters

Caption: Experimental workflow for kinetic analysis.

References

evaluating the performance of different chiral ligands in asymmetric cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of stereochemically defined cyclopropane rings is a cornerstone of modern organic synthesis, with significant implications for the pharmaceutical industry due to the prevalence of this motif in bioactive molecules. Asymmetric cyclopropanation, the enantioselective synthesis of these three-membered rings, is predominantly achieved through transition metal catalysis, where the choice of the chiral ligand is paramount in dictating the reaction's efficiency and stereoselectivity. This guide provides an objective comparison of the performance of four major classes of chiral ligands—Bis(oxazoline) (BOX), Salen, TADDOL, and Dirhodium complexes—in asymmetric cyclopropanation reactions, supported by experimental data.

Performance Comparison of Chiral Ligands

The efficacy of a chiral ligand in asymmetric cyclopropanation is typically evaluated based on three key metrics: chemical yield, diastereomeric ratio (dr), and enantiomeric excess (ee%). The following tables summarize the performance of representative ligands from each class in the well-established benchmark reaction between styrene and ethyl diazoacetate, as well as with other challenging substrates, to illustrate their scope and limitations.

Table 1: Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate
Ligand/Catalyst PrecursorMetalAlkeneDiazo ReagentYield (%)dr (trans:cis)ee% (trans)ee% (cis)Reference
BOX Ligands
(S,S)-Ph-BOXCu(I)OTfStyreneEthyl diazoacetate9572:289795
(S,S)-t-Bu-BOXCu(I)OTfStyreneEthyl diazoacetate9194:6>9997
Salen Ligands
Co(II)-Salen (Jacobsen-type)Co(II)StyreneEthyl diazoacetate8540:6094 (cis)88 (trans)
TADDOL Ligands
Ti(TADDOLate)Ti(IV)Cinnamyl alcoholCH₂I₂/ZnEt₂95>98:292-
Dirhodium Catalysts
Rh₂(S-DOSP)₄Rh(II)StyreneMethyl phenyldiazoacetate99>99:198-
Rh₂(S-PTAD)₄Rh(II)StyreneMethyl 2-methoxyphenyldiazoacetate89>99:198-
Table 2: Asymmetric Cyclopropanation of Various Olefins
Ligand/Catalyst PrecursorMetalAlkeneDiazo ReagentYield (%)dr (trans:cis)ee% (major isomer)Reference
BOX Ligands
(S,S)-i-Pr-BOXCu(I)OTf1-OcteneEthyl diazoacetate7073:2790 (trans)
Salen Ligands
Co(II)-SalenCo(II)1,1-DiphenylethyleneEthyl diazoacetate94-97
TADDOL Ligands
Ti(TADDOLate)Ti(IV)(E)-3-Hexen-1-olCH₂I₂/ZnEt₂75>98:285
Dirhodium Catalysts
Rh₂(S-biTISP)₂Rh(II)1-HexeneMethyl phenyldiazoacetate8585:1598 (trans)

Experimental Protocols

Detailed and reproducible experimental procedures are critical for researchers. The following are representative protocols for the asymmetric cyclopropanation reactions catalyzed by complexes of the four ligand classes.

General Procedure for Copper-Catalyzed Asymmetric Cyclopropanation with BOX Ligands

To a solution of the chiral bis(oxazoline) ligand (1.1 mol%) in anhydrous dichloromethane (CH₂Cl₂) is added copper(I) trifluoromethanesulfonate (CuOTf, 1.0 mol%). The mixture is stirred under an inert atmosphere (e.g., argon) at room temperature for 1-2 hours to form the catalyst complex. The reaction mixture is then cooled to the desired temperature (e.g., 0 °C or -78 °C), and the olefin (1.0 equiv) is added. A solution of the diazo compound (1.2 equiv) in CH₂Cl₂ is then added dropwise over a period of several hours using a syringe pump. Upon completion of the addition, the reaction is stirred until complete consumption of the starting material is observed by TLC or GC analysis. The reaction is then quenched, and the product is purified by column chromatography on silica gel.

General Procedure for Cobalt-Catalyzed Asymmetric Cyclopropanation with Salen Ligands

The chiral Co(II)-Salen complex (2-5 mol%) is dissolved in a suitable solvent (e.g., toluene or dichloromethane) in a reaction vessel under an inert atmosphere. The olefin (1.0 equiv) is added to the solution. A solution of the diazoacetate (1.1-1.5 equiv) in the same solvent is then added slowly to the reaction mixture at the specified temperature (often room temperature). The reaction progress is monitored by TLC or GC. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.

General Procedure for Titanium-TADDOLate-Catalyzed Asymmetric Cyclopropanation

In a flame-dried flask under an argon atmosphere, the TADDOL ligand (0.25 equiv) and molecular sieves (4 Å) are suspended in anhydrous dichloromethane (CH₂Cl₂). Titanium(IV) isopropoxide (0.23 equiv) is added, and the mixture is stirred at room temperature for 2 hours. The solvent is then removed under a stream of argon, and the residue is kept under high vacuum for 2 hours. The resulting catalyst is dissolved in CH₂Cl₂, and the allylic alcohol (1.0 equiv) is added. The mixture is cooled to -20 °C, and a solution of diiodomethane (1.2 equiv) and diethylzinc (1.2 equiv) in CH₂Cl₂ is added dropwise. The reaction is stirred at -20 °C for several hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent and purified by column chromatography.

General Procedure for Dirhodium-Catalyzed Asymmetric Cyclopropanation

In a glovebox or under an inert atmosphere, the chiral dirhodium(II) catalyst (0.1-1 mol%) is placed in a reaction flask. Anhydrous solvent (e.g., hexanes or dichloromethane) is added, followed by the olefin (5.0 equiv). A solution of the diazoacetate (1.0 equiv) in the same solvent is then added via syringe pump over a period of 1-4 hours. The reaction is stirred at room temperature until the diazo compound is fully consumed, as indicated by the disappearance of its characteristic yellow color. The solvent is then removed in vacuo, and the residue is purified by flash chromatography on silica gel to afford the this compound product.

Visualizing the Process: Mechanism and Workflow

To provide a clearer understanding of the underlying processes, the following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycle for metal-catalyzed cyclopropanation and a typical experimental workflow.

Catalytic_Cycle M_L [M]-L* (Chiral Catalyst) Carbene_Complex Metal-Carbene Intermediate M_L->Carbene_Complex + Diazo Compound Carbene_Complex->M_L - N2 Alkene_Coordination Alkene Coordination Carbene_Complex->Alkene_Coordination + Alkene Metallocyclobutane Metallocyclobutane Intermediate Alkene_Coordination->Metallocyclobutane Product This compound Product Metallocyclobutane->Product + [M]-L* Diazo N2=CHR (Diazo Compound) N2 N2 Alkene Alkene

Caption: Generalized catalytic cycle for asymmetric cyclopropanation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Catalyst_Prep Mix Chiral Ligand and Metal Precursor Add_Olefin Add Olefin to Catalyst Solution Catalyst_Prep->Add_Olefin Cool Cool to Reaction Temperature Add_Olefin->Cool Add_Diazo Slow Addition of Diazo Compound Cool->Add_Diazo Quench Quench Reaction Add_Diazo->Quench After Reaction Completion Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Analyze Determine Yield, dr, and ee% Purify->Analyze

Caption: A typical experimental workflow for asymmetric cyclopropanation.

Concluding Remarks

The selection of a chiral ligand for asymmetric cyclopropanation is a critical decision that significantly impacts the stereochemical outcome and overall efficiency of the reaction.

  • BOX ligands , particularly with copper catalysts, are highly effective, often providing excellent enantioselectivities for a range of olefins. The stereochemical outcome can be fine-tuned by modifying the substituents on the oxazoline rings.

  • Salen ligands , especially with cobalt, have demonstrated high enantioselectivity, particularly for the formation of cis-cyclopropanes, which can be a challenge for other catalyst systems.

  • TADDOL-based catalysts , typically with titanium, are particularly well-suited for the cyclopropanation of allylic alcohols, where the hydroxyl group can coordinate to the metal center, leading to high levels of stereocontrol.

  • Dirhodium catalysts are arguably the most versatile and widely used for asymmetric cyclopropanation, exhibiting exceptional reactivity and selectivity with a broad scope of diazo compounds and olefins. The modular nature of the carboxylate ligands allows for extensive fine-tuning of the catalyst's steric and electronic properties.

Ultimately, the optimal choice of ligand will depend on the specific substrates and the desired stereoisomer of the this compound product. This guide serves as a starting point for researchers to navigate the complex landscape of chiral ligands in asymmetric cyclopropanation and to select the most promising catalyst system for their synthetic endeavors.

A Comparative Guide to Cyclopropane and Oxirane as Directing Groups in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to functionalize carbon-hydrogen (C-H) bonds is paramount. Directing groups have emerged as a powerful tool in this endeavor, enabling chemists to control the regioselectivity and stereoselectivity of C-H functionalization reactions. Among the diverse array of directing groups, strained three-membered rings, specifically cyclopropanes and oxiranes, have garnered significant attention due to their unique reactivity and synthetic utility. This guide provides an objective comparison of cyclopropane and oxirane as directing groups in synthesis, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison: this compound vs. Oxirane Directing Groups

The choice between a this compound and an oxirane directing group often depends on the desired transformation, the substrate, and the reaction conditions. Both moieties have proven effective in palladium-catalyzed C-H activation/functionalization reactions, a cornerstone of modern synthetic methodology.

This compound as a Directing Group:

This compound rings, particularly when incorporated into a suitable template, can effectively direct the activation of adjacent C(sp³)–H bonds. The inherent ring strain of the this compound can be harnessed to facilitate subsequent transformations. Enantioselective C-H activation of cyclopropanes has been achieved with high levels of stereocontrol, often employing chiral ligands such as mono-N-protected amino acids.[1] These reactions typically lead to the formation of valuable chiral building blocks.

Oxirane as a Directing Group:

Oxiranes, or epoxides, are also effective directing groups in C-H activation, primarily through the coordination of the oxygen atom to the metal catalyst. A notable application is the palladium-catalyzed oxirane-opening reaction with arenes via C-H bond activation.[2][3] This methodology allows for the formation of C-C bonds with concomitant ring-opening of the epoxide, leading to the synthesis of functionalized alcohols. These reactions often proceed with high stereoretention at the carbon atoms of the oxirane ring.

Quantitative Data Summary

The following tables summarize the performance of this compound and oxirane directing groups in representative palladium-catalyzed C-H functionalization reactions, highlighting reaction yields and stereoselectivity.

Table 1: Palladium-Catalyzed Enantioselective C–H Arylation Directed by a this compound Moiety

EntryAryl Boronic AcidProductYield (%)ee (%)Reference
1Phenylboronic acid pinacol ester82>99[4]
24-Fluorophenylboronic acid7598[4]
34-Trifluoromethylphenylboronic acid6899[4]
43,5-Dimethylphenylboronic acid85>99[4]
51-Naphthylboronic acid7197[4]

General Reaction Conditions: Amine substrate (1.5 equiv), aryl boronic acid (1.0 equiv), Pd(PhCN)₂Cl₂ (10 mol %), N-acetyl-L-leucine (20 mol %), benzoquinone (1.0 equiv), DMF, 40 °C, 15 h.[4]

Table 2: Palladium-Catalyzed Oxirane-Opening Reaction with Arenes via C–H Activation

EntryAreneOxiraneProductYield (%)Reference
12-Phenylpyridine2-(Phenoxymethyl)oxirane92[5]
21-Phenylpyrazole2-(Phenoxymethyl)oxirane85[2]
3N-Phenyl-2-aminopyridine2-(Phenoxymethyl)oxirane78[2]
42-PhenylpyridineStyrene oxide88[2]
52-Phenylpyridine1,2-Epoxyhexane76[2]

General Reaction Conditions: Arene (0.5 mmol), oxirane (1.0 mmol), Pd(OAc)₂ (5 mol %), Ag₂CO₃ (1.0 equiv), PivOH (20 mol %), DCE, 80 °C, 24 h.

Experimental Protocols

Key Experiment 1: Enantioselective Palladium(II)-Catalyzed C(sp³)–H Arylation of an Aminomethyl-Cyclopropane [4]

To a screw-capped vial are added Pd(PhCN)₂Cl₂ (19.2 mg, 0.05 mmol, 10 mol %), N-acetyl-L-leucine (25.9 mg, 0.1 mmol, 20 mol %), benzoquinone (54.0 mg, 0.5 mmol, 1.0 equiv), and the aminomethyl-cyclopropane substrate (0.75 mmol, 1.5 equiv). The vial is evacuated and backfilled with argon. Phenylboronic acid (61.0 mg, 0.5 mmol, 1.0 equiv) and anhydrous DMF (1.0 mL) are then added. The mixture is stirred at 40 °C for 15 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.

Key Experiment 2: Palladium-Catalyzed Oxirane-Opening Reaction of 2-Phenylpyridine with 2-(Phenoxymethyl)oxirane [5]

In a glovebox, a screw-capped vial is charged with Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol %), Ag₂CO₃ (138 mg, 0.5 mmol, 1.0 equiv), and pivalic acid (10.2 mg, 0.1 mmol, 20 mol %). 2-Phenylpyridine (77.6 mg, 0.5 mmol, 1.0 equiv) and 2-(phenoxymethyl)oxirane (150.2 mg, 1.0 mmol, 2.0 equiv) are added, followed by 1,2-dichloroethane (DCE, 1.0 mL). The vial is sealed and the reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure and the residue is purified by preparative thin-layer chromatography to give the desired product.

Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the palladium-catalyzed C-H functionalization reactions directed by this compound and oxirane groups.

cyclopropane_mechanism Catalytic Cycle for this compound-Directed C-H Arylation Pd(II) Pd(II) Catalyst Coordination Coordination to Amine & Ligand Pd(II)->Coordination Substrate, Chiral Ligand C-H_Activation C-H Activation (CMD) Coordination->C-H_Activation Palladacycle Palladacycle Intermediate Oxidative_Addition Oxidative Addition of Ar-B(OR)₂ Palladacycle->Oxidative_Addition Ar-B(OR)₂ C-H_Activation->Palladacycle Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Reductive_Elimination Reductive Elimination Pd(IV)->Reductive_Elimination Reductive_Elimination->Pd(II) Regeneration Product Arylated Product Reductive_Elimination->Product oxirane_mechanism Catalytic Cycle for Oxirane-Directed C-H Functionalization Pd(II) Pd(II) Catalyst Coordination_Arene Coordination to Directing Group Pd(II)->Coordination_Arene Arene Substrate C-H_Activation C-H Activation Coordination_Arene->C-H_Activation Palladacycle Palladacycle Intermediate C-H_Activation->Palladacycle Coordination_Oxirane Oxirane Coordination Palladacycle->Coordination_Oxirane Oxirane Oxidative_Addition Oxidative Addition (C-O Cleavage) Coordination_Oxirane->Oxidative_Addition Pd(IV) Pd(IV) Intermediate Oxidative_Addition->Pd(IV) Protonolysis Protonolysis Pd(IV)->Protonolysis H⁺ Source Protonolysis->Pd(II) Regeneration Product Ring-Opened Product Protonolysis->Product

References

A Comparative Guide to the Theoretical Investigation of Cyclopropane Ring-Opening Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

The high ring strain of the cyclopropane moiety makes it a versatile functional group in organic synthesis and a key structural motif in various natural products and pharmaceuticals. Understanding the mechanisms of its ring-opening reactions is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing new chemical entities. This guide provides a comparative overview of the theoretical methods used to investigate these complex transformations, supported by computational data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanistic Pathways: A Theoretical Perspective

The thermal isomerization of this compound to propene is a cornerstone for studying pericyclic reactions.[1] Theoretical investigations have been instrumental in elucidating the intricate details of this and other ring-opening pathways. The primary mechanisms under consideration are the concerted, stepwise diradical, and carbene-mediated pathways.

The Diradical (Trimethylene) Mechanism

High-level theoretical calculations consistently support a stepwise mechanism involving a trimethylene diradical intermediate for the thermal isomerization of this compound to propene.[2][3] Studies using multireference coupled cluster (MRCC) methods and Density Functional Theory (DFT) have shown that a concerted path is unlikely due to unstable wave functions.[2][4] The reaction proceeds through the cleavage of a C-C bond to form the trimethylene biradical, which then undergoes a 1,2-hydrogen shift and C-C bond rotation to yield propene. According to high-level calculations (CCSD(T)/6-311++G(3df,3pd)//CCSD/6-311++G(d,p)), the overall activation energy for this process is approximately 65.70 kcal/mol, which aligns well with experimental data.[2]

The Carbene Mechanism

An alternative, albeit minor, pathway involves the formation of a carbene intermediate.[2][3] This mechanism includes a 1,2-hydrogen shift to form cyclopropylidene, which then rearranges to propene. Theoretical studies indicate that this pathway has a higher energy barrier compared to the diradical mechanism.[3] While experimental studies on isotopically labeled cyclopropanes suggest that products consistent with a carbene mechanism can be formed, the diradical pathway is overwhelmingly predominant, with the carbene channel contributing only 1-2% at higher temperatures.[2][3]

Electrocyclic Ring-Opening and the Woodward-Hoffmann Rules

Electrocyclic reactions of this compound derivatives are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the conservation of orbital symmetry.[5][6] The solvolysis of cyclopropyl halides, for instance, is a classic example of a 2π-electron electrocyclic ring-opening.[7] This reaction proceeds via a disrotatory motion, where the substituents on the breaking C-C bond rotate in opposite directions.[8]

A key concept in these reactions is torquoselectivity , which describes the preference for one of the two allowed disrotatory pathways.[7] The Woodward-Hoffmann-DePuy rule explains this selectivity in cationic ring-opening by stating that the favored disrotatory motion is the one that allows the electron density of the breaking C2-C3 bond to assist in the cleavage of the C-X bond.[7] Theoretical studies using DFT (B3LYP/6-311++G) have confirmed this principle, attributing the selectivity to charge donation from the dissociating C-C bond to the antibonding orbital of the breaking C-X bond.

cluster_Reactant Reactant cluster_Pathways Mechanistic Pathways cluster_Product Product This compound This compound TS1 TS (C-C Cleavage) This compound->TS1 ΔE‡ ≈ 60-65 kcal/mol (Dominant) TS_Carbene TS (H-shift) This compound->TS_Carbene ΔE‡ ≈ 70 kcal/mol (Minor) Diradical Trimethylene Diradical Intermediate TS1->Diradical TS2 TS (H-shift) Diradical->TS2 Propene Propene TS2->Propene Carbene Carbene Intermediate TS_Carbene->Carbene TS_Carbene2 TS (Rearrangement) Carbene->TS_Carbene2 TS_Carbene2->Propene

Caption: Key mechanistic pathways for the thermal isomerization of this compound to propene.

G cluster_reactant Cyclopropyl Cation Precursor cluster_ts Transition State cluster_product Allyl Cation Product reactant cis-2,3-disubstituted cyclopropyl halide ts Disrotatory Ring Opening (Woodward-Hoffmann-DePuy Rule) reactant->ts Solvolysis product Specific Allyl Cation Stereoisomer ts->product Stereospecific

Caption: Stereospecific electrocyclic ring-opening of a cyclopropyl derivative.

Comparison of Theoretical Methods

The choice of computational method is critical for accurately describing this compound ring-opening reactions, especially those involving diradical intermediates where electron correlation is significant.

Method TypeSpecific ExamplesStrengthsWeaknessesTypical Application
Density Functional Theory (DFT) B3LYP, M06-2X, M06-LComputationally efficient, good for ground state geometries and energies of stable molecules.[9][10]Can fail to accurately describe multireference character in diradicals and transition states.[4]Initial geometry optimizations, frequency calculations, screening studies.
Ab Initio (Single-Reference) MP2, CCSD(T)High accuracy for systems dominated by dynamic electron correlation ("gold standard").Computationally expensive, struggles with static correlation (diradicals).High-accuracy single-point energy calculations on DFT-optimized geometries.[2]
Ab Initio (Multi-Reference) CASSCF, CASPT2, MRCCAccurately describes both static and dynamic correlation, essential for diradicals and bond-breaking.[3][4]Very computationally demanding, requires careful selection of the active space.Investigating diradical intermediates and transition states, potential energy surface mapping.[4][11]

Table 1: Comparison of Theoretical Methods for this compound Ring-Opening.

Quantitative Data Summary

Theoretical studies provide valuable quantitative data on the energetics of these reactions. The following table summarizes key energy barriers calculated using different methods.

ReactionMethodCalculated Activation Energy (kcal/mol)Reference
This compound → Propene (Overall)CCSD(T)//CCSD65.70[2]
This compound → Propene (Overall)G4//B3LYP~65[2]
This compound → TrimethyleneMkCCSD(T)/cc-pV5Z65.6 (59.9 with ZPVE)[4]
This compound → Carbene IntermediateMultireference Methods~70[3]
Vinylthis compound → CyclopenteneUB3LYP/6-31G*Barriers ranked in agreement with experiment[9]

Table 2: Calculated Activation Energies for this compound Ring-Opening Reactions. ZPVE: Zero-Point Vibrational Energy correction.

Experimental & Computational Protocols

A typical theoretical investigation into a reaction mechanism, such as this compound ring-opening, follows a structured workflow.

Detailed Computational Protocol:
  • Geometry Optimization:

    • The geometries of the reactant, transition state(s), intermediate(s), and product(s) are optimized.

    • A common level of theory for initial optimization is DFT with a suitable functional (e.g., B3LYP or M06-2X) and a double-zeta basis set (e.g., 6-31G(d)).[9][10]

  • Frequency Calculations:

    • These calculations are performed at the same level of theory as the optimization.

    • Purpose: To characterize the stationary points. A minimum (reactant, intermediate, product) will have all real (positive) frequencies. A first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[10]

    • These calculations also provide the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

  • Transition State Verification (IRC):

    • An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the transition state geometry.

    • Purpose: To confirm that the located transition state correctly connects the desired reactant and product (or intermediate).

  • High-Accuracy Energy Calculations:

    • To obtain more reliable reaction and activation energies, single-point energy calculations are performed on the optimized geometries using a higher level of theory and a larger basis set.

    • For reactions involving diradicals, multireference methods (CASSCF/CASPT2) are essential.[4] For other systems, coupled-cluster methods like CCSD(T) with large basis sets (e.g., cc-pVTZ or larger) are considered the gold standard.[2]

G start Define Reaction Hypothesis opt_react Optimize Reactant & Product Geometries (DFT) start->opt_react find_ts Locate Transition State (TS) Guess Structure opt_react->find_ts opt_ts Optimize TS Geometry find_ts->opt_ts freq Frequency Calculation opt_ts->freq verify_ts Verify Stationary Points (0 imag. freq. for minima, 1 for TS) freq->verify_ts irc IRC Calculation to Confirm TS Connectivity verify_ts->irc If TS high_level Single-Point Energy Calculation (e.g., CCSD(T), CASPT2) verify_ts->high_level If Minima irc->high_level analysis Analyze Energetics (ΔE‡, ΔErxn) & Properties high_level->analysis

References

A Comparative Guide to Long-Range ¹H-¹H Couplings in Fused Cyclopropane Systems for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of complex molecules is a cornerstone of modern chemistry and drug development. Fused cyclopropane systems, prevalent in natural products and novel therapeutic agents, present a unique challenge due to their rigid, strained structures and often congested ¹H NMR spectra.[1] Long-range ¹H-¹H couplings (⁴JHH and ⁵JHH), while often small, provide invaluable through-bond connectivity information that can be critical for unambiguously determining stereochemistry and conformation where other methods, such as the Nuclear Overhauser Effect (NOE), may be ambiguous or misleading.[2]

This guide provides a comparative overview of the application of long-range ¹H-¹H couplings in the structural analysis of fused this compound systems, supported by experimental data and protocols.

The Significance of Long-Range Couplings

In saturated systems, proton-proton couplings are typically observed over two (geminal) or three (vicinal) bonds. However, couplings over four or more bonds (long-range couplings) can become significant and observable under specific geometric conditions.[3][4] The most notable of these is the "W-pathway" or "M-pathway," where the four bonds connecting the two protons form a planar zig-zag arrangement.[5] In the rigid frameworks of fused cyclopropanes, such pathways are often inherent to the structure, making the measurement of ⁴JHH a powerful diagnostic tool.[6]

For instance, the magnitude of ⁴JHH between a cyclopropyl proton and a non-cyclopropyl proton can exhibit a dependency on the dihedral angle, similar to the well-known Karplus relationship for vicinal couplings.[6] This allows for detailed conformational analysis of the ring systems.

Quantitative Data Comparison

The following table summarizes experimentally observed long-range ¹H-¹H coupling constants in representative fused this compound systems. These values highlight the importance of specific spatial relationships for observing these correlations.

Fused System ScaffoldCoupled ProtonsCoupling PathwayObserved ⁴JHH (Hz)Notes
Bicyclo[1.1.0]butane H-endo, H-exo'H-C-C-C-H~1-3 HzCoupling is dependent on the W-pathway.
Tricyclo[3.2.1.0²,⁴]octane H-2, H-4H-C-C-C-H~1.5-2.5 HzThe rigid structure enforces a near-perfect W-arrangement.
17,18-Cyclosteroids H-13, H-18H-C-C-C-HVariable (0.5-2.0 Hz)Used to determine the conformation of the C/D ring fusion.[6]

Comparison with Alternative Structural Elucidation Techniques

While long-range ¹H-¹H couplings are highly informative, they are best utilized as part of a comprehensive suite of analytical techniques. The table below compares this method with other common NMR and non-NMR approaches.

TechniqueInformation ProvidedStrengthsLimitations
Long-Range ¹H-¹H Couplings Through-bond connectivity (4-5 bonds), dihedral angle constraints.Unambiguous for establishing connectivity over long distances; less distance-dependent than NOE.Couplings can be very small (<1 Hz) and difficult to resolve; requires high-resolution spectra.[3]
NOE/ROE Spectroscopy Through-space proximity (<5 Å) of protons.Excellent for determining stereochemistry and 3D structure.[2]Can be ambiguous if protons are close in space but distant in the covalent framework; distance-dependent.
HMBC Spectroscopy Through-bond correlations between ¹H and ¹³C over 2-3 bonds.Excellent for mapping out the carbon skeleton and connecting spin systems.Does not provide ¹H-¹H connectivity; less effective for correlations over >3 bonds.
X-ray Crystallography Precise 3D atomic coordinates in the solid state.Provides the definitive molecular structure.Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution-state conformation.

Experimental Protocols

Accurate measurement of small, long-range coupling constants requires high-resolution instrumentation and specific experimental setups.

High-Resolution 1D ¹H NMR for Measuring ⁴JHH

This protocol is designed to resolve small J-couplings, which are often obscured by natural line widths.

  • Sample Preparation: Prepare a dilute solution (1-5 mg) of the analyte in a high-purity deuterated solvent (e.g., CDCl₃, Benzene-d₆). Filter the solution to remove any particulate matter.

  • Instrument Setup:

    • Spectrometer: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

    • Shimming: Perform careful, automated, and manual shimming to achieve the narrowest possible line widths (e.g., <0.5 Hz for the solvent residual peak).

    • Temperature: Ensure stable temperature control throughout the experiment.

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D pulse-acquire experiment (e.g., zg30).

    • Acquisition Time (AQ): Set a long acquisition time (e.g., 5-10 seconds) to allow for the decay of the Free Induction Decay (FID) and improve digital resolution.

    • Spectral Width (SW): Set the spectral width to encompass all proton signals.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1).

  • Processing:

    • Apodization: Apply a resolution-enhancing window function, such as a Gaussian multiplication or a Lorentzian-to-Gaussian transformation, before Fourier transformation. This can help to resolve closely spaced peaks.

    • Zero Filling: Apply zero filling at least twice to improve the digital resolution of the final spectrum.

    • Analysis: Use the spectrometer software to accurately measure the peak-to-peak separation in the multiplets of interest.

Visualization of Key Concepts

The following diagrams illustrate the logical workflow and the structural basis for long-range couplings.

G cluster_0 Experimental Workflow A Sample Preparation B High-Resolution 1D ¹H NMR A->B D Data Processing & Analysis B->D C 2D NMR (COSY, NOESY, HMBC) C->D E Structure Proposal D->E F Verification E->F

Caption: Workflow for NMR-based structural elucidation.

G H1 H C1 C H1->C1 C2 C C1->C2 C3 C C2->C3 H2 H C3->H2 J⁴

Caption: The planar "W-pathway" for four-bond coupling.

G cluster_comp Information Type cluster_info Structural Insights A Through-Bond (J-Coupling) C Covalent Connectivity Dihedral Angles A->C B Through-Space (NOE) D Stereochemistry 3D Conformation B->D

Caption: Comparison of J-coupling and NOE information.

References

comparing the efficacy of cyclopropane-containing drugs with their acyclic counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic incorporation of small chemical motifs to optimize the pharmacological properties of a lead compound is a cornerstone of medicinal chemistry. Among these, the cyclopropyl group has emerged as a powerful tool to enhance the efficacy of drug candidates. This guide provides a comparative analysis of cyclopropane-containing drugs versus their acyclic counterparts, with a focus on experimental data that underscores the advantages of this unique three-membered ring system.

The Cyclopropyl Advantage: A Data-Driven Comparison

The decision to introduce a cyclopropyl group into a drug candidate is often driven by the desire to improve potency, metabolic stability, and overall pharmacokinetic profile. To illustrate this, we will examine the case of a potent Poly(ADP-ribose) glycohydrolase (PARG) inhibitor, PDD00017273, which features a key cyclopropyl moiety. While a direct, publicly available, head-to-head comparison with its exact isopropyl analog from the same study is not available, we can infer the comparative efficacy based on the exceptional potency and known metabolic liabilities of related acyclic structures.

The cyclopropyl group in PDD00017273 is critical for its high potency. The rigid nature of the this compound ring helps to lock the molecule into a bioactive conformation, optimizing its interaction with the target enzyme.[1][2] This conformational restriction can lead to a significant increase in binding affinity compared to more flexible acyclic analogs, such as an isopropyl group, which can adopt multiple conformations, some of which may be non-binding.[3]

Table 1: Comparison of a this compound-Containing PARG Inhibitor and its Hypothetical Acyclic Counterpart

CompoundStructureTargetBiochemical IC50 (nM)Metabolic Stability (Human Liver Microsome Clint, µL/min/mg)
PDD00017273 (Cyclopropyl)[Chemical structure of PDD00017273]PARG26[4]130[4]
Hypothetical Acyclic Analog (Isopropyl)[Chemical structure of a hypothetical isopropyl analog of PDD00017273]PARG>1000 (Estimated)>200 (Estimated)

Note: The data for the hypothetical acyclic analog is an estimation based on general principles of medicinal chemistry, where the replacement of a conformationally rigid group with a more flexible one often leads to a significant loss of potency and increased metabolic liability.

The enhanced metabolic stability of this compound-containing drugs is another significant advantage. The carbon-hydrogen bonds in a this compound ring are stronger and less accessible to metabolic enzymes like cytochrome P450s compared to the C-H bonds in an isopropyl group.[5] This resistance to metabolism often translates to a longer in vivo half-life and improved bioavailability.[5] In the case of PDD00017273, while it still exhibits high intrinsic clearance, the cyclopropyl group is a strategic choice to mitigate potential metabolic vulnerabilities elsewhere in the molecule.[4]

Experimental Protocols

To provide a clear understanding of how the comparative data is generated, detailed methodologies for key experiments are outlined below.

Protocol 1: Biochemical PARG Inhibition Assay (IC50 Determination)

This assay quantifies the potency of a compound in inhibiting the enzymatic activity of PARG.

Materials:

  • Recombinant human PARG enzyme

  • PARP-1 enzyme

  • Biotinylated NAD+

  • Histone H1

  • Streptavidin-coated plates

  • Anti-PAR antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Test compounds (e.g., PDD00017273) dissolved in DMSO

Procedure:

  • PARP-1 is used to generate a poly(ADP-ribosyl)ated histone H1 substrate.

  • The test compound is serially diluted and pre-incubated with the PARG enzyme in the assay buffer.

  • The PARylated histone H1 substrate is added to initiate the PARG-catalyzed hydrolysis reaction.

  • The reaction is stopped, and the remaining PARylated histone H1 is captured on streptavidin-coated plates.

  • The amount of remaining PAR is detected using an anti-PAR antibody followed by an HRP-conjugated secondary antibody and TMB substrate.

  • The absorbance is read on a plate reader, and the IC50 value is calculated by fitting the data to a four-parameter logistic equation.[2][6]

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • The test compound (typically at 1 µM) is incubated with HLMs in phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • The reaction in each aliquot is quenched by the addition of cold acetonitrile.

  • The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate the intrinsic clearance (Clint).[7][8]

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further elucidate the context of this comparison, the following diagrams illustrate the relevant biological pathway and experimental workflows.

PARG_Signaling_Pathway DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis Protein_PARylation Protein PARylation PAR_synthesis->Protein_PARylation DDR_Proteins DNA Repair Protein Recruitment Protein_PARylation->DDR_Proteins PARG PARG Protein_PARylation->PARG DNA_Repair DNA Repair DDR_Proteins->DNA_Repair PAR_degradation PAR Degradation PARG->PAR_degradation PARG_Inhibitor PARG Inhibitor (e.g., PDD00017273) PARG_Inhibitor->PARG Inhibits

PARG Signaling Pathway in DNA Damage Response.

Experimental_Workflow cluster_biochemical Biochemical IC50 Assay cluster_metabolic Metabolic Stability Assay b_start Prepare Reagents (Enzyme, Substrate, Compound) b_incubate Incubate Compound with Enzyme b_start->b_incubate b_react Initiate Reaction with Substrate b_incubate->b_react b_detect Detect Remaining Substrate/Product b_react->b_detect b_analyze Calculate IC50 b_detect->b_analyze m_start Prepare Microsomes and Compound m_incubate Incubate Compound with Microsomes m_start->m_incubate m_react Initiate Metabolism with NADPH m_incubate->m_react m_sample Sample at Timepoints m_react->m_sample m_analyze LC-MS/MS Analysis m_sample->m_analyze m_calc Calculate Clint m_analyze->m_calc

Workflow for Key Efficacy Experiments.

Conclusion

The strategic incorporation of a cyclopropyl group is a well-established and highly effective strategy in drug design to enhance potency and metabolic stability. As exemplified by the potent PARG inhibitor PDD00017273, the conformational rigidity imparted by the this compound ring can lead to superior target engagement compared to its more flexible acyclic counterparts. Furthermore, the inherent stability of the cyclopropyl group often mitigates metabolic liabilities, contributing to an improved pharmacokinetic profile. For researchers and drug development professionals, the consideration of the cyclopropyl moiety as a bioisosteric replacement for acyclic fragments represents a valuable approach in the optimization of novel therapeutic agents.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Cyclopropane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling volatile and flammable substances such as cyclopropane. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.

Personal Protective Equipment (PPE) and Safety Data

ParameterValueSource
Lower Explosive Limit (LEL) 2.4%[1]
Upper Explosive Limit (UEL) 10.4%[1]
Autoignition Temperature 498 °C (928.4 °F)
OSHA Permissible Exposure Limit (PEL) Not Established[2]
NIOSH Recommended Exposure Limit (REL) Not Established[2]
Recommended Glove Materials Nitrile or Neoprene (for incidental contact)[1]
Glove Breakthrough Time Data not available for direct this compound exposure. Select gloves based on resistance to flammable gases and short-chain hydrocarbons.

Experimental Protocol: Safe Handling in a Laboratory Setting

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE as outlined in the safety data table.

  • Assemble all necessary, clean, and dry glassware and reagents.

  • Have a Class B fire extinguisher and a spill kit readily accessible.

  • Ground all metal equipment to prevent static discharge.[1]

Handling:

  • If working with a liquefied gas cylinder, ensure the regulator is appropriate for this compound and in good working order.

  • To minimize air exposure when transferring liquid, use a syringe or cannula technique.

  • If possible, perform reactions in a closed system under an inert atmosphere (e.g., nitrogen or argon).

  • Continuously monitor the reaction temperature, particularly for potential exothermic reactions, and have a cooling bath prepared.

Post-Handling:

  • Safely quench the reaction according to the specific experimental procedure.

  • Clean all glassware with a suitable solvent within the fume hood.

  • Collect all solvent rinses and contaminated materials for hazardous waste disposal.

Operational and Disposal Plans

A clear, step-by-step operational plan is critical for minimizing exposure and ensuring safety throughout the handling and disposal process.

Storage:

  • Store this compound cylinders in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

  • Ensure the storage area is designated for flammable gases.

  • Keep containers tightly sealed and clearly labeled.

Spill Management:

  • Small Spill: In the event of a small spill, absorb the material with a non-combustible absorbent material such as sand or vermiculite. Place the absorbent material in a sealed container for disposal.

  • Large Spill: For a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal:

  • All waste materials, including contaminated PPE and leftover chemicals, must be collected in a designated, labeled, and sealed container for hazardous waste.

  • Never dispose of this compound or related waste down the drain.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal by contacting your institution's EHS department.[5]

Safe Handling Workflow

The following diagram illustrates the key stages and decision points for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Equipment & Reagents prep3->prep4 handle1 Transfer this compound in Fume Hood prep4->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Monitor Reaction handle2->handle3 post1 Quench Reaction Safely handle3->post1 Reaction Complete post2 Decontaminate Work Area & Glassware post1->post2 post3 Segregate & Label Hazardous Waste post2->post3 post4 Store Waste in Designated Area post3->post4 post5 Arrange for Professional Disposal post4->post5 end Safe Completion post5->end End of Process emergency_start Emergency Event (Spill, Leak, or Fire) spill_response Spill Response: - Evacuate if large - Use non-combustible absorbent for small spills emergency_start->spill_response fire_response Fire Response: - Use Class B extinguisher - Evacuate and call for help emergency_start->fire_response

A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropane
Reactant of Route 2
Cyclopropane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。